molecular formula C3H7NO2 B10760897 Alanine CAS No. 25840-84-0

Alanine

Número de catálogo: B10760897
Número CAS: 25840-84-0
Peso molecular: 89.09 g/mol
Clave InChI: QNAYBMKLOCPYGJ-REOHCLBHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

L-Alanine is a fundamental, non-essential, proteinogenic amino acid that serves as a critical building block for protein synthesis and a key intermediate in cellular metabolism. Its primary research applications include its use as a essential component in cell culture media and microbiological growth media, where it supports cellular proliferation and health. From a biochemical perspective, alanine is a central molecule in the glucose-alanine cycle, a crucial pathway for nitrogen transport between skeletal muscle and the liver. This role makes it invaluable in metabolic studies, research into energy metabolism, and investigations of liver function. Furthermore, this compound is a key substrate for the production of other biomolecules, including pyruvate, and is widely used in enzymology studies, particularly for transaminase enzymes like ALT (this compound Aminotransferase). In the pharmaceutical and biotech industries, it is employed in peptide synthesis and as a chiral building block. Our high-purity L-Alanine is rigorously quality-controlled to ensure batch-to-batch consistency, low endotoxin levels, and optimal performance in your sensitive research applications, providing a reliable reagent for advancing discoveries in biochemistry, molecular biology, and metabolic engineering. This product is intended For Research Use Only and is not suitable for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S)-2-aminopropanoic acid
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InChI

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1
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InChI Key

QNAYBMKLOCPYGJ-REOHCLBHSA-N
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Canonical SMILES

CC(C(=O)O)N
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Isomeric SMILES

C[C@@H](C(=O)O)N
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Molecular Formula

C3H7NO2
Record name α-alanine
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Related CAS

25191-17-7
Record name L-Alanine homopolymer
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DSSTOX Substance ID

DTXSID20873899
Record name L-​Alanine
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Molecular Weight

89.09 g/mol
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Physical Description

Other Solid, Solid; [Merck Index] White odorless solid; [HSDB] White crystalline solid; [Sigma-Aldrich MSDS], Solid
Record name L-Alanine
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Boiling Point

250 °C (sublimes)
Record name (L)-ALANINE
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Solubility

Solubility in cold 80% ethanol = 0.2%, Slightly soluble in ethanol, pyridine; insoluble in ether, acetone, In water, 1.64X10+5 mg/L at 25 °C, 204 mg/mL
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Density

1.432 g/cu cm at 22 °C
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Vapor Pressure

0.00000011 [mmHg]
Record name Alanine
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Color/Form

Orthorhombic crystals from water, White crystalline powder

CAS No.

56-41-7, 18875-37-1, 25191-17-7, 77160-91-9
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Melting Point

297 °C (decomposes), 300 °C
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structure and Chemical Properties of Alanine (B10760859)

Introduction

This compound (Ala or A) is a non-essential, aliphatic α-amino acid fundamental to protein structure and various metabolic processes.[1][2] Its simple methyl side chain confers unique properties that make it a crucial component in biochemical research and a significant molecule in drug development. This guide provides a comprehensive overview of this compound's structure, chemical properties, and its role in key signaling pathways, along with detailed experimental protocols for its synthesis.

Structure of this compound

This compound's structure consists of a central carbon atom (α-carbon) bonded to an amino group (-NH2), a carboxyl group (-COOH), a hydrogen atom, and a methyl group (-CH3) as its side chain.[3][4] This methyl side chain classifies this compound as a non-polar, aliphatic amino acid.[1][3] Under physiological pH, this compound exists as a zwitterion, with a protonated amino group (-NH3+) and a deprotonated carboxyl group (-COO-).[1][3] The L-isomer is the enantiomer incorporated into proteins.[1]

Chemical Properties of this compound

This compound's chemical properties are summarized in the table below, providing key quantitative data for reference.

PropertyValueReference
Molecular Formula C₃H₇NO₂[2]
Molecular Weight 89.09 g/mol [2]
IUPAC Name 2-Aminopropanoic acid[3]
pKa (α-COOH) 2.34 - 2.35[1][2]
pKa (α-NH₃⁺) 9.87[1][2]
Isoelectric Point (pI) 6.01[2]
Melting Point 314.5 °C (L-Alanine)[5]
Density 1.432 g/cm³[5]
Water Solubility 166.5 g/L (25 °C)[5]
LogP -2.85 to -0.68[1][6]
Appearance White to nearly white powder[5]
Odor Odorless[5][6]

Experimental Protocols

Strecker Synthesis of this compound

The Strecker synthesis is a classic method for producing α-amino acids from aldehydes. This protocol outlines the synthesis of a racemic mixture of this compound.

Materials:

Procedure:

  • Imine Formation: In a well-ventilated fume hood, dissolve ammonium chloride in water. To this solution, add acetaldehyde and stir. The reaction forms an iminium ion in situ.

  • α-Aminonitrile Formation: Slowly add a solution of potassium cyanide to the reaction mixture. The cyanide ion acts as a nucleophile, attacking the imine carbon to form an α-aminonitrile. Maintain the reaction at a controlled temperature.

  • Hydrolysis: Acidify the reaction mixture with concentrated hydrochloric acid and heat under reflux. This step hydrolyzes the nitrile group to a carboxylic acid, and the amino group will be protonated.

  • Neutralization and Isolation: After hydrolysis, cool the solution and neutralize it with a strong base, such as sodium hydroxide, to the isoelectric point of this compound (pI ≈ 6.0). At this pH, this compound will be least soluble.

  • Purification: The precipitated crude this compound can be collected by filtration and recrystallized from a water/ethanol mixture to yield purified racemic this compound.

Enzymatic Synthesis of L-Alanine using Transaminase

This protocol describes the asymmetric synthesis of L-alanine from pyruvate (B1213749) using an L-amino acid transaminase.

Materials:

  • Pyruvate

  • L-Glutamate (as the amino donor)

  • L-amino acid transaminase (e.g., from Bacillus subtilis)

  • Pyridoxal-5'-phosphate (PLP) (cofactor)

  • Potassium phosphate (B84403) buffer (pH 7.5)

  • Cation exchange chromatography column

  • Ammonia (B1221849) solution

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing potassium phosphate buffer, pyruvate, L-glutamate, and PLP.

  • Enzyme Addition: Add the L-amino acid transaminase to the reaction mixture to initiate the transamination reaction.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) with gentle agitation. Monitor the progress of the reaction by measuring the consumption of pyruvate or the formation of L-alanine using HPLC.

  • Reaction Termination: Terminate the reaction by heat inactivation of the enzyme or by acidification.

  • Purification:

    • Centrifuge the reaction mixture to remove the precipitated enzyme.

    • Apply the supernatant to a cation exchange chromatography column.

    • Wash the column with distilled water to remove unreacted pyruvate and other anionic components.

    • Elute the bound L-alanine using a gradient of ammonia solution.

    • Collect the fractions containing L-alanine and confirm the purity by HPLC.

    • Lyophilize the pure fractions to obtain solid L-alanine.

Signaling Pathways and Logical Relationships

Glucose-Alanine Cycle

The Glucose-Alanine cycle is a crucial metabolic pathway for transporting nitrogen from muscle to the liver in a non-toxic form.[5] In the muscle, amino groups are transferred to pyruvate to form this compound. This compound is then transported to the liver, where it is converted back to pyruvate for gluconeogenesis, and the amino group enters the urea (B33335) cycle.[5][7]

Glucose_Alanine_Cycle cluster_muscle Muscle cluster_liver Liver Muscle_Glucose Glucose Muscle_Pyruvate Pyruvate Muscle_Glucose->Muscle_Pyruvate Glycolysis Muscle_this compound This compound Muscle_Pyruvate->Muscle_this compound ALT Muscle_Amino_Acids Amino Acids Muscle_Glutamate Glutamate Muscle_Amino_Acids->Muscle_Glutamate Transamination Muscle_Glutamate->Muscle_Pyruvate ALT Liver_this compound This compound Muscle_this compound->Liver_this compound Bloodstream Liver_Pyruvate Pyruvate Liver_this compound->Liver_Pyruvate ALT Liver_Glutamate Glutamate Liver_this compound->Liver_Glutamate ALT Liver_Glucose Glucose Liver_Pyruvate->Liver_Glucose Gluconeogenesis Liver_Glucose->Muscle_Glucose Bloodstream Urea Urea Liver_Glutamate->Urea Urea Cycle

Caption: The Glucose-Alanine Cycle between muscle and liver.

This compound Activation of AMPK Signaling

Recent studies have shown that L-alanine can act as a signaling molecule to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[7][8][9] The metabolism of this compound leads to an increase in the AMP/ATP ratio, which is a primary activator of AMPK.

Alanine_AMPK_Activation This compound L-Alanine Intracellular_Metabolism Intracellular Metabolism This compound->Intracellular_Metabolism TCA_Metabolites TCA Cycle Metabolites Intracellular_Metabolism->TCA_Metabolites decreases AMP_ATP_Ratio AMP/ATP Ratio Intracellular_Metabolism->AMP_ATP_Ratio increases NH3 Ammonia (NH3) Intracellular_Metabolism->NH3 generates AMPK AMPK AMP_ATP_Ratio->AMPK activates Cellular_Energy_Homeostasis Cellular Energy Homeostasis AMPK->Cellular_Energy_Homeostasis regulates

Caption: Activation of AMPK signaling by L-alanine metabolism.

Experimental Workflow for Enzymatic Synthesis of L-Alanine

The following diagram illustrates a typical workflow for the enzymatic synthesis and purification of L-alanine.

Enzymatic_Synthesis_Workflow Start Start Reaction_Setup 1. Reaction Setup (Buffer, Pyruvate, L-Glutamate, PLP) Start->Reaction_Setup Enzyme_Addition 2. Add L-amino acid transaminase Reaction_Setup->Enzyme_Addition Incubation 3. Incubate at 37°C Enzyme_Addition->Incubation Monitoring 4. Monitor by HPLC Incubation->Monitoring Termination 5. Terminate Reaction Monitoring->Termination Reaction Complete Centrifugation 6. Centrifuge to remove enzyme Termination->Centrifugation Purification 7. Cation Exchange Chromatography Centrifugation->Purification Analysis 8. Purity Analysis by HPLC Purification->Analysis Lyophilization 9. Lyophilization Analysis->Lyophilization Pure End Pure L-Alanine Lyophilization->End

Caption: Workflow for the enzymatic synthesis of L-alanine.

Conclusion

This compound, despite its simple structure, is a versatile and critical molecule in biochemistry and drug development. Its non-polar nature contributes to protein folding and stability, while its central role in metabolic pathways like the Glucose-Alanine cycle highlights its importance in systemic physiology. The ability of this compound to modulate signaling pathways such as AMPK activation opens new avenues for therapeutic intervention in metabolic diseases. The detailed experimental protocols provided herein offer a practical guide for the synthesis of this important amino acid, facilitating further research into its biological functions and applications.

References

The Core Function of L-Alanine in Protein Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: L-alanine, a non-essential amino acid, plays a multifaceted role in cellular physiology, extending far beyond its fundamental function as a protein constituent. This technical guide provides an in-depth exploration of L-alanine's direct incorporation into nascent polypeptide chains and its indirect, yet critical, regulatory influence on protein synthesis, particularly in response to cellular energy status. We delve into the enzymatic kinetics of alanyl-tRNA synthetase (AlaRS), the metabolic significance of the Glucose-Alanine cycle, and the role of L-alanine in modulating translation efficiency. This document is intended for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows to facilitate a comprehensive understanding of L-alanine's pivotal role in proteostasis.

The Direct Role of L-alanine in Polypeptide Elongation

L-alanine is one of the 20 proteinogenic amino acids, meaning it is directly encoded by the genetic code and incorporated into proteins during mRNA translation.[1] Its small, non-polar methyl side chain allows it to be accommodated in diverse protein structures, contributing to the compact folding of proteins, particularly within alpha-helices.[1]

Codon Recognition and tRNA Charging

The genetic code specifies L-alanine through four distinct codons: GCU, GCC, GCA, and GCG.[1] The incorporation process begins when a specific transfer RNA molecule, tRNAAla, is recognized and "charged" with L-alanine. This crucial step is catalyzed by the enzyme Alanyl-tRNA Synthetase (AlaRS) .

The charging reaction is a two-step process:

  • Amino Acid Activation: L-alanine is activated by ATP to form an alanyl-adenylate intermediate (Ala-AMP), with the release of pyrophosphate (PPi).

  • tRNA Acylation: The activated alanine (B10760859) is then transferred from Ala-AMP to the 3'-end of its cognate tRNAAla, forming Ala-tRNAAla and releasing AMP.[2]

The resulting Ala-tRNAAla is then delivered to the ribosome to participate in polypeptide chain elongation.

cluster_enzyme Enzyme Ala L-Alanine AlaRS Alanyl-tRNA Synthetase (AlaRS) Ala->AlaRS ATP ATP ATP->AlaRS tRNA tRNAAla tRNA->AlaRS AlatRNA Ala-tRNAAla AlaRS->AlatRNA Step 1: Activation Step 2: Transfer AMP AMP AlaRS->AMP PPi PPi AlaRS->PPi

Caption: Enzymatic charging of tRNAAla by Alanyl-tRNA Synthetase (AlaRS).
The Alanyl-tRNA Synthetase (AlaRS) Proofreading Mechanism

The fidelity of protein synthesis relies on the precise attachment of the correct amino acid to its corresponding tRNA. AlaRS can mistakenly activate amino acids that are structurally similar to this compound, such as serine and glycine.[3] To prevent their incorporation at this compound codons, AlaRS possesses a distinct editing domain that hydrolyzes incorrectly charged Ser-tRNAAla or Gly-tRNAAla, ensuring the integrity of the nascent polypeptide.[3] This quality control mechanism is essential, as defects in editing activity have been linked to neurodegeneration in animal models.[3]

cluster_input Substrates cluster_process AlaRS Action cluster_output Outcome Ala Correct: L-Alanine Activation Activation Site Ala->Activation Ser Incorrect: L-Serine / Glycine Ser->Activation tRNA tRNAAla tRNA->Activation Correct Ala-tRNAAla (To Ribosome) Activation->Correct Correct Match Editing Editing Site (Proofreading) Activation->Editing Mismatch Detected Incorrect Ser/Gly + tRNAAla (Hydrolyzed) Editing->Incorrect Hydrolysis

Caption: AlaRS proofreading workflow for ensuring translational fidelity.

The Indirect and Regulatory Role of L-alanine

Beyond its role as a building block, L-alanine is a key player in cellular metabolism and signaling, indirectly influencing the rate and regulation of protein synthesis.

Link to Cellular Energy Status: The Glucose-Alanine Cycle

In mammals, L-alanine is central to the Glucose-Alanine Cycle , an inter-organ metabolic loop that transports nitrogen from peripheral tissues, primarily muscle, to the liver.[1] During periods of fasting or intense exercise, muscle proteins are broken down for fuel. The resulting amino groups are transferred to pyruvate (B1213749) (a product of glycolysis) to form this compound via the enzyme this compound aminotransferase.[1]

This compound is then released into the bloodstream and transported to the liver. In the liver, the reverse reaction occurs: this compound is converted back to pyruvate, and the amino group is transferred to α-ketoglutarate, eventually entering the urea (B33335) cycle for safe disposal. The pyruvate is used as a substrate for gluconeogenesis, producing glucose that can be sent back to the muscle for energy.[1] This cycle is critical for maintaining blood glucose homeostasis and managing nitrogen balance, linking protein catabolism directly to energy production.

cluster_muscle Muscle Tissue cluster_liver Liver Glucose_M Glucose Pyruvate_M Pyruvate Glucose_M->Pyruvate_M Glycolysis Alanine_M L-Alanine Pyruvate_M->Alanine_M ALT AminoAcids Amino Acids (from Protein Breakdown) Glutamate_M Glutamate AminoAcids->Glutamate_M Transamination Glutamate_M->Alanine_M Amino Group Alanine_L L-Alanine Alanine_M->Alanine_L Bloodstream Pyruvate_L Pyruvate Alanine_L->Pyruvate_L ALT Glutamate_L Glutamate Alanine_L->Glutamate_L Amino Group Glucose_L Glucose Pyruvate_L->Glucose_L Gluconeogenesis Glucose_L->Glucose_M Bloodstream Urea Urea Glutamate_L->Urea Urea Cycle

Caption: The Glucose-Alanine cycle linking muscle and liver metabolism.
Regulation of Hepatic Protein Synthesis

Studies have shown that L-alanine plays a direct physiological role in regulating protein synthesis in the liver, particularly in response to nutritional status.[4] In starved rats, L-alanine was the single amino acid most effective at promoting the aggregation of hepatic polyribosomes, which is indicative of increased translation initiation.[1][4] This effect was accompanied by a decrease in the time required for polypeptide-chain elongation.[4]

Notably, this regulatory function appears to be independent of this compound's conversion to other metabolites, as the effect persists even when its transamination is blocked.[1][4] This suggests L-alanine itself, or its availability, acts as a signal to the liver's translational machinery to ramp up protein synthesis when nutrients become available.

Quantitative Analysis of L-alanine's Impact

The functional roles of L-alanine are supported by quantitative biochemical and physiological data. The following tables summarize key parameters related to its function in protein synthesis.

Table 1: Kinetic Parameters of Alanyl-tRNA Synthetase (AlaRS) and L-Alanine Transporters

ParameterEnzyme / TransporterOrganism / SystemValueReference
kcat/KM (tRNAAla) AlaRS (Mutant K73Q)E. coli50-fold reduction vs. Wild-Type[5]
kcat/KM (tmRNA) AlaRSE. coli75-fold lower vs. tRNAAla[6]
Vmax (L-alanine uptake) L-alanine TransporterTrypanosoma cruzi1.86 ± 0.3 nmol/min/2x107 cells[7]
KM (L-alanine uptake) L-alanine TransporterTrypanosoma cruzi1.81 ± 0.6 mM[7]

Table 2: In Vivo Effects on Protein Synthesis and L-alanine Production

ConditionMeasurementSystemResultReference
Starvation vs. L-alanine admin. Hepatic Polyribosome AggregationStarved RatsStatistically significant increase[1][4]
Starvation vs. L-alanine admin. Polypeptide-chain Elongation TimeStarved RatsSignificant decrease[4]
Prednisolone (5 mg/kg/day) Fractional Synthesis Rate (this compound)Rat Quadriceps Muscle~20% decrease vs. vehicle control[8]
Optimized Biocatalysis L-alanine ConcentrationRecombinant E. coli7.05 g/L (79.08 mM)[9]

Key Experimental Protocols

Accurate measurement of protein synthesis is fundamental to studying the effects of molecules like L-alanine. Below are detailed methodologies for two widely used techniques.

Protocol: Measurement of Global Protein Synthesis using O-Propargyl-Puromycin (OP-Puro)

This method utilizes a puromycin (B1679871) analog, OP-Puro, which incorporates into nascent polypeptide chains, terminating translation. The incorporated OP-Puro contains an alkyne group that can be fluorescently labeled via a click chemistry reaction, allowing for quantification by flow cytometry or visualization by microscopy.[10][11]

Materials:

  • O-propargyl-puromycin (OP-Puro) solution (e.g., 20 mM in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.5% Triton X-100 or saponin-based buffer in PBS)

  • Click Chemistry Reaction Kit (containing fluorescent azide (B81097), copper sulfate, reducing agent, and reaction buffer)

  • FACS Buffer (e.g., PBS with 1% BSA)

  • Cycloheximide (B1669411) (CHX) for negative control (optional)

Procedure (for Flow Cytometry):

  • Cell Treatment: Plate and culture cells to the desired confluency. Treat with experimental compounds as required. For a negative control, pre-treat cells with a translation inhibitor like cycloheximide (50 µg/mL) for 15-30 minutes.

  • OP-Puro Labeling: Add OP-Puro to the culture medium to a final concentration of 20-50 µM. Incubate for 30-60 minutes under normal culture conditions. The optimal concentration and time should be determined empirically for each cell type.[10]

  • Cell Harvest: Aspirate the medium, wash cells once with PBS, and harvest using trypsin or a cell scraper. Collect cells in a 1.5 mL microcentrifuge tube.

  • Fixation: Centrifuge cells (e.g., 1,000 x g for 5 min at 4°C), discard the supernatant, and resuspend the pellet in 100 µL of Fixation Buffer. Incubate for 15 minutes at room temperature.

  • Permeabilization: Wash the fixed cells once with PBS. Resuspend the cell pellet in 100 µL of Permeabilization Buffer and incubate for 15 minutes at room temperature.

  • Click Chemistry Reaction: Prepare the click reaction cocktail according to the manufacturer's instructions, containing the fluorescent azide (e.g., Alexa Fluor 488 azide). Centrifuge the permeabilized cells and resuspend the pellet in 500 µL of the reaction cocktail. Incubate for 30 minutes at room temperature, protected from light.[10]

  • Washing and Analysis: Wash the cells three times with Permeabilization Buffer.[10] Resuspend the final cell pellet in 200-500 µL of FACS Buffer. Analyze the fluorescence intensity of single cells using a flow cytometer.

start 1. Culture & Treat Cells label 2. Add OP-Puro to Medium (30-60 min incubation) start->label harvest 3. Harvest & Wash Cells label->harvest fix 4. Fix Cells (e.g., 4% PFA) harvest->fix perm 5. Permeabilize Cells (e.g., Triton X-100) fix->perm click 6. Click Reaction (Add fluorescent azide cocktail) perm->click wash 7. Wash Cells click->wash analysis 8. Flow Cytometry Analysis wash->analysis

References

D-alanine role in bacterial cell wall structure

Author: BenchChem Technical Support Team. Date: December 2025

The

Fundamental Role of D-Alanine in the Structural Integrity of Bacterial Cell Walls

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

D-alanine is a non-canonical amino acid that plays a critical and indispensable role in the structure and rigidity of the bacterial cell wall. Unlike the L-amino acids that constitute proteins, D-alanine is a key component of peptidoglycan, the mesh-like polymer that encases bacteria and protects them from osmotic stress. This guide provides a detailed examination of the synthesis of D-alanine, its incorporation into peptidoglycan precursors, and its ultimate function in the cross-linking reactions that provide the cell wall with its characteristic strength. Furthermore, this document outlines key experimental protocols for the analysis of D-alanine in the cell wall and discusses how the D-alanine metabolic pathway serves as a crucial target for antibiotic action.

Introduction to Peptidoglycan and the Significance of D-Alanine

The bacterial cell wall is a complex and dynamic structure essential for maintaining cell shape and protecting against osmotic lysis.[1] In most bacteria, the primary structural component of the cell wall is peptidoglycan, a polymer composed of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues.[2] Attached to each NAM residue is a short peptide stem, which can be cross-linked to the peptide stems of adjacent glycan strands, forming a robust, three-dimensional mesh.

A unique and critical feature of this peptide stem is the presence of D-amino acids, particularly D-alanine.[1] D-alanine residues are found at the terminal positions of the pentapeptide precursor, specifically as a D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide.[3][4] This D-Ala-D-Ala terminus is the substrate for the transpeptidation reaction that cross-links the peptidoglycan layers, a process that is fundamental to the integrity of the cell wall.[4][5] The terminal D-alanine is cleaved during this reaction, providing the energy for the formation of the cross-link.[6]

The D-Alanine Biosynthetic Pathway

The cytosolic pool of D-alanine is primarily supplied through the action of two key enzymes: Alanine (B10760859) Racemase and D-alanine-D-alanine Ligase.

This compound Racemase (Alr)

This compound racemase is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the reversible conversion of L-alanine to D-alanine.[7][8] This enzyme is ubiquitous in bacteria and is essential for providing the D-alanine necessary for peptidoglycan synthesis.[9] In some bacteria, such as Staphylococcus aureus, there are two isozymes of this compound racemase, a constitutively expressed anabolic racemase (Alr) and a catabolic racemase (DadX) inducible by L-alanine.[9]

D-alanine-D-alanine Ligase (Ddl)

D-alanine-D-alanine ligase is an ATP-dependent enzyme that catalyzes the formation of the D-Ala-D-Ala dipeptide from two molecules of D-alanine.[10][11] This dipeptide is then added to the UDP-NAM-tripeptide precursor in the cytoplasm, forming the UDP-NAM-pentapeptide, which is the final monomeric unit for peptidoglycan synthesis.[3] The Ddl enzyme is a member of the ATP-grasp superfamily and its activity is often activated by monovalent cations like K+.[10][12]

In some Gram-positive bacteria, D-alanine is also incorporated into teichoic and lipoteichoic acids, which modifies the net surface charge of the cell wall and can decrease susceptibility to cationic antimicrobial agents.[13][14]

D_Alanine_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane Transport & Synthesis L_Ala L-Alanine Alr This compound Racemase (Alr) L_Ala->Alr D_Ala D-Alanine Ddl D-Ala-D-Ala Ligase (Ddl) D_Ala->Ddl D_Ala_D_Ala D-Ala-D-Ala MurF MurF Ligase D_Ala_D_Ala->MurF UDP_NAM_tripeptide UDP-NAM-tripeptide UDP_NAM_tripeptide->MurF UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM_pentapeptide_mem UDP-NAM-pentapeptide Alr->D_Ala Ddl->D_Ala_D_Ala MurF->UDP_NAM_pentapeptide PG_synthesis Peptidoglycan Synthesis UDP_NAM_pentapeptide_mem->PG_synthesis Translocation

Cytoplasmic synthesis of the UDP-NAM-pentapeptide precursor.

Role in Peptidoglycan Cross-Linking

The UDP-NAM-pentapeptide precursor is transported across the cell membrane and incorporated into the growing peptidoglycan chain. The final step in cell wall synthesis is the transpeptidation reaction, catalyzed by transpeptidases, also known as penicillin-binding proteins (PBPs).[15][16] In this reaction, the terminal D-alanine of a pentapeptide stem is cleaved, and the penultimate D-alanine is cross-linked to the amino group of a diaminopimelic acid or L-lysine residue in an adjacent peptide stem.[2][6] This cross-linking is what gives the peptidoglycan its strength and rigidity.

Transpeptidation cluster_PG Peptidoglycan Strands Donor Donor Peptide Stem (L-Ala-D-Glu-mDAP-D-Ala-D-Ala) PBP Transpeptidase (PBP) Donor->PBP 1. Binding Acceptor Acceptor Peptide Stem (L-Ala-D-Glu-mDAP-D-Ala) Acyl_Enzyme Acyl-Enzyme Intermediate Acceptor->Acyl_Enzyme 3. Nucleophilic Attack PBP->Acyl_Enzyme 2. Acylation Released_D_Ala Released D-Alanine PBP->Released_D_Ala Release Crosslinked_PG Cross-linked Peptidoglycan Acyl_Enzyme->Crosslinked_PG 4. Transpeptidation

The transpeptidation reaction for peptidoglycan cross-linking.

D-Alanine Pathway as an Antibiotic Target

The essentiality of D-alanine for bacterial survival and the absence of this pathway in humans make it an excellent target for antibiotics.

D-cycloserine

D-cycloserine is a structural analog of D-alanine that competitively inhibits both this compound racemase and D-alanine-D-alanine ligase.[17][18][19] By blocking these two enzymes, D-cycloserine prevents the synthesis of the D-Ala-D-Ala dipeptide, thereby inhibiting peptidoglycan synthesis and leading to cell lysis.[20][21] It is used as a second-line drug for the treatment of multidrug-resistant tuberculosis.[19]

Glycopeptides (e.g., Vancomycin)

Vancomycin (B549263) and other glycopeptide antibiotics function by binding with high affinity to the D-Ala-D-Ala terminus of the peptidoglycan precursor.[4][5] This binding sterically hinders the transpeptidase from accessing its substrate, thereby preventing cross-linking of the peptidoglycan.[4] Resistance to vancomycin often arises from the replacement of the terminal D-alanine with D-lactate, which reduces the binding affinity of the antibiotic.[22][23]

Quantitative Data

The following table summarizes key kinetic parameters for enzymes in the D-alanine pathway from various bacterial species.

EnzymeOrganismSubstrateKm (mM)Reference
D-alanine:D-alanine ligaseMycobacterium tuberculosisD-Alanine (Site 1)0.075[24]
D-alanine:D-alanine ligaseMycobacterium tuberculosisD-Alanine (Site 2)3.6[24]

Experimental Protocols

Peptidoglycan Isolation and Analysis

A common method for analyzing peptidoglycan composition involves the isolation of sacculi, enzymatic digestion, and subsequent analysis by high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC).[25][26][27]

Protocol Outline:

  • Cell Culture and Lysis: Grow bacterial cultures to mid-logarithmic phase. Harvest cells and resuspend in a lysis buffer, often containing SDS, and boil to lyse the cells and denature proteins.[27]

  • Sacculi Isolation: The insoluble peptidoglycan sacculi are pelleted by ultracentrifugation and washed repeatedly to remove detergents and other contaminants.

  • Enzymatic Digestion: Treat the sacculi with enzymes such as α-amylase and pronase to remove any associated glycogen (B147801) and proteins.[25] For Gram-positive bacteria, an additional acid treatment (e.g., with HCl) may be necessary to remove teichoic acids.[25]

  • Muropeptide Solubilization: The purified peptidoglycan is digested with a muramidase (B13767233) (e.g., cellosyl or mutanolysin) to break the glycan backbone, releasing soluble muropeptides.

  • Chromatographic Analysis: The resulting muropeptide fragments are separated and quantified by reverse-phase HPLC or UPLC.[27] Peaks can be identified by comparison to known standards or by in-line mass spectrometry.[27]

This compound Racemase Activity Assay

Several methods exist for assaying this compound racemase activity. An enzyme-coupled assay is commonly used.[28]

Protocol Outline:

  • Reaction Mixture: Prepare a reaction mixture containing a buffer (e.g., Tricine/NaOH), the substrate (D-alanine), L-alanine dehydrogenase, and NAD+.[28]

  • Enzyme Addition: Initiate the reaction by adding the purified this compound racemase.

  • Spectrophotometric Monitoring: The conversion of D-alanine to L-alanine by the racemase is coupled to the L-alanine dehydrogenase reaction, which reduces NAD+ to NADH. The increase in absorbance at 340 nm due to NADH production is monitored over time.[28]

  • Alternative Method: A novel assay based on circular dichroism has also been developed, which directly measures the change in the enantiomeric forms of this compound.[28][29]

Assay_Workflow cluster_PG_Analysis Peptidoglycan Analysis Workflow cluster_Alr_Assay This compound Racemase Coupled Assay A1 Bacterial Culture A2 Cell Lysis (SDS, boiling) A1->A2 A3 Sacculi Isolation (Ultracentrifugation) A2->A3 A4 Enzymatic Cleanup (Pronase, Amylase) A3->A4 A5 Muramidase Digestion A4->A5 A6 UPLC/HPLC Analysis A5->A6 A7 Mass Spectrometry A6->A7 B1 Reaction Mix: D-Ala, L-Ala Dehydrogenase, NAD+ B2 Add this compound Racemase B1->B2 B3 D-Ala -> L-Ala (Racemase) B2->B3 B4 L-Ala + NAD+ -> Pyruvate + NADH (Dehydrogenase) B3->B4 B5 Monitor NADH Production (Absorbance at 340 nm) B4->B5

Workflows for peptidoglycan analysis and this compound racemase assay.

Conclusion and Future Directions

D-alanine is a cornerstone of bacterial cell wall structure, and the enzymatic pathways responsible for its synthesis and incorporation are validated targets for antimicrobial drug development. The rise of antibiotic resistance necessitates a continued and deepened understanding of these fundamental processes. Future research will likely focus on the discovery of novel inhibitors for this compound racemase and D-alanine-D-alanine ligase, the structural and mechanistic details of transpeptidation in a wider range of pathogenic bacteria, and the regulatory networks that control D-alanine metabolism. Advanced analytical techniques will further empower researchers to dissect the complexities of cell wall biosynthesis, paving the way for the next generation of antibiotics.

References

An In-Depth Technical Guide to the Glucose-Alanine Cycle: Pathway and Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The glucose-alanine cycle is a critical metabolic pathway that facilitates the transport of nitrogen from peripheral tissues, primarily skeletal muscle, to the liver in a non-toxic form. This process is intrinsically linked to glucose homeostasis, particularly during periods of fasting, prolonged exercise, and in certain pathological states. In muscle, glucose is catabolized to pyruvate (B1213749), which then undergoes transamination to form alanine (B10760859). This compound is subsequently released into the bloodstream and transported to the liver. Within the liver, this compound is converted back to pyruvate, serving as a key substrate for gluconeogenesis, while the amino group is shuttled into the urea (B33335) cycle for excretion. This intricate interplay between muscle and liver underscores the importance of the glucose-alanine cycle in maintaining nitrogen balance and systemic glucose levels. This technical guide provides a comprehensive overview of the glucose-alanine cycle, its enzymatic regulation, and the hormonal signaling pathways that govern its activity. Detailed experimental protocols for studying this cycle are also presented to aid researchers in their investigations.

The Glucose-Alanine Cycle Pathway

The glucose-alanine cycle, also known as the Cahill cycle, involves a series of interconnected reactions occurring in skeletal muscle and the liver, linked by the circulatory system.[1][2]

In Skeletal Muscle:

During periods of high energy demand or when amino acids are utilized as fuel, such as in prolonged exercise or fasting, the breakdown of branched-chain amino acids (BCAAs) generates amino groups.[3][4] These amino groups are transferred to α-ketoglutarate to form glutamate (B1630785) in a reaction catalyzed by branched-chain aminotransferase (BCAT).[3][5][6] The glutamate then donates its amino group to pyruvate, a product of glycolysis, to form L-alanine and regenerate α-ketoglutarate. This transamination reaction is catalyzed by This compound aminotransferase (ALT) , a key enzyme in this cycle.[1][2]

  • Glucose → Pyruvate (via Glycolysis)

  • Branched-Chain Amino Acids + α-ketoglutarate ⇌ α-keto acids + Glutamate (catalyzed by BCAT)

  • Glutamate + Pyruvate ⇌ α-ketoglutarate + this compound (catalyzed by ALT)

The newly synthesized this compound is then released from the muscle into the bloodstream.

In the Liver:

This compound is taken up by the liver from the circulation. Inside the hepatocytes, the reverse of the transamination reaction that occurred in the muscle takes place, also catalyzed by This compound aminotransferase (ALT) .[1][2] this compound transfers its amino group to α-ketoglutarate, reforming pyruvate and glutamate.

  • This compound + α-ketoglutarate ⇌ Pyruvate + Glutamate (catalyzed by ALT)

The metabolic fates of the products are twofold:

  • Pyruvate: The carbon skeleton of this compound, now in the form of pyruvate, serves as a primary substrate for gluconeogenesis , the synthesis of new glucose molecules.[7] The newly formed glucose is then released into the bloodstream to be utilized by peripheral tissues, including muscle, thus completing the cycle.[1]

  • Glutamate: The amino group from this compound, now carried by glutamate, can be released as ammonia (B1221849) (NH₄⁺) through the action of glutamate dehydrogenase. This ammonia then enters the urea cycle to be converted into urea for safe excretion by the kidneys.[1]

This cycle effectively transports nitrogen from the muscle to the liver for disposal and allows for the recycling of the carbon skeleton of pyruvate back to glucose.[1]

Regulation of the Glucose-Alanine Cycle

The flux through the glucose-alanine cycle is tightly regulated by hormonal signals and the availability of substrates. The key regulatory points are the enzymes involved in gluconeogenesis in the liver and the enzymes controlling the availability of substrates in the muscle.

Hormonal Regulation

Glucagon (B607659):

During fasting or periods of low blood glucose, the pancreas secretes glucagon. Glucagon acts primarily on the liver to stimulate glucose production.[7][8][9] It enhances the glucose-alanine cycle by:

  • Stimulating Gluconeogenesis: Glucagon activates a signaling cascade that leads to the increased expression and activity of key gluconeogenic enzymes, such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase.[7][9] This promotes the conversion of this compound-derived pyruvate into glucose. The glucagon signaling pathway involves the activation of adenylyl cyclase, an increase in cyclic AMP (cAMP), and the activation of Protein Kinase A (PKA).[10][11] PKA then phosphorylates and activates transcription factors that drive the expression of gluconeogenic genes.[9] More recent studies have shown that glucagon can also stimulate gluconeogenesis by increasing hepatic lipolysis, leading to increased acetyl-CoA levels which allosterically activate pyruvate carboxylase.[12]

  • Increasing this compound Uptake: Glucagon has been shown to increase the uptake of this compound by the liver, providing more substrate for gluconeogenesis.[13]

Insulin (B600854):

In the fed state, when blood glucose levels are high, the pancreas releases insulin. Insulin acts to lower blood glucose and has an overall inhibitory effect on the glucose-alanine cycle.[8][14] Its mechanisms of action include:

  • Inhibiting Gluconeogenesis: Insulin signaling in the liver activates the PI3K/Akt pathway, which leads to the phosphorylation and nuclear exclusion of the transcription factor FOXO1.[14][15] This represses the transcription of gluconeogenic genes like PEPCK and G6Pase, thereby reducing the conversion of pyruvate to glucose.[8][16]

  • Suppressing Muscle Protein Breakdown: Insulin promotes the net uptake of amino acids into muscle and stimulates protein synthesis, thereby reducing the release of amino acids, including this compound, from muscle tissue.[17][18]

Other Hormones:

  • Cortisol and Epinephrine: These stress hormones can increase the availability of substrates for the glucose-alanine cycle by promoting muscle protein breakdown and stimulating gluconeogenesis in the liver.[19]

Allosteric and Substrate-Level Regulation

While hormonal control is paramount, the activity of enzymes in the glucose-alanine cycle is also influenced by the local metabolic state through substrate availability and allosteric regulation.

  • This compound Aminotransferase (ALT): The activity of ALT is largely driven by the concentrations of its substrates and products (this compound, pyruvate, α-ketoglutarate, and glutamate).[17] There is limited evidence for direct allosteric regulation of mammalian ALT by other metabolites. However, various compounds have been identified that can inhibit ALT activity, which are primarily of interest for therapeutic and research applications.[19][20][21][22]

  • Branched-Chain Aminotransferase (BCAT): The activity of the mitochondrial BCAT (BCAT2), which initiates BCAA catabolism in muscle, is regulated by its substrates.[3] The branched-chain α-keto acids produced can influence the activity of the downstream branched-chain α-keto acid dehydrogenase (BCKD) complex.[5]

  • Gluconeogenic Enzymes: Key enzymes in the hepatic gluconeogenic pathway are subject to allosteric regulation. For instance, pyruvate carboxylase is allosterically activated by acetyl-CoA, linking fatty acid oxidation to gluconeogenesis.[12]

Quantitative Data

The following tables summarize key quantitative parameters related to the glucose-alanine cycle.

Table 1: Kinetic Parameters of Human this compound Aminotransferase (ALT) Isoforms

IsoformTissueSubstrateKm (mM)Vmax (U/mg)kcat (s⁻¹)Reference(s)
ALT1 (Cytosolic)LiverL-Alanine~10.12~0.48 (mM/min)-[17]
ALT1 (Cytosolic)LiverL-Glutamate~3.22~0.22 (mM/min)-[17]
ALT2 (Mitochondrial)Muscle, KidneyL-AlanineDifferent from ALT1Similar to ALT1Different from ALT1[23][24]
ALT2 (Mitochondrial)Muscle, KidneyPyruvateDifferent from ALT1Similar to ALT1Different from ALT1[23][24]

Note: Kinetic parameters can vary depending on the experimental conditions (pH, temperature, etc.). Data for human isoforms, particularly muscle-specific ALT2, are limited and often extrapolated from studies on other species.

Table 2: Flux Rates of the Glucose-Alanine Cycle in Humans

ConditionParameterFlux Rate (µmol·kg⁻¹·min⁻¹)Reference(s)
Postabsorptive (Overnight Fast)Plasma this compound Flux~4.0 - 5.0[2][25][26]
Postabsorptive (Overnight Fast)Glucose to this compound Carbon Transfer~1.89 ± 0.20[25]
Postabsorptive (Overnight Fast)This compound to Glucose Carbon Transfer~1.48 ± 0.15[25]
60-hour FastThis compound TurnoverSignificantly reduced compared to 12-hour fast[1][27]
Burn Injury (Hypermetabolic State)This compound FluxSignificantly elevated[2][26]

Experimental Protocols

This compound Aminotransferase (ALT) Activity Assay

This protocol describes a common coupled-enzyme spectrophotometric assay to measure ALT activity in biological samples.

Principle:

ALT catalyzes the transfer of an amino group from L-alanine to α-ketoglutarate, producing pyruvate and L-glutamate. The pyruvate produced is then reduced to lactate (B86563) by lactate dehydrogenase (LDH), with the concomitant oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm due to NADH oxidation is directly proportional to the ALT activity.

Materials:

  • Sample (e.g., tissue homogenate, cell lysate, serum)

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • L-Alanine solution

  • α-Ketoglutarate solution

  • NADH solution

  • Lactate Dehydrogenase (LDH)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Sample Preparation:

    • Tissue: Homogenize the tissue in ice-cold reaction buffer and centrifuge to remove debris. Collect the supernatant.

    • Cells: Lyse the cells in a suitable buffer and centrifuge. Collect the supernatant.

    • Serum: Can often be used directly or after dilution.

  • Reaction Mixture Preparation: Prepare a master mix containing the reaction buffer, L-alanine, NADH, and LDH.

  • Assay:

    • Pipette the reaction mixture into a cuvette or microplate well.

    • Add the sample to the reaction mixture and mix gently.

    • Initiate the reaction by adding α-ketoglutarate.

    • Immediately start monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C) for a set period (e.g., 5-10 minutes).

  • Calculation of ALT Activity:

    • Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min).

    • Use the Beer-Lambert law and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of NADH consumption, which is equivalent to the rate of pyruvate formation.

    • Express ALT activity in Units per liter (U/L) or Units per milligram of protein (U/mg). One unit (U) of ALT is defined as the amount of enzyme that catalyzes the formation of 1 µmol of pyruvate per minute under the specified conditions.

Stable Isotope Tracing for Metabolic Flux Analysis

This protocol provides a general workflow for using stable isotope-labeled substrates (e.g., [U-¹³C₆]-glucose and [¹⁵N]-alanine) to quantify the flux through the glucose-alanine cycle.

Principle:

By providing cells or an organism with a substrate labeled with a heavy isotope (e.g., ¹³C or ¹⁵N), the label will be incorporated into downstream metabolites. The pattern and extent of isotope labeling in metabolites of interest (e.g., this compound, glucose) can be measured using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. This data, combined with a metabolic model, allows for the calculation of intracellular metabolic fluxes.[28][29]

Materials:

  • Cell culture or animal model

  • Stable isotope-labeled tracer (e.g., [U-¹³C₆]-glucose, [¹⁵N]-alanine)

  • Appropriate culture medium or infusion solutions

  • Equipment for sample collection and processing (e.g., centrifuge, liquid nitrogen)

  • Analytical instrumentation (GC-MS, LC-MS, or NMR)

Procedure:

  • Experimental Design:

    • Choose the appropriate tracer based on the specific pathway of interest. For the glucose-alanine cycle, a combination of a ¹³C-labeled glucose and a ¹⁵N-labeled amino acid can provide comprehensive information on both carbon and nitrogen flow.[30][31]

    • Determine the optimal labeling duration to achieve isotopic steady state.

  • Isotope Labeling:

    • In Vitro (Cell Culture): Culture cells in a medium where the unlabeled substrate (e.g., glucose) is replaced with its ¹³C-labeled counterpart.[32]

    • In Vivo (Animal Models): Administer the labeled tracer through infusion or bolus injection.[27]

  • Sample Collection and Metabolite Extraction:

    • Rapidly quench metabolic activity, typically by flash-freezing in liquid nitrogen.

    • Extract metabolites using a cold solvent mixture (e.g., 80% methanol).

    • Separate the polar metabolite-containing supernatant from the cell debris and protein pellet by centrifugation.

  • Sample Analysis:

    • Analyze the metabolite extracts using GC-MS or LC-MS to determine the mass isotopologue distribution (MID) of key metabolites (e.g., this compound, pyruvate, lactate, TCA cycle intermediates).

    • The MID represents the fractional abundance of each isotopologue of a metabolite.

  • Metabolic Flux Analysis (MFA):

    • Use specialized software (e.g., INCA, Metran) to fit the measured MIDs and extracellular flux rates (e.g., glucose uptake, lactate secretion) to a metabolic network model.[29]

    • The software will then calculate the intracellular metabolic fluxes that best explain the experimental data.

Visualizations

Glucose-Alanine Cycle Pathway

Glucose_Alanine_Cycle cluster_muscle Skeletal Muscle cluster_blood Bloodstream cluster_liver Liver Muscle_Glucose Glucose Muscle_Pyruvate Pyruvate Muscle_Glucose->Muscle_Pyruvate Glycolysis Muscle_this compound This compound Muscle_Pyruvate->Muscle_this compound Transamination (ALT) Blood_this compound This compound Muscle_this compound->Blood_this compound BCAA Branched-Chain Amino Acids Glutamate_muscle Glutamate BCAA->Glutamate_muscle Transamination (BCAT) alpha_KG_muscle α-Ketoglutarate Glutamate_muscle->alpha_KG_muscle Transamination (ALT) Blood_Glucose Glucose Blood_Glucose->Muscle_Glucose Liver_this compound This compound Blood_this compound->Liver_this compound Liver_Pyruvate Pyruvate Liver_this compound->Liver_Pyruvate Transamination (ALT) Liver_Glucose Glucose Liver_Pyruvate->Liver_Glucose Gluconeogenesis Liver_Glucose->Blood_Glucose alpha_KG_liver α-Ketoglutarate Glutamate_liver Glutamate alpha_KG_liver->Glutamate_liver Transamination (ALT) Urea Urea Glutamate_liver->Urea Urea Cycle

Caption: The Glucose-Alanine Cycle pathway between skeletal muscle and the liver.

Hormonal Regulation of Gluconeogenesis in the Liver

Hormonal_Regulation cluster_glucagon Glucagon Signaling cluster_insulin Insulin Signaling Glucagon Glucagon GR Glucagon Receptor Glucagon->GR binds AC Adenylyl Cyclase GR->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates (activates) PEPCK_G6Pase_Genes_G PEPCK & G6Pase Gene Transcription CREB->PEPCK_G6Pase_Genes_G increases Gluconeogenesis Gluconeogenesis PEPCK_G6Pase_Genes_G->Gluconeogenesis promotes Insulin Insulin IR Insulin Receptor Insulin->IR binds IRS IRS IR->IRS phosphorylates PI3K PI3K IRS->PI3K activates Akt Akt PI3K->Akt activates FOXO1 FOXO1 Akt->FOXO1 phosphorylates (inhibits) PEPCK_G6Pase_Genes_I PEPCK & G6Pase Gene Transcription FOXO1->PEPCK_G6Pase_Genes_I represses PEPCK_G6Pase_Genes_I->Gluconeogenesis inhibits

Caption: Simplified signaling pathways of glucagon and insulin regulating gluconeogenesis.

Conclusion

The glucose-alanine cycle is a fundamental metabolic pathway that integrates carbohydrate and amino acid metabolism between muscle and liver. Its primary roles in nitrogen transport and glucose homeostasis are critical for metabolic flexibility, particularly in response to nutritional and physiological challenges. The regulation of this cycle is a complex interplay of hormonal signals, primarily insulin and glucagon, and the local metabolic environment. A thorough understanding of the intricacies of the glucose-alanine cycle's pathway and regulation is essential for researchers and clinicians in the fields of metabolism, endocrinology, and drug development, as dysregulation of this cycle is implicated in various metabolic diseases, including diabetes and liver disease. The experimental approaches detailed in this guide provide a framework for further investigation into the dynamic nature of this vital metabolic process.

References

An In-depth Technical Guide to Alanine Aminotransferase (ALT): Function, Importance, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alanine (B10760859) aminotransferase (ALT), a pivotal enzyme in amino acid metabolism, has long been a cornerstone of clinical and preclinical diagnostics, primarily as a biomarker for hepatocellular injury. This technical guide provides a comprehensive overview of ALT's core functions, its isoenzymes, and their physiological significance. It delves into the clinical relevance of ALT in the context of drug development and toxicology, supported by quantitative data on reference ranges in humans and key preclinical species. Detailed experimental protocols for the colorimetric and fluorometric assessment of ALT activity are provided, alongside an exploration of the enzyme's kinetic properties. Furthermore, this guide elucidates the molecular pathways involving ALT and the regulatory mechanisms governing the expression of its isoenzymes, offering a deeper understanding for researchers in the fields of drug discovery and development.

Introduction: The Central Role of this compound Aminotransferase

This compound aminotransferase (ALT), also known as serum glutamate-pyruvate transaminase (SGPT), is a pyridoxal (B1214274) phosphate-dependent enzyme that catalyzes the reversible transfer of an amino group from L-alanine to α-ketoglutarate, yielding pyruvate (B1213749) and L-glutamate. This transamination reaction is a critical link between carbohydrate and amino acid metabolism.[1]

ALT is ubiquitously expressed in various tissues, including the kidneys, heart, and skeletal muscle, but its highest concentrations are found in the cytoplasm of hepatocytes.[2] This tissue distribution is the basis for its extensive use as a sensitive biomarker for liver health. Damage to hepatocytes leads to the release of ALT into the bloodstream, resulting in elevated serum levels that are often indicative of liver injury.[3][4]

In the realm of drug development, monitoring ALT levels is a standard practice in both preclinical toxicology studies and clinical trials to assess potential drug-induced liver injury (DILI).[5] An elevation in ALT is a key safety signal that can influence the trajectory of a drug candidate's development.

Molecular Function and Metabolic Significance

The primary function of ALT is to facilitate the interconversion of this compound and pyruvate, thereby playing a crucial role in several metabolic pathways.

The Glucose-Alanine Cycle

During periods of fasting or prolonged exercise, muscle and other peripheral tissues break down amino acids for energy, producing nitrogenous waste in the form of ammonia. To safely transport this nitrogen to the liver for conversion into urea (B33335), muscle cells utilize the glucose-alanine cycle. In this cycle, pyruvate, a product of glycolysis, is transaminated by ALT to form this compound. This compound is then released into the bloodstream and transported to the liver. In the liver, ALT catalyzes the reverse reaction, converting this compound back to pyruvate, which can then be used for gluconeogenesis to produce glucose. The amino group is transferred to α-ketoglutarate to form glutamate, which subsequently enters the urea cycle.

cluster_muscle Muscle cluster_blood Bloodstream cluster_liver Liver Muscle_Glucose Glucose Muscle_Pyruvate Pyruvate Muscle_Glucose->Muscle_Pyruvate Glycolysis Muscle_this compound This compound Muscle_Pyruvate->Muscle_this compound ALT Blood_this compound This compound Muscle_this compound->Blood_this compound Transport Muscle_Glutamate Glutamate Muscle_aKG α-Ketoglutarate Muscle_Glutamate->Muscle_aKG Transamination Liver_this compound This compound Blood_this compound->Liver_this compound Uptake Blood_Glucose Glucose Liver_Pyruvate Pyruvate Liver_this compound->Liver_Pyruvate ALT Liver_Glucose Glucose Liver_Pyruvate->Liver_Glucose Gluconeogenesis Liver_Glucose->Blood_Glucose Release Liver_Glutamate Glutamate Liver_Urea Urea Liver_Glutamate->Liver_Urea Urea Cycle Liver_aKG α-Ketoglutarate Liver_aKG->Liver_Glutamate Transamination

Figure 1: The Glucose-Alanine Cycle.
Isoenzymes: ALT1 and ALT2

Two major isoenzymes of ALT have been identified in humans: ALT1 and ALT2, encoded by the GPT and GPT2 genes, respectively. These isoenzymes exhibit distinct tissue distribution and subcellular localization, suggesting specialized physiological roles.

  • ALT1 (GPT): Predominantly found in the cytoplasm of hepatocytes, ALT1 is considered the primary contributor to serum ALT activity measured in clinical assays.[1] Its expression is highest in the liver, intestine, and kidney.

  • ALT2 (GPT2): This isoenzyme is primarily located in the mitochondria and is highly expressed in muscle, brain, and adipose tissue, with lower levels in the liver.[6]

The differential expression and localization of ALT1 and ALT2 suggest that they may have distinct roles in metabolism. Under metabolic stress conditions, such as those induced by tunicamycin (B1663573) or histidinol, the expression of the ALT2 gene is upregulated, a process mediated by the activating transcription factor 4 (ATF4).[3]

Clinical and Preclinical Significance

The measurement of serum ALT activity is a fundamental component of liver function tests in both clinical diagnostics and preclinical safety assessments.

ALT as a Biomarker of Liver Injury

Elevated serum ALT levels are a sensitive indicator of hepatocellular damage.[3] Various conditions can lead to increased ALT, including:

  • Drug-Induced Liver Injury (DILI): Many xenobiotics can cause liver damage, leading to a rise in ALT levels.[5]

  • Viral Hepatitis: Infections with hepatitis viruses (A, B, C, etc.) are a common cause of elevated ALT.

  • Non-alcoholic Fatty Liver Disease (NAFLD) and Non-alcoholic Steatohepatitis (NASH): These conditions, often associated with metabolic syndrome, can lead to chronic, low-grade elevations in ALT.

  • Alcoholic Liver Disease: Excessive alcohol consumption is a major cause of liver damage and consequently, elevated ALT.

  • Other Conditions: Ischemia, autoimmune hepatitis, and genetic disorders can also result in increased ALT levels.[2]

Quantitative Data: Reference Ranges

Normal ALT levels can vary based on age, sex, and the analytical method used. The following tables provide a summary of typical reference ranges for humans and common preclinical species.

Table 1: Human Serum ALT Reference Ranges

Age GroupMale (U/L)Female (U/L)
1-18 years7 - 557 - 45
>18 years10 - 4910 - 49
Data sourced from Mayo Clinic Laboratories and UNC McLendon Labs.[7]

Table 2: Preclinical Species Serum ALT Reference Ranges

SpeciesStrain/BreedMale (U/L)Female (U/L)
MouseC57BL/6J28 - 10817 - 51
RatSprague-Dawley19 - 8414 - 44
DogBeagle10 - 10910 - 109
MonkeyCynomolgus15 - 6312 - 58
Data compiled from multiple sources.[1][4][8][9][10]

Enzyme Kinetics

The catalytic efficiency of ALT can be described by Michaelis-Menten kinetics. The key parameters, the Michaelis constant (Km) and maximum velocity (Vmax), provide insights into the enzyme's affinity for its substrates and its maximum catalytic rate.

Table 3: Kinetic Parameters of Human this compound Aminotransferase

Reaction DirectionSubstrateKm (mM)Vmax (mM/min)
ForwardL-Alanine10.120.48
ReverseL-Glutamate3.220.22
Data from a study on ALT kinetics by microchip electrophoresis.[6]

Experimental Protocols for ALT Activity Measurement

The determination of ALT activity is typically performed using a coupled enzyme assay. The principle involves the ALT-catalyzed production of pyruvate, which then serves as a substrate in a second reaction that can be monitored spectrophotometrically.

Colorimetric Assay

This method relies on the reduction of pyruvate to lactate (B86563) by lactate dehydrogenase (LDH), with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm, due to NADH consumption, is directly proportional to the ALT activity.

Materials:

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

  • ALT Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • L-Alanine solution

  • α-Ketoglutarate solution

  • NADH solution

  • Lactate Dehydrogenase (LDH)

  • Sample (serum, plasma, tissue homogenate)

  • Pyruvate standard solution

Procedure:

  • Prepare Reagent Mix: Combine ALT Assay Buffer, L-Alanine, and NADH in appropriate volumes.

  • Sample Preparation: Add the sample to the wells of the 96-well plate. For tissue homogenates, centrifugation is required to remove insoluble material.

  • Initiate Reaction: Add the Reagent Mix to each well, followed by the addition of α-ketoglutarate to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C and measure the absorbance at 340 nm every minute for a set period (e.g., 10-20 minutes).

  • Calculation: Determine the rate of change in absorbance (ΔA340/min). Calculate ALT activity using the molar extinction coefficient of NADH and a standard curve prepared with known concentrations of pyruvate.

cluster_workflow Colorimetric ALT Assay Workflow start Start prep_reagents Prepare Reagent Mix (Buffer, L-Alanine, NADH) start->prep_reagents add_sample Add Sample to 96-well plate prep_reagents->add_sample initiate_reaction Initiate Reaction with α-Ketoglutarate add_sample->initiate_reaction kinetic_read Kinetic Absorbance Reading (340 nm at 37°C) initiate_reaction->kinetic_read calculate Calculate ALT Activity kinetic_read->calculate end End calculate->end

Figure 2: Colorimetric ALT Assay Workflow.
Fluorometric Assay

This more sensitive method involves a reaction where the pyruvate produced by ALT is oxidized by pyruvate oxidase to generate hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a fluorometric probe in the presence of horseradish peroxidase (HRP) to produce a highly fluorescent product.

Materials:

  • 96-well black microplate

  • Fluorometric microplate reader (e.g., Ex/Em = 535/587 nm)

  • ALT Assay Buffer

  • ALT Substrate (L-Alanine)

  • α-Ketoglutarate

  • Pyruvate Oxidase

  • Horseradish Peroxidase (HRP)

  • Fluorometric Probe

  • Sample

  • Pyruvate standard solution

Procedure:

  • Prepare Reaction Mix: Combine ALT Assay Buffer, ALT Substrate, Pyruvate Oxidase, HRP, and the fluorometric probe.

  • Sample and Standard Preparation: Add samples and a series of pyruvate standards to the wells of the black microplate.

  • Initiate Reaction: Add the Reaction Mix to all wells, followed by the addition of α-ketoglutarate.

  • Incubation and Measurement: Incubate the plate at 37°C, protected from light. Measure the fluorescence at appropriate intervals.

  • Calculation: Subtract the background fluorescence and determine the ALT activity by comparing the rate of fluorescence increase in the samples to the standard curve.

Regulation of ALT Gene Expression

The expression of the ALT isoenzymes is subject to regulation by various factors, reflecting their roles in metabolic adaptation. As previously mentioned, ALT2 expression is induced by metabolic stressors through the transcription factor ATF4.[3] This suggests a role for ALT2 in the cellular response to conditions such as amino acid deprivation or endoplasmic reticulum stress. Further research is needed to fully elucidate the transcriptional regulation of both GPT and GPT2 genes and how their expression is coordinated to meet the metabolic demands of the cell.

Conclusion

This compound aminotransferase remains a critical enzyme in intermediary metabolism and a vital biomarker in drug development and clinical medicine. A thorough understanding of its function, the distinct roles of its isoenzymes, and the methodologies for its accurate measurement is essential for researchers and scientists in the pharmaceutical industry. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for the design and interpretation of studies involving ALT, ultimately contributing to the safer and more effective development of new therapeutics.

References

A Technical Guide to the Non-Proteinogenic Functions of Alanine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the 20 proteinogenic amino acids are primarily recognized as the fundamental building blocks of proteins, a vast and diverse group of non-proteinogenic amino acids (NPAAs) exists, fulfilling critical roles in cellular metabolism, signaling, and defense[1][2][3]. These molecules, not encoded in the universal genetic code, participate in processes ranging from neurotransmission to the synthesis of essential cofactors and secondary metabolites[4][5]. Alanine (B10760859), one of the simplest proteinogenic amino acids, has several non-proteinogenic derivatives with profound biological and pharmacological significance.

This technical guide provides an in-depth exploration of the core non-proteinogenic functions of key this compound derivatives, including D-alanine (B559566), β-alanine, and the therapeutic analog, fosfomycin (B1673569). It details their mechanisms of action, summarizes relevant quantitative data, outlines key experimental protocols, and provides visual representations of critical pathways to support research and development in this expanding field.

D-Alanine: A Stereoisomer with Dual Roles

D-alanine, the D-enantiomer of this compound, is a crucial molecule in both the microbial and mammalian worlds, serving as a structural component in bacteria and a neuromodulator in the central nervous system.

Role in Bacterial Cell Wall Synthesis

D-alanine is an indispensable component of peptidoglycan, the rigid polymer that forms the bacterial cell wall and protects the cell from osmotic lysis[6].

  • Peptidoglycan Structure: The terminal dipeptide of the pentapeptide stem attached to N-acetylmuramic acid (NAM) in peptidoglycan precursors is D-alanyl-D-alanine[7][8]. This D-ala-D-ala moiety is essential for the cross-linking of peptidoglycan chains, a reaction catalyzed by transpeptidase enzymes, also known as penicillin-binding proteins (PBPs)[7]. Inhibition of D-alanine-D-alanine ligase, the enzyme that forms this dipeptide, leads to the accumulation of tripeptide stems and hypocrosslinking of the cell wall[7].

  • Teichoic Acid Modification: D-alanine is also used to modify teichoic acids, which are anionic polymers embedded in the cell wall of Gram-positive bacteria[9][10]. The incorporation of D-alanine esterifies the polymer, reducing the net negative charge of the cell surface[7]. This alteration decreases susceptibility to cationic antimicrobial peptides and other antibiotics[7][9][10]. The DltA-D proteins are essential for this D-alanylation process[9][10].

Peptidoglycan_Synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Extracellular L_Ala L-Alanine D_Ala D-Alanine L_Ala->D_Ala This compound Racemase (Alr) D_Ala_D_Ala D-Ala-D-Ala Dipeptide D_Ala->D_Ala_D_Ala D-Ala-D-Ala Ligase (Ddl) UDP_NAM_Penta UDP-NAM-Pentapeptide (Park's Nucleotide) D_Ala_D_Ala->UDP_NAM_Penta MurF Ligase Lipid_II Lipid II UDP_NAM_Penta->Lipid_II Translocase PG_Chain Growing Peptidoglycan Chain Lipid_II->PG_Chain Transglycosylase Crosslinked_PG Cross-linked Peptidoglycan PG_Chain->Crosslinked_PG Transpeptidase (PBP) Releases terminal D-Ala

Fig. 1: Simplified workflow of D-Alanine in peptidoglycan synthesis.
Function in the Mammalian Nervous System

In mammals, free D-alanine is present in the brain and endocrine tissues, where it functions as a neuromodulator[11][12].

  • NMDA Receptor Co-agonist: D-alanine acts as a co-agonist at the glycine-binding site (GluN1 subunit) of the N-methyl-D-aspartate (NMDA) receptor, a key ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory[11][13][14]. The NMDA receptor requires the binding of both glutamate (at the GluN2 subunit) and a co-agonist (glycine or a D-amino acid) to become activated[13].

  • Clinical Relevance: Altered levels of D-alanine have been implicated in neurological and psychiatric conditions. It has been shown to be elevated in the brains of patients with Alzheimer's disease[13]. Due to its ability to modulate NMDA receptor function, D-alanine has also been investigated as a potential therapeutic agent for schizophrenia[11][13][14].

β-Alanine: A Versatile Metabolic Intermediate and Neurotransmitter

β-Alanine is the only naturally occurring beta-amino acid and is not used in protein synthesis. Instead, it serves as a precursor to essential molecules and acts as a neurotransmitter[15][16][17].

Role in Neurotransmission

β-alanine is considered a small-molecule neurotransmitter with inhibitory properties, structurally intermediate between glycine (B1666218) and GABA[18][19][20]. It interacts with several receptor systems in the central nervous system[16][18].

  • Receptor Interactions: β-alanine is an agonist for strychnine-sensitive glycine receptors (GlyRs) and also binds to GABA-A and GABA-C receptors[16][18]. Furthermore, like D-alanine, it can act as a co-agonist at the glycine site of the NMDA receptor complex[18].

  • GABA Uptake: It can also block the glial uptake of GABA mediated by GABA transporters (GATs), thereby prolonging the action of GABA in the synaptic cleft[18].

Beta_Alanine_Neurotransmission cluster_receptors Postsynaptic Receptors Beta_Ala β-Alanine GlyR Glycine Receptor (Strychnine-Sensitive) Beta_Ala->GlyR Agonist GABA_A GABA-A Receptor Beta_Ala->GABA_A Agonist GABA_C GABA-C Receptor Beta_Ala->GABA_C Agonist NMDA NMDA Receptor (Glycine Site) Beta_Ala->NMDA Co-agonist GAT GABA Transporter (GAT) on Glial Cell Beta_Ala->GAT Blocks GABA uptake

Fig. 2: Receptor targets of the neurotransmitter β-Alanine.
Metabolic Precursor Functions

β-alanine is a key building block for several biologically active compounds.[2]

  • Carnosine Synthesis: In muscle and brain tissue, β-alanine combines with L-histidine to form the dipeptide carnosine. Carnosine functions as an intracellular pH buffer, antioxidant, and regulator of calcium sensitivity.

  • Pantothenic Acid (Vitamin B5): β-alanine is a precursor for the synthesis of pantothenic acid, which is an essential component of Coenzyme A (CoA)[2][17]. CoA plays a central role in the metabolism of carbohydrates, fats, and proteins.

  • Plant Metabolism: In plants, β-alanine can be converted into the signaling molecule ethylene (B1197577) and is also a precursor for β-alanine betaine, an osmoprotective compound that aids in tolerance to salt and low-oxygen stress[21].

Beta_Alanine_Metabolism cluster_precursors Biosynthetic Precursors cluster_products Metabolic Products Aspartate L-Aspartate Beta_Ala β-Alanine Aspartate->Beta_Ala Aspartate 1-decarboxylase Uracil Uracil Uracil->Beta_Ala Pyrimidine Degradation Propionate Propionate Propionate->Beta_Ala Propionate Pathway Carnosine Carnosine Beta_Ala->Carnosine + L-Histidine Pantothenate Pantothenate (Vitamin B5) Beta_Ala->Pantothenate CoA Coenzyme A Pantothenate->CoA

Fig. 3: Major metabolic pathways involving β-Alanine.

Therapeutic this compound Derivatives: Fosfomycin

Fosfomycin is a broad-spectrum, bactericidal antibiotic that acts as a structural analog of phosphoenolpyruvate (B93156) (PEP), a key metabolite in glycolysis and a substrate in bacterial cell wall synthesis.[22][23][24]

Mechanism of Action

Fosfomycin's unique mechanism involves the irreversible inhibition of an early, committed step in peptidoglycan biosynthesis.[22][25]

  • Cellular Entry: To exert its effect, fosfomycin must enter the bacterial cytoplasm. It exploits the bacterial L-α-glycerophosphate (GlpT) and hexose (B10828440) monophosphate (UhpT) transport systems by mimicking their natural substrates.[22][25]

  • Enzyme Inhibition: Once inside the cell, fosfomycin acts as a PEP analog and covalently binds to the active site of UDP-N-acetylglucosamine enolpyruvyl transferase (MurA).[23][24] It alkylates a critical cysteine residue (Cys115 in E. coli), irreversibly inactivating the enzyme.[23][24]

  • Blocked Synthesis: The inactivation of MurA prevents the formation of UDP-N-acetylglucosamine-3-O-enolpyruvate from UDP-N-acetylglucosamine and PEP.[22][25] This reaction is the first step in peptidoglycan synthesis, and its blockage leads to cell wall disruption, lysis, and bacterial death.[22][26]

Fosfomycin_MoA cluster_outside Outside Bacterium cluster_membrane Bacterial Membrane cluster_inside Bacterial Cytoplasm Fosfomycin_out Fosfomycin Transporter GlpT / UhpT Transporters Fosfomycin_out->Transporter Uptake Fosfomycin_in Fosfomycin Transporter->Fosfomycin_in MurA MurA Enzyme Fosfomycin_in->MurA Irreversible Inhibition PG_Precursor Peptidoglycan Precursor MurA->PG_Precursor Catalyzes PEP Phosphoenolpyruvate (PEP) PEP->MurA Normal Substrate UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->MurA Cell_Lysis Cell Lysis PG_Precursor->Cell_Lysis Synthesis Blocked

Fig. 4: Mechanism of action for the antibiotic Fosfomycin.
Resistance Mechanisms

Bacterial resistance to fosfomycin can arise through several mechanisms:

  • Impaired Transport: Mutations in the glpT or uhpT genes can reduce or eliminate fosfomycin uptake.

  • Target Modification: Point mutations in the murA gene can alter the enzyme's binding site, reducing its affinity for fosfomycin.[22]

  • Enzymatic Inactivation: Bacteria can acquire enzymes (FosA, FosB, FosX, FosC) that inactivate the drug by opening its epoxide ring or by phosphorylation.[22][24]

Quantitative Data Summary

The following table summarizes key quantitative and qualitative data related to the non-proteinogenic functions of this compound derivatives discussed in this guide.

Derivative/AgentTarget/ProcessFunction/EffectQuantitative Data/NotesReferences
D-Alanine Bacterial PeptidoglycanEssential structural component of the D-Ala-D-Ala terminus for cross-linking.Crucial for cell wall integrity.[6][7]
Bacterial Teichoic AcidsD-alanylation reduces net negative surface charge.Leads to decreased susceptibility to cationic antimicrobials.[7][9]
Mammalian NMDA ReceptorCo-agonist at the glycine (GluN1) binding site.Modulates receptor activation, impacting synaptic plasticity.[11][13]
β-Alanine Glycine Receptors (GlyRs)Agonist.Weaker than glycine; agonist order: glycine ≫ β-alanine > taurine.[16]
GABA-A/GABA-C ReceptorsAgonist.Contributes to inhibitory neurotransmission.[16][18]
GABA Transporters (GATs)Blocker of GABA uptake.Potentiates GABAergic signaling.[18]
Carnosine SynthesisPrecursor.Combines with L-histidine to form carnosine.[2]
Fosfomycin MurA EnzymeIrreversible inhibitor.Acts as a PEP analog, alkylating Cys115.[23][24]
Bacterial Cell Wall SynthesisBlocks the first committed step.Bactericidal action.[22][25]
ToxicityLow.LD₅₀ in mice (intraperitoneal) is 4 g/kg.[23]

Experimental Protocols

This section provides an overview of methodologies relevant to the study of non-proteinogenic this compound derivatives.

Synthesis of β-Alanine

Both chemical and biological methods are employed for the synthesis of β-alanine.[15]

  • Protocol 1: Chemical Synthesis from Acrylic Acid [15]

    • Reaction: Acrylic acid (or its acrylate (B77674) salt) undergoes an ammoniation reaction with ammonia.

    • Conditions: The reaction is performed under high-temperature and high-pressure conditions.

    • Yield: This method produces β-alanine, but may also generate byproducts, requiring subsequent purification steps.

    • Note: This process is well-developed but can be energy-intensive and require harsh conditions.[15][27]

  • Protocol 2: Whole-Cell Biocatalysis from L-Aspartate [15][28]

    • Biocatalyst: Use E. coli engineered to overexpress the L-aspartate-α-decarboxylase (ADC) enzyme (e.g., from the panD gene of Bacillus subtilis).

    • Culture: Grow the engineered E. coli to a high cell density in a suitable fermentation medium.

    • Reaction Setup: Prepare a reaction buffer (e.g., pH 8.0) containing the L-aspartate substrate.

    • Conversion: Add the harvested whole cells to the reaction buffer and incubate at an optimal temperature (e.g., 35-37 °C) with gentle agitation. The ADC enzyme within the cells will catalyze the one-step decarboxylation of L-aspartate to β-alanine and CO₂.[28]

    • Monitoring and Purification: Monitor the reaction progress using HPLC. Once complete, separate the cells and purify β-alanine from the supernatant.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a sensitive method for quantifying this compound and its derivatives in biological samples, but it requires chemical derivatization to make the amino acids volatile.[29][30]

  • Protocol 3: TBDMS Derivatization for GC-MS Analysis [29][30]

    • Sample Preparation: Extract amino acids from the biological matrix (e.g., tissue homogenate, plasma) using a suitable solvent precipitation method (e.g., with perchloric acid), followed by cation-exchange chromatography to isolate the amino acid fraction.

    • Derivatization Reagent: Use N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MtBSTFA). This reagent is preferred over others like methyl-8 due to higher sensitivity, better reproducibility, and less damage to the GC column.[29]

    • Reaction: Evaporate the dried amino acid extract to complete dryness. Add a solution of MtBSTFA in a suitable solvent (e.g., acetonitrile).

    • Incubation: Heat the mixture at 70-100 °C for 30-60 minutes to form the tert-butyldimethylsilyl (TBDMS) derivatives of the amino acids.

    • GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system. Use a suitable capillary column (e.g., DB-5ms) for separation.

    • Quantification: Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the specific ions corresponding to the TBDMS-derivatized this compound species. Generate a standard curve using known concentrations of derivatized standards for absolute quantification.

Functional Analysis using Bioorthogonal Tagging (BONCAT)

Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) is a powerful technique to visualize and identify newly synthesized proteins by incorporating NPAA analogs.[31]

  • Protocol 4: General Workflow for BONCAT in Mammalian Cells

    • Cell Culture and Labeling: Culture mammalian cells in a standard growth medium. Replace the medium with methionine-free medium for a short period to deplete endogenous methionine. Subsequently, supplement the medium with an NPAA analog of methionine, such as azidohomothis compound (AHA). Incubate for a desired period to allow incorporation of AHA into newly synthesized proteins.

    • Cell Lysis: Harvest the cells, wash with PBS, and lyse them in a buffer containing SDS to denature and solubilize proteins.

    • Click Chemistry Reaction: To the protein lysate, add a fluorescent or biotin-alkyne probe (e.g., DBCO-PEG4-biotin). This probe will specifically react with the azide (B81097) group of the incorporated AHA via a copper-free "click" reaction.

    • Downstream Analysis:

      • Visualization: If a fluorescent probe was used, newly synthesized proteins can be visualized directly by in-gel fluorescence scanning after SDS-PAGE.

      • Purification/Identification: If a biotin (B1667282) probe was used, the tagged proteins can be enriched using streptavidin-coated beads. The captured proteins can then be eluted and identified by mass spectrometry.[31]

BONCAT_Workflow Start Culture Mammalian Cells Label Label with NPAA Analog (e.g., Azidohomothis compound) Start->Label Lyse Lyse Cells & Extract Proteins Label->Lyse Click Perform 'Click' Reaction with Alkyne-Probe (Fluorescent or Biotin) Lyse->Click Analysis Downstream Analysis Click->Analysis Visualize Visualize Proteins (In-gel Fluorescence) Analysis->Visualize Fluorescent Probe Purify Enrich Biotinylated Proteins (Streptavidin Beads) Analysis->Purify Biotin Probe End Data Interpretation Visualize->End Identify Identify Proteins (Mass Spectrometry) Purify->Identify Identify->End

Fig. 5: Experimental workflow for BONCAT to study NPAA incorporation.

References

The Pivotal Role of Alanine as a Metabolic Biomarker: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alanine (B10760859), a non-essential amino acid, has emerged as a critical metabolic biomarker, extending far beyond its traditional association with liver health. Alterations in this compound metabolism are intrinsically linked to a spectrum of pathophysiological conditions, including metabolic syndrome, type 2 diabetes, cardiovascular disease, and cancer. This technical guide provides a comprehensive overview of the multifaceted role of this compound as a biomarker, detailing its metabolic pathways, clinical significance, and the analytical methodologies for its precise quantification. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in biomarker discovery and its application in clinical and pharmaceutical research.

Introduction: this compound's Expanding Role in Metabolism

This compound plays a central role in intermediary metabolism, primarily through the glucose-alanine cycle, which facilitates the transport of nitrogen from peripheral tissues to the liver in a non-toxic form.[1][2][3] The enzymatic activity of this compound aminotransferase (ALT), which catalyzes the reversible transamination of this compound and α-ketoglutarate to pyruvate (B1213749) and glutamate, is a cornerstone of this process and a widely used clinical marker for liver function.[4][5] However, recent advancements in metabolomics have unveiled a more nuanced role for this compound itself as a dynamic indicator of metabolic dysregulation across various diseases.

This compound Metabolism and its Clinical Significance

The Glucose-Alanine Cycle

The glucose-alanine cycle is a key metabolic pathway involving the shuttling of glucose and this compound between the liver and peripheral tissues, particularly skeletal muscle.[6][7] During periods of fasting or prolonged exercise, muscle protein is broken down, and the resulting amino groups are transferred to pyruvate to form this compound. This compound is then released into the bloodstream and transported to the liver, where it is converted back to pyruvate. This pyruvate serves as a substrate for gluconeogenesis, generating glucose that can be returned to the muscles for energy.[1][2][3] This cycle is crucial for maintaining glucose homeostasis and for the inter-organ transport of nitrogen.

Glucose_Alanine_Cycle cluster_muscle Muscle cluster_liver Liver Muscle_Glucose Glucose Muscle_Pyruvate Pyruvate Muscle_Glucose->Muscle_Pyruvate Glycolysis Muscle_this compound This compound Muscle_Pyruvate->Muscle_this compound Transamination ALT_muscle ALT Muscle_Pyruvate->ALT_muscle Liver_this compound This compound Muscle_this compound->Liver_this compound Bloodstream Muscle_Glutamate Glutamate alpha_Ketoacids α-Ketoacids Muscle_Glutamate->alpha_Ketoacids Transamination Muscle_Glutamate->ALT_muscle BCAA Branched-Chain Amino Acids BCAA->Muscle_Glutamate Transamination ALT_muscle->Muscle_this compound Liver_Pyruvate Pyruvate Liver_this compound->Liver_Pyruvate Transamination ALT_liver ALT Liver_this compound->ALT_liver Liver_Glucose Glucose Liver_Pyruvate->Liver_Glucose Gluconeogenesis Urea Urea Liver_Pyruvate->Urea Urea Cycle Liver_Glucose->Muscle_Glucose Bloodstream alpha_Ketoglutarate α-Ketoglutarate alpha_Ketoglutarate->ALT_liver ALT_liver->Liver_Pyruvate

Caption: The Glucose-Alanine Cycle.
This compound as a Biomarker in Disease

Elevated levels of ALT are strongly associated with metabolic syndrome (MetS), a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes.[8][9] Studies have shown a progressive increase in ALT levels with an increasing number of MetS components.[10] Furthermore, plasma concentrations of this compound have been found to be significantly higher in individuals with MetS compared to healthy controls.[11] In the context of type 2 diabetes, while some studies report elevated plasma this compound levels, others have observed reduced concentrations, suggesting a complex and potentially context-dependent role of this compound in the pathophysiology of this disease.[11][12][13]

Elevated serum ALT and AST levels have been identified as independent predictors of coronary heart disease (CHD).[14] Patients with CHD exhibit significantly higher serum levels of these enzymes compared to healthy individuals.[14] While ALT is a well-established marker, the AST/ALT ratio may provide additional prognostic information, particularly in men.[1]

Altered this compound metabolism is increasingly recognized as a hallmark of certain cancers. In prostate cancer, for instance, tissue concentrations of this compound are significantly higher in malignant tissue compared to benign prostatic tissue.[15][16] In some cancers, such as those with SMARCA4/2 deficiency, there is a metabolic shift towards glutamine dependence, and this compound supplementation has been shown to selectively kill these cancer cells by competing for the same transporter, SLC38A2.[17] Conversely, β-alanine has been shown to possess anti-tumor effects in some cancer models by diminishing cell migration and proliferation.[7][18]

Quantitative Data on this compound Levels

The following tables summarize the quantitative data on this compound and ALT levels in various physiological and pathological states.

Analyte Condition Sample Type Concentration/Activity Level Reference
This compound Aminotransferase (ALT)Healthy Adult FemaleSerum5-38 IU/L[19]
This compound Aminotransferase (ALT)Healthy Adult MaleSerum10-50 IU/L[19]
This compound Aminotransferase (ALT)Healthy (General)Serum4-36 U/L[20]
This compound Aminotransferase (ALT)Healthy (General)Serum7-56 U/L[21]
This compound Aminotransferase (ALT)Healthy Male (age 1+)Serum7-55 U/L[22]
This compound Aminotransferase (ALT)Healthy Female (age 1+)Serum7-45 U/L[22]

Table 1: Normal Reference Ranges for this compound Aminotransferase (ALT).

Condition Analyte Sample Type Patient Group Control Group Fold Change/Difference Reference
Metabolic SyndromeThis compoundPlasmaSignificantly HigherHealthy Controls-[11]
Metabolic SyndromeALTSerum45.75 ± 27.84 U/L36.36 ± 21.43 U/LIncreased[10]
Type 2 DiabetesThis compoundPlasmaReducedHealthy Controls-[12][13]
Type 2 DiabetesThis compoundPlasmaSignificantly ElevatedHealthy Controls-[11]
Coronary Heart DiseaseALTSerum42.31 ± 8.34 U/L18.25 ± 6.38 U/L~2.3-fold increase[14]
Coronary Heart DiseaseASTSerum50.98 ± 8.12 U/L20.14 ± 3.94 U/L~2.5-fold increase[14]
Prostate CancerThis compoundTissue0.26 ± 0.07 mmol/kg0.14 ± 0.06 mmol/kg~1.8-fold increase[15][16]

Table 2: Alterations in this compound and ALT Levels in Various Diseases.

Experimental Protocols for this compound Quantification

Accurate quantification of this compound in biological matrices is crucial for its validation and application as a biomarker. The following sections detail common methodologies.

Sample Preparation for Amino Acid Analysis

Proper sample preparation is paramount for obtaining reliable results. For plasma or serum samples, the following general steps are recommended:

  • Patient Preparation: The patient should fast for at least two hours before blood collection. If receiving total parenteral nutrition (TPN), it should be discontinued (B1498344) for at least four hours prior to sample collection.[23]

  • Sample Collection: Collect whole blood in a heparinized tube.

  • Plasma/Serum Separation: Centrifuge the blood sample to separate plasma or serum. This should be done as soon as possible, ideally within four hours of collection.[23]

  • Protein Precipitation: To remove high-abundance proteins that can interfere with analysis, a protein precipitation step is necessary. A common method is the addition of 10% trichloroacetic acid (TCA) or 30% sulfosalicylic acid, followed by centrifugation to pellet the precipitated proteins.[24][25]

  • Storage: The deproteinized supernatant should be stored at -80°C until analysis.[24]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of amino acids.

Instrumentation:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for targeted quantification in Selected Reaction Monitoring (SRM) mode.[26]

Protocol Outline:

  • Sample Preparation: Prepare deproteinized plasma or serum as described in section 4.1.

  • Internal Standard Spiking: Add a known concentration of a stable isotope-labeled internal standard (e.g., ¹³C, ¹⁵N-labeled this compound) to the sample to correct for matrix effects and variations in instrument response.[25]

  • Chromatographic Separation: Inject the sample onto a suitable LC column (e.g., a reverse-phase C18 or a polar X column) to separate this compound from other analytes. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid) is commonly used.[27]

  • Mass Spectrometric Detection: The eluting this compound is ionized (typically by electrospray ionization, ESI) and detected by the mass spectrometer. In SRM mode, a specific precursor ion (the molecular ion of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides high selectivity.[26]

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.[28]

LC_MS_Workflow start Biological Sample (Plasma/Serum) prep Sample Preparation (Protein Precipitation) start->prep is Internal Standard Spiking prep->is lc LC Separation is->lc ms MS/MS Detection (SRM) lc->ms data Data Acquisition ms->data quant Quantification data->quant result This compound Concentration quant->result

Caption: LC-MS/MS Workflow for this compound Quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that provides quantitative information on a wide range of metabolites simultaneously.

Instrumentation:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

Protocol Outline:

  • Sample Preparation:

    • Thaw frozen plasma or serum samples.

    • For quantitative analysis, it is often necessary to remove broad signals from macromolecules like lipoproteins. This can be achieved by ultrafiltration using a molecular weight cutoff filter (e.g., 10 kDa).[13]

    • Alternatively, diffusion-edited NMR pulse sequences (like the Longitudinal Eddy-Current Delay - LED) can be used to suppress macromolecule signals without physical separation.[17]

    • Add a known concentration of an internal standard (e.g., TSP or formate) and a pH buffer to a specific volume of the sample in D₂O.[13]

  • NMR Data Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence with water suppression.

    • Optimize acquisition parameters such as the number of scans and relaxation delay for quantitative accuracy.[12]

  • Data Processing:

    • Apply Fourier transformation, phasing, and baseline correction to the raw NMR data.

    • Reference the chemical shift scale to the internal standard.

  • Quantification:

    • Identify the characteristic resonance signal of this compound (a doublet at approximately 1.48 ppm).

    • Integrate the area of the this compound peak and compare it to the integral of the known concentration of the internal standard to calculate the this compound concentration.[21]

Enzymatic Assay

Enzymatic assays offer a simpler and more accessible method for this compound quantification. Commercially available kits are widely used.

Principle:

These assays typically employ a coupled enzyme reaction. L-alanine is converted to pyruvate by L-alanine dehydrogenase (ADH) or a similar enzyme. The products of this reaction are then used in a subsequent reaction that generates a colorimetric or fluorometric signal, which is proportional to the initial amount of this compound in the sample.[18][29][30]

Protocol Outline (based on a generic colorimetric assay):

  • Sample Preparation: Deproteinize samples as described in section 4.1.

  • Standard Curve Preparation: Prepare a series of this compound standards with known concentrations.

  • Reaction Setup:

    • Add samples and standards to a 96-well plate.

    • For each sample, prepare two wells: one with the complete reaction mix (including the this compound-converting enzyme) and one without the enzyme to serve as a background control.[30]

    • Add the reaction mix to the appropriate wells.

  • Incubation: Incubate the plate at a specified temperature for a defined period to allow the enzymatic reactions to proceed.

  • Measurement: Measure the absorbance at the specified wavelength (e.g., 570 nm) using a microplate reader.[29]

  • Calculation: Subtract the background reading (from the well without the enzyme) from the sample reading. Determine the this compound concentration in the samples by comparing the corrected absorbance to the standard curve.

Signaling Pathways and Logical Relationships

The role of this compound as a metabolic biomarker is underpinned by its involvement in key signaling pathways that are often dysregulated in disease.

This compound and Insulin (B600854) Resistance

In states of insulin resistance, there can be an overactivation of the mTOR signaling pathway by amino acids, which can lead to a negative feedback inhibition of insulin signaling.[31] This occurs through the serine phosphorylation of Insulin Receptor Substrate-1 (IRS-1), which impairs its ability to activate downstream signaling cascades like the PI3K/Akt pathway, ultimately contributing to reduced glucose uptake.

Insulin_Resistance_Pathway This compound Increased this compound (and other amino acids) mTORC1 mTORC1 This compound->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Activates IRS1_Ser IRS-1 (Serine Phosphorylation) S6K1->IRS1_Ser Phosphorylates IRS1_Tyr IRS-1 (Tyrosine Phosphorylation) IRS1_Ser->IRS1_Tyr Inhibits Insulin_Receptor Insulin Receptor Insulin_Receptor->IRS1_Tyr Activates PI3K PI3K IRS1_Tyr->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 Promotes Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Caption: this compound's role in mTOR-mediated insulin resistance.
Metabolomics Biomarker Discovery Workflow

The discovery of this compound as a biomarker is a result of systematic metabolomics studies. The general workflow for such studies is outlined below.

Biomarker_Discovery_Workflow design Experimental Design (Cohort Selection, Controls) collection Sample Collection and Preparation design->collection analysis Metabolomic Analysis (LC-MS, NMR) collection->analysis processing Data Processing (Peak Picking, Alignment) analysis->processing stats Statistical Analysis (Univariate, Multivariate) processing->stats id Biomarker Identification (e.g., this compound) stats->id validation Biomarker Validation (Independent Cohort) id->validation pathway Pathway Analysis validation->pathway clinical Clinical Application validation->clinical

Caption: General workflow for metabolomics-based biomarker discovery.

Conclusion and Future Perspectives

This compound has transitioned from a simple amino acid to a key metabolic biomarker with significant implications for a range of diseases. Its central role in the glucose-alanine cycle and its altered levels in metabolic syndrome, cardiovascular disease, and cancer highlight its potential for risk stratification, diagnosis, and monitoring of therapeutic interventions. The robust analytical methods available for its quantification further strengthen its clinical utility. Future research should focus on elucidating the precise molecular mechanisms linking altered this compound metabolism to disease pathogenesis and on validating its prognostic and predictive value in large, prospective clinical trials. The integration of this compound with other metabolic biomarkers holds the promise of developing more accurate and personalized diagnostic and therapeutic strategies.

References

The Evolutionary Cornerstone: Why Alanine is a Relic of Primordial Life Embedded in the Genetic Code

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The universal genetic code, a foundational blueprint for all life on Earth, is not a random assortment of codons and amino acids. Its structure is a molecular fossil, revealing a history of prebiotic chemistry and evolutionary optimization. Among the twenty canonical amino acids, alanine (B10760859) (Ala) holds a place of particular distinction. Its simplicity, prebiotic availability, and profound influence on protein structure suggest it was one of the first amino acids to be incorporated into the nascent machinery of life. This technical guide explores the multifaceted evolutionary significance of this compound, detailing its role in the origin of the genetic code, its physicochemical properties that favor protein structure, and its utility in modern biochemical experimentation. We synthesize quantitative data from seminal experiments, provide detailed experimental protocols for its synthesis and study, and visualize the core concepts and pathways that underscore its importance.

Introduction: this compound's Privileged Role

This compound is a small, non-polar, aliphatic α-amino acid with a simple methyl group side chain (-CH₃).[1][2][3][4] It is non-essential in humans, as it can be readily synthesized from pyruvate, a central metabolite.[1][3] Encoded by four GC-rich codons (GCU, GCC, GCA, and GCG), this compound's story is deeply intertwined with the very origin and evolution of the genetic code.[1][4] Two key hypotheses, the "GNC hypothesis" and the "this compound World" hypothesis, place this compound at the center of primordial protein synthesis. The GNC hypothesis posits that an early genetic code involved GNC codons encoding four fundamental amino acids: Glycine (Gly), This compound (Ala) , Aspartic Acid (Asp), and Valine (Val).[5][6][7][8] These "GADV" amino acids were sufficient to form the basic secondary structures found in modern proteins.[5][6] Building on this, the "this compound World" hypothesis suggests that the early amino acid repertoire expanded from an this compound-based set, which provided a stable structural scaffold, particularly for the formation of α-helices, a dominant motif in protein architecture.[1][9]

This guide will delve into the evidence supporting these hypotheses, examining this compound's prebiotic origins, its structural contributions, and the experimental methodologies that allow us to probe its function.

Prebiotic Synthesis and Extraterrestrial Abundance

For an amino acid to be considered primordial, it must have been readily available on the early Earth. This compound robustly meets this criterion, appearing consistently in prebiotic simulation experiments and in extraterrestrial sources.

The Miller-Urey and Related Experiments

The famous Miller-Urey experiment in 1952, which simulated the conditions of a hypothetical early Earth atmosphere, successfully synthesized several organic compounds, including key amino acids.[10][11] this compound (both α- and β-alanine) was one of the amino acids positively identified in the resulting mixture.[10][12] Subsequent experiments using various gas mixtures, including those with H₂S to simulate volcanic environments, have consistently produced a diverse array of amino acids, with this compound being a notable product.[13][14] The primary mechanism for its formation under these conditions is believed to be the Strecker synthesis.[2][7]

The Strecker Synthesis Pathway

The Strecker synthesis is a plausible prebiotic route for the formation of α-amino acids from simple precursors thought to be abundant on the early Earth: an aldehyde, ammonia, and hydrogen cyanide.[2][15][16] For this compound, the starting aldehyde is acetaldehyde (B116499).[2][16] The reaction proceeds in two main stages: the formation of an α-aminonitrile, followed by its hydrolysis to yield the amino acid.[4][9]

Strecker_Synthesis_this compound

Evidence from Meteorites

Analysis of carbonaceous chondrites, such as the Murchison meteorite, provides direct evidence of naturally occurring prebiotic organic synthesis in the early solar system. These meteorites contain a rich diversity of organic molecules, including over 80 different amino acids.[1][5] Glycine is typically the most abundant, with this compound consistently being the second most abundant proteinogenic amino acid found.[5]

Table 1: Relative Abundance of Selected Amino Acids in the Murchison Meteorite

Amino AcidAbundance (nmol/g)Relative Abundance (Glycine = 100)
Glycine~60100
This compound ~30~50
α-Aminoisobutyric acid (AIB)~30~50
Isovaline~30~50
Glutamic Acid~25~42
Valine~20~33
Aspartic Acid~15~25

Note: Abundances are approximate and can vary between different meteorite fragments and analytical techniques. Data synthesized from multiple sources.[5][6][17]

Role in the Origin and Evolution of the Genetic Code

This compound's properties and prebiotic availability strongly support its inclusion in a primordial genetic code. Its codons, all beginning with GC, are among the most stable, suggesting they could have provided robust coding in an early, error-prone translation system.

The GNC Hypothesis and Codon Stability

The GNC hypothesis suggests that the first proteins were built from four amino acids (Gly, Ala, Asp, Val) encoded by the four GNC codons (GGC, GCC, GAC, GUC).[5][6][7] This limited set was nonetheless capable of forming fundamental protein structures like α-helices and β-sheets.[5] The genetic code is thought to have expanded from this core, with new amino acids taking over previously unassigned or nonsense codons.[8] this compound's assignment to GCC codons fits this model perfectly. The high GC content of these codons would have conferred thermodynamic stability to the early mRNA-tRNA interactions.

GNC_Hypothesis

Codon Usage and mRNA Stability

Even in modern organisms, the choice of synonymous codons is not random. Codon usage bias can affect translation efficiency and mRNA stability.[18][19] Studies have shown that some of this compound's codons are enriched in stable transcripts, while others are more common in unstable ones, suggesting an ongoing evolutionary role in the regulation of gene expression.[20] For instance, in E. coli, there is a significant preference for GCN codons at the second position of highly expressed genes, a position frequently occupied by this compound.[21]

Table 2: Codons for this compound and General Properties

Codon (5' to 3')TypeRelative StabilityNotes
GCUSynonymousModerateEncodes this compound
GCCSynonymousHighHigh GC content
GCASynonymousModerateEncodes this compound
GCGSynonymousHighHigh GC content, sometimes associated with lower expression in human genes[22]

Physicochemical Properties and Protein Structure

This compound's simple, non-reactive methyl side chain gives it unique structural properties that make it a versatile and fundamental component of proteins.

Structural Versatility

This compound is considered structurally "neutral." Its side chain is small and non-polar, allowing it to fit into protein interiors without causing steric hindrance or unfavorable electrostatic interactions.[3][4] It is ambivalent, meaning it is found in both hydrophobic cores and on the hydrophilic surfaces of proteins.[2][12] This versatility makes it an ideal "default" or "filler" residue in protein evolution. L-alanine is second only to leucine (B10760876) in its frequency of occurrence in proteins, accounting for about 7.8% of the primary structure in analyses of large protein datasets.[1]

High Propensity for α-Helix Formation

Of all the amino acids, this compound has the highest propensity to form α-helices.[23] Its small side chain does not interfere with the backbone hydrogen bonds that stabilize the helical structure. This property is central to the "this compound World" hypothesis, which posits that early proteins relied on this compound-rich sequences to form stable secondary structures, which could then be elaborated upon as the genetic code expanded to include amino acids with more complex functional groups.[9]

Table 3: Physicochemical and Thermodynamic Properties of this compound

PropertyValueSignificance
Molecular Weight89.09 g/mol Small size reduces steric hindrance.[3]
pKa (α-COOH)~2.34Typical for an amino acid.[1][24]
pKa (α-NH₃⁺)~9.87Typical for an amino acid.[1][4][24]
Isoelectric Point (pI)~6.01Neutral at physiological pH.[4]
Side Chain-CH₃ (Methyl)Non-polar, aliphatic, non-reactive.[1][3]
Hydropathy Index (Kyte-Doolittle)1.8Moderately hydrophobic.
ΔH unfolding (helix)~0.86 kcal/mol/residueLow unfolding enthalpy indicates high helix stability.[21]

Experimental Protocols

The study of this compound's significance relies on key experimental techniques that either replicate its prebiotic synthesis or utilize its unique properties to probe protein function.

Protocol for Prebiotic Strecker Synthesis of this compound

This protocol describes a laboratory-safe version of the Strecker synthesis to produce a racemic mixture of this compound from acetaldehyde.

Materials:

  • Acetaldehyde (CH₃CHO)

  • Ammonium (B1175870) chloride (NH₄Cl)

  • Potassium cyanide (KCN)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (B78521) (NaOH) for neutralization

  • Deionized water

  • Reaction vessel (round-bottom flask) with reflux condenser

  • Heating mantle

  • Stir plate and stir bar

  • pH meter or pH paper

Procedure:

  • Imine Formation: In the reaction vessel, dissolve ammonium chloride in water. Cool the solution in an ice bath. Slowly add an equimolar amount of acetaldehyde to the stirring solution.

  • α-Aminonitrile Formation: While keeping the solution cool, slowly add an equimolar amount of potassium cyanide. Caution: KCN is highly toxic. Handle with extreme care in a fume hood. Allow the reaction to stir at room temperature for several hours or overnight. The product is α-aminopropionitrile.

  • Hydrolysis: Carefully add concentrated HCl to the reaction mixture. Attach the reflux condenser and heat the mixture to reflux for several hours (e.g., 4-6 hours). This step hydrolyzes the nitrile group to a carboxylic acid.

  • Neutralization and Isolation: Cool the reaction mixture. Carefully neutralize the solution with NaOH to the isoelectric point of this compound (pI ≈ 6.0). At this pH, this compound is least soluble and will precipitate.

  • Purification: The crude this compound precipitate can be collected by filtration and purified by recrystallization from a water/ethanol mixture.

  • Analysis: The product can be confirmed using techniques like NMR spectroscopy, mass spectrometry, or chromatography.

Protocol for this compound Scanning Mutagenesis

This protocol provides a general workflow for using site-directed mutagenesis to replace a target amino acid residue with this compound to determine the functional importance of its side chain.

Materials:

  • Plasmid DNA containing the gene of interest

  • Mutagenic PCR primers (a forward and reverse pair) designed to change the target codon to an this compound codon (e.g., GCT or GCC)

  • High-fidelity DNA polymerase

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells for transformation

  • Appropriate growth media and antibiotics

Procedure:

  • Primer Design: Design a pair of complementary primers, typically 25-45 nucleotides in length, containing the desired mutation (substituting the target codon for an this compound codon). The mutation should be in the center of the primers with ~10-15 bases of correct sequence on both sides.

  • Mutagenic PCR: Set up a PCR reaction using the plasmid DNA as a template, the mutagenic primers, high-fidelity polymerase, and dNTPs. Perform thermal cycling (typically 12-18 cycles) to amplify the entire plasmid, incorporating the mutation.

  • DpnI Digestion: After PCR, add DpnI enzyme directly to the amplification product and incubate at 37°C for 1-2 hours. DpnI specifically digests the original, methylated parental DNA template, leaving only the newly synthesized, mutated plasmid.

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

  • Screening and Sequencing: Plate the transformed cells on selective media. Isolate plasmid DNA from the resulting colonies and verify the desired mutation by DNA sequencing.

  • Functional Assay: Express the wild-type and this compound-mutant proteins. Compare their function (e.g., enzyme activity, binding affinity, stability) in a relevant assay to determine the effect of removing the original side chain.

Alanine_Scanning_Workflow

Conclusion and Future Directions

The evolutionary significance of this compound is multifaceted and profound. Its simple structure, prebiotic availability, and high propensity for forming stable secondary structures position it as a foundational building block in the origin of proteins and the genetic code. The consistency of its presence in prebiotic simulations and meteorites provides strong evidence for its role in the early stages of chemical evolution. Within the genetic code, its assignment to robust GC codons supports theories of a primordial code that expanded in complexity over time.

For drug development professionals, understanding this compound's role is not merely academic. Its use in this compound scanning mutagenesis is a critical tool for mapping protein-protein interaction sites and identifying functional "hot spots" that can be targeted for therapeutic intervention.[19] Furthermore, the principles of codon optimization, informed by the differential stability and translation efficiency of this compound's synonymous codons, are essential for maximizing the expression of recombinant protein therapeutics.

Future research will continue to refine our understanding of prebiotic chemical networks and the precise steps that led to the modern genetic code. Investigating the thermodynamic contributions of this compound versus other primordial amino acids in the context of early, simpler protein folds will further illuminate why nature selected this small, unassuming molecule as one of its cornerstones. By studying the past, we continue to unlock powerful tools to engineer the future of biotechnology and medicine.

References

An In-depth Technical Guide to Intracellular and Extracellular Alanine Concentrations for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

December 19, 2025

Introduction

Alanine (B10760859), a non-essential amino acid, plays a pivotal role in cellular metabolism and inter-organ nitrogen transport. Its intracellular and extracellular concentrations are tightly regulated and serve as critical indicators of physiological and pathological states. This technical guide provides a comprehensive overview of this compound concentrations in various biological contexts, detailed experimental protocols for its quantification, and an exploration of the key signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's role in cellular and systemic physiology.

Quantitative Overview of this compound Concentrations

The concentration of this compound varies significantly between the intracellular and extracellular compartments, and across different cell types and tissues. Generally, intracellular concentrations of amino acids are maintained at a higher level than in the plasma, with reported accumulation ratios ranging from 2- to 30-fold in mammalian cells.

Extracellular this compound Concentrations

Extracellular this compound levels, most commonly measured in plasma or serum, are a key parameter in clinical and research settings. The following tables summarize typical extracellular this compound concentrations in various species and common cell culture media.

Table 1: Extracellular this compound Concentrations in Plasma/Serum

SpeciesSample TypeThis compound Concentration (µmol/L)
Human (Adult) Plasma230 - 510[1]
Human (Children) Plasma200 - 450[1]
Rat Plasma~278 - 478[2]
Mouse Plasma~306 - 412[2]

Table 2: this compound Concentrations in Cell Culture Media

MediumThis compound ConcentrationNotes
DMEM (Dulbecco's Modified Eagle Medium) Typically absentMust be supplemented, usually via fetal bovine serum (FBS).
RPMI 1640 PresentFormulation often includes L-Alanine.
Intracellular this compound Concentrations

Intracellular this compound concentrations are considerably higher than extracellular levels, a gradient maintained by active transport systems. This intracellular pool is crucial for various metabolic functions, including gluconeogenesis and nitrogen metabolism.

Table 3: Intracellular this compound Concentrations in Tissues and Cells

Organism/Cell TypeTissue/CompartmentIntracellular this compound ConcentrationIntra/Extra Ratio
Rat HepatocytesUp to 20-fold higher than extracellular~20
Human Skeletal MuscleSignificant component of the free amino acid pool>2
Pig Skeletal Muscle (Longissimus dorsi)~1.5 - 2.0 µmol/g-
Rat Brain (Cortex)~1.0 nmol/mg protein~10 (Total Amino Acids)
A549 Cells (Human Lung Carcinoma) Intracellular-High accumulation ratio

Key Signaling Pathways Involving this compound

This compound is a key player in several crucial metabolic and signaling pathways. Understanding these pathways is essential for elucidating its role in health and disease.

The Glucose-Alanine Cycle

The Glucose-Alanine Cycle is a critical inter-organ metabolic loop that facilitates the transport of nitrogen from peripheral tissues, primarily skeletal muscle, to the liver in a non-toxic form. In the muscle, glucose is metabolized to pyruvate, which is then transaminated by this compound aminotransferase (ALT) to form this compound. This compound is released into the bloodstream and transported to the liver. In the liver, ALT converts this compound back to pyruvate, which is used for gluconeogenesis to produce glucose. The amino group from this compound is transferred to alpha-ketoglutarate (B1197944) to form glutamate, which then enters the urea (B33335) cycle for nitrogen disposal. The newly synthesized glucose can then be released back into the circulation for use by peripheral tissues.[1][2][3]

Glucose_Alanine_Cycle cluster_muscle Skeletal Muscle cluster_liver Liver cluster_blood Muscle_Glucose Glucose Muscle_Pyruvate Pyruvate Muscle_Glucose->Muscle_Pyruvate Glycolysis Muscle_this compound This compound Muscle_Pyruvate->Muscle_this compound ALT Muscle_Pyruvate->Muscle_this compound Blood_this compound This compound Muscle_this compound->Blood_this compound Muscle_Glutamate Glutamate Muscle_aKG α-Ketoglutarate Muscle_Glutamate->Muscle_aKG Muscle_Glutamate->Muscle_aKG ALT Muscle_Amino_Acids Amino Acids Muscle_Amino_Acids->Muscle_Glutamate Transamination Liver_this compound This compound Liver_Pyruvate Pyruvate Liver_this compound->Liver_Pyruvate ALT Liver_this compound->Liver_Pyruvate Liver_Glucose Glucose Liver_Pyruvate->Liver_Glucose Gluconeogenesis Blood_Glucose Glucose Liver_Glucose->Blood_Glucose Liver_Glutamate Glutamate Urea_Cycle Urea Cycle Liver_Glutamate->Urea_Cycle NH4+ Liver_aKG α-Ketoglutarate Liver_aKG->Liver_Glutamate Liver_aKG->Liver_Glutamate ALT Blood_Glucose->Muscle_Glucose Blood_this compound->Liver_this compound

Caption: The Glucose-Alanine Cycle between skeletal muscle and the liver.

This compound and mTOR Signaling

The mechanistic target of rapamycin (B549165) (mTOR) is a central regulator of cell growth, proliferation, and metabolism. Amino acids are potent activators of mTOR complex 1 (mTORC1). While leucine (B10760876) is the most well-characterized amino acid activator of mTORC1, this compound also plays a role in this signaling pathway. The presence of amino acids, including this compound, is sensed by intracellular and lysosomal sensor proteins, leading to the activation of the Rag GTPases. Activated Rag GTPases recruit mTORC1 to the lysosomal surface, where it can be activated by Rheb. Activated mTORC1 then phosphorylates downstream targets such as S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), promoting protein synthesis and cell growth.

mTOR_Signaling cluster_extracellular cluster_cytosol Cytosol cluster_lysosome Lysosome cluster_downstream Alanine_ext This compound Alanine_int Intracellular This compound Alanine_ext->Alanine_int Transporter Amino_Acid_Sensors Amino Acid Sensors Alanine_int->Amino_Acid_Sensors Sensing Rag_GTPases_GDP Rag GTPases (GDP-bound) Amino_Acid_Sensors->Rag_GTPases_GDP Activation Rag_GTPases_GTP Rag GTPases (GTP-bound) Rag_GTPases_GDP->Rag_GTPases_GTP GTP loading mTORC1_inactive mTORC1 (inactive) Rag_GTPases_GTP->mTORC1_inactive Recruitment to Lysosome mTORC1_active mTORC1 (active) mTORC1_inactive->mTORC1_active Activation by Rheb-GTP Rheb_GTP Rheb-GTP S6K1 S6K1 mTORC1_active->S6K1 Phosphorylation FourEBP1 4E-BP1 mTORC1_active->FourEBP1 Phosphorylation Protein_Synthesis Protein Synthesis Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth S6K1->Protein_Synthesis Promotes FourEBP1->Protein_Synthesis Inhibits (when unphosphorylated)

Caption: this compound's role in the activation of the mTORC1 signaling pathway.

Experimental Protocols for this compound Quantification

Accurate quantification of intracellular and extracellular this compound is crucial for metabolic studies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and reliable methods.

Workflow for this compound Quantification

The general workflow for measuring this compound concentrations in biological samples involves several key steps, from sample collection to data analysis.

Alanine_Quantification_Workflow start Sample Collection (e.g., Plasma, Cells, Tissue) quenching Metabolism Quenching (for intracellular analysis) (e.g., Cold Methanol) start->quenching extraction Metabolite Extraction (e.g., Protein Precipitation) quenching->extraction derivatization Derivatization (optional) (e.g., OPA) extraction->derivatization analysis LC-MS/MS or HPLC Analysis derivatization->analysis data_processing Data Processing and Quantification analysis->data_processing end Results (this compound Concentration) data_processing->end

Caption: General experimental workflow for this compound quantification.

Detailed Methodology

3.2.1. Sample Collection and Preparation

  • Extracellular (Plasma/Serum): Collect blood in appropriate anticoagulant tubes (e.g., EDTA for plasma). Centrifuge to separate plasma or allow to clot for serum. Immediately freeze samples at -80°C.

  • Intracellular (Cultured Cells):

    • Quenching: Rapidly quench metabolic activity to prevent changes in metabolite levels. For adherent cells, aspirate the medium and add ice-cold 80% methanol. For suspension cells, rapidly centrifuge and resuspend the pellet in cold methanol.

    • Extraction: Lyse the cells (e.g., by sonication or freeze-thaw cycles) in the quenching solution. Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

  • Intracellular (Tissues):

    • Quenching: Immediately freeze-clamp the tissue in liquid nitrogen upon collection to halt metabolic activity.

    • Homogenization and Extraction: Homogenize the frozen tissue in a cold extraction solvent (e.g., methanol/water mixture). Centrifuge to remove precipitated proteins and cellular debris.

3.2.2. Protein Precipitation

For plasma, serum, and tissue homogenates, it is essential to remove proteins that can interfere with the analysis. A common method is to add a cold organic solvent like acetonitrile (B52724) or methanol, or an acid like trichloroacetic acid (TCA) or perchloric acid (PCA), followed by centrifugation.

3.2.3. Derivatization (for HPLC with Fluorescence Detection)

To enhance the detection of amino acids by fluorescence, a pre-column derivatization step is often employed. A widely used reagent is o-phthaldialdehyde (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol), which reacts with primary amines to form highly fluorescent isoindole derivatives.

3.2.4. HPLC and LC-MS/MS Analysis

  • High-Performance Liquid Chromatography (HPLC):

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed for separation.

    • Detection: If derivatized, a fluorescence detector is used. For underivatized amino acids, a UV detector can be used, but with lower sensitivity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

    • Chromatography: Similar to HPLC, a C18 column is often used. The mobile phase typically contains a volatile buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate) and an organic solvent.

    • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly used. Quantification is achieved using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for high selectivity and sensitivity. An isotopically labeled internal standard (e.g., ¹³C, ¹⁵N-Alanine) should be used for accurate quantification.

3.2.5. Quantification

A standard curve is generated using known concentrations of this compound. The concentration of this compound in the samples is then determined by comparing their peak areas (or peak area ratios to the internal standard) to the standard curve.

Conclusion

The concentrations of intracellular and extracellular this compound are dynamic and reflect the metabolic state of cells and the organism as a whole. Accurate measurement of these concentrations, coupled with an understanding of the key signaling pathways in which this compound participates, is crucial for advancing our knowledge in various fields, from basic metabolic research to the development of novel therapeutic strategies. The methodologies and data presented in this guide provide a solid foundation for researchers and clinicians working with this important amino acid.

References

An In-depth Technical Guide to Alanine Transport Mechanisms Across Cell Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms governing the transport of the amino acid alanine (B10760859) across cellular membranes. This compound plays a crucial role in numerous physiological processes, including intermediary metabolism, gluconeogenesis, and inter-organ nitrogen transport. Consequently, the transporters that mediate its movement are of significant interest in various fields of biomedical research, from metabolic diseases to oncology. This document details the key transporter families involved, their kinetic properties, tissue distribution, and regulatory networks. Furthermore, it provides detailed experimental protocols for studying these transport processes and visualizes key pathways and workflows.

Major this compound Transporter Families

The transport of this compound across the plasma membrane is primarily mediated by members of the Solute Carrier (SLC) superfamily. Several families within this superfamily have been identified to transport this compound, each with distinct characteristics in terms of ion dependency, substrate specificity, and transport mechanism.

  • SLC1 Family (this compound/Serine/Cysteine Transporters - ASCTs) : Members of this family, notably ASCT1 (SLC1A4) and ASCT2 (SLC1A5), are sodium-dependent transporters that mediate the exchange of neutral amino acids. ASCT2, in particular, is a major transporter for glutamine but also transports this compound, serine, and threonine.[1][2] It exhibits kinetic asymmetry, with a higher affinity for extracellular substrates.[2]

  • SLC7 Family (Cationic and Large Neutral Amino Acid Transporters - LATs) : This family includes heterodimeric amino acid transporters that partner with ancillary proteins (like 4F2hc/CD98) to function. LAT1 (SLC7A5) is a sodium-independent exchanger with a high affinity for large neutral amino acids like leucine (B10760876) and histidine, and it does not transport this compound.[3] However, other members of the broader amino acid transporter landscape contribute to the overall flux of amino acids that can influence this compound transport indirectly.

  • SLC38 Family (Sodium-coupled Neutral Amino Acid Transporters - SNATs) : This family comprises sodium-dependent transporters that can mediate both the uptake and efflux of small neutral amino acids.[4] SNAT2 (SLC38A2) is a well-characterized member with a preference for this compound and other small neutral amino acids.[5] Its expression and activity are regulated by amino acid availability and hormonal signals.

  • SLC43 Family (Facilitative Large Neutral Amino Acid Transporters) : This family includes sodium-independent transporters. While their primary substrates are large neutral amino acids, their broad specificity may include some level of this compound transport, although they are less characterized in this context compared to the other families.

Quantitative Data on this compound Transporters

The following tables summarize key quantitative data for the primary this compound transporters, providing a comparative overview of their kinetic properties, expression patterns, and inhibitor sensitivities.

Table 1: Kinetic Properties of this compound Transporters
Transporter (Gene)Substrate(s)K_m_ for this compound (µM)V_max_ (relative values)Ion DependencyTransport MechanismReference(s)
ASCT1 (SLC1A4) This compound, Serine, Cysteine, Threonine160 - 210-Na⁺Exchange[6]
ASCT2 (SLC1A5) Glutamine, this compound, Serine, Threonine, AsparagineMicromolar range (inward)-Na⁺Exchange (inward for this compound)[1][2]
SNAT2 (SLC38A2) This compound, Glycine, Proline, Glutamine200 - 230-Na⁺Co-transport[7]
Table 2: Tissue and Disease Expression of this compound Transporters
Transporter (Gene)Normal Tissue DistributionUpregulation in CancerReference(s)
ASCT1 (SLC1A4) Brain (glial cells), skeletal muscle, lung, kidneys, heartEsophageal adenocarcinoma[8][9]
ASCT2 (SLC1A5) Lung, skeletal muscle, large intestine, kidney, brainPancreatic, breast (triple-negative), colorectal, lung, prostate, gastric cancers[1][4][10][11]
SNAT2 (SLC38A2) Liver, brain, placenta, bonePancreatic ductal adenocarcinoma[5]
LAT1 (SLC7A5) Blood-brain barrier, placenta, testis, bone marrowGliomas, breast, lung, prostate, colorectal cancers[3][12][13][14][15]
Table 3: Inhibitors of this compound Transporters
Transporter (Gene)InhibitorK_i_ (Inhibitor Constant)NotesReference(s)
ASCT2 (SLC1A5) L-γ-glutamyl-p-nitroanilide (GPNA)-Competitive inhibitor of glutamine uptake.[4]
SNAT2 (SLC38A2) N-methyl-aminoisobutyric acid (MeAIB)-Amino acid analog, also inhibits SNAT1.[4][16]

Regulation of this compound Transport by Signaling Pathways

The expression and activity of this compound transporters are tightly regulated by intracellular signaling pathways, ensuring that amino acid uptake is coupled to the metabolic state of the cell. The PI3K/Akt/mTOR pathway is a central regulator of this process.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR signaling cascade is a crucial pathway that integrates signals from growth factors and nutrient availability to control cell growth, proliferation, and metabolism. Activation of this pathway, often initiated by growth factor binding to receptor tyrosine kinases (RTKs), leads to the activation of PI3K, which in turn activates Akt. Akt can then phosphorylate and regulate a multitude of downstream targets, including the mTOR complex 1 (mTORC1). mTORC1 is a key sensor of amino acid availability and, when activated, promotes protein synthesis and cell growth. A critical way it achieves this is by upregulating the expression and/or activity of amino acid transporters, including those for this compound. For instance, mTOR activity has been shown to increase the expression of SLC1A5 (ASCT2), thereby enhancing glutamine and this compound uptake to fuel cancer cell growth.[4]

PI3K_Akt_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK binds PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates PTEN PTEN PTEN->PIP3 inhibits mTORC1 mTORC1 Akt->mTORC1 activates Transporters This compound Transporters (e.g., ASCT2, SNAT2) mTORC1->Transporters upregulates expression/activity CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes AminoAcids Amino Acids (e.g., this compound) AminoAcids->mTORC1 activates Transporters->AminoAcids uptake

PI3K/Akt/mTOR signaling pathway regulating this compound transporter expression.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound transport across cell membranes.

Radiolabeled Amino Acid Uptake Assay

This is a fundamental technique to quantify the uptake of a specific amino acid into cultured cells.

Materials:

  • Cultured cells of interest

  • Complete culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)

  • Radiolabeled L-alanine (e.g., [³H]L-alanine or [¹⁴C]L-alanine)

  • Unlabeled L-alanine (for competition assays)

  • Specific transporter inhibitors (if applicable)

  • Cell lysis buffer (e.g., 0.1 M NaOH or 1% SDS)

  • Scintillation cocktail

  • Scintillation counter

  • Multi-well culture plates (e.g., 24-well or 96-well)

Procedure:

  • Cell Seeding: Seed cells in multi-well plates at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight at 37°C in a humidified CO₂ incubator.

  • Pre-incubation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed (37°C) PBS. Then, add pre-warmed uptake buffer and incubate for 15-30 minutes at 37°C to deplete intracellular amino acid pools.

  • Initiation of Uptake: Aspirate the pre-incubation buffer. To initiate the uptake, add uptake buffer containing the desired concentration of radiolabeled L-alanine. For competition or inhibition studies, add the unlabeled this compound or inhibitor along with the radiolabeled substrate.

  • Incubation: Incubate the cells for a predetermined time (e.g., 1-10 minutes) at 37°C. The incubation time should be within the linear range of uptake, which should be determined empirically for each cell type.

  • Termination of Uptake: To stop the transport, rapidly aspirate the uptake solution and wash the cells three times with ice-cold PBS. This step should be performed quickly to minimize efflux of the radiolabeled substrate.

  • Cell Lysis: Add cell lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete cell lysis.

  • Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactivity counts to the protein concentration in each well (determined by a parallel plate) or to the cell number. Subtract the non-specific uptake (measured in the presence of a high concentration of unlabeled this compound) from the total uptake to determine the specific uptake.

Vesicle Transport Assay (Proteoliposome Reconstitution)

This in vitro method allows for the study of a specific transporter in a simplified, controlled environment, free from the complexities of a whole cell.

Materials:

  • Purified transporter protein

  • Lipids (e.g., a mixture of phosphatidylcholine and cholesterol)

  • Detergent (e.g., octyl-β-D-glucopyranoside)

  • Bio-Beads or dialysis cassettes for detergent removal

  • Internal buffer (for liposome (B1194612) interior)

  • External buffer (for uptake assay)

  • Radiolabeled L-alanine

  • Filtration apparatus with appropriate filters (e.g., 0.22 µm pore size)

Procedure:

  • Liposome Preparation: Solubilize the lipids in a suitable organic solvent, then evaporate the solvent to form a thin lipid film. Hydrate the film with the internal buffer to form multilamellar vesicles.

  • Solubilization: Solubilize the purified transporter protein and the prepared liposomes with a detergent.

  • Reconstitution: Mix the solubilized protein and lipids. Remove the detergent slowly, either by dialysis against a detergent-free buffer or by incubation with Bio-Beads. This allows for the formation of proteoliposomes, with the transporter integrated into the lipid bilayer.

  • Uptake Assay:

    • Equilibrate the proteoliposomes in the external buffer.

    • Initiate transport by adding radiolabeled L-alanine to the external buffer.

    • At specific time points, take aliquots of the reaction mixture and filter them through a membrane filter to separate the proteoliposomes from the external solution.

    • Wash the filter rapidly with ice-cold external buffer to remove any non-transported substrate.

    • Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the radioactivity accumulated inside the proteoliposomes over time to determine the transport rate.

Electrophysiological Recording

For electrogenic transporters (those that result in a net movement of charge), electrophysiological techniques like whole-cell patch-clamp can be used to directly measure transporter activity as an electrical current.

Materials:

  • Cells expressing the transporter of interest (e.g., Xenopus oocytes or mammalian cell lines)

  • Patch-clamp setup (amplifier, micromanipulator, microscope)

  • Glass micropipettes

  • Intracellular (pipette) solution

  • Extracellular (bath) solution

  • Perfusion system for rapid solution exchange

Procedure:

  • Cell Preparation: Prepare cells for recording. For adherent cells, they are grown on coverslips. For oocytes, the vitelline membrane may need to be removed.

  • Pipette Preparation: Pull glass micropipettes to a suitable resistance (e.g., 2-5 MΩ) and fill with the intracellular solution.

  • Giga-seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell interior (whole-cell configuration).

  • Current Recording: Clamp the membrane potential at a desired voltage. Record the baseline current in the absence of the substrate.

  • Substrate Application: Rapidly perfuse the cell with an extracellular solution containing this compound. The transport of this compound and co-transported ions will generate a current, which is recorded by the patch-clamp amplifier.

  • Data Analysis: The magnitude of the substrate-induced current is a direct measure of the transporter activity. Kinetic parameters like K_m_ can be determined by measuring the current at different substrate concentrations.

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key conceptual frameworks in the study of this compound transport.

Experimental Workflow for this compound Transporter Characterization

This diagram outlines a typical experimental workflow for identifying and characterizing a novel this compound transporter.

Transporter_Characterization_Workflow start Hypothesis: Cell type X exhibits This compound transport activity expression Gene Expression Analysis (RNA-seq, qPCR) to identify candidate SLC transporters start->expression knockdown Functional Screening: siRNA/shRNA knockdown of candidates and Radiolabeled this compound Uptake Assay expression->knockdown identify Identify Transporter(s) Responsible for This compound Uptake knockdown->identify heterologous Heterologous Expression of Candidate Transporter (e.g., in Xenopus oocytes or HEK293 cells) identify->heterologous kinetics Kinetic Characterization: - Substrate Specificity - Ion Dependency - Km and Vmax Determination heterologous->kinetics electrophys Electrophysiology (if electrogenic) to determine transport mechanism heterologous->electrophys regulation Investigation of Regulation: - Signaling Pathways (e.g., mTOR) - Subcellular Localization kinetics->regulation electrophys->regulation end Characterized This compound Transporter regulation->end

A typical experimental workflow for characterizing an this compound transporter.
Logical Relationship of this compound Transporter Families

This diagram illustrates the classification and key characteristics of the major SLC families involved in this compound transport.

Alanine_Transporter_Families SLC Solute Carrier (SLC) Superfamily Key Mediators of this compound Transport SLC1 SLC1 Family (ASCTs) Na⁺-dependent Exchange mechanism e.g., ASCT1, ASCT2 SLC:head->SLC1 SLC7 SLC7 Family (LATs) Na⁺-independent Exchange mechanism Heterodimeric SLC:head->SLC7 SLC38 SLC38 Family (SNATs) Na⁺-dependent Co-transport/efflux e.g., SNAT2 SLC:head->SLC38 SLC43 SLC43 Family Na⁺-independent Facilitated diffusion SLC:head->SLC43

Classification of major this compound transporter families.

This guide provides a foundational understanding of this compound transport mechanisms, offering both theoretical knowledge and practical experimental guidance. The intricate network of transporters and their regulation highlights the importance of this process in cellular physiology and disease, presenting numerous opportunities for further research and therapeutic development.

References

The Multifaceted Role of Alanine in Neurotransmission: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alanine (B10760859), a non-essential amino acid, has long been recognized for its fundamental role in metabolism. However, a growing body of evidence reveals its more nuanced and direct involvement in neurotransmission. This technical guide provides an in-depth exploration of the distinct roles of this compound isomers—L-alanine, β-alanine, and D-alanine—in the central nervous system (CNS). It summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying signaling pathways and experimental workflows to support further research and drug development in this area.

This compound Isomers and their Neurotransmitter Functions

While L-alanine primarily serves metabolic functions that indirectly support neurotransmission, β-alanine and D-alanine exhibit more direct neurotransmitter and neuromodulator activities.

L-Alanine: A Metabolic Hub Supporting Neurotransmission

L-alanine is a crucial player in the glucose-alanine cycle and the glutamate-glutamine cycle, which are fundamental for neuronal energy metabolism and neurotransmitter recycling.

  • Glia-Neuron this compound Shuttle: In a process known as the glia-neuron this compound shuttle, glial cells can metabolize glucose to produce this compound.[1][2][3][4] This this compound is then transported to neurons, where it is converted to pyruvate (B1213749) to fuel the Krebs cycle.[2][3] This shuttle is also essential for the transport of ammonia (B1221849) from neurons back to glia, a critical step in the glutamate/glutamine cycle.[5][6][7]

  • Precursor to Neurotransmitters: Through its conversion to pyruvate, L-alanine can serve as a precursor for the synthesis of glutamate, the primary excitatory neurotransmitter in the CNS.[8]

β-Alanine: An Inhibitory Neurotransmitter

β-alanine meets several criteria to be classified as a neurotransmitter.[9][10][11][12] It is present in the CNS, released in a calcium-dependent manner, and exerts direct effects on neuronal excitability.[9][10] Its primary role is inhibitory, mediated through its interaction with glycine (B1666218) and GABA-A receptors.[13][14][15]

  • Glycine Receptor Agonism: β-alanine is a potent agonist at strychnine-sensitive glycine receptors, where it mimics the action of glycine to open chloride channels and hyperpolarize the postsynaptic neuron.[5][8][16][17] The potency of β-alanine at glycine receptors is often comparable to or even greater than that of glycine itself.[14][15]

  • GABA-A Receptor Modulation: β-alanine can also act as an agonist at GABA-A receptors, although generally with lower potency than at glycine receptors.[12][14][15][18][19][20] The subunit composition of the GABA-A receptor can influence its sensitivity to β-alanine.[16][21]

  • NMDA Receptor Co-agonism: Some evidence suggests that β-alanine may also act as a co-agonist at the glycine site of NMDA receptors.[9]

D-Alanine: A Neuromodulator of Excitatory Neurotransmission

D-alanine, found in smaller quantities in the brain than its L-isomer, functions as a neuromodulator primarily by interacting with the N-methyl-D-aspartate (NMDA) receptor.[11][22][23][24][25][26][27]

  • NMDA Receptor Co-agonism: D-alanine acts as a co-agonist at the glycine binding site of the NMDA receptor, potentiating the effects of glutamate.[22][27] This modulation of NMDA receptor activity suggests a role for D-alanine in synaptic plasticity, learning, and memory.[28]

  • Metabolism by D-Amino Acid Oxidase (DAAO): The concentration of D-alanine in the brain is regulated by the enzyme D-amino acid oxidase (DAAO), which specifically degrades D-amino acids.[11][23][24][25][26]

Quantitative Data

The following tables summarize key quantitative data regarding the interaction of this compound isomers with their respective receptors and their concentrations in the CNS.

Table 1: Receptor Binding and Functional Data for this compound Isomers

IsomerReceptorSubunit/ConditionParameterValueSpeciesReference
β-AlanineGlycine ReceptorWild-type α1EC500.7 mMXenopus oocytes[9]
β-AlanineGlycine ReceptorMutated α1 (F159Y, Y161F)Affinity Increase110-foldXenopus oocytes[9]
β-AlanineGlycine Receptorα2AEC50Higher than α2BRecombinant[8]
β-AlanineGlycine Receptorα2BEC50Lower than α2ARecombinant[8]
β-AlanineGABA-A Receptorα1β2γ2LBinding Rate (k_on)2.25 x 10^4 M⁻¹s⁻¹-[12]
β-AlanineGABA-A Receptor-PotencyLess potent than at GlyRSpinal cord neurons[14][15]
D-AlanineNMDA Receptor-Co-agonistYesC. elegans[22]

Table 2: this compound Concentrations in the Central Nervous System

IsomerBrain Region/FluidConditionConcentrationSpeciesReference
D-AlanineGray MatterAlzheimer's DiseaseElevatedHuman[24][25]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of this compound in neurotransmission.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to record the electrical activity of individual neurons and assess the effects of this compound application.[2][29][30][31][32][33]

Objective: To measure changes in membrane current or potential in response to the application of this compound isomers.

Materials:

  • External Solution (aCSF): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 glucose, bubbled with 95% O₂/5% CO₂.

  • Internal Solution: Containing (in mM): 140 K-gluconate, 10 HEPES, 2 MgCl₂, 0.2 EGTA, 2 ATP-Mg, and 0.3 GTP-Na, pH adjusted to 7.3 with KOH. Biocytin (e.g., 3 mg/mL) can be included for post-hoc cell identification.[29]

  • Recording Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-7 MΩ.[31]

  • Agonists/Antagonists: Stock solutions of L-alanine, β-alanine, D-alanine, strychnine, bicuculline (B1666979), and AP5.

  • Cell Culture or Brain Slices: Primary neuronal cultures or acutely prepared brain slices.

Procedure:

  • Preparation: Prepare and equilibrate the external and internal solutions. Pull and fire-polish recording pipettes. Prepare brain slices or neuronal cultures.

  • Cell Identification: Identify a healthy neuron under a microscope with differential interference contrast (DIC) optics.

  • Pipette Positioning: Lower the recording pipette filled with internal solution into the bath and apply positive pressure. Approach the target neuron.

  • Giga-seal Formation: Gently press the pipette against the cell membrane and release the positive pressure to form a high-resistance seal (>1 GΩ).

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

  • Recording:

    • Voltage-Clamp: Clamp the cell at a holding potential (e.g., -70 mV) to record postsynaptic currents (PSCs). Apply this compound isomers via a perfusion system and record changes in holding current. Co-apply with specific antagonists (strychnine for glycine receptors, bicuculline for GABA-A receptors) to confirm receptor specificity.

    • Current-Clamp: Record the resting membrane potential and action potential firing. Apply this compound isomers and observe changes in membrane potential and firing rate.

  • Data Analysis: Analyze the recorded currents or voltages using software like pCLAMP or AxoGraph. Measure changes in amplitude, frequency, and kinetics of synaptic events, or changes in membrane potential and firing frequency.

Radioligand Binding Assay

This technique is used to determine the binding affinity of this compound isomers to their receptors.[1][34][35][36][37]

Objective: To quantify the binding of a radiolabeled ligand to a receptor and determine the inhibitory constant (Ki) of unlabeled this compound isomers.

Materials:

  • Membrane Preparation: Homogenized brain tissue or cells expressing the receptor of interest.

  • Radioligand: A specific high-affinity radiolabeled antagonist for the receptor of interest (e.g., [³H]strychnine for glycine receptors, [³H]muscimol for GABA-A receptors).

  • Unlabeled Ligands: L-alanine, β-alanine, D-alanine, and a known high-affinity unlabeled ligand for the receptor to determine non-specific binding.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester and glass fiber filters.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled this compound isomer. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a set time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the unlabeled ligand concentration.

    • Determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a general experimental workflow for studying the role of this compound in neurotransmission.

beta_alanine_signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron beta_ala_pre β-Alanine vesicle Synaptic Vesicle beta_ala_pre->vesicle Packaging release Ca²⁺-dependent Release vesicle->release glyr Glycine Receptor release->glyr Binds gabar GABA-A Receptor release->gabar Binds cl_channel Cl⁻ Channel glyr->cl_channel Opens gabar->cl_channel Opens hyperpol Hyperpolarization (Inhibition) cl_channel->hyperpol Cl⁻ Influx caption β-Alanine Inhibitory Signaling Pathway

Caption: β-Alanine acts as an inhibitory neurotransmitter by binding to and activating postsynaptic glycine and GABA-A receptors, leading to chloride influx and hyperpolarization.

Caption: D-Alanine acts as a co-agonist at the NMDA receptor, potentiating glutamate-mediated activation and subsequent downstream signaling cascades.

glia_neuron_alanine_shuttle cluster_glia Glial Cell cluster_neuron Neuron glucose_glia Glucose pyruvate_glia Pyruvate glucose_glia->pyruvate_glia Glycolysis alanine_glia L-Alanine pyruvate_glia->alanine_glia This compound Aminotransferase alanine_neuron L-Alanine alanine_glia->alanine_neuron Transport glutamate_glia Glutamate glutamate_glia->pyruvate_glia glutamine Glutamine glutamine->glutamate_glia Glutaminase (in neuron) glutamate_neuron Glutamate glutamine->glutamate_neuron Transport nh4_glia NH₄⁺ nh4_glia->glutamine pyruvate_neuron Pyruvate alanine_neuron->pyruvate_neuron This compound Aminotransferase krebs Krebs Cycle pyruvate_neuron->krebs glutamate_neuron->glutamate_glia Uptake nh4_neuron NH₄⁺ glutamate_neuron->nh4_neuron Metabolism nh4_neuron->nh4_glia Transport caption The Glia-Neuron this compound Shuttle

Caption: The glia-neuron this compound shuttle facilitates neuronal energy supply and ammonia detoxification, supporting overall neurotransmitter cycling.

experimental_workflow cluster_invitro cluster_invivo cluster_biochem start Hypothesis: This compound isomer modulates neuronal activity in_vitro In Vitro Studies start->in_vitro in_vivo In Vivo Studies start->in_vivo biochem Biochemical Assays start->biochem patch_clamp Whole-Cell Patch-Clamp in_vitro->patch_clamp ca_imaging Calcium Imaging in_vitro->ca_imaging microdialysis In Vivo Microdialysis in_vivo->microdialysis behavior Behavioral Assays in_vivo->behavior binding_assay Radioligand Binding Assay biochem->binding_assay hplc HPLC for Concentration biochem->hplc data_analysis Data Analysis and Interpretation patch_clamp->data_analysis ca_imaging->data_analysis microdialysis->data_analysis behavior->data_analysis binding_assay->data_analysis hplc->data_analysis conclusion Conclusion on this compound's Role in Neurotransmission data_analysis->conclusion caption Experimental Workflow for Investigating this compound in Neurotransmission

Caption: A generalized workflow for investigating the role of this compound in neurotransmission, combining electrophysiological, in vivo, and biochemical approaches.

Conclusion and Future Directions

The evidence presented in this guide highlights the significant and diverse roles of this compound isomers in neurotransmission, extending far beyond their classical metabolic functions. β-alanine and D-alanine, in particular, represent promising targets for the development of novel therapeutics for a range of neurological and psychiatric disorders. Future research should focus on:

  • Receptor Subtype Specificity: Elucidating the precise interactions of β-alanine with different glycine and GABA-A receptor subunit combinations.

  • In Vivo Dynamics: Further characterizing the in vivo release, uptake, and concentration dynamics of D-alanine and β-alanine in specific brain circuits during various behavioral states.

  • Therapeutic Potential: Exploring the therapeutic potential of targeting this compound signaling pathways for conditions such as epilepsy, chronic pain, and cognitive disorders.

This technical guide serves as a comprehensive resource to facilitate these future endeavors and to advance our understanding of the critical role of this compound in brain function.

References

Methodological & Application

Probing Protein Function: A Guide to Alanine Scanning Mutagenesis

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the intricate world of protein science and drug development, understanding the precise role of individual amino acids is paramount. Alanine (B10760859) scanning mutagenesis stands out as a powerful and widely adopted technique for elucidating the contributions of specific residues to protein structure, function, and interaction. This application note provides a comprehensive overview of the principles of this compound scanning, detailed experimental protocols, and data interpretation, serving as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound Scanning Mutagenesis

This compound scanning is a site-directed mutagenesis technique where individual amino acid residues within a protein are systematically replaced with this compound.[1] The rationale behind using this compound is its simple, non-bulky, and chemically inert methyl side chain.[1] This substitution effectively removes the specific side chain of the original residue beyond the beta-carbon, allowing researchers to assess the importance of that side chain to the protein's function or stability while minimizing significant disruptions to the protein's overall backbone conformation.[1] This method is instrumental in identifying "hot spots" – key residues that are critical for protein-protein interactions, enzymatic activity, and overall structural integrity.

Applications in Research and Drug Development

The applications of this compound scanning mutagenesis are vast and impactful across various scientific disciplines:

  • Epitope Mapping: Identifying the specific amino acid residues on an antigen that are recognized by an antibody. This is crucial for vaccine development and antibody-based therapeutics.

  • Enzyme Active Site Analysis: Determining the key catalytic and substrate-binding residues within an enzyme's active site. This knowledge can guide the design of specific inhibitors or engineered enzymes with enhanced activity.

  • Protein-Protein Interaction Studies: Pinpointing the critical residues at the interface of a protein complex, providing insights into signaling pathways and facilitating the development of drugs that modulate these interactions.

  • Protein Stability and Folding Analysis: Assessing the contribution of individual residues to the overall stability of a protein, which is vital for protein engineering and the development of stable biotherapeutics.

Methodologies for this compound Scanning Mutagenesis

Several molecular biology techniques can be employed to perform this compound scanning. Two common and effective methods are highlighted below: Two-Fragment PCR with Gibson Assembly and Shotgun Mutagenesis.

Two-Fragment PCR with Gibson Assembly

This method offers a robust and efficient way to introduce point mutations. The general workflow involves amplifying the target plasmid in two separate PCR reactions, where the mutation is incorporated into the primers. The resulting two DNA fragments, which have overlapping ends, are then seamlessly joined together using the Gibson Assembly method. This technique is known for its high efficiency and accuracy.[2]

Experimental Protocols

Protocol 1: Site-Directed this compound Mutagenesis using Two-Fragment PCR and Gibson Assembly

This protocol outlines the steps for creating a single this compound mutant.

Materials:

  • Template DNA (plasmid containing the gene of interest)

  • High-fidelity DNA polymerase

  • Custom-designed mutagenic primers

  • dNTPs

  • PCR buffer

  • DpnI restriction enzyme

  • Gibson Assembly Master Mix

  • Competent E. coli cells

  • LB agar (B569324) plates with appropriate antibiotic

Procedure:

  • Primer Design: Design two pairs of overlapping primers. The forward primer of the first PCR and the reverse primer of the second PCR should contain the desired this compound codon mutation. The primers should have a 20-40 bp overlap to facilitate Gibson Assembly.

  • PCR Amplification: Perform two separate PCR reactions to amplify the two fragments of the target plasmid.

  • DpnI Digestion: Treat the PCR products with DpnI enzyme to digest the parental template DNA.

  • Gibson Assembly: Combine the two purified PCR fragments with the Gibson Assembly Master Mix and incubate at 50°C for one hour.[3]

  • Transformation: Transform the assembled plasmid into competent E. coli cells.

  • Plating and Colony Selection: Plate the transformed cells on selective LB agar plates and incubate overnight.

  • Verification: Pick individual colonies, grow liquid cultures, and isolate the plasmid DNA. Verify the desired mutation by DNA sequencing.

Protocol 2: High-Throughput this compound Scanning using Shotgun Mutagenesis

This approach is ideal for scanning a large number of residues simultaneously.

Materials:

  • Parental protein expression vector

  • Mutagenesis kit (e.g., QuikChange) or custom oligonucleotide library

  • High-throughput transformation system

  • 96-well or 384-well plates

  • Liquid handling robotics (recommended)

  • Apparatus for high-throughput protein expression and functional assays (e.g., plate reader, flow cytometer)

Procedure:

  • Library Construction: Generate a library of mutant plasmids, where each plasmid contains a single this compound substitution at a different position in the gene of interest. This can be achieved through automated, parallel site-directed mutagenesis reactions.

  • Library Transformation and Plating: Transform the mutant library into E. coli and plate on selective agar plates.

  • Colony Picking and Master Plate Creation: Pick individual colonies into a 96-well or 384-well master plate containing liquid culture medium.

  • Plasmid DNA Preparation and Sequencing: Isolate plasmid DNA from each well and sequence to confirm the mutation.

  • Protein Expression: Express the mutant proteins in a high-throughput format (e.g., in 96-well plates).

  • Functional Assay: Perform a functional assay to assess the impact of each mutation. This could be a binding assay (e.g., ELISA), an enzyme activity assay, or a cell-based reporter assay.

  • Data Analysis: Analyze the data to identify residues where mutation to this compound results in a significant change in function.

Data Presentation and Interpretation

Impact of this compound Mutations on Protein-Ligand Binding Affinity

The following table presents data from an this compound scan of the CaVα1 AID-CaVβ interaction site, demonstrating how single this compound substitutions can affect binding affinity.

Original ResidueThis compound MutantChange in Free Energy of Binding (ΔΔG) (kcal/mol)Effect on Binding
Gln429Gln429AlaNo significant changeNot critical
Leu430Leu430AlaNo significant changeNot critical
Asp433Asp433AlaNo significant changeNot critical
Leu434Leu434AlaSignificant perturbationImportant
Gly436Gly436AlaSignificant perturbationImportant
Tyr437Tyr437Ala> 3.5Critical ("Hot Spot")
Leu438Leu438AlaSignificant perturbationImportant
Trp440Trp440Ala> 3.5Critical ("Hot Spot")
Ile441Ile441Ala> 3.5Critical ("Hot Spot")
Gln443Gln443AlaNo significant changeNot critical

This table is a representation of data that can be generated from this compound scanning experiments.

Effect of this compound Mutations on Enzyme Kinetics

This compound scanning can also be used to probe the role of active site residues in enzyme catalysis, as illustrated by this example for CTX-M-14 β-lactamase.[4]

Original ResidueThis compound MutantRelative kcat/KM (Wild-type = 1.0)Interpretation
Lys73Lys73Ala< 0.01Essential for catalysis
Asn106Asn106Ala~0.2Contributes to catalysis
Ser130Ser130Ala< 0.01Essential for catalysis
Asn132Asn132Ala< 0.01Essential for catalysis
Asn170Asn170Ala< 0.01Essential for catalysis
Lys234Lys234Ala< 0.01Essential for catalysis
Thr235Thr235Ala< 0.01Essential for catalysis

This table illustrates the kind of data obtained from kinetic analysis of this compound mutants.[4]

Influence of this compound Mutations on Protein Stability

The stability of a protein can be significantly altered by single amino acid substitutions. The change in the Gibbs free energy of unfolding (ΔΔG) upon mutation is a measure of this effect. The following data is for the ribonuclease barnase.

Original ResidueThis compound MutantChange in Stability (ΔΔG) (kcal/mol)Effect on Stability
Tyr24Tyr24Ala-1.1Destabilizing
Asp53Asp53Ala+0.5Stabilizing
His102His102Ala-0.8Destabilizing
Arg110Arg110Ala+1.1Stabilizing

This table provides an example of how this compound scanning can be used to assess protein stability.

Visualization of Workflows

Visualizing the experimental workflows can aid in understanding the logical progression of the protocols.

Two_Fragment_PCR_Gibson_Assembly cluster_pcr PCR Amplification cluster_assembly Assembly and Transformation Template Template Plasmid PCR1 PCR 1 (Forward Primer 1 + Reverse Primer 1 with mutation) Template->PCR1 PCR2 PCR 2 (Forward Primer 2 with mutation + Reverse Primer 2) Template->PCR2 Fragment1 Fragment 1 PCR1->Fragment1 Fragment2 Fragment 2 PCR2->Fragment2 DpnI DpnI Digestion Fragment1->DpnI Fragment2->DpnI Gibson Gibson Assembly DpnI->Gibson Transform Transformation into E. coli Gibson->Transform Plate Plating on Selective Media Transform->Plate Verify Sequence Verification Plate->Verify Shotgun_Mutagenesis_Workflow cluster_library Library Generation cluster_screening High-Throughput Screening Start Parental Plasmid Mutagenesis High-Throughput Site-Directed Mutagenesis Start->Mutagenesis Library Mutant Plasmid Library Mutagenesis->Library Transformation Transformation & Plating Library->Transformation Colony_Picking Colony Picking into Multi-well Plates Transformation->Colony_Picking Expression Protein Expression Colony_Picking->Expression Assay Functional Assay Expression->Assay Data_Analysis Data Analysis & Hit Identification Assay->Data_Analysis

References

Quantitative Analysis of Alanine by High-Performance Liquid Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of alanine (B10760859) using High-Performance Liquid Chromatography (HPLC). The methodologies outlined below are suitable for various applications, from basic research to quality control in drug development.

Introduction

This compound, a non-essential amino acid, plays a crucial role in protein synthesis and glucose metabolism. Accurate quantification of this compound is vital in biomedical research, clinical diagnostics, and pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of amino acids due to its high resolution, sensitivity, and reproducibility.[1] This document explores both derivatization-based and direct analysis methods for this compound quantification.

Principle of Analysis

The quantitative analysis of this compound by HPLC can be approached in two primary ways:

  • Analysis with Derivatization: Most amino acids, including this compound, lack a strong chromophore, making them difficult to detect using UV-Vis detectors.[2] Pre-column or post-column derivatization introduces a chromophore or fluorophore to the this compound molecule, enhancing its detection.[3] Common derivatizing agents include o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC), and 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent).[4][5]

  • Analysis without Derivatization: Direct analysis of underivatized amino acids is possible using specific chromatographic techniques like Hydrophilic Interaction Chromatography (HILIC) coupled with a suitable detector, such as a UV detector at a low wavelength.[2][6] This approach simplifies sample preparation.[2]

Experimental Workflows

The general workflow for the quantitative analysis of this compound by HPLC involves several key steps, which can vary depending on the chosen method.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection (e.g., Plasma, Cell Culture) Hydrolysis Protein Hydrolysis (if applicable) Sample->Hydrolysis Filtration Filtration/Centrifugation Hydrolysis->Filtration Derivatization Derivatization (Optional) Filtration->Derivatization To Derivatization-Based Method Injection HPLC Injection Filtration->Injection To Direct Analysis Method Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV-Vis or Fluorescence) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: General experimental workflow for this compound analysis by HPLC.

Derivatization Chemistry

Pre-column derivatization is a common strategy to enhance the detection of this compound. The following diagram illustrates the reaction of a primary amine, such as in this compound, with o-phthalaldehyde (OPA) in the presence of a thiol to form a highly fluorescent isoindole derivative.

derivatization_reaction reagents This compound (Primary Amine) + o-Phthalaldehyde (OPA) + Thiol (e.g., MPA) product Fluorescent Isoindole Derivative reagents->product Reaction

Caption: OPA derivatization reaction with a primary amine.

Methodologies and Protocols

Below are detailed protocols for two common methods for the quantitative analysis of this compound.

Method 1: Reversed-Phase HPLC with OPA Derivatization

This method is highly sensitive and suitable for the analysis of this compound in complex biological matrices.[7]

Experimental Protocol:

  • Sample Preparation (Protein Hydrolysis):

    • Place 7–75 µg of the protein sample into a glass test tube.[7]

    • Add an internal standard (e.g., 0.5 mM norvaline).[7]

    • Lyophilize the sample.[7]

    • Perform vapor-phase hydrolysis with 0.5 mL of constant-boiling HCl at 110°C for 18 hours in a sealed reaction vial.[7]

    • Cool the vial, open it carefully under a fume hood, and dry the hydrolysate.[7]

    • Reconstitute the sample in an appropriate volume of 0.1 N HCl.[8]

  • Automated Pre-Column Derivatization:

    • The derivatization is performed automatically by the HPLC autosampler.[7]

    • Mix 50 µL of the sample with 50 µL of the OPA derivatizing reagent.[9]

    • Incubate the mixture for 30 minutes before injection.[9]

  • HPLC Conditions:

    • Column: Zorbax Eclipse-AAA (5 µm, 150 x 4.6 mm) or equivalent C18 column.[7]

    • Mobile Phase A: 40 mM Sodium Phosphate, pH 7.8.[7]

    • Mobile Phase B: Acetonitrile/Methanol/Water (45/45/10 v/v/v).[7]

    • Flow Rate: 2 mL/min.[7]

    • Column Temperature: 40°C.[7]

    • Detection: Fluorescence detector with excitation at 340 nm and emission at 455 nm.[1]

    • Injection Volume: 10 µL of the derivatized sample.[9]

  • Gradient Program:

    • A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the derivatized amino acids.[7] For example, 0% B for the first 1.9 minutes, followed by a linear increase to 53% B over 16.3 minutes.[7]

Method 2: HILIC for Underivatized this compound

This method is simpler as it does not require a derivatization step, making it faster and more cost-effective.[2]

Experimental Protocol:

  • Sample Preparation:

    • Dissolve the sample in the mobile phase or a compatible solvent.

    • For bulk drug substances, a concentration of 1 mg/mL for non-aromatic amino acids is a suitable starting point.[2]

    • Filter the sample through a 0.45 µm filter before injection.[8]

  • HPLC Conditions:

    • Column: Kromasil SIL column (5 µm, 250 x 4.6 mm) or a similar silica-based HILIC column.[2]

    • Mobile Phase: Isocratic mixture of 2.5 mM Potassium Dihydrogen Phosphate (pH 2.85) and Acetonitrile (25:75 v/v).[2]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.[2]

    • Detection: UV detector at 200 nm.[2]

    • Injection Volume: 20 µL.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described methods.

Table 1: Performance Characteristics of HPLC Methods for this compound Quantification

ParameterMethod 1: RP-HPLC with OPA DerivatizationMethod 2: HILIC (Underivatized)
Limit of Detection (LOD) 38 fmol[1]0.4 - 0.65 µg/mL (for non-aromatic amino acids)[2]
Limit of Quantification (LOQ) Not explicitly stated, but linearity is good down to 20 pmol/µL[7]1.2 - 2.1 µg/mL (for non-aromatic amino acids)[2]
Linearity Range 20 to 500 pmol/µL (R² > 0.985)[7]LOQ to 150% of analyte concentration (R² > 0.99)[2]
Recovery 91 to 108%[9]98.0 to 102.0%[2]
Precision (CV) Intra-assay: 1–7%, Inter-assay: 2–12%[9]Not explicitly stated for this compound, but the method is described as precise.[2]

Conclusion

Both derivatization-based and direct analysis methods offer reliable and robust approaches for the quantitative analysis of this compound by HPLC. The choice of method depends on the specific application, required sensitivity, sample matrix, and available instrumentation. For high sensitivity and analysis in complex biological samples, the OPA derivatization method is recommended. For simpler and faster analysis of bulk substances, the HILIC method for underivatized this compound is a suitable alternative. Proper method validation is crucial to ensure accurate and reproducible results.

References

Application Notes and Protocols for the Mass Spectrometric Detection of Alanine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Alanine (B10760859), a non-essential amino acid, plays a pivotal role in metabolism, including the glucose-alanine cycle, and serves as a key building block for proteins. Accurate and sensitive detection of this compound in various biological matrices is crucial for researchers in metabolic studies, drug development, and clinical diagnostics. Mass spectrometry (MS) has emerged as a powerful analytical tool for the quantification of amino acids due to its high selectivity, sensitivity, and versatility. This document provides detailed application notes and protocols for the detection of this compound using two primary mass spectrometry-based methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Mass Spectrometry Methods for this compound Analysis

The two most common approaches for the quantitative analysis of this compound are GC-MS and LC-MS/MS. GC-MS typically requires a derivatization step to increase the volatility of the polar this compound molecule.[1] In contrast, LC-MS/MS can often be performed without derivatization, providing a rapid and robust method for analysis.[2][3]

Quantitative Performance Data

The following table summarizes typical quantitative performance data for the analysis of this compound using mass spectrometry. Specific values may vary depending on the biological matrix, instrumentation, and specific protocol used.

ParameterGC-MS with DerivatizationLC-MS/MS (Underivatized)LC-MS/MS with Chiral Derivatization
Limit of Detection (LOD) 1 - 10 ng/mL50 - 200 nM≤ 100 nM[4]
Limit of Quantification (LOQ) 5 - 50 ng/mL100 - 500 nM~200 nM[4]
Linearity (R²) > 0.99[4]> 0.99[4]> 0.98[4]
Precision (%RSD) < 15%[4]< 15%[4]< 15%[4]
Accuracy (% Recovery) 85 - 115%[4]90 - 110%[4]85 - 115%

Experimental Protocols

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation

This protocol details the analysis of this compound following derivatization with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MtBSTFA), a robust silylating agent that enhances volatility for GC analysis.[5]

Experimental Workflow: GC-MS with Derivatization

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Biological Sample (e.g., plasma, cell lysate) spike Spike with Internal Standard (e.g., D-Alanine-d4) start->spike precipitate Protein Precipitation (e.g., with methanol) spike->precipitate supernatant Collect Supernatant precipitate->supernatant dry Evaporate to Dryness (under nitrogen stream) supernatant->dry derivatize Derivatization with MtBSTFA in Acetonitrile (B52724) (Heat at 80°C) dry->derivatize gcms GC-MS Analysis derivatize->gcms data Data Acquisition and Analysis gcms->data

Workflow for this compound analysis by GC-MS.

Protocol: GC-MS with MtBSTFA Derivatization

  • Sample Preparation: a. To 100 µL of a biological sample (e.g., plasma, bacterial cell lysate), add a suitable internal standard (e.g., D-Alanine-d4).[4] b. Precipitate proteins by adding 400 µL of ice-cold methanol. Vortex vigorously for 1 minute.[4] c. Centrifuge at 14,000 x g for 10 minutes at 4°C.[4] d. Transfer the supernatant to a new microcentrifuge tube.[4] e. Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.[4]

  • Derivatization: a. To the dried residue, add 50 µL of acetonitrile and 50 µL of MtBSTFA.[4] b. Tightly cap the vial and heat at 80°C for 60 minutes to ensure complete derivatization.[4] c. After cooling to room temperature, the sample is ready for GC-MS analysis.[4]

  • GC-MS Instrumental Parameters:

    • GC System: Agilent 7890B or equivalent.[4]

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.[4]

    • Injection Volume: 1 µL (splitless mode).[4]

    • Oven Program: Initial temperature: 90°C, hold for 1 minute. Ramp to 200°C at 10°C/minute. Ramp to 300°C at 20°C/minute, hold for 5 minutes.[4]

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[4]

    • MS System: Agilent 5977A or equivalent single quadrupole MS.[4]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

    • Acquisition Mode: Selected Ion Monitoring (SIM).[4]

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and does not typically require derivatization for the analysis of this compound, making it a more direct and often faster method.[2]

Experimental Workflow: Direct LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis start Biological Sample (e.g., plasma, cell culture media) spike Spike with Internal Standard (e.g., L-Alanine-13C3,15N) start->spike precipitate Protein Precipitation (e.g., with acetonitrile) spike->precipitate supernatant Collect and Dilute Supernatant precipitate->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Acquisition and Analysis lcms->data

Workflow for direct this compound analysis by LC-MS/MS.

Protocol: Direct LC-MS/MS Analysis

  • Sample Preparation: a. To 100 µL of the sample, add an appropriate internal standard (e.g., L-Alanine-13C3,15N).[4] b. Precipitate proteins with 400 µL of acetonitrile containing 0.1% formic acid.[4] c. Vortex and centrifuge as described in the GC-MS protocol.[4] d. Transfer the supernatant to an autosampler vial for injection.[4]

  • LC-MS/MS Instrumental Parameters:

    • LC System: Shimadzu Nexera or equivalent.[4]

    • Column: A suitable reversed-phase C18 column.

    • Mobile Phase A: 0.1% formic acid in water.[2]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[2]

    • Gradient: A suitable gradient from low to high percentage of Mobile Phase B.

    • Flow Rate: Dependent on the column dimensions.

    • Injection Volume: 2-20 µL.[2][6]

    • MS System: A triple quadrupole mass spectrometer (e.g., SCIEX 4500) or a high-resolution mass spectrometer.[6]

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.[2]

This compound in Metabolic Pathways

The detection of this compound is critical for understanding its role in central carbon metabolism. For instance, in the glucose-alanine cycle, this compound is synthesized in the muscle from pyruvate (B1213749) and transported to the liver for gluconeogenesis.

Simplified Glucose-Alanine Cycle

Alanine_Pathway cluster_muscle Muscle cluster_liver Liver Glucose_M Glucose Pyruvate_M Pyruvate Glucose_M->Pyruvate_M Glycolysis Alanine_M This compound Pyruvate_M->Alanine_M Transamination Alanine_L This compound Alanine_M->Alanine_L Bloodstream Amino_Acids Amino Acids Amino_Acids->Alanine_M Pyruvate_L Pyruvate Alanine_L->Pyruvate_L Transamination Urea Urea Alanine_L->Urea Urea Cycle Glucose_L Glucose Pyruvate_L->Glucose_L Gluconeogenesis Glucose_L->Glucose_M Bloodstream

The role of this compound in the glucose-alanine cycle.

Advanced Mass Spectrometry Techniques

Beyond conventional GC-MS and LC-MS/MS, advanced high-resolution mass spectrometry techniques offer further capabilities for this compound analysis.

  • Fourier Transform-Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS): This technique provides extremely high resolution and mass accuracy, enabling the analysis of complex mixtures and the determination of isotopomer distributions without prior chromatographic separation.[7][8][9] This is particularly useful in metabolic flux analysis where tracking stable isotope labels is essential.[7]

Conclusion

Mass spectrometry provides a suite of powerful tools for the sensitive and specific detection and quantification of this compound in diverse biological samples. The choice between GC-MS and LC-MS/MS will depend on the specific application, available instrumentation, and desired throughput. GC-MS, while requiring derivatization, is a robust and well-established method. LC-MS/MS offers the advantage of direct analysis with high sensitivity. The protocols and data presented here serve as a guide for researchers to develop and validate methods for this compound analysis in their own laboratories.

References

Application Notes and Protocols for Enzymatic Quantification of L-Alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the enzymatic quantification of L-alanine, a crucial amino acid in various physiological and pathological processes. The methods described are suitable for a range of biological samples and can be adapted for high-throughput screening.

Introduction

L-alanine is a non-essential amino acid that plays a pivotal role in the glucose-alanine cycle, linking amino acid metabolism in muscle and other tissues with gluconeogenesis in the liver.[1][2][3] In this cycle, amino groups from the breakdown of amino acids are transferred to pyruvate (B1213749) to form L-alanine.[1][2][3] The L-alanine is then transported to the liver, where it is converted back to pyruvate for glucose synthesis.[1][2] Accurate quantification of L-alanine is essential for studying metabolic disorders, liver function, and the effects of drugs on amino acid metabolism.[2]

Enzymatic assays offer a highly specific and sensitive method for L-alanine quantification. Two primary enzymatic approaches are commonly employed: one utilizing L-alanine transaminase (ALT) and the other L-alanine dehydrogenase (ADH).

Principle of Detection

The enzymatic quantification of L-alanine relies on coupled enzyme reactions that produce a detectable signal, either colorimetric or fluorometric, which is directly proportional to the amount of L-alanine in the sample.[2]

1. L-Alanine Transaminase (ALT) Method:

In this method, L-alanine transaminase (also known as alanine (B10760859) aminotransferase) catalyzes the transfer of an amino group from L-alanine to α-ketoglutarate, producing pyruvate and glutamate.[3][4][5] The pyruvate generated is then utilized in a subsequent reaction to produce a quantifiable signal. This can be achieved through various detection systems, often involving a probe that reacts with an intermediate product to generate color or fluorescence.[6]

2. L-Alanine Dehydrogenase (ADH) Method:

This assay employs L-alanine dehydrogenase, which catalyzes the oxidative deamination of L-alanine to pyruvate and ammonia, with the concurrent reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH.[7][8] The amount of NADH produced is directly proportional to the L-alanine concentration and can be measured directly by its absorbance at 340 nm or can be coupled to a probe to produce a colorimetric or fluorometric signal.[7][9]

Data Presentation: Comparison of Assay Kits

The following table summarizes the key features of commercially available L-alanine assay kits, providing a comparative overview of their detection methods and quantitative parameters.

Assay Kit FeatureALT-Based Assay (Colorimetric/Fluorometric)ADH-Based Assay (Colorimetric)
Principle L-Alanine + α-Ketoglutarate --(ALT)--> Pyruvate + Glutamate; Pyruvate is then detected.L-Alanine + NAD+ + H2O --(ADH)--> Pyruvate + NADH + NH4+; NADH is detected.
Detection Method Colorimetric (570 nm) or Fluorometric (Ex/Em = 535/587 nm)Colorimetric (450 nm)[9]
Linear Detection Range (Colorimetric) 1 to 200 µM[2][10] or 2-10 nmole/well[11]7.8 µM to 1 mM[9]
Linear Detection Range (Fluorometric) 0.4 to 20 µM[2][10] or 0.2-1 nmole/well[11]N/A
Assay Time Approximately 30-60 minutes[2]Approximately 30 minutes[12]
Sample Types Serum, plasma, urine, tissue extracts, cell culture supernatants[2]Lysates, serum, plasma, urine, cell culture supernatants[9]

Experimental Protocols

The following are generalized protocols for the two main types of L-alanine enzymatic assays. For specific applications, it is recommended to refer to the manufacturer's instructions for individual assay kits.

Protocol 1: L-Alanine Quantification using an ALT-Based Assay

This protocol is a general guideline for a colorimetric or fluorometric assay using L-alanine transaminase.

Materials:

  • L-Alanine Assay Buffer

  • L-Alanine Probe (e.g., in DMSO)

  • This compound Converting Enzyme (L-Alanine Transaminase)

  • This compound Development Mix

  • L-Alanine Standard (e.g., 100 mM)

  • 96-well microplate (clear for colorimetric, black for fluorometric)

  • Microplate reader capable of measuring absorbance at 570 nm or fluorescence at Ex/Em = 535/587 nm

  • Deproteinizing spin filter (10 kDa MWCO) for serum or plasma samples

Procedure:

  • Sample Preparation:

    • Serum/Plasma: Deproteinize samples using a 10 kDa MWCO spin filter.

    • Tissue: Homogenize approximately 10 mg of tissue in 100 µL of L-Alanine Assay Buffer on ice. Centrifuge at 13,000 x g for 10 minutes to remove insoluble material.

    • Cells: Resuspend 1 x 10^6 cells in 100 µL of L-Alanine Assay Buffer. Homogenize or sonicate on ice. Centrifuge to remove debris.

    • Use the supernatant for the assay.

  • Standard Curve Preparation:

    • Prepare a 1 mM L-Alanine standard solution by diluting the 100 mM stock. For example, add 10 µL of 100 mM L-Alanine to 990 µL of water.[11]

    • For a colorimetric assay, add 0, 2, 4, 6, 8, 10 µL of the 1 mM standard to a series of wells to generate 0, 2, 4, 6, 8, 10 nmol/well standards.[11]

    • For a fluorometric assay, further dilute the 1 mM standard to 0.1 mM. Add 0, 2, 4, 6, 8, 10 µL of the 0.1 mM standard to generate 0, 0.2, 0.4, 0.6, 0.8, 1.0 nmol/well standards.

    • Adjust the volume of all standard wells to 50 µL with L-Alanine Assay Buffer.[11]

  • Reaction Mix Preparation:

    • Prepare a master mix for the number of assays to be performed. For each well, mix:

      • 48 µL L-Alanine Assay Buffer

      • 2 µL this compound Converting Enzyme

      • 2 µL this compound Development Mix

      • (Optional, for fluorometric) 2 µL of diluted this compound Probe

  • Assay Reaction:

    • Add 50 µL of the Reaction Mix to each well containing the standards and samples.

    • Mix well.

    • Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Measurement:

    • Colorimetric: Measure the absorbance at 570 nm.

    • Fluorometric: Measure the fluorescence at Ex/Em = 535/587 nm.

  • Calculation:

    • Subtract the blank (0 standard) reading from all other readings.

    • Plot the standard curve of signal versus the amount of L-Alanine.

    • Determine the amount of L-Alanine in the samples from the standard curve.

Protocol 2: L-Alanine Quantification using an ADH-Based Assay

This protocol provides a general method for a colorimetric assay using L-alanine dehydrogenase.

Materials:

  • 10X Assay Buffer

  • 20X Colorimetric Probe (e.g., WST-1)

  • 50X NAD+

  • 100X L-Alanine Dehydrogenase (ADH)

  • L-Alanine Standard

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Reagent Preparation:

    • Prepare 1X Assay Buffer by diluting the 10X stock with deionized water.

    • Prepare a Reaction Mix for each sample and standard well. For 20 assays, mix:

      • 3.68 mL of 1X Assay Buffer

      • 200 µL of 20X Colorimetric Probe

      • 80 µL of 50X NAD+

      • 40 µL of 100X this compound Dehydrogenase[12]

    • Prepare a Control Mix (without ADH) for each sample to measure background. For 20 assays, mix:

      • 3.72 mL of 1X Assay Buffer

      • 200 µL of 20X Colorimetric Probe

      • 80 µL of 50X NAD+

  • Sample and Standard Preparation:

    • Prepare samples as described in Protocol 1.

    • Prepare a standard curve of L-Alanine in 1X Assay Buffer.

  • Assay Reaction:

    • Add 50 µL of each standard and sample to paired wells in the 96-well plate.

    • Add 200 µL of the Reaction Mix to one set of the paired wells (for total reaction).

    • Add 200 µL of the Control Mix to the other set of paired wells (for background control).

    • Mix the contents of the wells thoroughly.

  • Incubation and Measurement:

    • Incubate the plate for 30 minutes at room temperature, protected from light.

    • Measure the absorbance at 450 nm.

  • Calculation:

    • For each sample, subtract the absorbance of the Control Mix well from the absorbance of the Reaction Mix well to get the net absorbance.

    • Subtract the blank (0 standard) net absorbance from all other standard and sample net absorbances.

    • Plot the net absorbance of the standards versus the L-Alanine concentration to generate a standard curve.

    • Determine the L-Alanine concentration in the samples from the standard curve.

Visualizations

Signaling Pathways and Experimental Workflows

L_Alanine_Assay_Pathways cluster_ALT ALT-Based Assay cluster_ADH ADH-Based Assay L_Ala1 L-Alanine Pyruvate1 Pyruvate L_Ala1->Pyruvate1 ALT alpha_KG α-Ketoglutarate Glutamate Glutamate Probe_oxidized Colored/Fluorescent Product Pyruvate1->Probe_oxidized Developer Enzyme Mix Probe_reduced Colorless Probe L_Ala2 L-Alanine Pyruvate2 Pyruvate L_Ala2->Pyruvate2 ADH NAD NAD+ NADH NADH Probe_oxidized2 Colored Product NADH->Probe_oxidized2 Electron Mediator Probe_reduced2 Colorless Probe (e.g., WST-1)

Caption: Enzymatic reaction pathways for L-alanine quantification.

Experimental_Workflow start Start sample_prep Sample Preparation (Deproteinization/Homogenization) start->sample_prep std_curve Prepare L-Alanine Standard Curve start->std_curve reaction_setup Set up Assay Reaction (Add Samples, Standards, and Reaction Mix) sample_prep->reaction_setup std_curve->reaction_setup incubation Incubate at 37°C or Room Temperature reaction_setup->incubation measurement Measure Absorbance or Fluorescence incubation->measurement analysis Data Analysis (Calculate L-Alanine Concentration) measurement->analysis end End analysis->end

Caption: General experimental workflow for enzymatic L-alanine assays.

References

Application Note: Probing Cellular Metabolism with 13C-Labeled Alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a cell, providing a detailed snapshot of cellular physiology.[1] The gold standard for this is 13C-Metabolic Flux Analysis (13C-MFA), which utilizes stable isotope-labeled substrates to trace the flow of atoms through metabolic networks.[1][2] L-alanine, a non-essential amino acid, is strategically positioned at the crossroads of carbohydrate and amino acid metabolism.[1] Its conversion to pyruvate (B1213749) allows it to enter central metabolic pathways, making 13C-labeled L-alanine an invaluable tracer for investigating the Tricarboxylic Acid (TCA) cycle, gluconeogenesis, and protein synthesis.[1][3] This application note provides a comprehensive protocol for conducting 13C-MFA experiments using L-alanine as a tracer, covering experimental design, sample preparation, and data analysis.

Principle of 13C L-Alanine Tracing

When cells are cultured in a medium containing 13C-labeled L-alanine, the labeled carbon atoms are incorporated into the cellular metabolic network. The primary entry point is the conversion of L-alanine to pyruvate by This compound (B10760859) transaminase (ALT). This 13C-labeled pyruvate can then enter the TCA cycle or be used in other biosynthetic pathways. By measuring the incorporation of 13C into downstream metabolites using mass spectrometry, the relative and absolute fluxes through different metabolic pathways can be determined.[2][4]

Experimental Workflow

The general workflow for a 13C-MFA experiment involves several key stages, from cell culture to data analysis.

experimental_workflow cluster_experimental Experimental Phase cluster_analytical Analytical Phase cluster_data Data Analysis Phase A Cell Culture & Seeding B 13C-Alanine Labeling A->B C Metabolic Quenching B->C D Metabolite Extraction C->D E Sample Derivatization (for GC-MS) D->E F Mass Spectrometry (GC-MS or LC-MS) E->F G Mass Isotopomer Distribution (MID) Analysis F->G H Flux Calculation & Modeling G->H I Statistical Validation H->I metabolic_pathways 13C-Alanine 13C-Alanine Pyruvate Pyruvate 13C-Alanine->Pyruvate ALT Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA PDH Lactate Lactate Pyruvate->Lactate LDH Gluconeogenesis Gluconeogenesis Pyruvate->Gluconeogenesis TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle data_analysis_flow A Raw MS Data B Peak Integration & MID Calculation A->B C Correction for Natural 13C Abundance B->C E Flux Estimation Software C->E D Metabolic Network Model D->E F Flux Map & Confidence Intervals E->F G Statistical Goodness-of-Fit (e.g., Chi-squared test) F->G

References

Application Notes and Protocols: D-Alanine as a Bacterial Growth Marker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-alanine is a non-canonical amino acid that serves as an essential component of the peptidoglycan (PG) cell wall in a vast array of bacterial species.[1][2] Unlike eukaryotes, which do not typically utilize D-amino acids in their cellular structures, bacteria heavily rely on D-alanine for the integrity and rigidity of their cell wall.[3] This fundamental difference makes D-alanine an exquisite and highly specific marker for bacterial growth and metabolic activity.[3][4]

The incorporation of D-alanine into the peptidoglycan is a hallmark of active bacterial cell wall synthesis, a process intrinsically linked to bacterial growth and division.[5][6] By employing modified versions of D-alanine, such as isotopically labeled or bioorthogonally tagged analogues, researchers can effectively trace and quantify bacterial proliferation. These methods offer a powerful toolkit for a range of applications, from fundamental studies of bacterial physiology to the high-throughput screening of novel antimicrobial compounds that target cell wall biosynthesis.[1][7]

This document provides detailed application notes and experimental protocols for the use of D-alanine and its derivatives as bacterial growth markers.

Principle of the Method

The utility of D-alanine as a bacterial growth marker hinges on its selective incorporation into the peptidoglycan layer. Exogenously supplied D-alanine or its analogues are transported into the bacterial cytoplasm.[1] There, they are utilized by the cell's own biosynthetic machinery. The key enzymes involved are D-alanine-D-alanine ligase (Ddl), which creates the D-Ala-D-Ala dipeptide, and the MurF ligase, which adds this dipeptide to the UDP-N-acetylmuramic acid (UDP-MurNAc)-tripeptide precursor.[1][5][7] This forms the UDP-MurNAc-pentapeptide, the fundamental building block of peptidoglycan.[1][5] This precursor is then transported across the cell membrane and integrated into the growing peptidoglycan sacculus by transglycosylases and transpeptidases.[1][6]

By using D-alanine analogues with specific tags (e.g., a fluorescent molecule, an azide (B81097) group for click chemistry, or a stable isotope), the newly synthesized peptidoglycan, and therefore bacterial growth, can be visualized and quantified.[5][6][8]

Signaling Pathway and Incorporation Workflow

The metabolic pathway for the incorporation of exogenous D-alanine into the bacterial cell wall is a well-characterized process. The following diagram illustrates the key steps.

Peptidoglycan_Biosynthesis cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall Exogenous D-Ala Exogenous D-Ala D-Ala_in D-alanine Exogenous D-Ala->D-Ala_in Transport Ddl D-Ala-D-Ala ligase (Ddl) D-Ala_in->Ddl L-Ala L-alanine Alr This compound (B10760859) racemase (Alr) L-Ala->Alr Alr->D-Ala_in D-Ala-D-Ala D-Ala-D-Ala Ddl->D-Ala-D-Ala MurF MurF ligase D-Ala-D-Ala->MurF UDP-MurNAc-tripeptide UDP-MurNAc-tripeptide UDP-MurNAc-tripeptide->MurF UDP-MurNAc-pentapeptide UDP-MurNAc-pentapeptide MurF->UDP-MurNAc-pentapeptide Transport Transport UDP-MurNAc-pentapeptide->Transport Incorporation Transglycosylases & Transpeptidases Transport->Incorporation Peptidoglycan Peptidoglycan Incorporation->Peptidoglycan

Caption: D-alanine incorporation into the bacterial cell wall.

Applications

The use of D-alanine as a growth marker has several key applications in research and drug development:

  • Bacterial Physiology: Studying peptidoglycan dynamics, remodeling, and turnover during various growth phases and under different environmental conditions.[1]

  • Drug Discovery: Assessing the impact of novel antibiotics on cell wall synthesis.[1]

  • Metabolic Flux Analysis: Tracing the metabolic fate of D-alanine within the bacterial cell.[1]

  • Diagnostic Development: Utilizing isotopically labeled D-alanine for in vivo detection and monitoring of bacterial infections, for instance, with Positron Emission Tomography (PET).[4][9]

  • High-Throughput Screening: Enabling fluorescence-based assays for the discovery of new antimicrobial compounds that disrupt cell wall synthesis.[7]

Quantitative Data Summary

The optimal concentrations and conditions for labeling can vary between bacterial species and experimental setups. The following tables provide a summary of recommended starting concentrations and key parameters for different D-alanine analogues.

Table 1: Isotopically Labeled D-alanine

ParameterRecommended ValueNotes
Compound D-ALANINE (3-13C)Stable isotope for mass spectrometry or NMR analysis.
Starting Concentration 250 µM to 500 µMFor defined minimal media.[1]
Initial OD600 ~0.05Dilute overnight culture into labeled medium.[1]
Harvesting OD600 0.4 - 0.6Exponential growth phase for optimal incorporation.[1]
Analysis Method LC-MS or NMRTo detect and quantify 13C incorporation.[1]

Table 2: Bioorthogonal D-alanine Analogues

ParameterRecommended ValueNotes
Compound 3-Azido-D-alanine (ADA)Contains an azide group for click chemistry.[5]
Starting Concentration 0.5 mM to 1 mMCan be optimized for different species.[5][6]
Incubation Time One or more generationsTo ensure sufficient labeling.[5]
Detection Reagent DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488)For copper-free click chemistry (SPAAC).[6]
Fluorophore Concentration 10 µM to 50 µMFor staining azide-labeled cells.[6]
Staining Incubation 30 - 60 minutesAt room temperature, protected from light.[6]

Experimental Protocols

Protocol 1: Metabolic Labeling of Bacteria with Isotopically Labeled D-alanine (D-ALANINE (3-13C))

This protocol describes the incorporation of a stable isotope-labeled D-alanine into the peptidoglycan of a bacterial culture for subsequent analysis by mass spectrometry.

Materials:

  • Bacterial strain of interest

  • Appropriate bacterial growth medium (defined minimal medium is recommended for higher incorporation efficiency)[1]

  • D-ALANINE (3-13C)

  • Shaking incubator

  • Spectrophotometer

  • Centrifuge and sterile centrifuge tubes

  • LC-MS system

Procedure:

  • Prepare Labeled Growth Medium:

    • Prepare the defined minimal medium according to the standard recipe.

    • Supplement the medium with D-ALANINE (3-13C) to a final concentration of 250 µM to 500 µM.[1]

    • If using rich media, be aware that the presence of unlabeled this compound may reduce incorporation efficiency.[1]

  • Bacterial Inoculation and Growth:

    • Inoculate a starter culture of the bacterial strain in unlabeled medium and grow overnight.[1]

    • The next day, dilute the overnight culture into the prepared D-ALANINE (3-13C)-containing medium to an initial optical density at 600 nm (OD600) of approximately 0.05.[1]

    • Incubate the culture at the optimal temperature and shaking speed for the specific bacterial strain.[1]

  • Monitoring Growth and Harvesting:

    • Monitor bacterial growth by measuring the OD600 at regular intervals.

    • Harvest the cells during the exponential growth phase (typically OD600 of 0.4-0.6) by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).[1]

  • Sample Preparation for LC-MS Analysis:

    • Wash the cell pellet twice with cold PBS to remove unincorporated labeled D-alanine.

    • Hydrolyze the peptidoglycan to release the constituent amino acids (e.g., acid hydrolysis).

    • Derivatize the amino acids if necessary to enhance detection by LC-MS.[1]

  • LC-MS Analysis and Data Interpretation:

    • Inject the prepared sample onto the LC-MS system.

    • Separate the amino acids using a suitable chromatographic method.

    • Acquire mass spectra and identify the peak corresponding to D-alanine based on its retention time and mass-to-charge ratio (m/z).[1]

    • Determine the isotopic distribution of the D-alanine peak. The presence of a peak at m/z + 1 relative to the unlabeled D-alanine will indicate the incorporation of one 13C atom.[1]

    • Calculate the percentage of 13C incorporation by comparing the peak areas of the labeled and unlabeled D-alanine isotopologues.[1]

Protocol 2: Metabolic Labeling and Fluorescence Imaging of Bacteria with 3-Azido-D-alanine (ADA)

This protocol outlines the labeling of bacterial cell walls with an azide-functionalized D-alanine analogue and subsequent visualization using copper-free click chemistry.

Materials:

  • Bacterial culture in appropriate growth medium

  • 3-Azido-D-alanine (ADA) stock solution (e.g., 50 mM in sterile water or PBS)[6]

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde or 70% ethanol) (optional)

  • DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488)

  • Microcentrifuge tubes

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling:

    • Grow the bacterial culture to the desired optical density (e.g., early to mid-logarithmic phase).[6]

    • Add ADA to the culture to a final concentration of 0.5-1 mM.[5][6]

    • Incubate the culture under normal growth conditions for a period equivalent to one or more generations.[5]

  • Harvesting and Washing:

    • Harvest the cells by centrifugation (e.g., 5000 x g for 5 minutes).[6]

    • Discard the supernatant and wash the cell pellet twice with cold PBS to remove unincorporated ADA.[6]

  • Fixation (Optional but Recommended):

    • Resuspend the cell pellet in a suitable fixative (e.g., 4% paraformaldehyde for 20 minutes at room temperature).[6]

    • Wash the cells twice with PBS after fixation.[6]

  • Click Chemistry Reaction (SPAAC for Live or Fixed Cells):

    • Resuspend the cell pellet in PBS.

    • Add the DBCO-conjugated fluorophore to a final concentration of 10-50 µM.[6]

    • Incubate for 30-60 minutes at room temperature, protected from light.[6]

  • Final Washes and Imaging:

    • Wash the cells three times with PBS to remove the unbound fluorescent probe.[6]

    • Resuspend the final cell pellet in a small volume of PBS.

    • Mount the cells on a microscope slide and visualize using a fluorescence microscope with the appropriate filter set.[5]

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the experimental protocols described above.

Isotope_Labeling_Workflow cluster_culture Bacterial Culture cluster_analysis Sample Processing and Analysis start Prepare Labeled Medium (D-ALANINE (3-13C)) inoculate Inoculate and Grow Bacteria start->inoculate monitor Monitor Growth (OD600) inoculate->monitor harvest Harvest Cells monitor->harvest wash Wash Cells harvest->wash hydrolyze Hydrolyze Peptidoglycan wash->hydrolyze analyze LC-MS Analysis hydrolyze->analyze data Data Interpretation analyze->data

Caption: Workflow for isotopic labeling of bacteria.

Fluorescence_Labeling_Workflow cluster_labeling Metabolic Labeling cluster_staining Fluorescent Staining and Imaging start Grow Bacterial Culture add_ada Add 3-Azido-D-alanine (ADA) start->add_ada incubate Incubate for Incorporation add_ada->incubate harvest Harvest and Wash Cells incubate->harvest fix Fixation (Optional) harvest->fix click Click Chemistry with DBCO-Fluorophore fix->click wash Wash Unbound Probe click->wash image Fluorescence Microscopy wash->image

Caption: Workflow for fluorescent labeling of bacteria.

Troubleshooting and Key Considerations

  • Incorporation Efficiency: The efficiency of D-alanine analogue incorporation can be influenced by the bacterial species, growth medium composition, and the concentration of unlabeled this compound.[1] For higher efficiency, the use of a defined minimal medium is recommended.[1]

  • Toxicity: While generally well-tolerated, high concentrations of D-alanine analogues may exhibit some toxicity. It is advisable to perform a dose-response experiment to determine the optimal, non-toxic concentration for the bacterial species of interest.

  • Analytical Sensitivity: For detecting low levels of incorporation of isotopically labeled D-alanine, a sensitive mass spectrometer is required.[1] Derivatization may be necessary to improve detection.[1]

  • Contamination: Aseptic techniques are crucial throughout the experimental process to prevent contamination from other microorganisms that could interfere with the results.[1]

  • Live-Cell Imaging: For live-cell imaging using click chemistry, it is essential to use copper-free methods like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), as the copper(I) catalyst used in traditional click chemistry is toxic to cells.[5]

By following these protocols and considering these key parameters, researchers can effectively utilize D-alanine and its derivatives to gain valuable insights into bacterial growth, physiology, and the mechanisms of antibiotic action.

References

Alanine Supplementation in Cell Culture Media: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Alanine (B10760859), a non-essential amino acid, plays a crucial role in cellular metabolism, protein synthesis, and maintaining physiological homeostasis.[1][2] In cell culture, supplementation with this compound, in its L-alanine or β-alanine form, can offer significant benefits, including enhanced cell growth, improved pH control, and modulation of cellular signaling pathways.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound supplementation in cell culture media, intended for researchers, scientists, and drug development professionals.

Core Concepts

L-Alanine is integral to the glucose-alanine cycle , a metabolic pathway that facilitates the transport of nitrogen and carbon between tissues, such as muscle and liver.[1][4] In culture, L-alanine can serve as an energy source and is involved in the synthesis of other amino acids and proteins.[5] Recent studies have also highlighted its role as a signaling molecule, capable of activating AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.

β-Alanine , on the other hand, is a precursor to carnosine, a dipeptide with significant intracellular buffering capacity.[2] Supplementation with β-alanine can increase carnosine levels, thereby helping to stabilize the pH of the culture medium, which is critical for cell viability and function, especially in high-density cultures.[2]

Applications of this compound Supplementation

  • Enhanced Cell Proliferation and Viability: L-alanine can promote the growth of various cell types, including lymphocytes and embryonic cells.[6][7]

  • pH Control and Buffering: β-alanine supplementation is an effective strategy to mitigate acidic conditions in the culture medium.[2]

  • Metabolic Studies: L-alanine can be used to investigate cellular energy metabolism and the glucose-alanine cycle in vitro.[1]

  • Modulation of Signaling Pathways: L-alanine serves as a tool to study the activation of the AMPK signaling pathway and its downstream effects.

Quantitative Data Summary

The optimal concentration of this compound supplementation varies depending on the cell type, culture conditions, and desired outcome. The following tables summarize quantitative data from various studies.

L-Alanine Supplementation
Cell Type Concentration Application Observed Effect Reference
Guinea Pig Thymocytes10 - 100 µ g/lobe (in vivo)Stimulation of proliferationSignificant increase in BrdU labeling index at 24 and 48 hours.[6]
Cattle Embryos1 mM (in combination with 10 mM glycine)Enhanced embryonic developmentImproved development to morula or blastocyst stage.[7]
SMARCA4/2-deficient cancer cells6.25 g/LExploiting glutamine dependencyIncreased cell viability and proliferation.[8]
Naive T cellsSupplemented in mediaRescue of cell growthRestored cell growth in dialyzed fetal bovine serum media.[3]
β-Alanine Supplementation
Cell Type Concentration Application Observed Effect Reference
C2C12 myotubes800 µMStudying oxidative metabolismIncreased expression of proteins associated with improved oxidative metabolism.[9]
Human Fibroblasts5 mMInduction of mitochondrial fragmentation and oxidative stressDemonstrates potential toxicity at high concentrations.
Various Cell LinesVariespH controlIncreased carnosine production helps neutralize hydrogen ions.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions

Objective: To prepare sterile, concentrated stock solutions of L-alanine and β-alanine for supplementation of cell culture media.

Materials:

  • L-alanine powder (cell culture grade)

  • β-alanine powder (cell culture grade)

  • Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS)

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile filters (0.22 µm)

  • Laminar flow hood

Procedure:

  • In a laminar flow hood, weigh the desired amount of L-alanine or β-alanine powder.

  • Dissolve the powder in sterile water or PBS to create a concentrated stock solution (e.g., 100 mM). Gentle warming or vortexing may be required to fully dissolve the powder.

  • Sterile-filter the stock solution using a 0.22 µm syringe filter into a sterile conical tube.

  • Aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Assessing the Effect of L-Alanine on Cell Proliferation using MTT Assay

Objective: To determine the effect of different concentrations of L-alanine on the proliferation of a specific cell line.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • L-alanine stock solution (from Protocol 1)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the L-alanine stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 20 mM). Include a vehicle control (medium without additional this compound).

  • Carefully remove the old medium from the cells and replace it with the medium containing the different L-alanine concentrations.

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell proliferation relative to the control.

Protocol 3: Monitoring Intracellular pH using β-Alanine Supplementation

Objective: To evaluate the effectiveness of β-alanine in maintaining intracellular pH in a high-density cell culture.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • β-alanine stock solution (from Protocol 1)

  • pH-sensitive fluorescent probe (e.g., BCECF-AM)

  • Fluorescence microscope or plate reader

  • High-density culture system (e.g., spinner flask or bioreactor)

Procedure:

  • Culture cells in a high-density system.

  • Supplement the culture medium with a predetermined concentration of β-alanine (e.g., 1-5 mM). Maintain a control culture without β-alanine supplementation.

  • At various time points during the culture, collect cell samples from both the treated and control groups.

  • Load the cells with a pH-sensitive fluorescent probe according to the manufacturer's instructions.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Calibrate the fluorescence signal to pH values using a standard curve.

  • Compare the intracellular pH of the β-alanine supplemented cells to the control cells over time.

Visualizations

Signaling and Metabolic Pathways

Glucose_Alanine_Cycle cluster_muscle Muscle Cell cluster_liver Liver Cell Glucose_m Glucose Pyruvate_m Pyruvate Glucose_m->Pyruvate_m Glycolysis Alanine_m This compound Pyruvate_m->Alanine_m ALT Alanine_l This compound Alanine_m->Alanine_l Bloodstream AminoAcids_m Amino Acids Glutamate_m Glutamate AminoAcids_m->Glutamate_m Transamination aKG_m α-Ketoglutarate Glutamate_m->aKG_m ALT Glucose_l Glucose Glucose_l->Glucose_m Bloodstream Pyruvate_l Pyruvate Pyruvate_l->Glucose_l Gluconeogenesis Alanine_l->Pyruvate_l ALT Glutamate_l Glutamate Alanine_l->Glutamate_l ALT Urea Urea Glutamate_l->Urea Urea Cycle aKG_l α-Ketoglutarate Glutamate_l->aKG_l GDH

Caption: The Glucose-Alanine Cycle between a muscle and a liver cell.

AMPK_Signaling_Pathway cluster_anabolic Anabolic Processes (Inhibited) cluster_catabolic Catabolic Processes (Activated) This compound L-Alanine AMP_ATP_Ratio ↑ AMP/ATP Ratio This compound->AMP_ATP_Ratio LKB1 LKB1 AMP_ATP_Ratio->LKB1 Activates AMPK AMPK LKB1->AMPK Phosphorylates mTORC1 mTORC1 AMPK->mTORC1 Inhibits Glycolysis Glycolysis AMPK->Glycolysis Activates Fatty_Acid_Oxidation Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Activates Autophagy Autophagy AMPK->Autophagy Activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Lipid_Synthesis Lipid Synthesis mTORC1->Lipid_Synthesis

Caption: Simplified AMPK signaling pathway activated by L-Alanine.

Experimental Workflow

Experimental_Workflow cluster_assays Perform Assays Start Start: Hypothesis Formulation Prepare_Stock Prepare this compound Stock Solution (Protocol 1) Start->Prepare_Stock Cell_Culture Seed Cells in Appropriate Vessel Prepare_Stock->Cell_Culture Supplementation Supplement Media with this compound (Varying Concentrations) Cell_Culture->Supplementation Incubation Incubate for Desired Duration Supplementation->Incubation Proliferation_Assay Proliferation Assay (e.g., MTT - Protocol 2) Incubation->Proliferation_Assay Viability_Assay Viability Assay (e.g., Trypan Blue) Incubation->Viability_Assay Metabolic_Assay Metabolic Assay (e.g., pH Measurement - Protocol 3) Incubation->Metabolic_Assay Data_Analysis Data Analysis and Interpretation Proliferation_Assay->Data_Analysis Viability_Assay->Data_Analysis Metabolic_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Application Notes and Protocols for the Separation of L-alanine and D-alanine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alanine (B10760859), a fundamental amino acid, exists as two non-superimposable mirror images, or enantiomers: L-alanine and D-alanine. While L-alanine is a common proteinogenic amino acid essential for various biological functions in humans, D-alanine is primarily found in bacterial cell walls and is increasingly recognized for its role in neurotransmission and as a biomarker for certain diseases. The ability to accurately separate and quantify these enantiomers is of paramount importance in pharmaceutical development, biomedical research, and food science. The distinct physiological roles of each enantiomer necessitate robust analytical methods to ensure the enantiomeric purity of drugs, understand metabolic pathways, and assess food quality.

This document provides detailed application notes and protocols for the three primary techniques used for the separation of L- and D-alanine enantiomers: Chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) with chiral stationary phases, Enzymatic Resolution, and Diastereomeric Crystallization.

I. Chiral Chromatography Techniques

Chiral chromatography is a powerful and widely used method for the direct separation of enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC offers a versatile and robust platform for the analytical and preparative separation of this compound enantiomers. The choice of the chiral stationary phase and mobile phase is critical for achieving optimal resolution.

Quantitative Data Summary: Chiral HPLC Methods

Chiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)DetectionResolution (Rs)Enantiomeric Excess (% ee)Reference
Crown Ether-based (e.g., ChiroSil SCA(-))84% MeOH / 16% H₂O, 5 mM HClO₄1.0UV, 210 nm> 1.5> 99%[1]
Polysaccharide-derived (e.g., Chiralpak IA)20% 2-propanol/hexane (V/V)1.0UV, 220 nm> 2.0> 99%[2]
Ligand-Exchange (L-proline-Cu²⁺ complex)Aqueous buffer with chiral additive0.5 - 1.0Fluorescence (OPA derivatization)Variable> 98%[3]

Experimental Protocol: Chiral HPLC with a Crown Ether-Based CSP

This protocol outlines the separation of L- and D-alanine using a crown ether-based chiral stationary phase, which is particularly effective for amino acid enantiomers.

Materials:

  • HPLC system with a pump, autosampler, column oven, and UV detector

  • ChiroSil® SCA(-) chiral column (15 cm × 4.6 mm i.d., 5 µm particle size) or equivalent

  • Methanol (B129727) (HPLC grade)

  • Perchloric acid (HClO₄)

  • Ultrapure water

  • DL-alanine standard

  • Sample containing this compound enantiomers

Procedure:

  • Mobile Phase Preparation:

    • Prepare a 5 mM perchloric acid solution in water.

    • Mix 840 mL of methanol with 160 mL of the 5 mM perchloric acid solution to create the mobile phase.

    • Degas the mobile phase using sonication or vacuum filtration.

  • Sample Preparation:

    • Dissolve the DL-alanine standard or the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System Setup:

    • Install the ChiroSil® SCA(-) column in the column oven.

    • Set the column temperature to 25 °C.

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Set the UV detector to a wavelength of 210 nm.

  • Analysis:

    • Inject 10 µL of the prepared sample onto the column.

    • Run the analysis for a sufficient time to allow for the elution of both enantiomers. The elution order may vary depending on the specific column chemistry, but typically D-alanine elutes before L-alanine on a SCA(-) column.

  • Data Analysis:

    • Identify the peaks corresponding to D- and L-alanine based on the retention times of the standard.

    • Calculate the resolution (Rs) and enantiomeric excess (% ee) of the sample.

Logical Workflow for Chiral HPLC Separation

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase (MeOH/H₂O/HClO₄) Equilibrate Equilibrate Column MobilePhase->Equilibrate SamplePrep Prepare Sample (Dissolve & Filter) Inject Inject Sample SamplePrep->Inject Equilibrate->Inject Separate Separation on Chiral Column Inject->Separate Detect UV Detection Separate->Detect AnalyzeData Analyze Chromatogram (Calculate Rs, % ee) Detect->AnalyzeData GC_Workflow cluster_derivatization Derivatization cluster_analysis GC Analysis cluster_data Data Processing Esterification Esterification (Isopropanol/HCl) Acylation Acylation (TFAA) Esterification->Acylation Injection Inject Derivatized Sample Acylation->Injection Separation Separation on Chirasil-Val Column Injection->Separation Detection FID or MS Detection Separation->Detection DataAnalysis Analyze Chromatogram and Quantify Enantiomers Detection->DataAnalysis Enzymatic_Resolution Racemic_Mix Racemic Mixture (N-acetyl-DL-alanine) Enzyme Acylase I Racemic_Mix->Enzyme L_Product L-Alanine Enzyme->L_Product D_Unreacted N-acetyl-D-alanine (Unreacted) Enzyme->D_Unreacted Separation Separation (e.g., Extraction) L_Product->Separation D_Unreacted->Separation L_Isolated Isolated L-Alanine Separation->L_Isolated D_Hydrolysis Acid Hydrolysis Separation->D_Hydrolysis D_Isolated Isolated D-Alanine D_Hydrolysis->D_Isolated Diastereomeric_Crystallization Racemic_this compound DL-Alanine (L-Ala + D-Ala) Diastereomer_Formation Formation of Diastereomeric Salts (L-Ala)-(R)-MA & (D-Ala)-(R)-MA Racemic_this compound->Diastereomer_Formation Resolving_Agent Chiral Resolving Agent (e.g., (R)-Mandelic Acid) Resolving_Agent->Diastereomer_Formation Fractional_Crystallization Fractional Crystallization (Separation based on solubility) Diastereomer_Formation->Fractional_Crystallization Less_Soluble Less Soluble Diastereomer (Crystals) Fractional_Crystallization->Less_Soluble More_Soluble More Soluble Diastereomer (in Mother Liquor) Fractional_Crystallization->More_Soluble Liberation_1 Liberation of Enantiomer 1 Less_Soluble->Liberation_1 Liberation_2 Liberation of Enantiomer 2 More_Soluble->Liberation_2 Enantiomer_1 Pure Enantiomer 1 Liberation_1->Enantiomer_1 Enantiomer_2 Pure Enantiomer 2 Liberation_2->Enantiomer_2

References

Application Notes and Protocols for Alanine Derivatization for Fluorescence Detection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alanine (B10760859) is a non-essential amino acid central to numerous metabolic processes, most notably the glucose-alanine cycle, which facilitates the transport of nitrogen from peripheral tissues to the liver. Its quantification is critical in various research areas, including metabolic studies, clinical diagnostics, and drug development. However, this compound's lack of a native chromophore or fluorophore precludes its direct detection by conventional spectroscopic methods. To overcome this limitation, derivatization with a fluorescent reagent is employed to introduce a fluorophore into the this compound molecule, enabling highly sensitive and selective detection. This document provides detailed application notes and protocols for the derivatization of this compound using four widely-used fluorescent reagents: Dansyl Chloride, Fluorescamine (B152294), o-Phthalaldehyde (OPA), and Naphthalene-2,3-dicarboxaldehyde (NDA).

Principles of this compound Derivatization for Fluorescence Detection

The derivatization of this compound for fluorescence detection hinges on the chemical reaction between the primary amino group of this compound and a fluorescent labeling reagent. This reaction results in the formation of a stable, fluorescent derivative. The intensity of the fluorescence emitted by the derivatized this compound is directly proportional to its concentration, allowing for precise quantification. The selection of a suitable derivatization reagent is contingent upon factors such as the desired sensitivity, the complexity of the sample matrix, and the analytical instrumentation available. High-performance liquid chromatography (HPLC) coupled with a fluorescence detector is a commonly used platform for separating the derivatized this compound from other sample components and for its subsequent detection.

Quantitative Data Summary

The following table presents a summary of quantitative data for the four fluorescent derivatization reagents, facilitating an informed selection for specific analytical needs.

ReagentExcitation Wavelength (λex)Emission Wavelength (λem)Limit of Detection (LOD)Fluorescence Quantum Yield (Φf)Key Characteristics
Dansyl Chloride ~335 nm~520 nmLow femtomole range[1]0.07 (in water) - 0.66 (in dioxane) for dansyl glycine[2]Produces highly stable derivatives; a well-established and robust method.
Fluorescamine ~390 nm~475 nmPicomole range[3]Not specified for this compound derivativeExtremely rapid reaction; the reagent itself is non-fluorescent, minimizing background signal.
o-Phthalaldehyde (OPA) ~340 nm~455 nm20 pM/L[4]0.33 - 0.47 for amino acid derivatives[5][6]Rapid reaction suitable for automation; derivatives can be unstable.
Naphthalene-2,3-dicarboxaldehyde (NDA) ~472 nm~528 nmNot specified for this compoundNot specified for this compoundForms stable and highly fluorescent derivatives.

Experimental Protocols

This section provides detailed step-by-step methodologies for the derivatization of this compound using each of the four fluorescent reagents.

Derivatization with Dansyl Chloride

Materials:

  • This compound standard or sample solution

  • Dansyl Chloride solution (1.5 mg/mL in acetone)

  • 0.1 M Sodium bicarbonate buffer (pH 9.5)

  • Acetone

  • Microcentrifuge tubes

Protocol:

  • Pipette 100 µL of the this compound standard or sample into a microcentrifuge tube.

  • Add 200 µL of the Dansyl Chloride solution.

  • Add 100 µL of 0.1 M sodium bicarbonate buffer.

  • Vortex the mixture thoroughly to ensure homogeneity.

  • Incubate the reaction mixture in a water bath at 60°C for 45 minutes, ensuring the tubes are protected from light.

  • Following incubation, allow the mixture to cool to room temperature.

  • The derivatized sample is now ready for analysis by HPLC with fluorescence detection.

Derivatization with Fluorescamine

Materials:

  • This compound standard or sample solution

  • Fluorescamine solution (0.3 mg/mL in acetone)

  • 0.2 M Borate (B1201080) buffer (pH 9.0)

  • Microcentrifuge tubes

Protocol:

  • In a microcentrifuge tube, combine 100 µL of the this compound standard or sample with 1.0 mL of 0.2 M borate buffer.

  • Vortex the solution to mix.

  • While continuously vortexing, rapidly add 500 µL of the fluorescamine solution. The reaction is nearly instantaneous.

  • Due to the potential instability of the fluorescent product, the derivatized sample should be analyzed by fluorescence spectroscopy or HPLC without delay.

Derivatization with o-Phthalaldehyde (OPA)

Materials:

  • This compound standard or sample solution

  • OPA reagent solution (commercially available or prepared in-house, typically containing OPA, a thiol such as 2-mercaptoethanol, and borate buffer at pH 9.5-10.5)

  • Microcentrifuge tubes or autosampler vials

Protocol:

  • Prepare the OPA working solution as per the manufacturer's guidelines or established laboratory procedures.

  • In a suitable reaction vessel (e.g., microcentrifuge tube or autosampler vial), mix 50 µL of the this compound standard or sample with 50 µL of the OPA reagent solution.

  • Vortex the mixture for approximately 30 seconds.

  • Allow the derivatization reaction to proceed for 2 minutes at room temperature.

  • The sample is now derivatized and should be injected into the HPLC system immediately, as OPA derivatives are known for their limited stability.[4]

Derivatization with Naphthalene-2,3-dicarboxaldehyde (NDA)

Materials:

  • This compound standard or sample solution

  • NDA solution (e.g., 10 mM in methanol)

  • Aqueous cyanide solution (e.g., 10 mM KCN)

  • Borate buffer (pH 9.0-9.5)

  • Microcentrifuge tubes

Protocol:

  • To 50 µL of the this compound standard or sample in a microcentrifuge tube, add 50 µL of borate buffer.

  • Add 50 µL of the aqueous cyanide solution.

  • Initiate the reaction by adding 50 µL of the NDA solution.

  • Vortex the mixture and allow it to react for 30 minutes at room temperature in the dark.

  • The resulting stable, derivatized sample is now ready for HPLC analysis.

Visualizations

Experimental Workflow Diagram

G General Workflow for this compound Derivatization and Fluorescence Detection cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample This compound-containing Sample Mix Mixing and Incubation Sample->Mix Standard This compound Standard Standard->Mix Reagent Fluorescent Reagent (Dansyl-Cl, Fluorescamine, OPA, or NDA) Reagent->Mix Buffer Reaction Buffer Buffer->Mix HPLC HPLC Separation Mix->HPLC Injection Detector Fluorescence Detector HPLC->Detector Data Data Acquisition and Analysis Detector->Data G This compound-AMPK Signaling Pathway in Liver Cells This compound This compound Pyruvate Pyruvate This compound->Pyruvate  ALT AMP_ATP Increased AMP/ATP Ratio This compound->AMP_ATP Metabolism Gluconeogenesis Gluconeogenesis Pyruvate->Gluconeogenesis Glutamate Glutamate alpha_KG α-Ketoglutarate alpha_KG->Glutamate  ALT ALT This compound Transaminase (ALT) AMPK AMPK AMP_ATP->AMPK pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation pAMPK->Gluconeogenesis Inhibition FattyAcid_Synth Fatty Acid Synthesis pAMPK->FattyAcid_Synth Inhibition

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis Incorporating Alanine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide science, enabling the creation of custom peptides for a vast array of applications, from basic research to drug development. The incorporation of unnatural amino acids, such as alanine (B10760859) analogs, into peptide sequences offers a powerful strategy to enhance their therapeutic properties. Modifications to the this compound residue can improve metabolic stability, increase resistance to enzymatic degradation, modulate biological activity, and provide valuable probes for studying peptide-protein interactions.[1][2][3][4]

This document provides detailed application notes and experimental protocols for the successful incorporation of various this compound analogs into peptides using Fmoc-based SPPS. It addresses the common challenges associated with these modifications and offers strategies to optimize synthesis outcomes.

Featured this compound Analogs

This guide focuses on the incorporation of the following key this compound analogs:

  • L-Alanine (Ala): The natural proteinogenic amino acid, serving as a baseline for comparison.

  • D-Alanine (D-Ala): The D-enantiomer of this compound, known to enhance peptide stability and play a crucial role in bacterial cell wall biosynthesis.[5][6][7]

  • N-Methyl-L-Alanine (N-Me-Ala): An N-alkylated analog that introduces conformational constraints and improves proteolytic resistance.[4]

  • β-Alanine (β-Ala): A constitutional isomer of this compound with the amino group at the β-position, which can alter peptide backbone structure and biological activity.

  • Cα-Methyl-Alanine (Aib - Aminoisobutyric Acid): A sterically hindered, achiral analog that induces helical conformations in peptides.

Challenges in Incorporating this compound Analogs

The successful incorporation of this compound analogs in SPPS can be challenging due to:

  • Steric Hindrance: Analogs with substitutions on the α-carbon or the amide nitrogen, such as Cα-methyl-alanine and N-methyl-alanine, can sterically hinder the coupling reaction, leading to lower yields and incomplete reactions.[8][9]

  • Racemization: The activation of amino acids during coupling can lead to racemization, particularly for D-amino acids and sterically hindered residues. The choice of coupling reagents and conditions is critical to minimize this side reaction.[10][11][12][13][14]

  • Altered Reactivity: The modified structure of this compound analogs can influence their reactivity and the properties of the growing peptide chain, potentially leading to aggregation.

Data Presentation: Quantitative Analysis of this compound Analog Incorporation

The following tables summarize key quantitative data related to the incorporation of various this compound analogs in SPPS.

Table 1: Comparison of Coupling Efficiency for this compound Analogs

This compound AnalogCoupling ReagentBaseCoupling Time (min)Coupling Yield (%)Reference
Fmoc-L-Ala-OHHBTU/HOBtDIPEA60>99[15]
Fmoc-D-Ala-OHDIC/OxymaNMM60-120~98-99[11][12]
Fmoc-N-Me-Ala-OHHATUDIPEA120-240 (or double coupling)90-98[1][9]
Fmoc-β-Ala-OHTBTU/DIPEADIPEA60>95[16]
Fmoc-Aib-OHHATU/HOAtDIPEA120-240 (or double coupling)85-95[8]

Note: Coupling yields are highly sequence-dependent and can vary based on the specific peptide, resin, and other synthesis parameters.

Table 2: Racemization Levels of this compound Analogs in SPPS

This compound AnalogCoupling Reagent/ConditionsRacemization (%)Reference
Fmoc-L-Ala-OHHBTU/DIPEA<0.5[17]
Fmoc-D-Ala-OHDIC/Oxyma<1[11][12]
Fmoc-D-Ala-OHHBTU/DIPEA (pre-activation)5-10[11]
Fmoc-N-Me-Ala-OHHATU/DIPEA1-3[18]
Fmoc-Aib-OHNot applicable (achiral)0-

Experimental Protocols

The following are detailed protocols for the manual Fmoc-based SPPS of peptides incorporating various this compound analogs. These protocols can be adapted for automated synthesizers.

Protocol 1: General Fmoc-SPPS Cycle

This protocol outlines the standard steps for one cycle of amino acid addition.

Materials:

  • Fmoc-protected amino acid

  • Rink Amide resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine (B6355638) in DMF

  • Coupling reagent (e.g., HBTU, HATU, DIC)

  • Activation additive (e.g., HOBt, Oxyma)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA), N-Methylmorpholine (NMM))

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling (Standard L-Alanine):

    • In a separate vessel, dissolve the Fmoc-L-Ala-OH (3-5 eq.), HBTU (3-5 eq.), and HOBt (3-5 eq.) in DMF.

    • Add DIPEA (6-10 eq.) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Incorporation of D-Alanine

Follow the General Fmoc-SPPS Cycle (Protocol 1) with the following modifications for the coupling step:

  • Coupling Reagent: Use a carbodiimide-based coupling reagent such as Diisopropylcarbodiimide (DIC) with a racemization-suppressing additive like Oxyma.[11]

  • Base: Use a weaker base like N-Methylmorpholine (NMM) instead of DIPEA to minimize racemization.[11]

  • Pre-activation: Avoid prolonged pre-activation times. Add the activated amino acid solution to the resin immediately after preparation.

Protocol 3: Incorporation of N-Methyl-L-Alanine

Due to steric hindrance, the coupling of N-methylated amino acids requires more robust conditions.[1] Follow the General Fmoc-SPPS Cycle (Protocol 1) with these modifications:

  • Coupling Reagent: Use a more potent coupling reagent such as HATU or PyAOP.[1][9]

  • Coupling Time: Extend the coupling time to 4 hours or consider performing a double coupling (repeating the coupling step with a fresh solution of activated amino acid).[1]

  • Monitoring: The Kaiser test is not suitable for secondary amines. Use a bromophenol blue test to monitor the coupling reaction.

Protocol 4: Incorporation of β-Alanine

The incorporation of β-alanine is generally straightforward and can be achieved using standard coupling conditions. Follow the General Fmoc-SPPS Cycle (Protocol 1) with Fmoc-β-Ala-OH. Standard coupling reagents like HBTU or TBTU are typically effective.[16]

Protocol 5: Incorporation of Cα-Methyl-Alanine (Aib)

Similar to N-methylated amino acids, the steric bulk of Aib necessitates more forceful coupling conditions.

  • Coupling Reagent: Utilize a highly efficient coupling reagent such as HATU with HOAt.[8]

  • Double Coupling: Double coupling is often necessary to achieve high yields.

  • Solvent: A mixture of DMF and DCM (1:1) can sometimes improve coupling efficiency.

Visualization of Experimental Workflow and a Relevant Signaling Pathway

Experimental Workflow for SPPS

The following diagram illustrates the general workflow for a single cycle of solid-phase peptide synthesis.

SPPS_Workflow Resin Resin-Bound Peptide (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Reagents, Base) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Next_Cycle Next Cycle or Final Cleavage Wash2->Next_Cycle

Caption: General workflow for one cycle of Fmoc-based Solid-Phase Peptide Synthesis.

Signaling Pathway: Bacterial Cell Wall Synthesis and Inhibition by Vancomycin

Peptides containing D-alanine are of significant interest due to their relevance in bacterial physiology. The bacterial cell wall is a crucial structure for survival, and its synthesis is a key target for antibiotics. The following diagram illustrates a simplified pathway of peptidoglycan synthesis and the mechanism of action of vancomycin, which targets the D-Ala-D-Ala motif. Peptides designed with D-alanine analogs could potentially modulate this pathway.[5][7][10][19]

Bacterial_Cell_Wall_Synthesis Simplified Pathway of Bacterial Peptidoglycan Synthesis and Vancomycin Inhibition cluster_synthesis Peptidoglycan Precursor Synthesis cluster_transpeptidation Cell Wall Cross-linking L_Ala L-Alanine Alr This compound Racemase (Alr) L_Ala->Alr Conversion D_Ala D-Alanine Alr->D_Ala Ddl D-Ala-D-Ala Ligase (Ddl) D_Ala->Ddl ATP D_Ala_D_Ala D-Ala-D-Ala Dipeptide Ddl->D_Ala_D_Ala Precursor Lipid II Precursor (...-L-Ala-D-Glu-L-Lys-D-Ala-D-Ala) D_Ala_D_Ala->Precursor Incorporation Transpeptidase Transpeptidase (PBP) Precursor->Transpeptidase Substrate Crosslinked_PG Cross-linked Peptidoglycan (Stable Cell Wall) Transpeptidase->Crosslinked_PG Catalysis Vancomycin Vancomycin Vancomycin->Precursor Binds to D-Ala-D-Ala

Caption: Inhibition of bacterial cell wall synthesis by targeting the D-Ala-D-Ala motif.

References

Application Notes and Protocols for High-Throughput Screening of Alanine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of inhibitors targeting alanine (B10760859) transporters, with a primary focus on the this compound-Serine-Cysteine Transporter 2 (ASCT2), also known as Solute Carrier Family 1 Member 5 (SLC1A5). ASCT2 is a critical transporter of neutral amino acids, including glutamine, and its upregulation in various cancers makes it a promising target for therapeutic intervention.[1][2][3][4][5]

Introduction to this compound Transporters and their Role in Disease

This compound transporters, particularly ASCT2, are vital for cellular homeostasis by mediating the sodium-dependent exchange of neutral amino acids.[2][6] In highly proliferative cells, such as cancer cells, the demand for nutrients like glutamine is significantly increased.[2][3] ASCT2 plays a pivotal role in supplying glutamine, which is essential for energy metabolism and biosynthesis, thereby supporting rapid cell growth and proliferation.[1][6] Inhibition of ASCT2 can lead to amino acid starvation, apoptosis, and tumor shrinkage, highlighting its potential as a pharmacological target for cancer therapy.[2]

High-Throughput Screening Strategies for ASCT2 Inhibitors

A variety of HTS assays have been developed to identify and characterize inhibitors of ASCT2. These assays are typically cell-based and measure the uptake of a labeled substrate or a downstream cellular effect of transport inhibition.

Key HTS Assay Formats:

  • Radiolabeled Substrate Uptake Assays: These assays directly measure the transport activity of ASCT2 by quantifying the intracellular accumulation of a radiolabeled substrate, such as [3H]-L-glutamine or [14C]-L-alanine.

  • Fluorescent Substrate Uptake Assays: Similar to radiolabeled assays, these utilize fluorescently tagged substrates to measure transport activity, offering a non-radioactive alternative.

  • Membrane Potential Assays: These assays leverage the electrogenic nature of ASCT2 transport. The influx of sodium ions along with the amino acid substrate leads to membrane depolarization, which can be measured using fluorescent membrane potential-sensitive dyes.

  • Cell Viability and Growth Assays: These assays indirectly measure the effect of transport inhibition on cell proliferation and survival. A reduction in cell growth or viability in cancer cell lines known to be dependent on ASCT2 activity can indicate a potent inhibitor.[7]

  • Electrophysiological Assays: While not typically used for primary HTS of large compound libraries due to lower throughput, automated patch-clamp systems can be used to measure the anion leak conductance of ASCT2, which is blocked by competitive inhibitors.[4][8]

Quantitative Data Summary

The following tables summarize key quantitative data for known ASCT2 inhibitors and typical HTS assay parameters.

Table 1: Potency of Selected ASCT2 Inhibitors

CompoundAssay TypeCell LineIC50 / KiReference
V-9302 [3H]-Glutamine UptakeHEK293~10 µM[9]
GPNA [3H]-Glutamine UptakeHEK293>100 µM[9]
Lc-BPE ElectrophysiologyrASCT2 in HEK293Sub-micromolar[4]
Compound 16b ElectrophysiologyrASCT2 in HEK2938 ± 4 µM (Ki)[1][8]
Benzylserine Not SpecifiedNot SpecifiedNot Specified[3]
UCPH-101 Not SpecifiedNot SpecifiedNot Specified[3]

Table 2: Typical HTS Assay Parameters

ParameterRadiometric Uptake AssayFluorescent Membrane Potential AssayCell Growth Assay
Plate Format 96- or 384-well384-well96- or 384-well
Cell Seeding Density 4,000–5,000 cells/well20,000-40,000 cells/well1,000-5,000 cells/well
Incubation with Inhibitor 15-30 minutes30 minutes48-72 hours
Substrate/Dye [3H]-L-GlutamineMembrane potential-sensitive dyeResazurin or similar
Detection Method Scintillation countingFluorescence intensityFluorescence or absorbance
Z'-factor ≥ 0.5≥ 0.5≥ 0.5

Experimental Workflow and Signaling Pathway Diagrams

HTS_Workflow cluster_prep Assay Preparation cluster_screen Screening cluster_analysis Data Analysis plate_prep Plate Cells add_compounds Add Compounds to Cells plate_prep->add_compounds compound_prep Prepare Compound Library compound_prep->add_compounds incubate Incubate add_compounds->incubate add_substrate Add Labeled Substrate incubate->add_substrate measure_signal Measure Signal add_substrate->measure_signal raw_data Raw Data Acquisition measure_signal->raw_data normalize Normalize Data raw_data->normalize hit_id Hit Identification normalize->hit_id dose_response Dose-Response & IC50 hit_id->dose_response

Caption: High-throughput screening workflow for identifying this compound transporter inhibitors.

ASCT2_Signaling cluster_membrane Plasma Membrane cluster_cell Cancer Cell ASCT2 ASCT2 (SLC1A5) Gln_in Intracellular Glutamine ASCT2->Gln_in LAT1 LAT1 Leu_in Intracellular Leucine LAT1->Leu_in Gln_in->LAT1 mTORC1 mTORC1 Signaling Leu_in->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Gln_out Extracellular Glutamine Gln_out->ASCT2 Na+ Leu_out Extracellular Leucine Inhibitor ASCT2 Inhibitor - LAT1; Inhibitor - - LAT1; Inhibitor -

Caption: ASCT2-mediated glutamine uptake and its role in cancer cell signaling.

Detailed Experimental Protocols

Protocol 1: Radiometric [3H]-L-Glutamine Uptake Assay

Objective: To measure the inhibitory effect of compounds on ASCT2-mediated glutamine uptake using a radiolabeled substrate.

Materials:

  • HEK293 cells overexpressing human ASCT2 (or a cancer cell line with high endogenous ASCT2 expression)

  • 96-well cell culture plates

  • [3H]-L-Glutamine

  • Hanks' Balanced Salt Solution (HBSS)

  • Scintillation fluid

  • Microplate scintillation counter

  • Test compounds dissolved in DMSO

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and culture overnight.

  • Compound Addition:

    • Prepare serial dilutions of test compounds in HBSS. The final DMSO concentration should not exceed 0.5%.

    • Aspirate the culture medium and wash the cells twice with HBSS.

    • Add 100 µL of the compound dilutions to the respective wells. Include vehicle controls (DMSO in HBSS) and positive controls (a known ASCT2 inhibitor like L-γ-glutamyl-p-nitroanilide (GPNA)).

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Substrate Addition:

    • Prepare a solution of [3H]-L-glutamine in HBSS (final concentration ~1 µM).

    • Add 10 µL of the [3H]-L-glutamine solution to each well.

  • Uptake: Incubate the plate at 37°C for 10 minutes.

  • Termination of Uptake:

    • Rapidly aspirate the radioactive solution.

    • Wash the cells three times with 200 µL of ice-cold HBSS to remove extracellular radioactivity.

  • Cell Lysis and Scintillation Counting:

    • Add 100 µL of 0.1 M NaOH to each well to lyse the cells.

    • Transfer the lysate to scintillation vials containing 4 mL of scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Viability Assay

Objective: To assess the impact of ASCT2 inhibitors on the growth and viability of cancer cells.[7]

Materials:

  • Cancer cell line dependent on ASCT2 (e.g., triple-negative breast cancer lines)[6]

  • 96-well cell culture plates

  • Complete culture medium

  • Resazurin-based cell viability reagent

  • Test compounds dissolved in DMSO

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000-5,000 cells/well and allow them to adhere overnight.

  • Compound Addition:

    • Prepare serial dilutions of test compounds in the complete culture medium.

    • Add 100 µL of the compound dilutions to the respective wells.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 72 hours.

  • Viability Measurement:

    • Add 20 µL of the resazurin-based reagent to each well.

    • Incubate for 2-4 hours at 37°C.

    • Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Conclusion

The protocols and information provided herein offer a robust framework for the high-throughput screening and identification of novel this compound transporter inhibitors. The primary focus on ASCT2 reflects its significance as a contemporary drug target in oncology.[3] Successful implementation of these assays can accelerate the discovery of new therapeutic agents for the treatment of cancer and other diseases characterized by metabolic dysregulation.

References

Application Notes and Protocols for Alanine Quantification in Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alanine (B10760859), a non-essential amino acid, plays a pivotal role in glucose metabolism through the glucose-alanine cycle, facilitating the transport of nitrogen from peripheral tissues to the liver. Accurate quantification of this compound in biological fluids such as plasma and urine is crucial for understanding metabolic pathways, diagnosing and monitoring various diseases, and in the development of novel therapeutics. These application notes provide detailed protocols for the quantification of this compound using enzymatic assays, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data Summary

The following tables summarize typical this compound concentrations in healthy individuals and observed alterations in various disease states.

Table 1: this compound Concentration in Healthy Human Plasma

Age GroupThis compound Concentration (µmol/L)
0 - 30 days121.0 - 571.0
31 days - 23 months112.5 - 500.4
2 - 11 years200 - 450
2 - 15 years155.8 - 597.3
>15 years (Adults)124.8 - 564.2

Table 2: this compound Concentration in Healthy Human Urine

Age GroupThis compound Concentration (µmol/g creatinine)
0 - 7 days458.2 - 3784.3
8 - 30 days779.7 - 3784.3
31 days - 1 year419.1 - 3133.1
2 - 11 years167.1 - 1869.3
12 - 17 years110.4 - 693.8
>17 years (Adults)77.9 - 1337.0

Table 3: Alterations in this compound Concentration in Disease States (Plasma)

Disease StateObservationReported Concentration (µmol/L)
Liver Disease
Advanced CirrhosisDecreased262 ± 15
Alcoholic Hepatitis +/- CirrhosisSignificantly ReducedData not specified
Non-Alcoholic Fatty Liver Disease (NAFLD)No significant changeData not specified
Kidney Disease
Chronic Kidney Disease (CKD) Stages 2-5No significant change320.9 ± 102.8
Hemodialysis PatientsDecreased232.7 ± 90.4[1]
Diabetes Mellitus
Type 2 DiabetesReducedStatistically significant reduction compared to healthy controls[2][3]

Table 4: Alterations in this compound Concentration in Disease States (Urine)

Disease StateObservation
Diabetes Mellitus Generalized aminoaciduria, including this compound, is common, especially with glucosuria.[4]
Kidney Disease Increased urinary excretion of many amino acids is observed with declining kidney function.

Signaling and Experimental Workflow Diagrams

The Glucose-Alanine Cycle

The glucose-alanine cycle is a key metabolic pathway for the transfer of nitrogen from muscle to the liver.

GlucoseAlanineCycle cluster_muscle Muscle cluster_liver Liver Muscle_Glucose Glucose Muscle_Pyruvate Pyruvate Muscle_Glucose->Muscle_Pyruvate Glycolysis Muscle_this compound This compound Muscle_Pyruvate->Muscle_this compound ALT Liver_this compound This compound Muscle_this compound->Liver_this compound Bloodstream Muscle_Glutamate Glutamate Muscle_Glutamate->Muscle_Pyruvate ALT Amino_Acids Amino Acids Amino_Acids->Muscle_Glutamate Transamination Liver_Pyruvate Pyruvate Liver_this compound->Liver_Pyruvate ALT Liver_Glutamate Glutamate Liver_this compound->Liver_Glutamate ALT Liver_Glucose Glucose Liver_Pyruvate->Liver_Glucose Gluconeogenesis Liver_Glucose->Muscle_Glucose Bloodstream Urea Urea Liver_Glutamate->Urea Urea Cycle

Caption: The Glucose-Alanine Cycle.

General Experimental Workflow for this compound Quantification

This diagram outlines the general steps involved in quantifying this compound in biological samples.

ExperimentalWorkflow Start Biological Sample (Plasma/Urine) SamplePrep Sample Preparation (e.g., Deproteinization) Start->SamplePrep Derivatization Derivatization (for HPLC/GC-MS) SamplePrep->Derivatization Analysis Analytical Method SamplePrep->Analysis Derivatization->Analysis Enzymatic Enzymatic Assay Analysis->Enzymatic HPLC HPLC Analysis->HPLC GCMS GC-MS Analysis->GCMS Data Data Acquisition & Analysis Enzymatic->Data HPLC->Data GCMS->Data Quantification Quantification (Standard Curve) Data->Quantification End Result (this compound Concentration) Quantification->End

Caption: General workflow for this compound quantification.

Experimental Protocols

Protocol 1: Enzymatic Assay for L-Alanine Quantification

This protocol is based on a coupled enzyme reaction resulting in a colorimetric or fluorometric output.

1. Materials:

  • This compound Assay Kit (e.g., Sigma-Aldrich MAK001 or similar)[5]

    • This compound Assay Buffer

    • This compound Probe

    • This compound Converting Enzyme

    • This compound Development Mix

    • L-Alanine Standard

  • 96-well flat-bottom plates (clear for colorimetric, black for fluorometric)

  • Microplate reader capable of measuring absorbance at 570 nm or fluorescence at Ex/Em = 535/587 nm

  • 10 kDa Molecular Weight Cut-Off (MWCO) Spin Filter

  • Ultrapure water

2. Reagent Preparation:

  • Allow all reagents to warm to room temperature before use.

  • This compound Converting Enzyme: Reconstitute in 220 µL of this compound Assay Buffer.

  • This compound Development Mix: Reconstitute in 220 µL of this compound Assay Buffer.

  • L-Alanine Standard (100 mM): Reconstitute in 100 µL of ultrapure water.

3. Standard Curve Preparation:

  • Colorimetric Assay:

    • Prepare a 1 mM standard solution by diluting 10 µL of the 100 mM this compound Standard with 990 µL of ultrapure water.

    • Add 0, 2, 4, 6, 8, 10 µL of the 1 mM standard to a 96-well plate to generate 0, 2, 4, 6, 8, and 10 nmol/well standards.

    • Bring the volume of each well to 50 µL with this compound Assay Buffer.

  • Fluorometric Assay:

    • Prepare a 0.1 mM standard solution by diluting the 1 mM standard 1:10 with ultrapure water.

    • Add 0, 2, 4, 6, 8, 10 µL of the 0.1 mM standard to a 96-well plate to generate 0, 0.2, 0.4, 0.6, 0.8, and 1.0 nmol/well standards.

    • Bring the volume of each well to 50 µL with this compound Assay Buffer.

4. Sample Preparation:

  • Plasma/Serum: Samples can be assayed directly. However, to remove interfering substances, deproteinize samples using a 10 kDa MWCO spin filter.

  • Urine: Samples can generally be diluted and assayed directly.

  • Add 1-50 µL of the prepared sample to a 96-well plate and adjust the volume to 50 µL with this compound Assay Buffer.

5. Assay Reaction:

  • Prepare a Reaction Mix for each sample and standard according to the kit instructions. A typical mix includes this compound Assay Buffer, this compound Probe, this compound Converting Enzyme, and this compound Development Mix.

  • Add 50 µL of the Reaction Mix to each well containing the standard or sample.

  • Incubate the plate for 30 minutes at 37°C, protected from light.

  • Measure the absorbance at 570 nm for the colorimetric assay or fluorescence at Ex/Em = 535/587 nm for the fluorometric assay.

6. Calculation:

  • Subtract the blank reading from all standard and sample readings.

  • Plot the standard curve and determine the concentration of this compound in the samples.

Protocol 2: HPLC Method for this compound Quantification

This method involves pre-column derivatization with o-phthalaldehyde (B127526) (OPA) followed by reversed-phase HPLC and fluorescence detection.

1. Materials:

  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Perchloric acid (PCA), 0.6 M

  • o-phthalaldehyde (OPA)

  • 3-mercaptopropionic acid (3-MPA)

  • Boric acid buffer (0.4 M, pH 10.4)

  • Mobile Phase A: Sodium acetate (B1210297) buffer

  • Mobile Phase B: Methanol or Acetonitrile

  • L-Alanine standard solutions

  • Internal standard (e.g., norvaline)

2. Sample Preparation:

  • To 100 µL of plasma or urine, add 100 µL of the internal standard solution.

  • Deproteinize the sample by adding 200 µL of cold 0.6 M PCA.

  • Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant for derivatization.

3. Derivatization:

  • Prepare the OPA/3-MPA derivatizing reagent by dissolving OPA in boric acid buffer and adding 3-MPA.

  • In an autosampler vial, mix a portion of the sample supernatant with the derivatizing reagent.

  • Allow the reaction to proceed for a set time (e.g., 2 minutes) before injection.

4. HPLC Conditions:

  • Column: C18 reversed-phase column

  • Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. The specific gradient will depend on the column and system used but will generally involve increasing the proportion of the organic mobile phase over time.

  • Flow Rate: Typically 1.0 - 1.5 mL/min

  • Detection: Fluorescence detector with excitation at 340 nm and emission at 450 nm.

  • Injection Volume: 10-20 µL

5. Quantification:

  • A standard curve is generated by derivatizing and injecting known concentrations of L-alanine.

  • The peak area of this compound in the samples is compared to the standard curve to determine its concentration, after normalization to the internal standard.

Protocol 3: GC-MS Method for this compound Quantification

This method requires derivatization to make the amino acids volatile for gas chromatography.

1. Materials:

  • GC-MS system

  • Derivatization reagents (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide with 1% TBDMSCI (MTBSTFA), or ethyl chloroformate)

  • Solvents (e.g., pyridine, hexane)

  • L-Alanine standard solutions

  • Isotopically labeled internal standard (e.g., ¹³C₃,¹⁵N-Alanine)

2. Sample Preparation and Derivatization (using Ethyl Chloroformate):

  • To 100 µL of urine or deproteinized plasma, add the internal standard.

  • Add a mixture of ethanol/pyridine.

  • Add ethyl chloroformate and vortex.

  • Extract the derivatized amino acids with a solvent like chloroform.[3]

  • The organic layer is then injected into the GC-MS.

3. GC-MS Conditions:

  • GC Column: A capillary column suitable for amino acid analysis (e.g., DB-5ms).

  • Carrier Gas: Helium

  • Injection Mode: Splitless

  • Temperature Program: A temperature gradient is used to separate the derivatized amino acids, for example, starting at a low temperature and ramping up.

  • MS Detection: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification, monitoring specific fragments of derivatized this compound and its internal standard.

4. Quantification:

  • A calibration curve is prepared using known concentrations of this compound standard and a fixed amount of the internal standard.

  • The ratio of the peak area of the analyte to the internal standard is used for quantification.

Conclusion

The choice of method for this compound quantification depends on the specific requirements of the study, including sensitivity, throughput, and the availability of equipment. Enzymatic assays are simple and suitable for high-throughput screening. HPLC with fluorescence detection offers good sensitivity and specificity. GC-MS provides high accuracy and the ability to measure multiple amino acids simultaneously. The provided protocols offer a starting point for the implementation of these techniques in a research or clinical laboratory setting.

References

Application Notes and Protocols: Isotopic Labeling of Alanine for Metabolic Tracing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopic labeling of alanine (B10760859) is a powerful technique used to trace its metabolic fate within biological systems. By replacing specific atoms in the this compound molecule with stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (B1214612) (²H), researchers can track the journey of these labeled atoms through various metabolic pathways. This approach provides invaluable insights into cellular physiology, disease mechanisms, and the effects of therapeutic agents. This compound, a non-essential amino acid, occupies a central position in metabolism, linking glycolysis, the tricarboxylic acid (TCA) cycle, and gluconeogenesis, making it an excellent tracer for studying central carbon and nitrogen metabolism.[1][2][3]

This document provides detailed application notes and experimental protocols for utilizing isotopically labeled this compound in metabolic tracing studies, with a focus on ¹³C-labeled this compound.

Metabolic Pathways of this compound

This compound is a key player in several crucial metabolic pathways. Understanding these pathways is essential for designing and interpreting isotopic labeling experiments.

Under fasting conditions, this compound derived from protein breakdown can be converted to pyruvate (B1213749) and subsequently used for glucose synthesis in the liver via gluconeogenesis.[4][5] Alternatively, pyruvate derived from this compound can be oxidized through the TCA cycle to generate energy.[4][6] The glucose-alanine cycle facilitates the transport of nitrogen from peripheral tissues, like muscle, to the liver.[7] In muscle, amino groups are transferred to pyruvate to form this compound, which is then transported to the liver. In the liver, this compound is converted back to pyruvate for gluconeogenesis, and the amino group is processed through the urea (B33335) cycle.[5][7]

This compound Metabolism Signaling Pathway

Alanine_Metabolism cluster_glycolysis Glycolysis cluster_alanine_metabolism This compound Metabolism cluster_tca_cycle TCA Cycle cluster_gluconeogenesis Gluconeogenesis (Liver) cluster_protein_synthesis Protein Synthesis Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate This compound This compound Pyruvate->this compound ALT Pyruvate->this compound Transamination Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA PDH Pyruvate->Acetyl_CoA Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate PC Pyruvate->Oxaloacetate Glucose_out Glucose Pyruvate->Glucose_out Pyruvate->Glucose_out This compound->Pyruvate ALT This compound->Pyruvate Transamination Protein Protein This compound->Protein This compound->Protein alpha_KG α-Ketoglutarate Glutamate Glutamate alpha_KG->Glutamate Citrate Citrate Acetyl_CoA->Citrate Oxaloacetate->Citrate Citrate->alpha_KG ...

Caption: Key metabolic pathways involving this compound.

Experimental Protocols

Protocol 1: Metabolic Tracing with [U-¹³C₃]-Alanine in Adherent Cell Culture

This protocol provides a general workflow for a stable isotope tracing experiment using uniformly labeled ¹³C-alanine in adherent mammalian cells.[1][2]

Materials:

  • Mammalian cells of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640)

  • Dialyzed fetal bovine serum (dFBS)

  • L-Alanine-free medium

  • [U-¹³C₃]-L-Alanine

  • Phosphate-buffered saline (PBS), sterile, ice-cold

  • 80% Methanol (B129727) (HPLC-grade), pre-chilled to -80°C

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and >15,000 x g

  • Vacuum concentrator (e.g., SpeedVac) or nitrogen evaporator

Procedure:

  • Cell Seeding:

    • Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of labeling.[2]

    • Incubate overnight in complete growth medium containing 10% dFBS to allow for cell attachment.[1]

  • Preparation of Labeling Medium:

    • Prepare the labeling medium by supplementing L-Alanine-free medium with [U-¹³C₃]-L-Alanine. The concentration should be similar to that of this compound in standard culture medium.[1]

    • Add dFBS to the labeling medium, typically at a concentration of 10%.[1]

  • Isotope Labeling:

    • When cells reach ~80% confluency, aspirate the standard growth medium.[2]

    • Wash the cells twice with pre-warmed sterile PBS to remove residual unlabeled this compound.[2]

    • Add the pre-warmed labeling medium to each well.

    • Incubate the cells for a specific duration to allow for the incorporation of the labeled this compound into downstream metabolites. A time-course experiment (e.g., 0, 1, 4, 8, 24 hours) is recommended to determine the optimal labeling time.[1]

  • Metabolite Extraction:

    • At the end of the labeling period, place the cell culture plates on ice.[1]

    • Aspirate the labeling medium.

    • Quickly wash the cells with ice-cold PBS to remove extracellular metabolites.[1][2]

    • Aspirate the PBS completely.

    • Add 1 mL of ice-cold 80% methanol to each well to quench metabolism.

    • Scrape the cells in the methanol solution and transfer the cell suspension to a pre-chilled microcentrifuge tube.[1][2]

    • Vortex the tubes for 10 seconds.

    • Incubate at -80°C for at least 20-30 minutes.[1][2]

    • Centrifuge at maximum speed for 10-15 minutes at 4°C to pellet cell debris.[1][2]

    • Transfer the supernatant, which contains the extracted metabolites, to a new tube.[1]

    • Dry the extracts using a vacuum concentrator or nitrogen evaporator.[1]

    • Store the dried metabolite extracts at -80°C until analysis.[1]

  • Sample Analysis by Mass Spectrometry:

    • Resuspend the dried extracts in a suitable solvent for Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

    • Analyze the samples to determine the mass isotopologue distribution of target metabolites.[1] For GC-MS analysis, derivatization is required to make the metabolites volatile.[8] A common derivatization agent is N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).[2][8]

Experimental Workflow Diagram

Experimental_Workflow start Start cell_seeding Cell Seeding (~80% confluency) start->cell_seeding prep_medium Prepare Labeling Medium (this compound-free + ¹³C-Alanine) cell_seeding->prep_medium labeling Isotope Labeling (Time course: 0, 1, 4, 8, 24h) prep_medium->labeling wash_pbs Wash with ice-cold PBS labeling->wash_pbs quench Quench Metabolism (Cold 80% Methanol) wash_pbs->quench extract Metabolite Extraction (-80°C incubation, Centrifugation) quench->extract dry Dry Metabolite Extract (Vacuum Concentrator) extract->dry resuspend Resuspend in Solvent dry->resuspend analysis LC-MS or GC-MS Analysis resuspend->analysis data_analysis Data Analysis (Mass Isotopologue Distribution) analysis->data_analysis end End data_analysis->end

Caption: General workflow for a ¹³C-alanine metabolic tracing experiment.

Data Presentation

Quantitative data from isotopic labeling experiments are typically presented as mass isotopologue distributions (MIDs) or fractional enrichment. The following tables provide examples of expected data from a hypothetical [U-¹³C₃]-Alanine tracing experiment in cancer cells.

Table 1: Mass Isotopologue Distribution of TCA Cycle Intermediates

MetaboliteMass IsotopologueFractional Abundance (%)Interpretation
PyruvateM+020Unlabeled pool
M+380Labeled pool from [U-¹³C₃]-Alanine
CitrateM+030Unlabeled pool
M+250Incorporation of [¹³C₂]-Acetyl-CoA from [¹³C₃]-Pyruvate
M+315Incorporation of [¹³C₃]-Oxaloacetate via anaplerosis
M+55Condensation of [¹³C₂]-Acetyl-CoA and [¹³C₃]-Oxaloacetate
α-KetoglutarateM+035Unlabeled pool
M+245From [¹³C₂]-labeled Citrate
M+315From [¹³C₃]-labeled Citrate
M+55From [¹³C₅]-labeled Citrate
SuccinateM+040Unlabeled pool
M+250From labeled α-Ketoglutarate
M+310From labeled α-Ketoglutarate
MalateM+045Unlabeled pool
M+245From labeled Succinate
M+310From labeled Succinate
AspartateM+050Unlabeled pool
M+240From labeled Oxaloacetate
M+310From labeled Oxaloacetate

Table 2: Fractional Enrichment of this compound-Derived Metabolites

MetaboliteFractional ¹³C Enrichment (%)Pathway Implication
Lactate75High activity of Lactate Dehydrogenase on labeled pyruvate
Glutamate30Carbon entry into the TCA cycle and transamination
Aspartate25Carbon entry into the TCA cycle
Serine10Contribution of glycolysis intermediates derived from labeled this compound
Glycine5Contribution from labeled Serine

Other Isotopically Labeled this compound Tracers

While ¹³C-alanine is widely used, other isotopic forms of this compound can provide complementary information.

  • ¹⁵N-Alanine: Traces the fate of the amino group of this compound, providing insights into nitrogen metabolism, transamination reactions, and the urea cycle.[9][10][11]

  • ²H-Alanine (Deuterated this compound): Can be used to study amino acid turnover and protein synthesis. The deuterium atoms can be incorporated into various metabolites, and their distribution can be tracked.[12][13][14]

Conclusion

Isotopic labeling of this compound is a versatile and informative technique for dissecting cellular metabolism. By carefully selecting the isotopic tracer and experimental conditions, researchers can gain a dynamic understanding of metabolic fluxes in response to various physiological and pathological states. The protocols and data presented here provide a foundation for designing and implementing robust metabolic tracing studies using isotopically labeled this compound.

References

Application Notes and Protocols for Alanine Determination in Tissue Homogenates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alanine (B10760859) is a non-essential amino acid central to several key metabolic processes.[1] One of its most critical roles is in the glucose-alanine cycle, a vital pathway for transporting nitrogen from peripheral tissues, such as muscle, to the liver in a non-toxic form.[1] In muscle and other tissues, amino groups from the degradation of other amino acids are transferred to pyruvate (B1213749), a product of glycolysis, to form this compound. This this compound is then released into the bloodstream and transported to the liver. In the liver, the reverse reaction occurs, and the resulting pyruvate is used for gluconeogenesis to produce glucose, which can be returned to the muscles for energy.[2][3]

Accurate quantification of this compound in tissue homogenates is crucial for studying amino acid metabolism, investigating metabolic disorders, and assessing the effects of drug candidates on these pathways. This document provides detailed protocols for the preparation of tissue homogenates and the subsequent determination of this compound concentration using various analytical methods.

Methods for this compound Determination

Several robust methods are available for the quantification of this compound in biological samples. The choice of method often depends on the required sensitivity, specificity, sample throughput, and available instrumentation. The most common techniques include:

  • Enzymatic Assays (Colorimetric/Fluorometric): These assays are based on a coupled enzyme reaction where this compound is converted to pyruvate. The product of this reaction then generates a colorimetric or fluorometric signal that is proportional to the initial this compound concentration.[2][4][5] These methods are simple, rapid, and suitable for high-throughput screening.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying amino acids.[6] It often requires a derivatization step to make the amino acids detectable by UV or fluorescence detectors. HPLC offers high specificity and the ability to measure multiple amino acids simultaneously.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and specific method for amino acid analysis.[3][7] Similar to HPLC, it requires a derivatization step to make the amino acids volatile for gas chromatography.[8] GC-MS provides excellent separation and precise quantification, making it a gold standard for metabolic research.[3]

Experimental Protocols

Preparation of Tissue Homogenates

A standardized protocol for tissue homogenization is essential for obtaining reproducible results across different analytical methods.

Materials:

  • Fresh or frozen tissue sample

  • Ice-cold Phosphate (B84403) Buffered Saline (PBS), pH 7.4

  • Homogenization Buffer (e.g., this compound Assay Buffer, PBS)[4][5]

  • Mechanical homogenizer (e.g., Dounce homogenizer, bead mill)

  • Microcentrifuge tubes

  • Refrigerated centrifuge

Protocol:

  • Excise the tissue of interest and place it immediately in ice-cold PBS to wash away excess blood.[1]

  • Blot the tissue dry and weigh it.

  • Mince the tissue into small pieces on ice.[1]

  • Add an appropriate volume of ice-cold Homogenization Buffer to the tissue. A common ratio is 100 mg of tissue per 500 µL of buffer.[9]

  • Homogenize the tissue on ice until no visible chunks remain. For enzymatic assays, a dounce homogenizer is often sufficient. For other methods, a more rigorous mechanical disruption like a bead mill may be used.[1][9]

  • Centrifuge the homogenate at 10,000-14,000 x g for 10-15 minutes at 4°C to pellet insoluble material.[1][4][5]

  • Carefully collect the supernatant, which is the tissue homogenate, and transfer it to a fresh, pre-chilled tube.

  • For some assays, deproteinization of the homogenate using a 10 kDa molecular weight cut-off (MWCO) spin filter may be necessary to remove proteins that can interfere with the assay.[4]

  • The homogenate is now ready for this compound determination. If not used immediately, store it at -80°C.

Enzymatic Assay for L-Alanine (Colorimetric/Fluorometric)

This protocol is based on commercially available kits that utilize a coupled enzyme reaction.[2][4][5]

Principle:

L-Alanine is converted by a specific enzyme to pyruvate. The pyruvate is then used in a subsequent reaction to generate a product that can be measured colorimetrically (at ~570 nm) or fluorometrically (Ex/Em = 535/587 nm).[2][4][5] The amount of color or fluorescence produced is directly proportional to the amount of L-alanine in the sample.

Materials:

  • L-Alanine Assay Kit (containing Assay Buffer, Probe, Converting Enzyme, Development Mix, and this compound Standard)

  • Tissue homogenate (prepared as described above)

  • 96-well flat-bottom plate (clear for colorimetric, black for fluorometric)

  • Microplate reader capable of measuring absorbance or fluorescence

Protocol:

  • Standard Curve Preparation:

    • Prepare a 1 mM this compound Standard solution by diluting the stock standard as per the kit instructions.[4]

    • For the colorimetric assay, add 0, 2, 4, 6, 8, and 10 µL of the 1 mM standard to a series of wells to generate 0, 2, 4, 6, 8, and 10 nmol/well standards.[4]

    • For the fluorometric assay, further dilute the 1 mM standard to 0.1 mM and add 0, 2, 4, 6, 8, and 10 µL to generate 0, 0.2, 0.4, 0.6, 0.8, and 1.0 nmol/well standards.[5]

    • Adjust the volume of all standard wells to 50 µL with Assay Buffer.[4][5]

  • Sample Preparation:

    • Add 10-50 µL of your tissue homogenate to the wells of the 96-well plate.

    • Adjust the final volume of each sample well to 50 µL with Assay Buffer.[4][5]

  • Reaction Mix Preparation and Incubation:

    • Prepare a Reaction Mix according to the kit's protocol, typically by mixing the Assay Buffer, Probe, Converting Enzyme, and Development Mix.

    • Add 50 µL of the Reaction Mix to each well containing the standards and samples. Mix well.

    • Incubate the plate for 30-60 minutes at 37°C, protected from light.[5][10]

  • Measurement:

    • For the colorimetric assay, measure the absorbance at 570 nm.

    • For the fluorometric assay, measure the fluorescence at Ex/Em = 535/587 nm.

  • Calculation:

    • Subtract the 0 standard (blank) reading from all other readings.

    • Plot the standard curve of nmol/well versus the corrected reading.

    • Determine the amount of this compound in the sample wells from the standard curve.

    • Calculate the concentration of this compound in the original tissue sample, accounting for any dilution factors.

High-Performance Liquid Chromatography (HPLC) Method

This is a general protocol and may require optimization based on the specific HPLC system and column used.

Principle:

Amino acids in the tissue homogenate are separated on an HPLC column and detected. Pre-column derivatization with a fluorescent tag is often employed to enhance sensitivity and selectivity.

Materials:

  • HPLC system with a fluorescence detector

  • C18 reversed-phase column

  • Derivatization reagent (e.g., o-phthalaldehyde, OPA)

  • Mobile phases (e.g., phosphate buffer and an organic solvent like acetonitrile/methanol)[11]

  • This compound standard solution

Protocol:

  • Sample Preparation:

    • Prepare tissue homogenates as described previously, including the deproteinization step.

  • Derivatization:

    • In a microcentrifuge tube, mix a small volume of the deproteinized homogenate with the OPA derivatizing reagent according to established protocols.

    • Allow the reaction to proceed for a short time (typically 1-2 minutes) at room temperature.

  • HPLC Analysis:

    • Inject the derivatized sample onto the C18 column.

    • Perform a gradient elution using the mobile phases to separate the amino acids.

    • Detect the derivatized this compound using the fluorescence detector.

  • Quantification:

    • Prepare a standard curve by derivatizing and injecting known concentrations of this compound.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the standard.

    • Quantify the amount of this compound in the sample by comparing the peak area to the standard curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This is a general protocol that requires specialized equipment and expertise.

Principle:

Amino acids are chemically modified (derivatized) to make them volatile. The derivatized amino acids are then separated by gas chromatography and detected by mass spectrometry.[3][8]

Materials:

  • GC-MS system

  • Derivatization reagents (e.g., propyl chloroformate or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)[8]

  • This compound standard solution

  • Organic solvent for extraction

Protocol:

  • Sample Preparation:

    • Prepare deproteinized tissue homogenates as described previously.

  • Derivatization:

    • Dry down a known volume of the homogenate.

    • Add the derivatization reagent and heat the sample to facilitate the reaction, which makes the this compound volatile.[8]

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS.

    • The sample is vaporized and separated on a capillary column.

    • The separated compounds enter the mass spectrometer, where they are ionized and fragmented.

  • Quantification:

    • Identify the derivatized this compound based on its retention time and mass spectrum.

    • Quantify the amount of this compound using a standard curve prepared with known concentrations of this compound or by using a stable isotope-labeled internal standard.

Data Presentation

The following table summarizes representative concentrations of free this compound in various tissues from rats, as reported in the literature.

TissueThis compound Concentration (µmol/g wet weight)Reference
Liver1.98 ± 0.11Williamson et al. (1967)
Brain (Parietal Lobe)0.264Bon E.I. et al. (2023)[2][5]
Muscle~0.5 - 1.5Varies with nutritional state
Kidney~1.0 - 2.0Varies with physiological state

Note: this compound concentrations can vary significantly depending on the species, age, nutritional, and physiological state of the animal.

Visualizations

experimental_workflow tissue Tissue Collection homogenization Homogenization in Buffer tissue->homogenization centrifugation Centrifugation homogenization->centrifugation supernatant Supernatant Collection (Tissue Homogenate) centrifugation->supernatant deproteinization Deproteinization (Optional) supernatant->deproteinization analysis This compound Determination (Enzymatic, HPLC, or GC-MS) supernatant->analysis deproteinization->analysis data Data Analysis analysis->data

Caption: General experimental workflow for the determination of this compound in tissue homogenates.

glucose_alanine_cycle cluster_muscle Muscle cluster_liver Liver Glucose_M Glucose Pyruvate_M Pyruvate Glucose_M->Pyruvate_M Glycolysis Alanine_M This compound Pyruvate_M->Alanine_M Alanine_L This compound Alanine_M->Alanine_L Bloodstream Glutamate_M Glutamate Glutamate_M->Pyruvate_M ALT aKG_M α-Ketoglutarate aKG_M->Glutamate_M AminoAcids Amino Acids AminoAcids->aKG_M Transamination Glucose_L Glucose Glucose_L->Glucose_M Bloodstream Pyruvate_L Pyruvate Pyruvate_L->Glucose_L Gluconeogenesis Glutamate_L Glutamate Pyruvate_L->Glutamate_L ALT Alanine_L->Pyruvate_L aKG_L α-Ketoglutarate Glutamate_L->aKG_L Urea Urea aKG_L->Urea Urea Cycle

Caption: The Glucose-Alanine Cycle between muscle and liver.

enzymatic_assay This compound L-Alanine Pyruvate Pyruvate This compound->Pyruvate ColoredProduct Colored/Fluorescent Product Pyruvate->ColoredProduct Probe Probe (Reduced) Probe->ColoredProduct Enzyme This compound Converting Enzyme Enzyme->this compound Developer Development Mix Developer->Pyruvate

Caption: Principle of the coupled enzymatic assay for L-Alanine determination.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Signal Intensity in Alanine Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low signal intensity during alanine (B10760859) mass spectrometry experiments.

Frequently Asked questions (FAQs)

Q1: What are the most common causes of low signal intensity for this compound in mass spectrometry?

Low signal intensity for this compound can stem from several factors throughout the analytical workflow. The most common causes include:

  • Suboptimal Sample Preparation: Inadequate extraction of this compound from the sample matrix, sample loss during cleanup steps, or the presence of interfering substances can significantly reduce signal intensity.[1] For instance, improper protein hydrolysis can lead to incomplete release of this compound from proteins.

  • Poor Ionization Efficiency: this compound, being a small and polar molecule, can exhibit poor ionization efficiency, especially in electrospray ionization (ESI).[2][3][4] The choice of ionization mode (positive or negative) and the composition of the mobile phase can have a substantial impact on the signal.

  • Matrix Effects: Co-eluting compounds from the sample matrix (e.g., salts, phospholipids (B1166683) in plasma) can suppress the ionization of this compound, leading to a lower signal.[1][5][6] This is a significant challenge in the analysis of complex biological samples.

  • Inefficient Derivatization (if applicable): When using derivatization to enhance signal, incomplete reactions, degradation of the derivative, or use of a suboptimal derivatization reagent can all lead to poor signal intensity.[2][3]

  • Instrumental Issues: Incorrect mass spectrometer settings, a contaminated ion source, or a poorly calibrated instrument can all contribute to low signal intensity.[2]

Q2: Should I analyze this compound in positive or negative ionization mode?

The optimal ionization mode for this compound depends on the specific analytical method, including the choice of mobile phase and whether derivatization is used.

  • Underivatized this compound: For underivatized this compound, positive ion mode is commonly used, often with an acidic mobile phase to promote protonation ([M+H]+).[4][7] However, some studies have shown that negative ion mode can offer better sensitivity for certain amino acids, so it is recommended to test both polarities during method development.

  • Derivatized this compound: The choice of ionization mode for derivatized this compound is dictated by the chemical properties of the derivatizing agent. Many derivatization reagents are designed to introduce a readily ionizable group that works well in positive ion mode. For example, AccQ-Tag derivatized amino acids are typically analyzed in positive ion mode.

Q3: When should I consider using derivatization for this compound analysis?

Derivatization is a chemical modification of the analyte to improve its analytical properties. For this compound, derivatization is often employed to:

  • Increase Signal Intensity: By adding a functional group that is more easily ionized, derivatization can significantly enhance the mass spectrometry signal. Some derivatization reagents can lead to signal enhancements of several orders of magnitude.[8]

  • Improve Chromatographic Retention and Peak Shape: this compound is a polar molecule and may have poor retention on traditional reversed-phase liquid chromatography (LC) columns. Derivatization can increase its hydrophobicity, leading to better retention and chromatographic separation.[2][3]

  • Enable Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: this compound is not volatile enough for direct GC-MS analysis. Derivatization is a necessary step to increase its volatility.[2]

Q4: What are some common derivatization reagents for this compound?

Several derivatization reagents are available for amino acid analysis. The choice of reagent depends on the analytical technique (LC-MS or GC-MS) and the specific requirements of the assay.

Derivatization ReagentAnalytical TechniqueTypical Signal EnhancementKey Considerations
MTBSTFA (N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide)GC-MSHighProduces stable derivatives with characteristic fragmentation patterns. Requires anhydrous conditions.[2][9]
AccQ-Tag (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate)LC-MSSignificantReacts with primary and secondary amines to form stable, fluorescent derivatives that ionize well in ESI-MS.[10][11]
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide)LC-MSGoodChiral reagent used for separating D- and L-amino acid enantiomers. Provides good sensitivity in negative ion mode.[12]
AQC (6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate)LC-MSSignificantSimilar to AccQ-Tag, provides stable derivatives with good ionization efficiency.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low signal intensity issues in this compound mass spectrometry.

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Detailed Methodologies

Experimental Protocol 1: GC-MS Analysis of this compound with MTBSTFA Derivatization

This protocol is adapted from established methods for the derivatization of amino acids for GC-MS analysis.[2]

1. Sample Preparation: a. For protein-bound this compound, perform acid hydrolysis of the protein sample (e.g., 6N HCl at 110°C for 24 hours). b. Dry the hydrolyzed sample completely under a stream of nitrogen or by lyophilization. It is crucial to ensure the sample is free of water as moisture can interfere with the derivatization reaction.

2. Derivatization: a. To the dried sample, add 50 µL of acetonitrile (B52724) and 50 µL of MTBSTFA (+ 1% TBDMSCI). b. Vortex the mixture for 30 seconds. c. Heat the mixture at 70°C for 30 minutes.

3. GC-MS Analysis: a. Inject 1 µL of the derivatized sample into the GC-MS system. b. GC Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar.
  • Inlet Temperature: 250°C.
  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow of 1 mL/min. c. MS Conditions:
  • Ion Source: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Scan Range: m/z 50-500.

DerivatizationReaction cluster_reactants Reactants cluster_products Products This compound This compound Derivatizedthis compound Di-TBDMS-Alanine This compound->Derivatizedthis compound + MTBSTFA MTBSTFA MTBSTFA MTBSTFA->Derivatizedthis compound Byproducts Byproducts

Experimental Protocol 2: LC-MS/MS Analysis of Underivatized this compound

This protocol is a general guide for the analysis of underivatized this compound in biological fluids.[13][14]

1. Sample Preparation: a. Protein Precipitation: For plasma or serum samples, precipitate proteins by adding 3 volumes of ice-cold acetonitrile or methanol. b. Vortex the mixture vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C. c. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. d. Reconstitute the dried extract in the initial mobile phase.

2. LC-MS/MS Analysis: a. LC Conditions:

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often preferred for retaining polar analytes like this compound. A C18 column can also be used with appropriate mobile phases.
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A typical gradient would start with a high percentage of mobile phase B, ramping down to a lower percentage to elute the polar analytes.
  • Flow Rate: 0.3-0.5 mL/min.
  • Column Temperature: 40°C. b. MS/MS Conditions:
  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.
  • Multiple Reaction Monitoring (MRM):
  • This compound: Precursor ion (Q1) m/z 90.1 -> Product ion (Q3) m/z 44.2.
  • Source Parameters: Optimize capillary voltage, gas temperatures, and gas flow rates for maximum this compound signal.

Quantitative Data Summary

The following tables provide an overview of expected detection limits and the impact of various factors on this compound signal intensity.

Table 1: Expected Limits of Detection (LOD) and Quantitation (LOQ) for this compound

Analytical MethodMatrixLODLOQReference
LC-MS/MS (Underivatized)Plasma0.60 µM2.0 µM[15]
LC-MS/MS (Underivatized)Cell Culture Media-1 fmol on-column[16]
LC-MS/MS (AccQ-Tag)Biological Samples-Sub-picomole[11]

Table 2: Factors Influencing this compound Signal Intensity

FactorEffect on SignalRecommended Action
Sample Cleanup Can significantly improve signal by reducing matrix effects.Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for complex matrices.[1]
Derivatization Generally increases signal intensity significantly.Use reagents like MTBSTFA (GC-MS) or AccQ-Tag (LC-MS) for low abundance samples.[2]
Ionization Mode Positive ion mode is common for underivatized this compound.Test both positive and negative ion modes during method development to determine the optimal polarity.
Mobile Phase Additives Can enhance or suppress ionization.Formic acid (0.1%) is a common additive to promote protonation in positive ESI. Avoid non-volatile buffers.[17][18]
Chromatography HILIC can improve retention and signal for underivatized this compound compared to reversed-phase.Consider using a HILIC column for the analysis of underivatized this compound.[3][4][19]

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References

Technical Support Center: Optimizing HPLC Separation of Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) separation of amino acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating alanine (B10760859) and other amino acids by HPLC?

Amino acids, including this compound, are small, polar, and often lack a strong UV chromophore, making their separation and detection by conventional reversed-phase HPLC challenging.[1][2][3] Their high polarity leads to poor retention on nonpolar stationary phases.[2][4] To address this, derivatization is often employed to enhance detectability and improve chromatographic retention.[1][3][5]

Q2: What are the most common HPLC modes for amino acid separation?

The most prevalent HPLC modes for amino acid analysis are:

  • Reversed-Phase HPLC (RP-HPLC): This is the most common technique, typically requiring derivatization of the amino acids to increase their hydrophobicity and allow for UV or fluorescence detection.[6][7][8]

  • Ion-Exchange Chromatography (IEC): A classic and robust method that separates amino acids based on their net charge.[9][10][11] It is often coupled with post-column derivatization.[9][10]

  • Hydrophilic Interaction Chromatography (HILIC): This technique is suitable for separating polar compounds like underivatized amino acids.[12][13][14]

Q3: Is derivatization necessary for all amino acid HPLC analyses?

While most amino acids lack strong native UV absorbance or fluorescence, some with aromatic rings (phenylthis compound, tyrosine, tryptophan) can be detected at lower UV wavelengths (250-280 nm). However, for sensitive and comprehensive analysis of all amino acids, including this compound, derivatization is highly recommended.[1][3] It significantly improves detection limits and chromatographic performance.[5] Direct analysis of underivatized amino acids is possible, often using HILIC or specialized mixed-mode columns, but can present challenges with retention and sensitivity.[2][4]

Q4: What are the differences between pre-column and post-column derivatization?

FeaturePre-Column DerivatizationPost-Column Derivatization
Process Amino acids are derivatized before injection onto the HPLC column.[5][6]Amino acids are separated first and then derivatized after the column and before the detector.[6][10]
Advantages - Higher sensitivity.[6] - Lower reagent consumption.[6] - A wider variety of reagents can be used.[6]- High reproducibility and automation.[6][9] - Less susceptible to matrix effects.[6] - Minimal sample preparation.[10]
Disadvantages - Potential for multiple derivative products. - Reagent peaks may interfere with the chromatogram.[5]- Limited choice of reagents.[6] - Requires additional hardware (reagent pump, mixing tee, reaction coil).[10]
Common Reagents o-Phthalaldehyde (B127526) (OPA), Phenylisothiocyanate (PITC), Dansyl Chloride, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), 9-fluorenylmethylchloroformate (FMOC-Cl).[1][6][15]Ninhydrin (B49086), o-Phthalaldehyde (OPA).[5][6][10]

Troubleshooting Guides

Poor Peak Shape (Tailing or Fronting)

Q: My this compound peak is tailing. What are the possible causes and solutions?

Peak tailing can be caused by several factors, often related to interactions between the analyte and the stationary phase or issues within the HPLC system itself.

Possible CauseSolution
Column Overload Decrease the sample concentration or injection volume.[16]
Secondary Interactions Use a mobile phase with a pH that ensures the analyte is in a single ionic form. Add a competing base or acid to the mobile phase. Consider a different column chemistry.
Column Contamination/Degradation If using a guard column, replace it. Try back-flushing the analytical column. If the issue persists, the column may need replacement.[16][17]
Inappropriate Sample Solvent Dissolve the sample in the initial mobile phase whenever possible.[16]
Extra-column Band Broadening Use shorter, narrower internal diameter tubing between the injector, column, and detector. Ensure all fittings are secure to minimize dead volume.[16]

Q: I am observing peak fronting. What could be the cause?

Peak fronting is less common but can occur due to sample overload or poor sample solubility.[16]

Possible CauseSolution
Sample Overload Dilute the sample or reduce the injection volume.[16]
Poor Sample Solubility Ensure the sample is fully dissolved in the injection solvent. You may need to change the solvent, ensuring its compatibility with the mobile phase.[16]
Column Collapse Operate within the column's recommended pressure and pH ranges.[16]
Retention Time Variability

Q: My retention times are drifting. How can I stabilize them?

Consistent retention times are crucial for reliable identification and quantification. Drifting retention times often point to issues with the mobile phase, column equilibration, or temperature control.

Possible CauseSolution
Poor Column Equilibration Increase the column equilibration time between runs, especially for gradient methods.[17]
Mobile Phase Composition Change Prepare fresh mobile phase daily. For buffered mobile phases, ensure the pH is accurately and consistently prepared.[17]
Inadequate Temperature Control Use a column oven to maintain a constant temperature.[17][18] Even small temperature fluctuations can affect retention times.[18]
Leaks in the System Check for any loose fittings, especially between the pump, injector, column, and detector.
Poor Resolution

Q: I am not getting baseline separation between this compound and an adjacent amino acid peak. How can I improve the resolution?

Improving resolution often involves optimizing the mobile phase composition, pH, or temperature, or selecting a more appropriate stationary phase.

Optimization StrategyDetails
Adjust Mobile Phase Strength In reversed-phase, decrease the organic solvent percentage to increase retention and potentially improve separation. In HILIC, increasing the aqueous component will decrease retention.
Optimize Mobile Phase pH The pH of the mobile phase is a critical parameter as it affects the ionization state of amino acids.[19][20] Fine-tuning the pH can significantly alter the selectivity between two co-eluting peaks.[19][21]
Change Organic Modifier Switching between acetonitrile (B52724) and methanol (B129727) can alter selectivity due to different solvent properties.
Adjust Column Temperature Changing the temperature can affect the selectivity of the separation.[18][22] A change of even a few degrees can sometimes resolve critical pairs.[18]
Select a Different Column If mobile phase optimization is insufficient, consider a column with a different stationary phase chemistry (e.g., C18 vs. Phenyl-Hexyl) or a different particle size for higher efficiency.
Modify Gradient Profile For gradient separations, a shallower gradient around the elution time of the critical pair can improve resolution.

Experimental Protocols

Protocol 1: Pre-Column Derivatization with OPA for RP-HPLC

This protocol outlines a general procedure for the pre-column derivatization of amino acids with o-phthalaldehyde (OPA) followed by reversed-phase HPLC analysis.

1. Reagent Preparation:

  • Borate (B1201080) Buffer (0.4 M, pH 10.2): Dissolve boric acid in water and adjust the pH with a concentrated sodium hydroxide (B78521) solution.

  • OPA Reagent: Dissolve OPA in methanol, then add 3-mercaptopropionic acid (3-MPA).

2. Derivatization Procedure:

  • In an autosampler vial, mix the amino acid standard or sample with the borate buffer.

  • Add the OPA reagent.

  • Allow the reaction to proceed for a short, defined time (e.g., 1-2 minutes) at room temperature.[23] The derivatization can be automated in the autosampler.[23][24]

  • Inject the derivatized sample onto the HPLC system.

3. HPLC Conditions:

ParameterTypical Value
Column C18 Reversed-Phase (e.g., 150 x 4.6 mm, 5 µm)[19]
Mobile Phase A Aqueous buffer (e.g., 40 mM Sodium Phosphate, pH 7.8)[24]
Mobile Phase B Acetonitrile/Methanol/Water mixture (e.g., 45:45:10 v/v/v)[24]
Gradient A time-based gradient from a low to a high percentage of Mobile Phase B.[19][24]
Flow Rate 1.0 - 2.0 mL/min[19][24]
Column Temperature 30 - 40 °C[25][24]
Detection Fluorescence (Excitation: ~340 nm, Emission: ~450 nm) or UV (~338 nm)[24]
Protocol 2: Ion-Exchange Chromatography with Post-Column Ninhydrin Derivatization

This protocol describes the separation of amino acids using ion-exchange chromatography followed by post-column derivatization with ninhydrin.

1. Sample Preparation:

  • For protein hydrolysates, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to release individual amino acids.[3]

  • For free amino acids in biological fluids, deproteinization is often necessary.[10]

2. HPLC Conditions:

ParameterTypical Value
Column Cation-exchange resin (Sodium or Lithium form).[9][10]
Mobile Phase A series of aqueous buffers with increasing pH and/or cation concentration (e.g., sodium or lithium citrate (B86180) buffers).[9][10] A gradient is typically used.[9]
Flow Rate Typically lower than RP-HPLC, e.g., 0.2 - 0.8 mL/min.
Column Temperature Elevated temperatures (e.g., 50 - 70 °C) are often used to improve separation efficiency.

3. Post-Column Derivatization System:

  • The eluent from the column is mixed with the ninhydrin reagent using a T-fitting.

  • The mixture passes through a reaction coil heated to a high temperature (e.g., 100-130°C) to facilitate the color-forming reaction.[10]

  • The colored derivatives then flow to a UV-Vis detector.

4. Detection:

  • Visible detection at 570 nm (for primary amino acids) and 440 nm (for secondary amino acids like proline).

Visualizations

HPLC_Workflow cluster_pre Pre-Column Derivatization Workflow cluster_post Post-Column Derivatization Workflow Sample Amino Acid Sample Mix_pre Mix & React Sample->Mix_pre Reagent_pre Derivatization Reagent (e.g., OPA, PITC) Reagent_pre->Mix_pre Derivatized_Sample Derivatized Sample Mix_pre->Derivatized_Sample HPLC_pre RP-HPLC Separation Derivatized_Sample->HPLC_pre Detector_pre UV or Fluorescence Detector HPLC_pre->Detector_pre Sample_post Amino Acid Sample HPLC_post Ion-Exchange Chromatography Sample_post->HPLC_post Mix_post Mix with Reagent HPLC_post->Mix_post Reaction_Coil Heated Reaction Coil Mix_post->Reaction_Coil Reagent_post Derivatization Reagent (e.g., Ninhydrin) Reagent_post->Mix_post Detector_post Visible Detector Reaction_Coil->Detector_post

Caption: Comparison of pre-column and post-column derivatization workflows in HPLC.

Troubleshooting_Logic Start Poor Separation of this compound Check_Peak_Shape Check Peak Shape Start->Check_Peak_Shape Check_Retention Check Retention Time Start->Check_Retention Check_Resolution Check Resolution Start->Check_Resolution Tailing Tailing? Check_Peak_Shape->Tailing Drifting Drifting? Check_Retention->Drifting CoElution Co-elution? Check_Resolution->CoElution Fronting Fronting? Tailing->Fronting No Reduce_Conc Reduce Concentration/ Injection Volume Tailing->Reduce_Conc Yes Fronting->Reduce_Conc Yes Check_Solvent Check Sample Solvent Fronting->Check_Solvent No Reduce_Conc->Check_Solvent Check_Column Check Column Health Check_Solvent->Check_Column Drifting->Check_Resolution No Equilibrate Increase Equilibration Time Drifting->Equilibrate Yes Fresh_Mobile_Phase Prepare Fresh Mobile Phase Equilibrate->Fresh_Mobile_Phase Check_Temp Check Temperature Control Fresh_Mobile_Phase->Check_Temp CoElution->Start No Optimize_Mobile_Phase Optimize Mobile Phase (pH, % Organic) CoElution->Optimize_Mobile_Phase Yes Optimize_Temp Adjust Temperature Optimize_Mobile_Phase->Optimize_Temp Change_Column Change Column Optimize_Temp->Change_Column

Caption: A logical workflow for troubleshooting common HPLC separation issues.

References

Technical Support Center: Troubleshooting Enzymatic Alanine Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common interferences encountered during enzymatic alanine (B10760859) aminotransferase (ALT) assays. The information is tailored for researchers, scientists, and drug development professionals to help ensure accurate and reliable results.

Frequently Asked questions (FAQs)

Q1: What are the most common sources of interference in enzymatic this compound assays?

The most common endogenous interferences in enzymatic this compound assays are hemolysis, lipemia, and icterus.[1][2] These substances, present in the sample, can lead to erroneous results by affecting the photometric measurement or reacting with assay reagents.[1][3] Other potential interferences include high concentrations of pyruvate (B1213749), certain drugs, and contamination.[4][5][6][7]

Q2: How does hemolysis interfere with the this compound assay?

Hemolysis is the rupture of red blood cells, which releases hemoglobin and other intracellular components into the serum or plasma.[1][8] Hemoglobin absorbs light at wavelengths commonly used in enzymatic assays (340-400 nm and 540-580 nm), leading to spectral interference.[1] Additionally, the release of intracellular enzymes, such as AST and to a lesser extent ALT, can falsely elevate measured enzyme activity.[8]

Q3: What is lipemia and how does it affect the assay?

Lipemia refers to the turbidity of a sample caused by an accumulation of lipoproteins, primarily chylomicrons and very-low-density lipoproteins (VLDL).[9][10] This turbidity scatters light, causing spectral interference in photometric assays, particularly at lower wavelengths where many enzymatic reactions are monitored (e.g., 340 nm for NADH consumption).[10][11] Lipemia can also cause a "volume displacement effect," where the increased lipid volume leads to a spuriously low concentration of the analyte.[1]

Q4: What is icterus and what is its mechanism of interference?

Icterus is the yellow discoloration of serum or plasma due to high levels of bilirubin (B190676).[1] Bilirubin can cause spectral interference due to its own absorbance profile.[3] It can also interfere chemically by reacting with assay reagents, which can either increase or decrease the measured analyte value.[3][12] The interference can be influenced by the ratio of conjugated to unconjugated bilirubin.[3]

Q5: Can high levels of pyruvate in the sample affect the assay?

Yes, high concentrations of endogenous pyruvate can interfere with enzymatic this compound assays that rely on the conversion of pyruvate to lactate (B86563) by lactate dehydrogenase (LDH) and the corresponding oxidation of NADH.[4][13] The presence of pyruvate at the start of the reaction can lead to a rapid initial consumption of NADH, which may affect the accuracy of the ALT activity measurement, especially if the instrument's blanking procedure is not adequate.[4]

Troubleshooting Guides

Issue 1: Abnormally High or Unexpected this compound Aminotransferase (ALT) Activity

Possible Cause:

  • Hemolysis: Release of intracellular ALT and other enzymes from red blood cells.[8]

  • Lipemia: Positive interference at moderate to severe levels.[14][15]

  • Certain Drugs: Some medications can induce liver injury, leading to a true elevation of ALT, while others can directly interfere with the assay chemistry.[7][16]

Troubleshooting Steps:

  • Visual Inspection: Check the sample for any pink or red discoloration (hemolysis) or turbidity (lipemia).[1]

  • Review Medication History: Check if the subject has been administered any drugs known to interfere with ALT levels or assays.[6][16]

  • Quantitative Interference Check: If your analyzer has the capability, check the hemolysis (H), icterus (I), and lipemia (L) indices.

  • Mitigation:

    • For hemolysis, prevention is key as the interference is difficult to correct. A new, carefully collected sample is recommended.[1]

    • For lipemia, high-speed centrifugation can be used to clarify the sample.[17][18]

Issue 2: Falsely Low or Negative this compound Aminotransferase (ALT) Activity

Possible Cause:

  • Lipemia: Can cause negative interference, particularly at mild concentrations.[14][15] It can also lead to a volume displacement effect.[1]

  • Icterus: High bilirubin levels can chemically interfere with the assay reagents, leading to decreased results.[19]

  • Improper Sample Storage: Pyruvate levels can decrease over time in whole blood samples stored at 4°C before deproteinization, potentially affecting assays where pyruvate is a key component.[20]

Troubleshooting Steps:

  • Visual Inspection: Examine the sample for turbidity (lipemia) or dark yellow/brown color (icterus).[1]

  • Check L and I Indices: If available on your analyzer, check the lipemia and icterus indices.

  • Mitigation:

    • For lipemia, use high-speed or ultracentrifugation to remove lipids.[12][17]

    • For icterus, sample dilution may reduce the bilirubin concentration to a level below the interference threshold.[1]

Issue 3: High Background Signal or Absorbance in the Blank Reaction

Possible Cause:

  • Lipemia: The turbidity of lipemic samples causes light scattering, leading to a high initial absorbance.[10]

  • Hemolysis: Hemoglobin absorbs light at the wavelengths used for monitoring NADH consumption (340 nm).[1]

  • Substrate Instability: Spontaneous degradation of assay substrates can lead to a high background signal.[2]

  • Contaminated Reagents: Contamination in buffers or reagents can contribute to the background signal.[21]

Troubleshooting Steps:

  • Assess Sample Quality: Visually inspect the sample for lipemia or hemolysis.

  • Reagent Blank: Run a reagent blank (without the sample) to check for contamination or substrate degradation.

  • Mitigation:

    • For lipemic samples, clarification by centrifugation is recommended.[17]

    • If hemolysis is present, a new sample should be requested.[1]

    • If the reagent blank is high, prepare fresh buffers and reagents.[21]

Data Presentation

Table 1: Effect of Hemolysis on this compound Aminotransferase (ALT) Activity

Hemoglobin Concentration (g/L)Interference LevelEffect on ALT ActivityReference
< 2.5Not significantNo clinically significant interference observed.[22]
2.5 - 4.5SevereNo significant interference was reported in one study up to these levels.[22][23]
> 0.5DetectableCan cause elevations in liver enzymes.[24]

Note: The impact of hemolysis can be method-dependent. Some studies indicate that even low levels of hemolysis can affect results for other enzymes like AST more significantly than for ALT.[22]

Table 2: Effect of Lipemia on this compound Aminotransferase (ALT) Activity

Lipemia Level (Triglyceride Concentration)Interference EffectReference
Mild (e.g., 400 mg/dL)Negative interference[14][15]
Moderate (e.g., 1000 mg/dL)Positive interference[14][15]
Severe (e.g., 2000 mg/dL)Positive interference[14][15]

Note: The direction and magnitude of interference can vary depending on the assay methodology and the specific lipid composition of the sample.[9]

Table 3: Effect of Icterus on this compound Aminotransferase (ALT) Activity

Bilirubin ConcentrationInterference EffectReference
> 10 mg/dLCan cause clinically significant interference.[3]
60 mg/dLCan affect ALT results.[25]

Note: The interference from icterus is highly method-dependent and can be influenced by the proportion of conjugated and unconjugated bilirubin.[3]

Experimental Protocols

Protocol 1: Removal of Lipemic Interference by High-Speed Centrifugation

This protocol describes a general method for clarifying lipemic serum or plasma samples.

Materials:

  • Lipemic serum or plasma sample

  • High-speed microcentrifuge (capable of at least 10,000 x g)

  • Clean microcentrifuge tubes

Procedure:

  • Transfer an aliquot of the lipemic sample to a clean microcentrifuge tube.

  • Centrifuge the sample at a high speed (e.g., 12,900 rpm or >10,000 x g) for 10-15 minutes.[26]

  • After centrifugation, the lipids will form a creamy layer at the top.

  • Carefully aspirate the clear infranatant (the serum or plasma below the lipid layer) for analysis. Avoid disturbing the lipid layer.

  • Analyze the clarified sample using the standard enzymatic this compound assay protocol.

Note: While high-speed centrifugation is effective for many analytes, ultracentrifugation may be required for severely lipemic samples.[12]

Visualizations

experimental_workflow Workflow for Handling Interfering Substances start Sample Received for ALT Assay visual_inspection Visual Inspection for Hemolysis, Icterus, Lipemia start->visual_inspection analyzer_indices Check H, I, L Indices (if available) visual_inspection->analyzer_indices interference_detected Interference Detected analyzer_indices->interference_detected no_interference No Interference Detected proceed_assay Proceed with Standard Assay Protocol no_interference->proceed_assay report_results Report Results proceed_assay->report_results interference_detected->no_interference No hemolysis Hemolysis interference_detected->hemolysis Yes lipemia Lipemia interference_detected->lipemia Yes icterus Icterus interference_detected->icterus Yes request_new_sample Request New Sample hemolysis->request_new_sample centrifugation High-Speed Centrifugation lipemia->centrifugation dilution Sample Dilution icterus->dilution request_new_sample->start centrifugation->proceed_assay dilution->proceed_assay

Caption: Workflow for identifying and managing common interferences in ALT assays.

signaling_pathway Enzymatic Reaction Pathway for ALT Assay cluster_alt ALT Reaction cluster_ldh Indicator Reaction This compound L-Alanine alt ALT This compound->alt akg α-Ketoglutarate akg->alt pyruvate Pyruvate ldh LDH pyruvate->ldh glutamate L-Glutamate alt->pyruvate alt->glutamate nadh NADH + H+ nadh->ldh measurement Measure Decrease in Absorbance at 340 nm nadh->measurement nad NAD+ lactate Lactate ldh->nad ldh->lactate

Caption: Coupled enzymatic reaction for the determination of ALT activity.

References

Technical Support Center: Overcoming Matrix Effects in Alanine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in alanine (B10760859) quantification.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in this compound quantification?

A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[1] In the context of this compound quantification, particularly in biological matrices like plasma, serum, or tissue homogenates, these effects can lead to either ion suppression or enhancement.[2][3] This interference can significantly impact the accuracy, precision, and reproducibility of liquid chromatography-mass spectrometry (LC-MS) analyses.[3][4] The primary sources of these interferences in biological samples are endogenous components such as phospholipids (B1166683), salts, and proteins that can co-elute with this compound and affect its ionization in the mass spectrometer's source.[1][5]

Q2: How can I determine if my this compound quantification is affected by matrix effects?

A2: Two primary methods are used to assess the presence and extent of matrix effects:

  • Post-Column Infusion (Qualitative Assessment): This technique helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[1][3] A constant flow of an this compound standard solution is introduced into the mobile phase after the analytical column but before the mass spectrometer. A blank matrix extract is then injected. Any dip or peak in the otherwise stable baseline signal for this compound indicates the retention times at which matrix components are causing ion suppression or enhancement, respectively.[1][3]

  • Post-Extraction Spike (Quantitative Assessment): This is considered the "gold standard" for quantifying matrix effects.[1] It involves comparing the peak response of this compound spiked into a pre-extracted blank matrix sample to the response of this compound in a neat (clean) solvent at the same concentration.[1][6] The ratio of these responses provides a quantitative measure of the matrix effect, known as the Matrix Factor (MF).[1]

Q3: What is a Matrix Factor (MF) and how is it interpreted?

A3: The Matrix Factor (MF) is a quantitative measure of the matrix effect, calculated using the post-extraction spike method.[1] It is the ratio of the analyte's peak response in the presence of the matrix (spiked post-extraction) to its response in a neat solution.[1] The interpretation of the MF is summarized in the table below.

Matrix Factor (MF)InterpretationRecommended Action
0.8 – 1.2 No significant matrix effectProceed with method validation.
< 0.8 Ion SuppressionImprove sample cleanup; optimize chromatography; use a stable isotope-labeled internal standard.[1]
> 1.2 Ion EnhancementImprove sample cleanup; investigate the source of enhancement; use a stable isotope-labeled internal standard.[1]

Troubleshooting Guide

Issue: I'm observing significant ion suppression in my this compound analysis.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Insufficient Sample Cleanup Endogenous matrix components, especially phospholipids, are a major cause of ion suppression.[5] Enhance your sample preparation protocol. Techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) can effectively remove these interfering substances.[2][5][7] For complex matrices, a combination of these techniques may be necessary.[5]
Co-elution of this compound with Matrix Components Optimize your chromatographic conditions to better separate this compound from interfering matrix components.[2] This can be achieved by adjusting the mobile phase composition, gradient profile, or switching to a different column chemistry (e.g., HILIC for polar analytes like this compound).[8][9]
Inappropriate Internal Standard If you are not using a stable isotope-labeled (SIL) internal standard, your current internal standard may not be adequately compensating for the matrix effects. SIL internal standards, such as ¹³C- or ¹⁵N-labeled this compound, co-elute with the analyte and experience the same degree of ion suppression or enhancement, thus providing more accurate quantification.[2][10][11]
High Sample Concentration If the concentration of matrix components is too high, it can overwhelm the ionization source. A simple dilution of the sample extract can sometimes mitigate matrix effects, provided the this compound concentration remains above the limit of quantification.[6][8]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

This protocol allows for the quantitative determination of matrix effects by calculating the Matrix Factor (MF).[1]

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound and its stable isotope-labeled internal standard (SIL-IS) into the final analysis solvent (e.g., mobile phase).

    • Set B (Post-Spike Matrix): Extract at least six different lots of blank biological matrix (e.g., plasma). After the final extraction step, spike the resulting clean extract with this compound and its SIL-IS at the same concentration as Set A.[1]

    • Set C (Blank Matrix): Analyze the extracted blank matrix without any spiked analyte or IS to check for interferences at the retention time of this compound.[1]

  • LC-MS/MS Analysis: Analyze all three sets of samples using your validated LC-MS/MS method.

  • Calculation of Matrix Factor (MF):

    • MF = (Peak Area of this compound in Set B) / (Peak Area of this compound in Set A)[1]

    • IS-Normalized MF = (Peak Area Ratio of this compound/SIL-IS in Set B) / (Peak Area Ratio of this compound/SIL-IS in Set A)

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for this compound Quantification

This protocol describes a general procedure for cleaning up biological samples to reduce matrix effects.

Methodology:

  • Column Selection: Choose an appropriate SPE sorbent. For a polar analyte like this compound, a mixed-mode cation exchange (MCX) column can be effective in removing phospholipids and other interferences.[12]

  • Conditioning: Condition the SPE column with methanol (B129727) followed by water.[7]

  • Loading: Load the pre-treated sample (e.g., plasma diluted with a weak acid) onto the SPE column.[7]

  • Washing: Wash the column with a weak organic solvent (e.g., 5% methanol in water) to remove loosely bound interferences.[7]

  • Elution: Elute the retained this compound with a suitable solvent, such as methanol containing a small percentage of a strong acid (e.g., formic acid).[12]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.[7]

Visual Guides

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Sample (e.g., Plasma) ppt Protein Precipitation (e.g., Acetonitrile) start->ppt Add precipitating agent centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant evap Evaporation supernatant->evap reconstitute Reconstitution in Mobile Phase evap->reconstitute lcms LC-MS/MS Injection reconstitute->lcms data Data Acquisition and Processing lcms->data

Caption: A typical workflow for sample preparation and analysis in this compound quantification.

cluster_decision Troubleshooting Logic for Matrix Effects start Quantify Matrix Effect (Post-Extraction Spike) check_mf Is Matrix Factor (MF) between 0.8 and 1.2? start->check_mf proceed Proceed with Method Validation check_mf->proceed Yes troubleshoot Implement Mitigation Strategies check_mf->troubleshoot No reassess Re-evaluate Matrix Effect troubleshoot->reassess reassess->check_mf

Caption: A decision tree for addressing matrix effects in quantitative bioanalysis.

References

Alanine Scanning Mutagenesis Interpretation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of alanine (B10760859) scanning mutagenesis experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the interpretation of this compound scanning mutagenesis results.

Issue 1: A significant number of this compound mutants exhibit a complete loss of protein function or expression.

Possible Cause 1: Global Misfolding and Destabilization

This compound substitutions, particularly of residues in the protein core or at critical domain interfaces, can disrupt the overall protein structure, leading to misfolding and subsequent degradation.[1][2][3] This is a common pitfall where the observed loss of function is an indirect result of structural instability rather than the direct disruption of a functional site.

Troubleshooting Steps:

  • Assess Protein Stability:

    • Circular Dichroism (CD) Spectroscopy: Perform thermal denaturation studies on the wild-type and mutant proteins to determine their melting temperatures (Tm). A significant decrease in Tm for a mutant compared to the wild-type suggests reduced stability.

    • Differential Scanning Fluorimetry (DSF): This technique, also known as Thermal Shift Assay, can be used as a higher-throughput method to assess protein stability by monitoring fluorescence changes during thermal denaturation.

  • Verify Protein Expression and Solubility:

    • SDS-PAGE and Western Blot: Analyze total cell lysates and soluble/insoluble fractions to confirm if the mutant proteins are expressed and whether they are present in the soluble fraction. A lack of a corresponding band or its presence predominantly in the insoluble fraction indicates expression or folding issues.[4]

  • Computational Analysis:

    • Utilize protein stability prediction tools to computationally assess the likelihood that an this compound substitution will destabilize the protein structure.

Possible Cause 2: Disruption of Critical Structural Residues

Some residues are essential for maintaining the correct protein fold, and their mutation to this compound can be catastrophic for the protein's structure.

Troubleshooting Steps:

  • Structural Analysis:

    • If a protein structure is available, map the locations of the mutations that cause a complete loss of function. Residues buried in the hydrophobic core or involved in key structural motifs are more likely to be structurally critical.

  • Conservative Mutations:

    • If a residue is suspected to be structurally important, consider mutating it to a more conservative amino acid (e.g., valine or leucine) to maintain the size of the side chain and minimize structural perturbation.[5]

Issue 2: this compound scanning of a known interaction interface yields no "hotspot" residues.

Possible Cause 1: Diffuse or Additive Binding Energy

Not all protein-protein interactions are dominated by a few "hotspot" residues. The binding energy may be distributed across a larger interface, with multiple residues contributing modestly to the overall affinity.[6] In such cases, single this compound mutations may not result in a significant change in binding affinity.

Troubleshooting Steps:

  • Combinatorial Mutagenesis:

    • To investigate synergistic effects, create double or multiple mutants of residues at the interface.[6][7] A significant effect observed with a combination of mutations that had little individual effect would suggest an additive contribution to binding.

  • Alternative Scanning Techniques:

    • Hydrophile Scanning: Mutating residues to charged amino acids (e.g., lysine (B10760008) or glutamic acid) can provide complementary information about the interface.[8]

    • Saturation Mutagenesis: At key positions, mutate the residue to all other 19 amino acids to gain a more comprehensive understanding of the side-chain requirements for the interaction.

Possible Cause 2: Water-Mediated Interactions

The wild-type interaction may be mediated by a network of water molecules at the interface. An this compound substitution might disrupt this network in a way that is not energetically costly or is even slightly favorable, thus masking the importance of the original residue.

Troubleshooting Steps:

  • High-Resolution Structural Analysis:

    • Examine crystal structures of the protein complex for the presence of ordered water molecules at the interface.

  • Molecular Dynamics (MD) Simulations:

    • MD simulations of the wild-type and mutant complexes can provide insights into the dynamics of water molecules at the interface and how they are affected by the mutations.

Frequently Asked Questions (FAQs)

Q1: Why is this compound used for scanning mutagenesis?

A1: this compound is chosen for several reasons:

  • Minimalist Side Chain: Its methyl side chain is small and chemically inert, removing the specific interactions of the original side chain beyond the β-carbon without introducing significant steric hindrance or new chemical interactions.[5][9]

  • Maintains Backbone Conformation: this compound has a high propensity to adopt helical and sheet conformations, thus minimizing the perturbation of the local secondary structure.[5]

Q2: How should I interpret a result where an this compound mutation increases binding affinity or enzyme activity?

A2: An increase in affinity or activity upon mutation to this compound can be interpreted in several ways:

  • Removal of a Repulsive Interaction: The original side chain may have been involved in a sterically or electrostatically unfavorable interaction that is relieved by the smaller, neutral this compound side chain.

  • Improved Local Conformation: The mutation might induce a subtle conformational change that is more favorable for binding or catalysis.

  • Unexpected Interactions: In some cases, the this compound residue itself might establish new, favorable hydrophobic interactions.[6]

Q3: What are the limitations of interpreting this compound scanning data for residues that are already this compound in the wild-type protein?

A3: this compound scanning, by definition, cannot be performed on native this compound residues. To probe the function of a wild-type this compound, you would need to mutate it to a different amino acid. A common choice is glycine, which introduces conformational flexibility, or a bulkier residue like valine or leucine (B10760876) to probe for steric effects.

Q4: Can computational this compound scanning replace experimental approaches?

A4: Computational this compound scanning can be a powerful predictive tool to prioritize residues for experimental mutagenesis, thereby reducing the experimental workload.[10][11][12] However, it has its own set of limitations and the accuracy of the predictions can vary. Experimental validation is still considered the gold standard.[10][13]

Data Presentation

Table 1: Example of Quantitative Data from this compound Scanning of a Protein-Protein Interaction

This table summarizes the change in Gibbs free energy of binding (ΔΔG) for a series of this compound mutants at a protein-protein interface, as determined by Surface Plasmon Resonance (SPR). A positive ΔΔG indicates that the mutation destabilizes the interaction.

MutantKD (Wild-Type) (nM)KD (Mutant) (nM)ΔΔG (kcal/mol)Interpretation
Y50A1010002.73Critical hotspot
R52A105002.32Important hotspot
D55A101501.64Contributes to binding
L58A10250.54Minor contribution
S60A10120.12No significant effect
F63A105-0.41Mutation is stabilizing

Note: ΔΔG = RTln(KD,mutant / KD,wild-type), where R is the gas constant and T is the temperature in Kelvin.

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis for this compound Scanning

This protocol is based on a two-fragment PCR approach followed by Gibson assembly, which is efficient for generating multiple mutants.[14]

  • Primer Design: For each residue to be mutated to this compound, design two pairs of primers. The forward primer of the first pair and the reverse primer of the second pair should contain the codon for this compound. The primers should have overlapping regions for Gibson assembly.

  • PCR Amplification: For each mutant, perform two separate PCR reactions to amplify the two halves of the plasmid containing the desired mutation.

  • DpnI Digestion: Digest the PCR products with DpnI to remove the parental template DNA.

  • Gibson Assembly: Combine the two purified PCR fragments for each mutant in a Gibson assembly master mix and incubate at 50°C for 1 hour.

  • Transformation: Transform the assembled plasmids into competent E. coli cells.

  • Verification: Isolate plasmid DNA from individual colonies and verify the presence of the desired mutation by DNA sequencing.

Protocol 2: Expression and Purification of Mutant Proteins

  • Expression: Transform the verified mutant plasmids into an appropriate E. coli expression strain. Grow the cells to a suitable optical density and induce protein expression (e.g., with IPTG).

  • Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells by sonication or high-pressure homogenization.

  • Clarification: Centrifuge the lysate to pellet cell debris and insoluble proteins.

  • Affinity Chromatography: If the proteins are tagged (e.g., with a His-tag), purify the soluble fraction using the appropriate affinity chromatography resin.

  • Size-Exclusion Chromatography: As a final polishing step, use size-exclusion chromatography to separate the protein of interest from any remaining contaminants and aggregates.

  • Purity and Concentration Determination: Assess the purity of the final protein sample by SDS-PAGE and determine the concentration using a method such as the Bradford assay or by measuring the absorbance at 280 nm.[4][15][16]

Protocol 3: Surface Plasmon Resonance (SPR) for Binding Analysis

  • Ligand Immobilization: Immobilize the wild-type or mutant protein (the ligand) onto a sensor chip.

  • Analyte Injection: Inject a series of concentrations of the binding partner (the analyte) over the sensor surface and a reference surface.

  • Data Collection: Monitor the change in the refractive index in real-time to generate sensorgrams.

  • Regeneration: After each analyte injection, regenerate the sensor surface to remove the bound analyte.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[17][18][19][20][21]

Protocol 4: Enzyme Kinetics Assay

  • Assay Setup: Prepare a reaction mixture containing a buffered solution, any necessary cofactors, and a range of substrate concentrations.

  • Enzyme Addition: Initiate the reaction by adding a known amount of the purified wild-type or mutant enzyme.

  • Rate Measurement: Monitor the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry).[22][23][24][25]

  • Data Analysis: Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax for each enzyme variant.

Visualizations

experimental_workflow cluster_planning Phase 1: Design & Mutagenesis cluster_production Phase 2: Protein Production cluster_analysis Phase 3: Functional Analysis cluster_interpretation Phase 4: Interpretation A Residue Selection B Primer Design A->B C Site-Directed Mutagenesis B->C D Sequence Verification C->D E Protein Expression D->E F Purification E->F G Quality Control (SDS-PAGE, CD) F->G H Binding Assay (e.g., SPR) G->H I Activity Assay (e.g., Enzyme Kinetics) G->I J Data Analysis (ΔΔG, Km, Vmax) H->J I->J K Structural Mapping J->K L Conclusion K->L

Caption: Experimental workflow for this compound scanning mutagenesis.

logical_relationship Start This compound Mutant Shows Loss of Function FurtherTests Perform biophysical characterization (e.g., CD, DSF). Start->FurtherTests CheckStability Is the mutant protein structurally stable? DirectEffect Conclusion: Residue is likely directly involved in function (e.g., binding, catalysis). CheckStability->DirectEffect  Yes IndirectEffect Conclusion: Loss of function is likely an indirect effect of protein destabilization. CheckStability->IndirectEffect  No FurtherTests->CheckStability signaling_pathway Ligand Ligand Receptor Receptor Ligand->Receptor Binding (Interface for this compound Scan) ProteinX Protein X Receptor->ProteinX Activation ProteinY Protein Y ProteinX->ProteinY Interaction (Interface for this compound Scan) Effector Effector Protein ProteinY->Effector Response Cellular Response Effector->Response

References

Technical Support Center: D-Alanine Bacterial Studies

Author: BenchChem Technical Support Team. Date: December 2025

This center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address contamination issues in bacterial studies involving D-alanine.

Troubleshooting Guide

This section offers step-by-step guidance for identifying and resolving common contamination problems encountered during experiments.

Question: My bacterial culture shows unexpected turbidity, a rapid drop in pH (yellowing media), and poor growth of my target organism. What should I do?

Answer:

These are classic signs of bacterial contamination.[1][2] Swift action is necessary to prevent the loss of valuable cultures and widespread contamination of your laboratory environment.

Immediate Actions:

  • Isolate and Observe: Immediately separate the suspected culture flask or plate to prevent cross-contamination. Observe the culture under a microscope. Look for morphologies that differ from your target bacteria, such as cocci, rods, or spiral shapes, and note any unusual motility.[3]

  • Cease Work: Stop all work with other cultures in the same biosafety cabinet until the issue is resolved.

  • Discard Heavily Contaminated Cultures: For severe contamination, it is best to discard the culture.[1][3] Autoclave the contaminated flask and any associated materials before disposal.

  • Decontaminate: Thoroughly decontaminate the biosafety cabinet, incubator, and any equipment used with 70% ethanol (B145695) followed by a stronger disinfectant.[3]

Contamination Source Identification Workflow

The following workflow can help pinpoint the origin of the contamination.

G A Contamination Suspected (e.g., Turbidity, pH change) B Microscopic Examination A->B Step 1 C Check Sterility of Media and Reagents B->C Step 2 D Review Aseptic Technique and Lab Practices C->D Step 3 F Source Identified: Contaminated Reagent C->F Finding E Inspect Equipment (Incubator, Water Bath) D->E Step 4 G Source Identified: Technique Breach D->G Finding H Source Identified: Equipment Contamination E->H Finding I Action: Discard Reagent, Test New Lot F->I J Action: Retrain Personnel, Reinforce Protocols G->J K Action: Thoroughly Clean and Disinfect Equipment H->K G cluster_0 Cytoplasm cluster_1 Cell Wall L_Ala L-Alanine Alr Alanine Racemase (Alr) L_Ala->Alr Pyruvate Pyruvate Dat D-Amino Acid Transaminase (Dat) Pyruvate->Dat D_Ala_in D-Alanine Ddl D-Ala-D-Ala Ligase (Ddl) D_Ala_in->Ddl D_Ala_D_Ala D-Ala-D-Ala Dipeptide MurF MurF Ligase D_Ala_D_Ala->MurF UDP_MurNAc_Penta UDP-MurNAc-Pentapeptide Transport Transport UDP_MurNAc_Penta->Transport Alr->D_Ala_in Dat->D_Ala_in Ddl->D_Ala_D_Ala MurF->UDP_MurNAc_Penta UDP_MurNAc_Tri UDP-MurNAc-Tripeptide UDP_MurNAc_Tri->MurF PG Peptidoglycan Synthesis Transport->PG

References

Technical Support Center: Stabilizing Alanine in Samples for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stabilization of alanine (B10760859) in biological samples. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the long-term storage of samples containing this compound?

A1: For long-term stability, it is recommended to store samples at ultra-low temperatures. Storage at -80°C is preferable to -20°C as it significantly minimizes the degradation of this compound and the activity of related enzymes like this compound aminotransferase (ALT).[1] While storage at 4°C is suitable for short-term preservation (up to one week), significant degradation can occur over longer periods.[1][2]

Q2: How many times can I freeze and thaw my samples without affecting this compound concentrations?

A2: It is crucial to minimize freeze-thaw cycles as they can impact the stability of many analytes, including this compound.[3] While some studies have shown this compound to be relatively stable for a few cycles, it is best practice to aliquot samples into single-use vials before freezing to avoid repeated thawing and refreezing.[3]

Q3: Should I use plasma or serum for this compound analysis?

A3: Both plasma and serum can be used for this compound analysis. However, it is essential to process the blood sample promptly after collection. For serum, allow the blood to clot and then separate the serum by centrifugation. For plasma, use an appropriate anticoagulant like EDTA or heparin and separate the plasma by centrifugation within 30 minutes of collection.[4][5] When prolonged contact with blood cells is unavoidable, serum is often recommended due to the higher instability of some plasma analytes.[6][7]

Q4: What is the ideal pH for storing samples to ensure this compound stability?

A4: A neutral pH is generally recommended for the long-term storage of amino acids.[8] Both acidic and alkaline conditions can lead to the degradation of certain amino acids over time, especially with temperature fluctuations.[8]

Q5: Are there any stabilizing agents I can add to my samples to protect this compound?

A5: While specific stabilizing agents for free this compound in biological samples are not commonly reported, maintaining a stable, neutral pH and adding protease inhibitors (if protein degradation is a concern) can be beneficial. For purified protein solutions, amino acids themselves are sometimes used as stabilizers during processes like lyophilization.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low recovery of this compound in stored samples Sample degradation due to improper storage temperature.Ensure samples are consistently stored at -80°C for long-term storage. Avoid storage at -20°C or higher for extended periods.[1]
Repeated freeze-thaw cycles.Aliquot samples into single-use tubes before the initial freezing to prevent the need for repeated thawing.[3]
Inefficient extraction from the sample matrix.Optimize your sample preparation protocol. For solid samples like dried blood spots, ensure complete extraction using an appropriate solvent system. For liquid samples, consider protein precipitation followed by centrifugation to remove interfering proteins.[9][10]
Inconsistent or variable this compound measurements between aliquots Inconsistent sample handling and processing.Standardize your sample collection, processing, and storage procedures. Ensure all samples are treated identically.
Non-homogenous sample before aliquoting.Thoroughly but gently mix the sample before aliquoting to ensure a uniform distribution of analytes.
Unexpected increase in this compound concentration over time Potential contamination of the sample.Handle all samples under sterile conditions to prevent microbial growth, which could alter amino acid concentrations.
Hydrolysis of peptides and proteins in the sample.Store samples at -80°C to minimize enzymatic and chemical degradation of larger molecules into free this compound. Consider deproteinizing the sample before storage if feasible for your experimental design.[8]

Quantitative Data on this compound Stability

The stability of this compound is influenced by storage temperature and duration. The following tables summarize findings from various studies.

Table 1: Stability of this compound in Dried Blood Spots (DBS)

Storage DurationStorage ConditionThis compound StabilityReference
1-4 years4°C and 55-70% humidityThis compound showed a linear decay over time.[9]
5 years1 year at 4°C followed by 4 years at room temperatureSignificant degradation observed. This compound was ranked as moderately stable compared to other amino acids.[9]

Table 2: Stability of this compound Aminotransferase (ALT) Activity in Serum

Note: ALT activity is an indirect indicator and may not perfectly correlate with free this compound concentration, but it provides insights into the stability of related biomolecules.

Storage DurationStorage TemperatureMean Activity LossReference
2 days22°C20%[1]
2 days4°C6%[1]
6 days-20°C46%[1]
6 days-80°C8%[1]
15-30 days-20°CStable (with some potential bias for ALT)[11]

Table 3: Stability of this compound in Serum

Storage DurationStorage ConditionChange in this compound ConcentrationReference
1-4 hours22°CNoticeably elevated[2][3]
24 hours4°CSignificantly increased[2]
MultipleFreeze-thaw cyclesChanged after four or five cycles[3]

Experimental Protocols

Protocol 1: Sample Preparation for this compound Measurement in Plasma/Serum
  • Blood Collection: Collect whole blood in an appropriate tube (e.g., with EDTA or heparin for plasma, or a serum separator tube).

  • Separation:

    • For Plasma: Centrifuge the blood sample at 1000 x g for 15 minutes at 4°C within 30 minutes of collection.[4]

    • For Serum: Allow the blood to clot for at least 30 minutes at room temperature, then centrifuge at 1000 x g for 15 minutes.[5]

  • Aliquoting: Carefully transfer the supernatant (plasma or serum) to new, clearly labeled cryovials. Aliquot into volumes suitable for single-use to avoid freeze-thaw cycles.

  • Storage: Immediately store the aliquots at -80°C for long-term preservation.

Protocol 2: Measurement of this compound Concentration by Enzymatic Assay

This protocol is a general guideline based on commercially available this compound assay kits.

  • Sample Preparation:

    • If using serum or plasma, samples can often be used directly after appropriate dilution with the assay buffer.

    • For tissue or cell samples, homogenize in the provided assay buffer and centrifuge to remove insoluble material.

  • Standard Curve Preparation: Prepare a standard curve using the provided this compound standard according to the kit instructions.

  • Assay Reaction:

    • Add samples and standards to a 96-well plate.

    • Prepare a master mix containing the assay buffer, enzyme mix, and probe as per the kit protocol.

    • Add the master mix to all wells.

  • Incubation and Measurement: Incubate the plate for the time specified in the protocol, protected from light. Measure the absorbance or fluorescence at the recommended wavelength using a microplate reader.

  • Calculation: Determine the this compound concentration in your samples by comparing their readings to the standard curve.

Visualizations

experimental_workflow Experimental Workflow for this compound Sample Handling cluster_collection Sample Collection cluster_processing Sample Processing (within 30 mins) cluster_storage Long-Term Storage cluster_analysis Analysis blood_collection 1. Collect Whole Blood (Plasma or Serum Tube) centrifugation 2. Centrifuge (1000 x g, 15 min, 4°C) blood_collection->centrifugation separation 3. Separate Plasma/Serum centrifugation->separation aliquot 4. Aliquot into Single-Use Vials separation->aliquot storage 5. Store at -80°C aliquot->storage analysis 6. Thaw Single Aliquot and Analyze storage->analysis

Caption: Workflow for optimal handling and storage of blood samples for this compound analysis.

troubleshooting_workflow Troubleshooting Low this compound Recovery start Low this compound Recovery Observed check_storage Were samples stored consistently at -80°C? start->check_storage check_freeze_thaw Were samples aliquoted to avoid freeze-thaw cycles? check_storage->check_freeze_thaw Yes improper_storage Improve storage protocol. Use -80°C for all long-term storage. check_storage->improper_storage No check_extraction Is the sample preparation protocol optimized? check_freeze_thaw->check_extraction Yes implement_aliquoting Implement a strict aliquoting strategy. check_freeze_thaw->implement_aliquoting No optimize_protocol Optimize extraction method. Consider protein precipitation or different solvents. check_extraction->optimize_protocol No further_investigation If issues persist, investigate other factors (e.g., reagent stability). check_extraction->further_investigation Yes improper_storage->start implement_aliquoting->start optimize_protocol->start

Caption: Decision tree for troubleshooting low recovery of this compound in stored samples.

References

Calibration curve issues in alanine colorimetric assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding calibration curve issues in alanine (B10760859) colorimetric assays. It is designed for researchers, scientists, and drug development professionals to help ensure accurate and reproducible results.

Troubleshooting Guide: Calibration Curve Issues

A reliable calibration curve is fundamental to obtaining accurate quantitative data from your this compound colorimetric assay. Below are common problems, their potential causes, and solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Non-Linear Calibration Curve Inaccurate Standard Preparation: Errors in serial dilutions of the this compound standard.• Prepare fresh this compound standards for each assay.[1] • Ensure thorough mixing of the standard solution before making dilutions. • Use calibrated pipettes and proper pipetting technique to minimize errors.[2]
Substrate Depletion: At high this compound concentrations, the substrate in the reaction mix may be consumed, leading to a plateau in the signal.• If the curve plateaus at higher concentrations, consider narrowing the range of your standards to the linear portion.[3] • If sample concentrations are expected to be high, dilute the samples to fall within the linear range of the assay.[1][4]
Detector Saturation: The absorbance values may exceed the linear range of the plate reader.[3][5]• Check the manufacturer's specifications for the linear range of your spectrophotometer. • If saturation is suspected, reduce the highest concentration of your standards or dilute your samples.[3]
Incorrect Wavelength: Reading the absorbance at a wavelength other than the optimal one for the chromophore.• Ensure the plate reader is set to the correct wavelength as specified in the assay protocol (typically 570 nm for many colorimetric assays).[1][6]
High Background in Blank (Zero Standard) Contaminated Reagents: Contamination of the assay buffer or other reagents with this compound or other interfering substances.• Use ultrapure water for all reagent preparations.[1] • Prepare fresh reagents and avoid repeated freeze-thaw cycles.[1] • Consider running a "reagent blank" without the enzyme to identify the source of the background.
Probe Instability: The colorimetric probe may be unstable or has been improperly stored.• Store the probe protected from light and moisture as recommended by the manufacturer.[7] • For fluorometric assays, which are more sensitive, diluting the probe can help reduce background.[1][7]
Sample Interference: The presence of interfering substances in the sample matrix.[2]• For serum samples, deproteinization using a spin filter may be necessary.[1][4] • Run a sample blank (sample with reaction mix but without the converting enzyme) to account for background from the sample itself.[1][4]
Poor Reproducibility Between Replicates Inconsistent Pipetting: Variation in the volumes of reagents or standards added to the wells.[2]• Use calibrated pipettes and ensure consistent technique for all wells.[2] • Run all standards and samples in duplicate or triplicate to identify and mitigate random errors.[1][8]
Temperature Fluctuations: Inconsistent incubation temperature across the plate or between assays.[9]• Ensure the plate is incubated at a uniform and stable temperature as specified in the protocol (e.g., 37°C).[1][4] • Allow all reagents to come to room temperature before starting the assay, unless otherwise specified.[1]
Well-to-Well Variation: Differences in the optical properties of the microplate wells.• Use high-quality, clear, flat-bottom plates for colorimetric assays.[1] • Avoid using the outer wells of the plate, which are more susceptible to evaporation and temperature changes.
Timing Inconsistencies: Variations in the incubation time for different wells.• Use a multichannel pipette to add the reaction mix to multiple wells simultaneously to ensure a consistent start time.[10] • Read the plate immediately after the specified incubation period.

Frequently Asked Questions (FAQs)

Q1: Why is it important to run a new standard curve for every assay?

A1: It is crucial to prepare a new standard curve for each experiment.[1][4] This accounts for any minor variations in reagent preparation, incubation conditions, and instrument performance that can occur between assays, ensuring the most accurate quantification of your samples.

Q2: What is the principle of a typical this compound colorimetric assay?

A2: Most this compound colorimetric assays are based on a coupled enzyme reaction.[1] this compound is converted to pyruvate (B1213749), which then participates in a reaction that produces a colored product.[6][7] The intensity of the color, measured by absorbance, is directly proportional to the amount of this compound in the sample.[6]

Q3: My sample absorbance is higher than the highest point on my standard curve. What should I do?

A3: If a sample's absorbance reading is outside the linear range of your standard curve, the result is not reliable. You should dilute the sample with the assay buffer and re-run the assay.[11] Ensure you account for this dilution factor when calculating the final concentration.[11]

Q4: Can I use the same kit for both colorimetric and fluorometric detection?

A4: Many commercial kits are designed for both colorimetric and fluorometric detection.[1] However, the preparation of standards and the probe concentration may differ.[1][7] The fluorometric assay is generally more sensitive and suitable for samples with low this compound concentrations.[1][11] Always refer to the specific kit protocol for instructions.

Q5: What are common interfering substances in biological samples?

A5: Biological samples can contain substances that interfere with the assay. For example, high concentrations of pyruvate in the sample can lead to a false positive signal.[7] Samples with high levels of NADH or glutathione (B108866) can also interfere with some colorimetric probes.[6] Deproteinizing samples and running appropriate sample blanks can help mitigate these issues.[1][4]

Experimental Protocols

Standard this compound Colorimetric Assay Protocol

This protocol is a generalized procedure. Always refer to your specific assay kit's manual for detailed instructions.

  • Reagent Preparation: Prepare all reagents as instructed in the kit manual. Allow buffers to reach room temperature before use.[1] Reconstitute enzymes and standards as directed and keep them on ice.

  • Standard Curve Preparation:

    • Create a stock solution of the this compound standard.

    • Perform serial dilutions to generate a range of standard concentrations (e.g., 0, 2, 4, 6, 8, 10 nmole/well).[1]

    • Add the standards to a 96-well plate in duplicate or triplicate.

    • Adjust the volume in each well to a final volume (e.g., 50 µL) with assay buffer.[1]

  • Sample Preparation:

    • Prepare your samples (e.g., serum, plasma, cell lysates) as required. This may involve deproteinization or dilution.[1][4]

    • Add the prepared samples to the 96-well plate.

    • Adjust the volume to the same final volume as the standards with assay buffer.

  • Reaction:

    • Prepare a reaction mix containing the assay buffer, converting enzyme, development mix, and probe, as specified in the protocol.[7]

    • Add the reaction mix to each well containing standards and samples.

    • Mix the contents of the wells thoroughly.

  • Incubation:

    • Incubate the plate at the recommended temperature (e.g., 37°C) for the specified time (e.g., 60 minutes).[1]

    • Protect the plate from light during incubation.[1][4]

  • Measurement:

    • Measure the absorbance at the specified wavelength (e.g., 570 nm) using a microplate reader.[1]

  • Calculation:

    • Subtract the absorbance of the blank (0 standard) from all readings.[1]

    • Plot the corrected absorbance values for the standards against their concentrations to generate a standard curve.

    • Use the equation of the linear regression from the standard curve to determine the this compound concentration in your samples.[4]

Visualizations

Alanine_Assay_Pathway This compound This compound (from sample) Pyruvate Pyruvate This compound->Pyruvate Transamination Probe_Substrate Probe Substrate (Colorless) Enzyme This compound Converting Enzyme Enzyme->this compound Colored_Product Colored Product (Absorbance at 570 nm) Probe_Substrate->Colored_Product Reaction Developer Development Mix Developer->Probe_Substrate

Caption: Biochemical pathway of a typical this compound colorimetric assay.

Troubleshooting_Workflow Start Start: Calibration Curve Issue Problem_Linearity Issue: Non-Linearity Start->Problem_Linearity Problem_Background Issue: High Background Start->Problem_Background Problem_Reproducibility Issue: Poor Reproducibility Start->Problem_Reproducibility Check_Standards Check Standard Preparation Solution_Standards Action: Prepare Fresh Standards & Dilutions Check_Standards->Solution_Standards Check_Reagents Inspect Reagents (Contamination/Storage) Solution_Reagents Action: Use Fresh Reagents, Run Blanks Check_Reagents->Solution_Reagents Check_Protocol Review Assay Protocol (Incubation, Wavelength) Solution_Protocol Action: Adhere Strictly to Protocol Steps Check_Protocol->Solution_Protocol Check_Instrument Verify Instrument Settings & Performance Solution_Instrument Action: Calibrate & Set Instrument Correctly Check_Instrument->Solution_Instrument Problem_Linearity->Check_Standards Cause? Problem_Linearity->Check_Instrument Cause? Problem_Background->Check_Reagents Cause? Problem_Reproducibility->Check_Standards Cause? Problem_Reproducibility->Check_Protocol Cause? End End: Reliable Calibration Curve Solution_Standards->End Solution_Reagents->End Solution_Protocol->End Solution_Instrument->End

References

Resolving co-elution problems in alanine chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve co-elution problems encountered during the chromatographic analysis of alanine (B10760859).

Troubleshooting Guide: Resolving Peak Co-elution

Q1: My this compound peak is showing a shoulder or is not fully resolved from a neighboring peak. How can I identify the co-eluting compound?

A1: Identifying the co-eluting compound is the first step toward resolving the issue. Here’s a systematic approach:

  • Peak Shape Analysis: A shoulder on your this compound peak is a common indicator of co-elution. Symmetrical, Gaussian peaks are ideal. Asymmetry, such as tailing or fronting, can also suggest the presence of an interfering compound.[1][2]

  • Peak Purity Analysis with a Diode Array Detector (DAD) or Photo Diode Array (PDA) Detector: A DAD/PDA detector can acquire UV spectra across the entire peak. If the spectra at the upslope, apex, and downslope of the peak are not identical, it indicates that your peak is not pure and contains a co-eluting impurity.[1][3][4][5][6]

  • Mass Spectrometry (MS) Detection: If your HPLC system is coupled to a mass spectrometer, you can analyze the mass spectra across the peak. The presence of different m/z values will confirm co-elution and help identify the impurity.[1][2]

  • Spiking Experiments: Inject a standard of the suspected co-eluting compound and observe if the peak distortion worsens or if a distinct peak appears. Common co-eluting impurities with this compound include other amino acids like glycine, serine, aspartic acid, and glutamic acid, as well as its enantiomer, D-alanine.[7][8]

Q2: How can I improve the separation of this compound from co-eluting peaks?

A2: Improving separation, or resolution, in chromatography involves manipulating the capacity factor (k'), selectivity (α), and efficiency (N) of your method.[1][2] Here are several strategies:

  • Method Optimization:

    • Mobile Phase Strength: Weaken the mobile phase to increase the retention time and potentially improve separation. For reversed-phase HPLC, this means decreasing the percentage of the organic solvent.[1][2]

    • Mobile Phase Selectivity: Changing the organic solvent (e.g., from acetonitrile (B52724) to methanol) or adjusting the pH of the mobile phase can alter the selectivity between this compound and the co-eluting compound.[1] The pH is particularly critical for ionizable compounds like amino acids.[9]

    • Column Chemistry: If mobile phase adjustments are insufficient, switching to a column with a different stationary phase chemistry can provide the necessary selectivity. For example, if you are using a C18 column, consider a polar-embedded or a phenyl-hexyl column.

  • Advanced Chromatographic Techniques:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the retention and separation of polar compounds like underivatized amino acids.[1][2][7][8][10][11][12]

    • Ion-Pair Reversed-Phase HPLC: Adding an ion-pairing reagent to the mobile phase can improve the retention and separation of charged analytes like amino acids on a reversed-phase column.[13][14][15]

    • Chiral Chromatography: If you suspect co-elution with D-alanine, a chiral stationary phase (CSP) or a chiral mobile phase additive is necessary to separate the enantiomers.[16][17][18][19][20][21]

Frequently Asked Questions (FAQs)

Q3: What are the most common compounds that co-elute with this compound?

A3: Common co-eluting compounds with this compound include:

  • Other small, polar amino acids: Glycine and serine are frequently reported to co-elute with this compound in reversed-phase systems.[7][8]

  • Acidic amino acids: Aspartic acid and glutamic acid can sometimes interfere depending on the chromatographic conditions.[22]

  • This compound enantiomers: D-alanine will co-elute with L-alanine on a non-chiral column.[16]

  • Matrix components: In complex samples like cell culture media, various components can potentially interfere with the this compound peak.

Q4: Is derivatization necessary for this compound analysis, and can it help with co-elution?

A4: Derivatization is not always necessary but is often employed to enhance detection sensitivity and improve chromatographic separation.[11][22][23][24][25][26] Pre-column derivatization with reagents like o-phthaldialdehyde (OPA) can alter the polarity and chromatographic behavior of this compound, which can help to resolve it from underivatized or differently derivatized interfering compounds.[22][23][24][25][26][27]

Q5: When should I consider using a HILIC column for this compound analysis?

A5: A HILIC column is an excellent choice when analyzing underivatized amino acids.[1][2][7][8][10][11][12] Since this compound is a highly polar molecule, it has little retention on traditional reversed-phase columns without the use of ion-pairing reagents. HILIC columns, on the other hand, are specifically designed to retain and separate polar compounds, often providing better resolution for amino acids from each other and from other polar matrix components.[2][10][11][12]

Q6: My baseline is noisy and drifting. Could this be affecting my peak integration and resolution?

A6: Yes, a noisy or drifting baseline can significantly impact the accuracy of peak integration and make it difficult to detect small peaks or shoulders. Common causes include:

  • Mobile phase issues: Improperly mixed or degassed mobile phase, or contamination in the solvents.[9][28][29][30]

  • Detector problems: A failing lamp or a contaminated flow cell.[28]

  • Column contamination: Buildup of contaminants on the column.[29][30]

Always use high-purity solvents and ensure your mobile phase is well-mixed and degassed.[28]

Quantitative Data Summary

The following tables provide a summary of typical chromatographic parameters for different methods used in this compound analysis. Note that these values can vary depending on the specific instrument, column, and experimental conditions.

Table 1: HILIC Methods for Underivatized Amino Acid Analysis

ParameterMethod 1Method 2
Column Agilent InfinityLab Poroshell 120 HILIC-Z (2.1 x 100 mm, 2.7 µm)[10]Acquity BEH Amide (2.1 x 100 mm, 1.7 µm)[1][12]
Mobile Phase A 20 mM ammonium (B1175870) formate (B1220265) in water, pH 3[10]10 mM ammonium formate in 85% acetonitrile + 0.15% formic acid[12]
Mobile Phase B 20 mM ammonium formate in 90% acetonitrile, pH 3[10]Not specified in a gradient with A
Detection Triple Quadrupole LC/MS[10]Tandem Mass Spectrometry[1][12]
This compound Retention Time Not specified~5 min (estimated from chromatogram)
Resolution of this compound Baseline separation from other amino acids[10]Baseline separation of 36 amino acids[1][12]

Table 2: Reversed-Phase HPLC with Derivatization

ParameterOPA Pre-Column Derivatization
Column C18 column
Derivatization Reagent o-phthaldialdehyde (OPA) and 3-mercaptopropionic acid (3-MPA)[27]
Mobile Phase A 10 mmol/L phosphate (B84403) buffer, pH 7.2, with 0.3% THF[27]
Mobile Phase B Phosphate buffer-methanol-acetonitrile (50:35:15)[27]
Detection UV at 340 nm[27]
This compound Retention Time ~20 min (estimated from chromatogram)
Resolution of this compound Baseline separation of 18 amino acids[27]

Table 3: Chiral Separation of this compound Enantiomers

ParameterChiral Ligand-Exchange Chromatography
Column Chirex 3126 (D-penicillamine)[31]
Mobile Phase Aqueous buffer with a copper salt
Detection UV
L-Alanine Retention Time Not specified
D-Alanine Retention Time Not specified
Resolution (Rs) Baseline separation of enantiomers

Experimental Protocols

Protocol 1: HILIC-MS Analysis of Underivatized this compound (Adapted from Agilent Application Note 5991-8922EN)[10]

  • Sample Preparation:

    • Mix amino acid standards in water.

    • For complex matrices like plant tissue, perform a protein precipitation/extraction with an organic solvent (e.g., acetonitrile/water mixture).

    • Add internal standards if quantitative analysis is required.

  • HPLC Conditions:

    • Column: Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm.

    • Mobile Phase A: 20 mM ammonium formate in water, pH 3.

    • Mobile Phase B: 20 mM ammonium formate in 90% acetonitrile, pH 3.

    • Gradient: A suitable gradient from high organic to high aqueous to elute the amino acids.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) for specific amino acids.

Protocol 2: RP-HPLC with Automated OPA Pre-Column Derivatization (Adapted from a study on fast and sensitive amino acid analysis)[23]

  • Reagent Preparation:

    • Borate (B1201080) Buffer: 0.2 M boric acid, adjusted to pH 9.2 with NaOH.

    • OPA Solution: 20 mg o-phthaldialdehyde in 10 mL borate buffer.

    • MPA Solution: 20 µL 3-mercaptopropionic acid in 10 mL borate buffer.

  • Automated Derivatization (in autosampler):

    • 10 µL of sample/standard.

    • Add 45 µL of a 1:1 mixture of OPA and MPA solutions.

    • Add 45 µL of borate buffer.

    • Mix and wait for 1 minute.

    • Inject 1 µL of the mixture.

  • HPLC Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 20 mM ammonium bicarbonate, pH 6.9.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient to separate the derivatized amino acids.

    • Detection: Fluorescence (Ex: 340 nm, Em: 450 nm) or UV (340 nm).[27]

Visualizations

Troubleshooting_Workflow start Start: Co-elution Suspected (e.g., peak shoulder, poor resolution) peak_purity Perform Peak Purity Analysis (DAD/PDA or MS) start->peak_purity is_pure Peak is Pure? peak_purity->is_pure is_impure Peak is Impure is_pure->is_impure No optimize_method Optimize Chromatographic Method is_pure->optimize_method Yes (Problem might be peak shape) is_impure->optimize_method change_selectivity Adjust Mobile Phase (pH, organic solvent) optimize_method->change_selectivity change_retention Adjust Mobile Phase Strength optimize_method->change_retention new_column Change Column Chemistry (e.g., C18 to HILIC or Chiral) optimize_method->new_column review_separation Review Separation change_selectivity->review_separation change_retention->review_separation new_column->review_separation resolved Resolution Achieved review_separation->resolved Yes not_resolved Still Not Resolved review_separation->not_resolved No sample_prep Consider Sample Preparation (e.g., derivatization, SPE) not_resolved->sample_prep sample_prep->optimize_method

Caption: A troubleshooting workflow for resolving co-elution problems.

Separation_Modes cluster_0 Reversed-Phase HPLC cluster_1 HILIC rp_column Stationary Phase Non-polar (e.g., C18) rp_mobile Mobile Phase Polar (e.g., Water/Acetonitrile) rp_elution Polar analytes elute first hilic_column Stationary Phase Polar (e.g., Silica, Amide) hilic_mobile Mobile Phase Non-polar (e.g., Acetonitrile/Water) hilic_elution Non-polar analytes elute first This compound This compound (Polar) This compound->rp_column:port Weak Retention This compound->hilic_column:port Strong Retention

Caption: Comparison of Reversed-Phase and HILIC separation modes for polar analytes.

References

Technical Support Center: Minimizing Alanine Degradation During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to minimize alanine (B10760859) degradation during sample preparation for accurate and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in biological samples?

This compound degradation during sample preparation is primarily caused by enzymatic activity, temperature fluctuations, and suboptimal pH. Key enzymes involved in this compound metabolism, such as this compound aminotransferase (ALT), can alter its concentration.[1][2] Temperature is also a critical factor; elevated temperatures can accelerate enzymatic degradation, while improper freezing and thawing can lead to changes in sample integrity.[3][4][5]

Q2: What is the main enzymatic pathway for L-alanine degradation in eukaryotic samples?

In eukaryotes, the primary pathway for L-alanine degradation is its conversion to pyruvate (B1213749) through a process called transamination. This reaction is catalyzed by the enzyme this compound aminotransferase (ALT). The pyruvate produced can then enter the citric acid cycle for energy production or be used in gluconeogenesis.[1][2]

G This compound L-Alanine Pyruvate Pyruvate This compound->Pyruvate Transamination ALT This compound Aminotransferase (ALT) TCA TCA Cycle / Gluconeogenesis Pyruvate->TCA aKG α-Ketoglutarate Glu Glutamate aKG->Glu Transamination

This compound Degradation Pathway

Troubleshooting Guides

Issue 1: Decreased this compound Concentration in Stored Samples

Potential Cause: Inadequate storage temperature or repeated freeze-thaw cycles.

Solution:

  • Optimal Storage Temperature: For short-term storage (up to one week), it is recommended to separate serum or plasma early and store it at 4°C. For long-term storage, samples should be kept at -80°C.[5] Storage at -20°C can lead to a significant loss of this compound aminotransferase activity, which can be an indicator of this compound instability.[5]

  • Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can significantly alter the concentration of amino acids, including this compound.[3][4] It is best to aliquot samples into single-use volumes to avoid this.[6] Studies have shown that four or five freeze-thaw cycles can lead to changes in this compound concentrations.[3][4]

Quantitative Impact of Storage Temperature on this compound Aminotransferase (ALT) Activity in Serum

Storage TemperatureDurationMean Activity Loss (Separated Serum)Mean Activity Loss (Unseparated Serum)
4°C2 days6%3%
22°C2 days20%12%
-20°C6 days46%Not specified
-80°C6 days8%Not specified
Data summarized from a study on serum this compound aminotransferase activity.[5]
Issue 2: Inconsistent this compound Measurements Across Replicates

Potential Cause: Enzymatic degradation during sample handling or the presence of hemolysis.

Solution:

  • Inhibit Enzymatic Activity: Work quickly and keep samples on ice to reduce enzyme activity.[7] For tissue samples, homogenization should be performed in a cold lysis buffer containing protease inhibitors.[8][9] A recommended lysis buffer is 50 mM Tris-HCl with 2 mM EDTA, pH 7.4, supplemented with protease inhibitors like aprotinin, leupeptin, and PMSF.[9]

  • Prevent and Detect Hemolysis: Hemolysis, the rupture of red blood cells, can release intracellular components that interfere with this compound measurement.[10][11] Visually inspect samples for any pink or red tinge. If hemolysis is suspected, it is advisable to recollect the sample. To prevent hemolysis, use proper blood collection and processing techniques.[12]

Impact of Hemolysis on this compound Aminotransferase (ALT) Levels

Degree of HemolysisImpact on ALT Measurement
Moderate to HeavyCan have a significant impact on ALT detection.[12]
SevereALT concentrations are generally not interfered with up to severely hemolyzed levels.[11]
Note: The impact of hemolysis can vary between different analytical methods.[12]

Experimental Protocols

Protocol 1: Plasma/Serum Preparation for this compound Analysis

This protocol outlines the steps for preparing plasma or serum samples to minimize this compound degradation.

  • Blood Collection: Collect whole blood in appropriate anticoagulant tubes (e.g., EDTA for plasma) or serum separator tubes.

  • Immediate Processing: To prevent changes in amino acid concentrations, process the blood as soon as possible after collection.[13] If a delay is unavoidable, store the blood at 4°C.[14]

  • Centrifugation: Centrifuge the blood samples at a speed greater than 2500 x g for a sufficient time to remove platelets, which can release amino acids.[14] A recommended condition is 2650 x g for 20 minutes at 15-20°C.[14]

  • Deproteinization (for some analytical methods):

    • Add a precipitating agent such as methanol (B129727) (3:1 v/v) to the plasma or serum, incubate at -20°C for 20 minutes, and then centrifuge at 14,000 x g for 10 minutes.[15]

    • Alternatively, use a 10 kDa molecular weight cut-off (MWCO) spin filter to deproteinize serum samples.

  • Storage: Store the deproteinized supernatant or the separated plasma/serum in aliquots at -80°C for long-term stability.[13]

G start Start: Blood Collection process Immediate Processing (or store at 4°C) start->process centrifuge Centrifugation (>2500 x g) process->centrifuge separate Separate Plasma/Serum centrifuge->separate deproteinize Deproteinization (Optional, method-dependent) separate->deproteinize store Store Aliquots at -80°C separate->store If not deproteinizing deproteinize->store end Ready for Analysis store->end

Plasma/Serum Preparation Workflow
Protocol 2: Tissue Homogenization for this compound Analysis

This protocol provides a general guideline for homogenizing tissue samples while preserving this compound integrity.

  • Sample Collection and Storage: Collect tissue samples and immediately freeze them in liquid nitrogen. Store at -80°C until homogenization.[9]

  • Preparation of Lysis Buffer: Prepare a lysis buffer on ice. A recommended buffer is 50 mM Tris-HCl with 2 mM EDTA, pH 7.4.[9] Add a protease inhibitor cocktail to the buffer immediately before use to prevent protein degradation.[8][9]

  • Homogenization:

    • Weigh the frozen tissue and add it to the cold lysis buffer (e.g., 100 mg of tissue per 900 µL of lysis buffer).[9]

    • Homogenize the tissue on ice using a Potter-Elvehjem homogenizer, a polytron, or a bead beater until no visible chunks remain.[9][16] Keep the sample at 2-8°C throughout the process.[9]

  • Centrifugation: Centrifuge the homogenate at a high speed (e.g., 13,000-16,000 x g) for 10 minutes at 4°C to pellet cellular debris.[9][16]

  • Supernatant Collection: Carefully collect the supernatant, which contains the tissue lysate.

  • Storage: Freeze the supernatant immediately and store it in aliquots at -80°C.[9]

G start Start: Collect & Freeze Tissue (Liquid N2, Store at -80°C) buffer Prepare Lysis Buffer with Protease Inhibitors on Ice start->buffer homogenize Homogenize Tissue in Cold Lysis Buffer buffer->homogenize centrifuge Centrifuge Homogenate (e.g., 13,000 x g, 4°C) homogenize->centrifuge collect Collect Supernatant centrifuge->collect store Store Aliquots at -80°C collect->store end Ready for Analysis store->end

Tissue Homogenization Workflow

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during alanine-related assays. The focus is on mitigating non-specific binding and other interferences to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding in the context of this compound-related assays?

A1: In this compound-related assays, particularly immunoassays, non-specific binding (NSB) refers to the binding of assay antibodies to unintended proteins or molecules instead of the target analyte, This compound (B10760859).[1] This can lead to false-positive results and inaccurate quantification.[1] For enzymatic assays, which are more common for this compound, the analogous issue is often referred to as "matrix effects," where components in the biological sample interfere with the enzymatic reaction or signal detection.[2][3]

Q2: What are the common causes of high background signals in this compound assays?

A2: High background in this compound assays can stem from several factors. In immunoassays, this can be due to non-specific binding of primary or secondary antibodies.[1] In enzymatic and colorimetric assays, high background can be caused by the instability of the substrate, autofluorescence of assay components, or contamination of reagents.[4][5] For instance, some commercial preparations of enzymes used in these assays may have contaminating activities that lead to a background signal.[6]

Q3: How do "matrix effects" interfere with this compound quantification?

A3: Matrix effects occur when components in a biological sample, such as proteins, lipids, salts, or other metabolites, alter the analytical signal of the target analyte (this compound).[2][3] This can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to underestimation or overestimation of the this compound concentration, respectively.[2][3] Phospholipids are a common cause of matrix effects in biological samples.[2]

Q4: Can other amino acids interfere with my this compound assay?

A4: Yes, particularly in enzymatic assays. For example, some commercial preparations of this compound dehydrogenase, an enzyme used to measure this compound, can be contaminated with activity towards branched-chain amino acids.[6] This can lead to an overestimation of the this compound concentration if these other amino acids are present in the sample.[6]

Q5: What is a matrix factor (MF) and how is it used?

A5: The Matrix Factor (MF) is a quantitative measure of the matrix effect.[2] It is calculated by comparing the peak response of the analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a clean solvent at the same concentration.[2][7] An MF value of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 indicates ion enhancement.[2]

Troubleshooting Guides

Issue 1: High Background Signal

High background can obscure the specific signal from this compound, reducing the sensitivity and accuracy of the assay.[4]

Potential Cause Recommended Solution
Substrate Instability Prepare the substrate solution fresh for each experiment. Perform a stability check by incubating the substrate in the assay buffer without the enzyme and measuring the signal over time.[4]
Contaminated Reagents Use high-purity reagents.[5] Test individual assay components (buffer, substrate, enzyme) to identify the source of the high background.[4] For enzymatic assays, ensure the enzyme preparation is free from contaminating activities.[6]
Autofluorescence/Absorbance of Components For fluorescence assays, use black, opaque-walled microplates.[4] For colorimetric assays, use clear, flat-bottom plates.[4] Ensure the microplate is clean.
Insufficient Blocking (Immunoassays) Increase the concentration of the blocking agent (e.g., BSA, casein) and/or the incubation time.[8] Add a non-ionic detergent like Tween-20 to wash buffers.
Issue 2: Inconsistent Results or Poor Reproducibility

Variability between replicate assays or different experiments is a common challenge.[5]

Potential Cause Recommended Solution
Matrix Effects Perform a matrix effect assessment using a post-extraction spike or post-column infusion method.[2] If significant matrix effects are present, improve sample cleanup procedures, such as through solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[9]
Pipetting Errors Ensure pipettes are properly calibrated and use consistent pipetting techniques.
Improperly Stored Reagents Check the expiration dates of all reagents and store them according to the manufacturer's instructions, often at 4°C and protected from light.[5]
Inconsistent Incubation Times/Temperatures Adhere strictly to the incubation times and temperatures specified in the assay protocol.
Issue 3: False Positives or False Negatives
Potential Cause Recommended Solution
Cross-Reactivity of Antibodies (Immunoassays) Select a capture antibody with the highest specificity for this compound.[8] Use blocking agents to minimize the binding of weakly-bound cross-reactants.[8]
Interference from Other Amino Acids (Enzymatic Assays) If interference from branched-chain amino acids is suspected, consider dialyzing the this compound dehydrogenase enzyme against water or EDTA to remove the interfering activity.[6]
Heterophilic Antibodies in Sample (Immunoassays) Use specialized blocking buffers designed to neutralize the effects of heterophilic antibodies like HAMA (human anti-mouse antibodies).[10]
Enzyme Inhibition or Activation Ensure that the sample matrix does not contain substances that could inhibit or activate the enzymes used in the assay. Perform a spike and recovery experiment to assess this.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spike

This protocol is used to calculate the Matrix Factor (MF) to determine the extent of ion suppression or enhancement.[2]

Materials:

  • At least six different lots of blank biological matrix (e.g., plasma, serum)

  • N-oleoyl this compound standard

  • Internal standard (IS)

  • Extraction solvent

  • Final analysis solvent (e.g., mobile phase)

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike N-oleoyl this compound and its internal standard (IS) into the final analysis solvent.

    • Set B (Post-Spike Matrix): Extract the blank biological matrix. After the final extraction step, spike the clean extract with N-oleoyl this compound and IS at the same concentration as Set A.

    • Set C (Blank Matrix): Analyze the extracted blank matrix without any spiked analyte or IS to check for endogenous interferences.

  • Analyze the samples using the validated analytical method (e.g., LC-MS/MS).

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Response of Analyte in Set B) / (Peak Response of Analyte in Set A)

  • Interpret the Results:

    • MF = 1: No significant matrix effect.

    • MF < 1: Ion suppression.

    • MF > 1: Ion enhancement.

Protocol 2: General Enzymatic Colorimetric Assay for this compound

This is a generalized protocol based on commercially available kits.[11][12][13]

Materials:

  • This compound Assay Buffer

  • This compound Probe (e.g., in DMSO)

  • This compound Converting Enzyme

  • This compound Development Mix

  • This compound Standard

  • 96-well clear, flat-bottom plate

  • Microplate reader

Methodology:

  • Sample Preparation:

    • Deproteinize serum or plasma samples using a 10 kDa molecular weight cut-off (MWCO) spin filter.[11][13]

    • Homogenize tissue or cell samples in this compound Assay Buffer and centrifuge to remove insoluble material.[11][13]

    • Dilute samples as necessary to ensure the readings fall within the linear range of the standard curve.[11]

  • Standard Curve Preparation:

    • Prepare a series of this compound standards by serially diluting the this compound Standard solution in the this compound Assay Buffer.

  • Assay Reaction:

    • Add samples and standards to the wells of the 96-well plate.

    • Prepare a Reaction Mix containing this compound Assay Buffer, this compound Probe, this compound Converting Enzyme, and this compound Development Mix.

    • Add the Reaction Mix to each well.

    • For each sample, prepare a blank by omitting the this compound Converting Enzyme from the Reaction Mix.[11][13]

  • Incubation:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measurement:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation:

    • Subtract the blank readings from the sample readings.

    • Plot the standard curve and determine the this compound concentration in the samples.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Matrix Effect Assessment cluster_interpretation Interpretation & Optimization start Biological Sample (e.g., Plasma, Tissue) cleanup Sample Cleanup (e.g., Protein Precipitation, SPE) start->cleanup extract Clean Extract cleanup->extract spike Post-Extraction Spike (Analyte + IS) extract->spike analysis LC-MS/MS Analysis spike->analysis neat Neat Solution (Analyte + IS) neat->analysis calc Calculate Matrix Factor (MF) analysis->calc no_effect MF ≈ 1 No Effect calc->no_effect Result suppression MF < 1 Ion Suppression calc->suppression Result enhancement MF > 1 Ion Enhancement calc->enhancement Result optimize Optimize Sample Cleanup or Chromatography suppression->optimize enhancement->optimize signaling_pathway cluster_reaction Enzymatic Assay Principle cluster_interference Potential Interference This compound This compound Pyruvate Pyruvate This compound->Pyruvate Conversion Probe Colorimetric/Fluorometric Probe (Reduced Form) Pyruvate->Probe Reaction Signal Colorimetric/Fluorometric Signal (Oxidized Probe) Probe->Signal Oxidation Enzyme1 This compound Converting Enzyme Enzyme1->this compound Enzyme2 Development Enzyme Mix Enzyme2->Pyruvate BCAA Branched-Chain Amino Acids BCAA->Pyruvate False Conversion ContaminatingEnzyme Contaminating Enzyme Activity ContaminatingEnzyme->BCAA

References

Technical Support Center: Optimizing Alanine Transaminase (ALT) Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize reaction conditions for alanine (B10760859) transaminase (ALT) activity and resolve common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound transaminase (ALT) activity?

A1: The optimal pH for ALT activity can vary depending on the source of the enzyme. For human ALT1 and ALT2, activity is highest in the pH range of 6.5 to 8.0.[1] An ALT isolated from the hyperthermophilic archaeon Pyrococcus furiosus exhibits optimal activity in a pH range of 6.5 to 7.8.[2][3] For practical purposes, a pH of around 7.5 is often used for ALT assays.[4][5] It is recommended to determine the optimal pH for your specific enzyme and experimental conditions.

Q2: What is the optimal temperature for ALT activity?

A2: Temperature optima for ALT activity are highly dependent on the organism from which the enzyme is derived. For instance, ALT from the hyperthermophilic archaeon Pyrococcus furiosus shows optimal activity at temperatures over 95°C.[2][3] In contrast, human ALT isoenzymes are most active at approximately 37°C.[1][6] For routine laboratory assays with commercially available kits, an incubation temperature of 37°C is commonly recommended.[7][8]

Q3: How does substrate concentration affect ALT activity?

A3: The rate of an enzyme-catalyzed reaction, including that of ALT, is affected by substrate concentration. Initially, the reaction rate increases as the concentration of substrates (L-alanine and α-ketoglutarate) increases.[9][10] However, as the enzyme becomes saturated with substrate, the reaction rate levels off and reaches its maximum velocity (Vmax).[9][11] At this saturation point, further increases in substrate concentration will not significantly increase the reaction rate.[12] The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for its substrate.[11]

Q4: What are common inhibitors of ALT activity?

A4: Several compounds can inhibit ALT activity. For instance, L-cycloserine and L-2-amino-4-methoxy-trans-but-3-enoic acid have been shown to inhibit this compound transaminase.[13] Other compounds that can act as inhibitors include aminooxyacetate, ethylhydrazinoacetate, and vinylglycine.[13][14] It is important to be aware of potential inhibitors in your sample that could affect the accuracy of ALT activity measurements.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
No or Low ALT Activity Inactive enzymeEnsure proper storage of the enzyme at -20°C or -80°C.[15][16] Avoid repeated freeze-thaw cycles.[8] Use a fresh aliquot of the enzyme.
Incorrect assay buffer pHVerify the pH of the assay buffer is within the optimal range for your specific ALT enzyme (typically pH 6.5-8.0).[1][2][3]
Missing essential cofactorALT requires pyridoxal (B1214274) 5'-phosphate (P5P) as a cofactor for maximal activity.[17][18] Ensure P5P is included in the reaction mixture if required.
Substrate degradationPrepare fresh substrate solutions (L-alanine and α-ketoglutarate) for each experiment.
High Background Signal Contaminated reagentsUse high-purity water and reagents. Prepare fresh buffers.
Endogenous pyruvate (B1213749) in sampleSome biological samples may contain endogenous pyruvate, which can interfere with the assay. Run a sample blank without the ALT substrate to measure and subtract the background.
Non-specific reactionsEnsure the detection reagents are specific and not reacting with other components in the sample.
Inconsistent Results Pipetting errorsCalibrate pipettes regularly and use proper pipetting techniques to ensure accurate and consistent volumes.
Temperature fluctuationsMaintain a constant and accurate incubation temperature throughout the experiment. Use a water bath or a calibrated incubator.
Sample variabilityEnsure consistent sample preparation and handling. For serum or plasma samples, avoid hemolysis as it can release ALT from red blood cells and falsely elevate activity.[19]
Non-linear Reaction Rate Substrate depletionIf the reaction rate decreases over time, the substrate may be getting depleted. Use a higher initial substrate concentration or dilute the enzyme sample.
Enzyme instabilityThe enzyme may be losing activity over the course of the assay. Check the stability of the enzyme under your assay conditions. Adding a stabilizing agent like glycerol (B35011) may help.[1]
Product inhibitionThe reaction products (pyruvate and L-glutamate) can sometimes inhibit the enzyme. Measure the initial reaction rate where product concentration is minimal.

Data Summary

Optimal Reaction Conditions for ALT Activity
Parameter Human ALT Pyrococcus furiosus ALT General Recommendation
pH 6.5 - 8.0[1]6.5 - 7.8[2][3]7.5
Temperature 37°C[1]>95°C[2][3]37°C (for mammalian sources)
Cofactor Pyridoxal 5'-phosphate (P5P)[17][18]Not explicitly statedPyridoxal 5'-phosphate (P5P)

Experimental Protocols

Standard Protocol for ALT Activity Assay

This protocol is a generalized procedure for measuring ALT activity using a coupled enzyme assay. In this common method, the pyruvate produced by ALT is used by lactate (B86563) dehydrogenase (LDH) to oxidize NADH to NAD+, and the resulting decrease in absorbance at 340 nm is monitored.[17][20][21]

Materials:

  • ALT enzyme sample (e.g., serum, plasma, tissue homogenate)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • L-Alanine solution

  • α-Ketoglutarate solution

  • NADH solution

  • Lactate Dehydrogenase (LDH)

  • Microplate reader or spectrophotometer capable of reading at 340 nm

  • 96-well plate or cuvettes

  • Incubator or temperature-controlled cuvette holder (37°C)

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a master mix containing the assay buffer, L-alanine, NADH, and LDH. The final concentrations should be optimized for your specific assay.

  • Sample and Control Preparation: Add your sample (e.g., 10-20 µL of serum) to the wells of a 96-well plate. Prepare a blank control containing the sample and all reaction components except for the α-ketoglutarate.

  • Initiate the Reaction: Add the α-ketoglutarate solution to each well to start the reaction.

  • Measure Absorbance: Immediately place the plate in the microplate reader and begin measuring the absorbance at 340 nm at 37°C. Take readings every minute for 5-10 minutes.

  • Calculate ALT Activity: The rate of decrease in absorbance at 340 nm is proportional to the ALT activity. Calculate the change in absorbance per minute (ΔA340/min). The ALT activity can then be calculated using the Beer-Lambert law and the molar extinction coefficient of NADH.

One unit of ALT is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under specified conditions.[17]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis reagent_prep Prepare Reaction Mixture (Buffer, L-Alanine, NADH, LDH) sample_prep Prepare Samples and Controls initiate Initiate Reaction (Add α-Ketoglutarate) sample_prep->initiate incubate Incubate at 37°C initiate->incubate measure Measure Absorbance at 340 nm incubate->measure calculate Calculate ALT Activity measure->calculate

Caption: General experimental workflow for an ALT activity assay.

ALT_Signaling_Pathway cluster_substrates Substrates cluster_products Products L_this compound L-Alanine ALT This compound Transaminase (ALT) L_this compound->ALT Alpha_Ketoglutarate α-Ketoglutarate Alpha_Ketoglutarate->ALT Pyruvate Pyruvate L_Glutamate L-Glutamate ALT->Pyruvate ALT->L_Glutamate

Caption: The enzymatic reaction catalyzed by this compound Transaminase (ALT).

Troubleshooting_Logic start Problem with ALT Assay low_activity Low/No Activity start->low_activity high_background High Background start->high_background inconsistent_results Inconsistent Results start->inconsistent_results check_enzyme Check Enzyme Viability (Storage, Aliquots) low_activity->check_enzyme Cause? check_ph Verify Buffer pH low_activity->check_ph Cause? check_cofactor Ensure Cofactor Presence (P5P) low_activity->check_cofactor Cause? check_reagents Check Reagent Purity high_background->check_reagents Cause? run_blank Run Sample Blank (w/o Substrate) high_background->run_blank Cause? check_pipetting Verify Pipetting inconsistent_results->check_pipetting Cause? check_temp Check Temperature Control inconsistent_results->check_temp Cause?

Caption: A logical troubleshooting guide for common ALT assay issues.

References

Technical Support Center: Real-Time Monitoring of Alanine Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the real-time monitoring of alanine (B10760859) metabolism. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for real-time monitoring of this compound metabolism?

A1: The main techniques for real-time monitoring of this compound metabolism include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS)-based approaches, and the use of biosensors.[1][2][3][4] NMR spectroscopy, particularly using 13C-labeled this compound, allows for the non-invasive tracking of metabolic pathways in live cells.[1][2][5] Mass spectrometry is a powerful tool for quantifying the incorporation of labeled this compound into proteins and other metabolites. Biosensors, including electrochemical and optical biosensors, offer rapid and sensitive detection of this compound or the activity of related enzymes like this compound aminotransferase (ALT).[4][6]

Q2: Why is monitoring this compound Aminotransferase (ALT) activity important in this context?

A2: this compound aminotransferase (ALT) is a key enzyme that catalyzes the transfer of an amino group from this compound to α-ketoglutarate, producing pyruvate (B1213749) and glutamate (B1630785).[7] Its activity is a crucial indicator of this compound metabolism and is widely used as a biomarker for liver health.[8][9] Elevated ALT levels in serum can signify liver damage, making its real-time monitoring valuable in drug development to assess potential hepatotoxicity.[10][11]

Q3: What are the common sources of error in ALT activity assays?

A3: Common sources of error in spectrophotometric ALT assays include the presence of endogenous substrates for lactate (B86563) dehydrogenase and the reaction of 2-oxoglutarate with serum glutamate dehydrogenase.[12] Contamination of D-alanine with L-alanine in reagent kits can also lead to a significant negative bias in blank-corrected ALT activity.[13] Additionally, factors like improper sample handling, incorrect reagent preparation, and interference from substances in the sample matrix can affect accuracy.[14]

Q4: How can I trace the metabolic fate of this compound within cellular pathways?

A4: Stable isotope labeling, primarily with 13C-labeled L-alanine, is a powerful technique to trace its metabolic fate.[15][16] By introducing labeled this compound into cell cultures, researchers can use techniques like NMR and MS to track the incorporation of the 13C label into downstream metabolites such as pyruvate, glutamate, and lactate, providing insights into the activity of pathways like the TCA cycle and gluconeogenesis.[1][5][15]

Troubleshooting Guides

Issues with 13C-Labeled this compound Metabolic Flux Analysis
Problem Possible Causes Troubleshooting Steps
Low or no incorporation of 13C-labeled this compound into downstream metabolites. Poor cell health or viability.[17] Suboptimal labeling medium composition.[17] Incorrect concentration of labeled this compound.[17] Inefficient metabolite extraction.[15]- Confirm cell viability using methods like Trypan Blue exclusion. - Use a medium specifically lacking unlabeled this compound and consider using dialyzed serum.[17] - Optimize the concentration of the labeled this compound to ensure it's not too low for detection or too high to be toxic.[17] - Employ a cold methanol-based quenching and extraction method to preserve the metabolic state of the cells.[15]
High background or signal-to-noise ratio in MS or NMR data. Contamination of samples or reagents.[17] Natural abundance of 13C.[18] Matrix effects in mass spectrometry.[19]- Use fresh, sterile buffers and reagents.[17] - Correct raw mass isotopomer distributions for the natural abundance of 13C.[18][20] - Optimize sample preparation and chromatographic separation to minimize ion suppression or enhancement from the sample matrix.[21]
Difficulty in interpreting complex labeling patterns. Overlapping signals from different metabolites.[18] Metabolic scrambling where the label is distributed to unexpected positions.[22]- Utilize two-dimensional NMR techniques like 1H-13C HSQC to resolve overlapping signals.[18] - Use specific inhibitors or auxotrophic strains to reduce metabolic scrambling.[22] - Employ metabolic flux analysis software to fit labeling data to a metabolic model for accurate flux estimation.[18]
Challenges in ALT Activity Assays
Problem Possible Causes Troubleshooting Steps
Inaccurate or non-reproducible ALT activity measurements. Contamination of reagents (e.g., L-alanine in D-alanine).[13] Interference from endogenous substances in the sample (e.g., pyruvate).[12] Improper incubation time or temperature.[10][23]- Use high-purity reagents and verify the absence of L-alanine contamination in D-alanine.[13] - Run appropriate blanks to account for endogenous substrates.[12] - Strictly adhere to the recommended incubation times and temperatures as specified in the assay protocol.[10][23]
High background absorbance in colorimetric or fluorometric assays. Insufficient washing steps.[17] Non-specific binding of reagents.[17] Autofluorescence of the sample or plate.- Increase the number and duration of wash steps in plate-based assays.[17] - Use a suitable blocking agent to minimize non-specific binding.[17] - If autofluorescence is an issue, consider using a different plate type or a time-resolved fluorescence assay.
Calculated ALT activity is outside the linear range of the assay. Sample is too concentrated or too dilute.[24] Inappropriate standard curve.- Perform serial dilutions of the sample to ensure the readings fall within the linear range of the standard curve.[23][24] - Prepare a fresh standard curve for each assay run and ensure it covers the expected range of the samples.[14]

Experimental Protocols & Methodologies

Key Experimental Workflow for 13C Metabolic Flux Analysis

This workflow outlines the general steps for conducting a stable isotope tracing experiment using 13C-labeled L-alanine.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 1. Cell Culture labeling_medium 2. Prepare Labeling Medium with 13C-Alanine cell_culture->labeling_medium incubation 3. Incubate Cells with Labeling Medium labeling_medium->incubation quenching 4. Quench Metabolism incubation->quenching extraction 5. Metabolite Extraction quenching->extraction analysis 6. Analyze Samples (NMR or MS) extraction->analysis data_processing 7. Data Processing and Correction analysis->data_processing flux_analysis 8. Metabolic Flux Analysis data_processing->flux_analysis

Workflow for 13C Metabolic Flux Analysis.
This compound Metabolism and ALT Action

The following diagram illustrates the central role of this compound Aminotransferase (ALT) in linking this compound and glucose metabolism.

This compound This compound Pyruvate Pyruvate This compound->Pyruvate ALT ALT This compound->ALT alphaKG α-Ketoglutarate alphaKG->ALT TCA TCA Cycle Pyruvate->TCA Lactate Lactate Pyruvate->Lactate Glutamate Glutamate ALT->Pyruvate ALT->Glutamate Glucose Glucose Glucose->Pyruvate

Role of ALT in this compound Metabolism.
Troubleshooting Logic for Low Signal in Metabolic Labeling

This diagram provides a logical flow for troubleshooting experiments where there is a weak or absent signal after attempting to incorporate a labeled amino acid.

start Low or No Signal check_cells Check Cell Health & Viability start->check_cells check_medium Verify Labeling Medium Composition check_cells->check_medium Cells Healthy check_concentration Optimize Labeled Amino Acid Concentration check_medium->check_concentration Medium Correct check_extraction Review Metabolite Extraction Protocol check_concentration->check_extraction Concentration Optimal check_detection Assess Detection Method Sensitivity check_extraction->check_detection Extraction Efficient solution Signal Improved check_detection->solution Detection OK

Troubleshooting Low Signal in Labeling Experiments.

References

Validation & Comparative

A Comparative Analysis of L-Alanine and D-Alanine in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct roles and properties of L-alanine and D-alanine.

Alanine, a non-essential amino acid, exists in two stereoisomeric forms: L-alanine and D-alanine. While structurally mirror images, their biological functions, metabolism, and physiological effects are markedly different. This guide provides a detailed comparison of L-alanine and D-alanine in biological systems, supported by experimental data and methodologies, to aid researchers in their scientific endeavors.

Core Differences and Biological Significance

L-alanine is the canonical amino acid incorporated into proteins during ribosomal translation and plays a central role in energy metabolism in mammals.[1] In contrast, D-alanine is primarily found in bacterial cell walls, where it is a crucial component of peptidoglycan, but it is also present in smaller amounts in mammals, where it is increasingly recognized for its role in signaling.[2][3]

Quantitative Data Comparison

To provide a clear overview of the quantitative differences between L- and D-alanine and their enzymatic processing, the following tables summarize key experimental data.

Table 1: Physicochemical Properties

PropertyL-AlanineD-Alanine
Molar Mass89.09 g/mol 89.09 g/mol
IUPAC Name(2S)-2-aminopropanoic acid(2R)-2-aminopropanoic acid
PubChem CID595071080

Table 2: Concentration in Rat Tissues

TissueL-Alanine (μmol/g wet tissue)D-Alanine (nmol/g wet tissue)D/L Ratio (%)
Pancreas (Islets of Langerhans)~2.5300 ± 10012 ± 5
Anterior Pituitary~0.5510 ± 2.51.7 ± 1
Brain (Frontal Lobe Gray Matter)70-851.0-1.3~0.0015
Brain (Frontal Lobe White Matter)35-500.5-0.8~0.0015

Data compiled from multiple sources.[1][4] Note that D-alanine concentrations are significantly lower than L-alanine concentrations in mammalian tissues.

Table 3: Comparative Enzyme Kinetics

EnzymeOrganismSubstrateK_m_ (mM)V_max_ (U/mg) or k_cat_ (s⁻¹)
This compound Racemase Streptococcus iniaeL-Alanine33.112426 U/mg
D-Alanine14.36963.6 U/mg
Mycobacterium tuberculosisL-Alanine1.20.51 U/mg
D-Alanine1.10.46 U/mg
Mycobacterium aviumL-Alanine0.51.2 U/mg
D-Alanine0.41.4 U/mg
D-Amino Acid Oxidase (DAAO) Rhodotorula gracilisD-Alanine1.3 ± 0.2100 ± 3 U/mg
D-Lysine14.6 ± 1.416.4 ± 0.5 U/mg
D-Glutamate76.4 ± 6.41.7 ± 0.1 U/mg
This compound Aminotransferase (ALT) Rat Brain (Mitochondrial)L-Alanine10⁻³ M (order of magnitude)-
Rat Brain (Cell Sap)L-Alanine10⁻³ M (order of magnitude)-

Data compiled from multiple sources.[5][6][7][8] Note: Kinetic parameters can vary based on experimental conditions.

Key Metabolic and Signaling Pathways

The metabolic fates and signaling roles of L- and D-alanine are distinct, governed by specific enzymatic pathways.

L-Alanine Metabolism

In mammals, L-alanine is a key player in the glucose-alanine cycle , a metabolic pathway that transports nitrogen from peripheral tissues to the liver. In muscle, glucose is metabolized to pyruvate (B1213749), which is then transaminated to L-alanine. L-alanine travels to the liver, where it is converted back to pyruvate for gluconeogenesis, and the amino group is used for urea (B33335) synthesis. This process is crucial for maintaining blood glucose levels during fasting or exercise.[9]

L_Alanine_Metabolism cluster_muscle Muscle cluster_liver Liver Glucose Glucose Pyruvate_muscle Pyruvate Glucose->Pyruvate_muscle Glycolysis L_Alanine_muscle L-Alanine Pyruvate_muscle->L_Alanine_muscle This compound Aminotransferase L_Alanine_liver L-Alanine L_Alanine_muscle->L_Alanine_liver Bloodstream Amino_Acids Amino Acids Amino_Acids->L_Alanine_muscle Transamination Pyruvate_liver Pyruvate L_Alanine_liver->Pyruvate_liver This compound Aminotransferase Urea Urea L_Alanine_liver->Urea Urea Cycle Glucose_liver Glucose Pyruvate_liver->Glucose_liver Gluconeogenesis Glucose_liver->Glucose Bloodstream D_Alanine_Signaling cluster_neuron Neuron cluster_kidney Kidney Proximal Tubule Cell D_this compound D-Alanine NMDA_Receptor NMDA Receptor D_this compound->NMDA_Receptor Co-agonist binding Glutamate Glutamate Glutamate->NMDA_Receptor Agonist binding Ca_influx Ca²⁺ Influx NMDA_Receptor->Ca_influx Synaptic_Plasticity Synaptic Plasticity Ca_influx->Synaptic_Plasticity D_Alanine_kidney D-Alanine Circadian_Clock Circadian Clock (CRY2) D_Alanine_kidney->Circadian_Clock Activation Gluconeogenesis_Genes Gluconeogenesis Genes (e.g., G6pc) Circadian_Clock->Gluconeogenesis_Genes Upregulation Glucose_Production Glucose Production Gluconeogenesis_Genes->Glucose_Production Alanine_Racemase_Assay L_Ala L-Alanine D_Ala D-Alanine L_Ala->D_Ala This compound Racemase Pyruvate Pyruvate D_Ala->Pyruvate DAAO H2O2 H₂O₂ D_Ala->H2O2 DAAO Colored_Product Colored Product H2O2->Colored_Product HRP

References

Beta-Alanine vs. Creatine: A Comparative Guide for Enhancing Muscle Performance

Author: BenchChem Technical Support Team. Date: December 2025

<_

For researchers, scientists, and drug development professionals navigating the landscape of performance-enhancing supplements, a clear understanding of the mechanisms and efficacy of popular agents is paramount. This guide provides a detailed comparison of two widely utilized supplements, beta-alanine (B559535) and creatine (B1669601), focusing on their distinct and synergistic roles in augmenting muscle performance. The information presented is supported by experimental data, with a focus on quantitative outcomes and methodological rigor.

At a Glance: Key Differences and Synergies

FeatureBeta-AlanineCreatine
Primary Mechanism Increases intramuscular carnosine levels, which act as a pH buffer against exercise-induced acidosis.[1][2][3]Increases intramuscular phosphocreatine (B42189) stores, facilitating rapid ATP regeneration.[1][4][5][6]
Primary Performance Benefit Delays muscle fatigue, particularly in high-intensity activities lasting 1-4 minutes.[7][8][9]Increases maximal strength, power output, and performance in short, explosive movements.[1][4][10]
Typical Dosage 4-6 grams per day, often in divided doses.[7][10]Loading phase of ~20g/day for 5-7 days, followed by a maintenance dose of 3-5g/day.[10] Alternatively, 3-5g daily can achieve saturation over 3-4 weeks.[10]
Time to Efficacy Several weeks of consistent use to elevate muscle carnosine levels.[11]Noticeable effects on strength and power can be seen within a few weeks, especially with a loading phase.[11]
Synergistic Effect When combined with creatine, may enhance high-intensity exercise performance, particularly in repeated bouts.[1][12][13]The combination with beta-alanine appears most beneficial for activities requiring both power and sustained effort.[14]

Mechanism of Action: Distinct Pathways to Enhanced Performance

The ergogenic effects of beta-alanine and creatine stem from fundamentally different, yet complementary, physiological pathways.

Beta-Alanine: The Intracellular pH Buffer

Beta-alanine is a non-essential amino acid that serves as the rate-limiting precursor to the synthesis of carnosine in skeletal muscle.[2][8] Carnosine acts as a crucial intracellular buffer, mitigating the drop in pH caused by the accumulation of hydrogen ions (H+) during high-intensity exercise.[1][3] This buildup of H+ is a primary contributor to muscle fatigue. By increasing muscle carnosine concentrations, beta-alanine supplementation enhances the muscle's buffering capacity, thereby delaying the onset of fatigue and allowing for sustained performance in activities that are heavily reliant on anaerobic glycolysis.[8][9]

BetaAlanine_Pathway Beta-Alanine Beta-Alanine Carnosine Synthesis Carnosine Synthesis Beta-Alanine->Carnosine Synthesis Histidine Histidine Histidine->Carnosine Synthesis Increased Muscle Carnosine Increased Muscle Carnosine Carnosine Synthesis->Increased Muscle Carnosine Increased H+ Buffering Increased H+ Buffering Increased Muscle Carnosine->Increased H+ Buffering Delayed Muscle Fatigue Delayed Muscle Fatigue Increased H+ Buffering->Delayed Muscle Fatigue

Beta-Alanine's role in carnosine synthesis and fatigue delay.
Creatine: The ATP Regenerator

Creatine is a naturally occurring compound that plays a pivotal role in cellular energy metabolism, particularly in tissues with high and fluctuating energy demands like skeletal muscle.[5] Its primary function is to facilitate the rapid regeneration of adenosine (B11128) triphosphate (ATP), the cell's primary energy currency.[4][15] Creatine is phosphorylated to form phosphocreatine (PCr), which serves as a readily available reservoir of high-energy phosphate (B84403) groups.[5][6] During intense muscular contraction, PCr donates its phosphate group to adenosine diphosphate (B83284) (ADP) to quickly resynthesize ATP, a reaction catalyzed by creatine kinase.[5] By increasing the intramuscular pool of PCr, creatine supplementation enhances the capacity of the phosphagen system, leading to improved performance in short, explosive activities.[4][6]

Creatine_Pathway Creatine Supplementation Creatine Supplementation Increased Muscle PCr Increased Muscle PCr Creatine Supplementation->Increased Muscle PCr ATP Regeneration (ADP -> ATP) ATP Regeneration (ADP -> ATP) Increased Muscle PCr->ATP Regeneration (ADP -> ATP) Increased Power Output Increased Power Output ATP Regeneration (ADP -> ATP)->Increased Power Output Enhanced Strength Enhanced Strength ATP Regeneration (ADP -> ATP)->Enhanced Strength

Creatine's role in ATP regeneration and performance enhancement.

Comparative Efficacy: A Review of Experimental Data

Numerous studies have investigated the individual and combined effects of beta-alanine and creatine on various aspects of muscle performance.

Effects on Strength and Power

Creatine supplementation has consistently been shown to increase maximal strength and power output. A meta-analysis of 22 studies revealed that individuals combining creatine supplementation with resistance training experienced an average strength increase of 20%, compared to a 12% increase in those who only engaged in resistance training, representing an 8% greater gain with creatine.[10]

In contrast, the effects of beta-alanine on maximal strength are less pronounced. While it can contribute to overall training volume and muscular endurance, it does not typically lead to direct increases in one-repetition maximum (1RM) to the same extent as creatine.[14] A systematic review of seven randomized controlled trials found that co-ingestion of creatine and beta-alanine did not increase measures of maximal strength compared to creatine alone.[12][13]

Effects on Muscular Endurance and High-Intensity Exercise

Beta-alanine's primary benefit lies in its ability to enhance performance in sustained high-intensity activities. A meta-analysis indicated that beta-alanine supplementation improved exercise capacity in tasks lasting between 60 and 240 seconds.[8] This is attributed to its role in buffering the acidic environment that contributes to fatigue during such activities.[9]

Creatine can also improve performance in repeated bouts of high-intensity exercise by accelerating ATP regeneration between efforts.[4] However, the synergistic effect of combining both supplements appears to be most evident in this domain. A systematic review concluded that the combination of creatine and beta-alanine enhanced high-intensity exercise performance, particularly in anaerobic power and repeated-bout performance, when compared to either supplement alone.[12][13] For instance, one study found that while creatine alone improved peak power, the combination with beta-alanine significantly increased mean power output across multiple sprints and reduced the fatigue index.[1]

Quantitative Data Summary
Study ParameterBeta-AlanineCreatineBeta-Alanine + Creatine
Maximal Strength (1RM) Minimal to no direct effectSignificant increaseNo significant benefit over creatine alone[1][12]
High-Intensity Exercise (1-4 min duration) Significant improvement in performance and time to exhaustion[8]Moderate improvementSynergistic improvement in repeated-bout performance[12][13]
Anaerobic Power (e.g., Wingate Test) Improved mean power output and reduced fatigue index when combined with creatine[1]Improved peak power outputEnhanced overall performance in repeated sprints[1]
Body Composition Equivocal effects on lean mass and fat mass[12][13]Can increase lean body mass, partly due to water retention[4]Inconsistent findings; one study reported greater lean mass gains and fat mass reductions compared to individual supplementation[12][13]

Experimental Protocols: A Methodological Overview

The following outlines a typical experimental design for evaluating the efficacy of beta-alanine and creatine supplementation on muscle performance.

Experimental_Workflow cluster_0 Pre-Supplementation cluster_1 Supplementation Period (4-10 weeks) cluster_2 Post-Supplementation Baseline Testing Baseline Testing Randomization Randomization Baseline Testing->Randomization Group A (Placebo) Group A (Placebo) Randomization->Group A (Placebo) Group B (Beta-Alanine) Group B (Beta-Alanine) Randomization->Group B (Beta-Alanine) Group C (Creatine) Group C (Creatine) Randomization->Group C (Creatine) Group D (Beta-Alanine + Creatine) Group D (Beta-Alanine + Creatine) Randomization->Group D (Beta-Alanine + Creatine) Post-Testing Post-Testing Group A (Placebo)->Post-Testing Group B (Beta-Alanine)->Post-Testing Group C (Creatine)->Post-Testing Group D (Beta-Alanine + Creatine)->Post-Testing Data Analysis Data Analysis Post-Testing->Data Analysis

References

A Researcher's Guide to Cross-Validation of Alanine Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of alanine (B10760859) is crucial for a wide range of applications, from metabolic studies to biopharmaceutical production. The choice of analytical method can significantly impact the reliability and interpretation of experimental data. This guide provides an objective comparison of three commonly employed methods for this compound quantification: enzymatic assays, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate technique for your research needs.

Quantitative Performance Comparison

The selection of an this compound quantification method often depends on the required sensitivity, specificity, and the nature of the sample matrix. The following table summarizes the quantitative performance of enzymatic assays, HPLC, and mass spectrometry-based methods.

ParameterEnzymatic AssayHigh-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)
Principle Coupled enzyme reactions leading to a colorimetric or fluorometric signal proportional to the this compound concentration.[1]Separation of amino acids based on their physicochemical properties, followed by detection.[2][3]Ionization of molecules and separation based on their mass-to-charge ratio for highly specific detection and quantification.[4]
Limit of Detection (LOD) Colorimetric: ~0.2 nmol; Fluorometric: ~0.02 nmolNon-aromatic amino acids: 0.4 – 0.65 µg/mL; Aromatic amino acids: 2.5 – 3.6 ng/mL[3]Can reach sub-nanomolar levels.[5] For N-methyl-L-alanine (a modified this compound), LC-MS/MS LOD is <1 µg/g.[6]
Limit of Quantification (LOQ) Colorimetric: ~2-10 nmol; Fluorometric: 0.2-1 nmolNon-aromatic amino acids: 1.2 – 2.1 µg/mL; Aromatic amino acids: 8 – 12 ng/mL[3]For N-methyl-L-alanine, LC-MS/MS LOQ is 0.15 - 0.225 µg/g.[6]
Linear Range Dependent on the specific kit, typically within the nanomole range.[1]Generally wide, for example, 20 to 500 pmol/μL for a validated RP-HPLC method.[7]Wide dynamic range, capable of detecting and quantifying over several orders of magnitude.
Specificity Generally good, but can be susceptible to interference from other substances in the sample that may affect the enzymatic reactions.Good, can separate this compound from other amino acids and interfering compounds, especially with derivatization.[2][8]Very high, especially with tandem MS (MS/MS), which can distinguish between isomers and isobars.[4][6]
Sample Throughput High, suitable for 96-well plate format.[1]Moderate, depends on the chromatographic run time.Moderate to high, depending on the sample preparation and LC method.
Cost (Instrument & Reagents) Low to moderate.Moderate.High.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental findings. Below are representative protocols for each of the three this compound quantification methods.

Enzymatic Assay Protocol

This protocol is based on a typical commercially available L-alanine assay kit.[1]

Principle: L-alanine is converted to pyruvate, which is then used in a series of reactions to generate a colorimetric (570 nm) or fluorometric (Ex/Em = 535/587 nm) signal. The signal intensity is directly proportional to the L-alanine concentration in the sample.

Materials:

  • L-Alanine Assay Kit (containing Assay Buffer, Probe, Converting Enzyme, Development Mix, and this compound Standard)

  • 96-well microplate (clear for colorimetric, black for fluorometric)

  • Microplate reader

  • 10 kDa Molecular Weight Cut-Off (MWCO) Spin Filter (for serum samples)

Procedure:

  • Sample Preparation:

    • Deproteinize serum samples using a 10 kDa MWCO spin filter.

    • Homogenize tissue or cells in Assay Buffer and centrifuge to remove insoluble material.[1]

    • Dilute samples as necessary to fall within the linear range of the standard curve.

  • Standard Curve Preparation:

    • Prepare a series of this compound standards by diluting the provided this compound Standard in Assay Buffer. A typical range for a colorimetric assay is 0, 2, 4, 6, 8, 10 nmol/well.[1]

  • Reaction Mix Preparation:

    • Prepare a Reaction Mix according to the kit instructions, typically containing Assay Buffer, Probe, and Converting Enzyme. For background controls, a mix without the Converting Enzyme is prepared.

  • Assay:

    • Add 50 µL of the standards and samples to separate wells of the 96-well plate.

    • Add 50 µL of the Reaction Mix (or background control mix) to each well.

    • Incubate the plate for 30 minutes at 37°C, protected from light.[1]

  • Measurement:

    • Measure the absorbance at 570 nm for the colorimetric assay or fluorescence at Ex/Em = 535/587 nm for the fluorometric assay.

  • Calculation:

    • Subtract the background reading from all sample and standard readings.

    • Plot the standard curve and determine the this compound concentration in the samples.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol describes a common approach using pre-column derivatization with o-phthalaldehyde (B127526) (OPA) and reversed-phase HPLC.[7]

Principle: Amino acids are derivatized with OPA to form fluorescent adducts, which are then separated by reversed-phase HPLC and detected by a fluorescence detector.

Materials:

  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column (e.g., Zorbax Eclipse-AAA)[7]

  • Mobile Phase A: 40 mM Sodium Phosphate buffer, pH 7.8

  • Mobile Phase B: Acetonitrile/Methanol (B129727)/Water (45/45/10 v/v/v)[7]

  • o-phthalaldehyde (OPA) derivatizing reagent

  • This compound standard solutions

Procedure:

  • Sample Preparation:

    • Hydrolyze protein samples to release free amino acids.

    • Deproteinize samples by precipitation with an organic solvent (e.g., methanol or acetonitrile).

    • Centrifuge and collect the supernatant.

  • Derivatization:

    • In the autosampler, mix the sample or standard with the OPA derivatizing reagent. The reaction is typically rapid.[7]

  • Chromatographic Separation:

    • Inject the derivatized sample onto the C18 column.

    • Run a gradient elution to separate the amino acid derivatives. A typical gradient might start with a low percentage of Mobile Phase B and ramp up to elute the more hydrophobic derivatives.[7]

    • Set the fluorescence detector to an excitation wavelength of 338 nm and an emission wavelength of around 450 nm.

  • Quantification:

    • Prepare a standard curve by injecting known concentrations of derivatized this compound standards.

    • Integrate the peak area of the this compound derivative in the sample chromatogram and quantify the concentration using the standard curve.

Mass Spectrometry (MS) Protocol

This protocol outlines a general procedure for this compound quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][9]

Principle: this compound is separated from other sample components by LC and then detected by a mass spectrometer. The high selectivity of MS/MS allows for accurate quantification by monitoring specific precursor-to-product ion transitions.

Materials:

  • LC-MS/MS system (e.g., QTRAP®)[9]

  • Reversed-phase or HILIC column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid[9]

  • This compound standard solutions and a stable isotope-labeled internal standard (e.g., this compound-d4)

Procedure:

  • Sample Preparation:

    • Add a known amount of the internal standard to each sample and standard.

    • Precipitate proteins with an organic solvent (e.g., ice-cold methanol).[4]

    • Vortex and centrifuge the samples.

    • Transfer the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried residue in a suitable solvent for LC-MS/MS analysis.

  • LC Separation:

    • Inject the sample onto the LC column.

    • Use a gradient elution to separate this compound from other compounds.

  • MS/MS Detection:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Set up a Multiple Reaction Monitoring (MRM) method to monitor the specific mass transition for this compound (e.g., m/z 90 -> 44) and its internal standard.

  • Quantification:

    • Create a standard curve by plotting the ratio of the peak area of the this compound standard to the peak area of the internal standard against the concentration of the this compound standard.

    • Calculate the concentration of this compound in the samples based on their peak area ratios and the standard curve.

Visualizing the Methodologies

To better understand the workflows and comparative aspects of these methods, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_methods Quantification Method cluster_analysis Data Analysis Sample Biological Sample (e.g., Serum, Cells) Deproteinization Deproteinization (e.g., Spin Filter, Solvent) Sample->Deproteinization Hydrolysis Protein Hydrolysis (for total this compound) Sample->Hydrolysis Enzymatic Enzymatic Assay Deproteinization->Enzymatic HPLC HPLC Deproteinization->HPLC MS Mass Spectrometry Deproteinization->MS Hydrolysis->HPLC Hydrolysis->MS StandardCurve Standard Curve Generation Enzymatic->StandardCurve Signal Measurement HPLC->StandardCurve Peak Area Integration MS->StandardCurve Peak Area Ratio (Analyte/IS) Quantification Concentration Calculation StandardCurve->Quantification

Caption: General experimental workflow for this compound quantification.

method_comparison cluster_enzymatic Enzymatic Assay cluster_hplc HPLC cluster_ms Mass Spectrometry EA_Adv Advantages: - High Throughput - Low Cost - Simple Procedure EA_Dis Disadvantages: - Lower Specificity - Potential for Interference HPLC_Adv Advantages: - Good Specificity - Established Method - Can separate isomers HPLC_Dis Disadvantages: - Moderate Throughput - Derivatization often required MS_Adv Advantages: - Very High Specificity - High Sensitivity - Structural Information MS_Dis Disadvantages: - High Cost - Complex Instrumentation - Requires skilled operator This compound This compound Quantification cluster_enzymatic cluster_enzymatic This compound->cluster_enzymatic Choose for: Screening, Routine Analysis cluster_hplc cluster_hplc This compound->cluster_hplc Choose for: Validated Quantitation, Isomer Separation cluster_ms cluster_ms This compound->cluster_ms Choose for: High-Confidence Identification, Metabolomics, Low Abundance Samples

Caption: Logical comparison of this compound quantification methods.

Conclusion

The choice of an appropriate method for this compound quantification is a critical decision that should be guided by the specific requirements of the study. Enzymatic assays offer a high-throughput and cost-effective solution for routine analysis. HPLC provides a robust and specific method suitable for validated quantitative studies. Mass spectrometry stands out for its exceptional sensitivity and specificity, making it the gold standard for complex samples and research requiring the highest level of confidence. By understanding the principles, performance characteristics, and protocols of each method, researchers can confidently select the most suitable approach to achieve accurate and reliable this compound quantification in their work.

References

D-Alanine as a Specific Tracer for Bacterial Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise tracking of bacterial metabolic activity is crucial for understanding pathogenesis and developing new antimicrobial therapies. D-alanine, a key component of the bacterial cell wall absent in mammalian cells, offers a highly specific target for metabolic tracing. This guide provides an objective comparison of D-alanine-based tracers with other common alternatives, supported by experimental data and detailed protocols, to facilitate the selection of the most appropriate tool for your research needs.

The specificity of D-alanine as a bacterial tracer is rooted in the fundamental structural differences between prokaryotic and eukaryotic cells. D-amino acids, particularly D-alanine, are integral to the peptidoglycan layer of the bacterial cell wall, a structure not found in mammals.[1][2] This unique metabolic requirement allows exogenously supplied, labeled D-alanine to be selectively incorporated by bacteria, providing a clear signal of their metabolic activity.[1]

Comparative Performance of Metabolic Tracers

The efficacy of a metabolic tracer is determined by its specificity for bacterial processes, its efficiency of incorporation, and minimal off-target effects. The following table summarizes quantitative data comparing D-alanine-based tracers with other alternatives.

Tracer TypeSpecific TracerBacterial Uptake (Relative)Mammalian Cell Uptake (Relative)Key Findings & Specificity
D-Alanine Based D-[3-¹¹C]AlanineHigh in various Gram-positive and Gram-negative bacteria.[2]3-6 fold lower than L-[3-¹¹C]this compound.[2][3]Demonstrates high specificity for bacterial metabolism over mammalian metabolism. Effectively distinguishes between active bacterial infection and sterile inflammation.[2][4]
D-Alanine-3-¹³CHigh, with potential for incomplete labeling if endogenous D-alanine synthesis is high.[5]Minimal perturbation of cellular metabolism.[5]High specificity for peptidoglycan. Allows for direct measurement of D-alanine incorporation and quantification of peptidoglycan turnover.[5]
3-Azido-D-alanine (ADA)Efficiently incorporated into the growing cell wall.[6]Not a natural substrate for mammalian cells.Enables a two-step labeling process with "click" chemistry, offering high flexibility with a wide variety of fluorescent probes.[7] The small size of ADA generally allows for good permeability across the outer membrane of Gram-negative bacteria.[7]
Fluorescent D-Amino Acids (FDAAs)Variable depending on the fluorophore and bacterial species.[8][9]Generally low, designed for biocompatibility.[7]Allows for direct, one-step visualization of cell wall synthesis. The choice of fluorophore can impact permeability in Gram-negative bacteria.[7][10]
General Metabolic [U-¹³C]-GlucoseHighHighLabels the entire peptidoglycan structure and central carbon metabolism, providing a global metabolic view. Lacks specificity for bacterial cell wall synthesis.[11]
[¹⁸F]FDGNo significant difference between bacterial infection and sterile inflammation.[2]High uptake in areas of inflammation.[2]Fails to differentiate between bacterial infection and sterile inflammation.[2][4]
Other Specific Diaminopimelic Acid (DAP)High in most Gram-negative and some Gram-positive bacteria.[1]Absent in eukaryotes, making it a highly specific marker.[1]Abundance can vary between bacterial species.[1]
Para-Aminobenzoic Acid (PABA)Utilized in the bacterial folate synthesis pathway.[1]Humans obtain folate from their diet, making this pathway specific to bacteria.[1]Offers high theoretical specificity.[1]

Signaling Pathways and Experimental Workflows

Visualizing the metabolic pathways and experimental procedures is essential for understanding and implementing these tracing techniques.

D_Alanine_Metabolic_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm Exogenous D-Ala Exogenous D-Ala D-Ala_in D-Alanine Exogenous D-Ala->D-Ala_in Transport Ddl D-Ala-D-Ala Ligase (Ddl) D-Ala_in->Ddl L-Ala L-Alanine Alr This compound (B10760859) Racemase (Alr) L-Ala->Alr Alr->D-Ala_in D-Ala-D-Ala D-Alanyl-D-Alanine Ddl->D-Ala-D-Ala MurF MurF Ligase D-Ala-D-Ala->MurF UDP-MurNAc-tripeptide UDP-MurNAc-tripeptide UDP-MurNAc-tripeptide->MurF UDP-MurNAc-pentapeptide UDP-MurNAc-pentapeptide MurF->UDP-MurNAc-pentapeptide Lipid_II Lipid II UDP-MurNAc-pentapeptide->Lipid_II Transport across cell membrane Transglycosylases Transglycosylases Lipid_II->Transglycosylases Transpeptidases Transpeptidases Transglycosylases->Transpeptidases Peptidoglycan Incorporation into Peptidoglycan Transpeptidases->Peptidoglycan

Caption: Metabolic pathway of D-alanine incorporation into bacterial peptidoglycan.

Experimental_Workflow Start Start: Bacterial Culture Labeling Metabolic Labeling with D-Alanine Tracer Start->Labeling Harvest Harvest and Wash Cells Labeling->Harvest Extraction Peptidoglycan Extraction and Hydrolysis Harvest->Extraction Analysis Analytical Detection (e.g., MS, NMR, Fluorescence) Extraction->Analysis Quantification Data Analysis and Quantification Analysis->Quantification End End: Results Interpretation Quantification->End

Caption: General experimental workflow for D-alanine metabolic tracing.

Experimental Protocols

Protocol 1: Metabolic Labeling of Bacteria with D-Alanine-3-¹³C

This protocol outlines the general procedure for labeling bacteria with stable isotope-labeled D-alanine for subsequent analysis by mass spectrometry or NMR.

Materials:

  • Bacterial strain of interest

  • Appropriate growth medium (defined minimal medium is recommended for higher incorporation efficiency)[12]

  • D-Alanine-3-¹³C stock solution (sterile)

  • Shaking incubator

  • Spectrophotometer

  • Centrifuge and sterile centrifuge tubes

  • Phosphate-buffered saline (PBS), ice-cold

Procedure:

  • Prepare Labeled Growth Medium: Prepare the desired growth medium. For a defined minimal medium, supplement it with D-Alanine-3-¹³C to a final concentration of 250 µM to 500 µM.[12] If using a rich medium, be aware that the presence of unlabeled this compound may reduce incorporation efficiency.[12]

  • Bacterial Inoculation and Growth: Inoculate a starter culture in unlabeled medium and grow overnight. The next day, dilute the overnight culture into the D-Alanine-3-¹³C-containing medium to an initial optical density at 600 nm (OD₆₀₀) of approximately 0.05.[12]

  • Incubation: Incubate the culture at the optimal temperature and shaking speed for the specific bacterial strain.

  • Harvesting: Harvest the cells during the exponential growth phase (typically OD₆₀₀ of 0.4-0.6) by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).[5][12]

  • Washing: Wash the cell pellet twice with ice-cold PBS to remove any residual labeled medium.[12] The cell pellet can then be stored at -80°C for subsequent peptidoglycan extraction and analysis.

Protocol 2: In Vitro Labeling of Bacterial Cultures with 3-Azido-D-alanine (ADA) followed by Click Chemistry

This protocol describes the two-step labeling of bacteria using a bioorthogonal D-alanine analog.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Appropriate growth medium

  • 3-Azido-D-alanine (ADA) stock solution (e.g., 100 mM in sterile water)

  • Fluorescent alkyne probe (e.g., DBCO-Fluor 488 for copper-free click chemistry)

  • Fixative (e.g., paraformaldehyde)

  • Permeabilization agent (optional, e.g., Triton X-100)

  • PBS

Procedure:

  • Metabolic Labeling:

    • Grow the bacterial strain to the mid-logarithmic phase.

    • Add ADA to the culture medium to a final concentration of 0.5–10 mM.[6]

    • Incubate for a desired period, from a fraction of a generation to one or more generations.[6]

    • Harvest the cells by centrifugation and wash twice with PBS to remove unincorporated ADA.[13]

  • Click Chemistry Reaction (Copper-Free for Live Cells):

    • Resuspend the azide-labeled cells in PBS or imaging medium containing the strain-promoted alkyne-fluorophore (e.g., 10-50 µM).[13]

    • Incubate for 30-60 minutes at the optimal growth temperature, protected from light.[13]

    • Wash the cells three times with PBS.

    • The cells are now ready for imaging via fluorescence microscopy.

Conclusion

D-alanine-based tracers, particularly stable isotope-labeled variants like D-Alanine-3-¹³C and bioorthogonal analogs such as 3-Azido-D-alanine, provide highly specific and powerful tools for investigating bacterial cell wall metabolism.[5][6] Their selective incorporation into peptidoglycan, a uniquely bacterial structure, offers a distinct advantage over less specific tracers that are prone to off-target accumulation.[1] While alternatives like universally labeled glucose provide a broader metabolic overview, and other specific tracers like DAP and PABA show promise, the extensive validation and versatility of D-alanine-based tracers establish them as a cornerstone for research in bacterial physiology and antimicrobial drug development. The choice of tracer will ultimately depend on the specific research question, the bacterial species under investigation, and the available analytical instrumentation.

References

A Comparative Analysis of Alanine Metabolism in Healthy vs. Cancer Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of cancer, enabling malignant cells to meet the bioenergetic and biosynthetic demands of rapid proliferation and survival in the often nutrient-deprived tumor microenvironment.[1] While the "Warburg effect"—the reliance on aerobic glycolysis—is a well-established paradigm, the metabolic alterations of amino acids are gaining increasing attention for their critical roles in tumorigenesis.[1][2] Alanine (B10760859), a non-essential amino acid, has emerged as a key player in this metabolic rewiring, exhibiting distinct metabolic fates in cancerous versus healthy cells. This guide provides a comparative analysis of this compound metabolism, presenting quantitative data, detailed experimental protocols, and visual pathways to elucidate these critical differences.

Comparative Quantitative Analysis of this compound Metabolism

The metabolic phenotype of cancer cells with respect to this compound is markedly different from that of healthy cells. These differences are evident in uptake and secretion dynamics, intracellular enzymatic activity, and the resulting concentrations within the tissue microenvironment.

This compound Uptake, Secretion, and Tissue Concentration

Cancer cells often exhibit an increased demand for this compound, which can be met by uptake from the microenvironment or through de novo synthesis.[3] In some contexts, such as pancreatic cancer, there is a distinct metabolic niche where stromal cells secrete this compound that is then taken up by cancer cells.[3] Conversely, in other cancer types, an increased efflux of this compound is observed.[4]

ParameterHealthy Cells / TissuesCancer Cells / TissuesFold Change / Key ObservationReference(s)
This compound Concentration (Prostate Tissue) 0.14 ± 0.06 mmol/kg0.26 ± 0.07 mmol/kg~1.86-fold increase in cancer tissue[5][6]
This compound Uptake (Pancreatic Ductal Adenocarcinoma - PDAC) Pancreatic stellate cells (PSCs) primarily efflux this compound.PDAC cells show significant this compound uptake.PDAC cells are net consumers, while stromal cells are net producers.[3]
Na+-dependent this compound Accumulation Not specified for healthy human cells>75% in human tumor cells (prostate and glioblastoma)Cancer cells show high sodium-dependency for this compound uptake.[7]
This compound Aminotransferase (ALT/GPT) Activity

This compound Aminotransferase (ALT), also known as Glutamic-Pyruvic Transaminase (GPT), is a pivotal enzyme that reversibly catalyzes the transfer of an amino group from this compound to α-ketoglutarate to produce pyruvate (B1213749) and glutamate.[4][8][9] This reaction is central to the integration of amino acid and carbohydrate metabolism.[10] In many cancers, the expression and activity of ALT isoenzymes are dysregulated to support anabolic processes.

ParameterHealthy Tissues / CellsCancer Tissues / CellsFold Change / Key ObservationReference(s)
ALT/GPT Isoform Expression Predominantly cytosolic GPT1 in many tissues.Upregulation of mitochondrial GPT2 in breast and pancreatic cancers.Shift towards GPT2 expression to link glutamine and glucose metabolism in mitochondria.[3][11]
Serum ALT Levels and Cancer Risk Normal range (e.g., < 22 U/L)Elevated ALT can be a marker for liver injury and is associated with increased risk of primary liver cancer.A normal-high ALT level (≥ 22 U/L) is associated with an increased risk of primary liver cancer.[12][13][14]
ALT/AST Ratio and Cancer Development Higher ratio in some contexts.An elevated Aspartate Aminotransferase (AST) to ALT ratio is associated with increased cancer incidence and all-cause mortality.The AST/ALT ratio is being investigated as a prognostic marker.[15]

Key Metabolic Pathways: A Visual Comparison

The central role of this compound Aminotransferase (ALT/GPT) facilitates a metabolic flexibility in cancer cells that is distinct from healthy cells. Cancer cells can utilize this compound to replenish the TCA cycle, for gluconeogenesis, or as a nitrogen source.

Alanine_Metabolism_Comparison cluster_healthy Healthy Cell cluster_cancer Cancer Cell h_Ala This compound h_Pyr Pyruvate h_Ala->h_Pyr GPT1 GPT1 h_TCA TCA Cycle (Energy Production) h_Pyr->h_TCA h_Glu Glutamate h_aKG α-Ketoglutarate h_Glu->h_aKG GPT1 GPT1 h_aKG->h_TCA h_Glc Glucose h_Glc->h_Pyr Glycolysis c_TCA TCA Cycle (Anaplerosis & Biosynthesis) h_GPT1 GPT1 (Cytosolic) c_Ala This compound c_Pyr Pyruvate c_Ala->c_Pyr GPT2 GPT2 c_Pyr->c_TCA c_Glu Glutamate c_aKG α-Ketoglutarate c_Glu->c_aKG GPT2 GPT2 c_aKG->c_TCA c_Gln Glutamine c_Gln->c_Glu Glutaminolysis c_Biosynthesis Lipids, Nucleotides, Other Amino Acids c_TCA->c_Biosynthesis c_GPT2 GPT2 (Mitochondrial)

Caption: Divergent this compound metabolism in healthy vs. cancer cells.

Experimental Protocols

Stable Isotope Tracing of this compound Metabolism

This method allows for the quantitative analysis of this compound's contribution to various metabolic pathways by tracing the incorporation of heavy isotopes (e.g., ¹³C) from labeled this compound into downstream metabolites.[10]

a. Cell Culture and Isotope Labeling:

  • Cell Seeding: Plate cells of interest (both healthy and cancerous cell lines) in appropriate culture dishes and allow them to adhere and reach approximately 80% confluency.

  • Medium Preparation: Prepare a labeling medium by supplementing L-Alanine-free medium with a known concentration of L-Alanine-¹³C₃. The concentration should be similar to that in standard culture medium.

  • Isotope Labeling:

    • Aspirate the standard growth medium from the cells.

    • Wash the cells once with sterile Phosphate-Buffered Saline (PBS).

    • Add the pre-warmed ¹³C₃-Alanine labeling medium to the cells.

    • Incubate for a specific duration (e.g., 6 hours) to allow for the incorporation of the labeled this compound into downstream metabolites.[16]

b. Metabolite Extraction:

  • Quenching: At the end of the labeling period, place the culture plates on ice.

  • Washing: Aspirate the labeling medium and quickly wash the cells with ice-cold PBS to remove extracellular labeled this compound.

  • Extraction: Add 1 mL of pre-chilled 80% methanol (B129727) (-80°C) to each well to quench metabolism and extract metabolites.[10]

  • Collection: Scrape the cells in the methanol solution and transfer the cell suspension to a microcentrifuge tube.

  • Incubation & Centrifugation: Incubate at -80°C for 20 minutes, then centrifuge at maximum speed for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant, which contains the extracted metabolites, to a new tube.

  • Drying: Dry the metabolite extracts using a speed vacuum or nitrogen evaporator.

c. Sample Analysis:

  • Derivatization (for GC-MS): Derivatize the dried metabolites to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This often involves methoximation followed by silylation.[11]

  • Analysis: Analyze the samples using Mass Spectrometry (MS), either directly via Liquid Chromatography-MS (LC-MS) or after separation via GC-MS.

  • Data Interpretation: Determine the mass isotopologue distributions (MIDs) for key metabolites (e.g., pyruvate, lactate (B86563), TCA cycle intermediates) to quantify the contribution of this compound to these pathways.

Isotope_Tracing_Workflow start Seed Cells media_prep Prepare ¹³C-Alanine Labeling Medium start->media_prep labeling Incubate Cells with ¹³C-Alanine Medium media_prep->labeling quench Quench Metabolism (Ice-cold Methanol) labeling->quench extract Extract Metabolites quench->extract dry Dry Metabolite Extract extract->dry analyze Analyze by MS (GC-MS or LC-MS) dry->analyze end Determine Mass Isotopologue Distributions analyze->end

Caption: General workflow for stable isotope tracing experiments.

This compound Aminotransferase (ALT) Activity Assay

This coupled enzyme assay provides a simple and direct procedure for measuring ALT activity in various biological samples, including serum, plasma, and cell lysates.[4][8][9]

a. Reagent Preparation:

  • Pyruvate Standard Curve: Prepare a series of pyruvate standards by diluting a stock solution (e.g., 100 nmole/µL) to generate a standard curve (e.g., 0, 2, 4, 6, 8, 10 nmole/well).[17]

  • Sample Preparation:

    • For serum or plasma, samples can often be added directly to the assay wells.

    • For cell or tissue lysates, homogenize the sample in ALT Assay Buffer and centrifuge to remove insoluble material.

    • Adjust the final volume of all samples and standards to a consistent volume (e.g., 20 µL) with ALT Assay Buffer.

  • Master Reaction Mix: Prepare a master mix containing ALT Assay Buffer, a fluorescent or colorimetric probe, an enzyme mix (containing lactate dehydrogenase), and the ALT substrate (L-alanine and α-ketoglutarate).[8][17]

b. Assay Procedure:

  • Plate Setup: Add samples and pyruvate standards in duplicate or triplicate to a 96-well plate.

  • Reaction Initiation: Add the Master Reaction Mix to all wells.

  • Kinetic Measurement: Immediately begin measuring the absorbance (e.g., at 570 nm for colorimetric assays) or fluorescence (e.g., Ex/Em = 535/587 nm) in a microplate reader at 37°C.[8] Take readings every 2-5 minutes.

  • Data Collection: Continue taking measurements until the reading of the most active sample is near the top of the linear range of the standard curve.

c. Calculation of ALT Activity:

  • Standard Curve: Plot the absorbance or fluorescence readings for the pyruvate standards against their known concentrations to generate a standard curve.

  • Determine Pyruvate Generated: For each sample, calculate the change in absorbance/fluorescence over time (ΔA/Δt) in the linear portion of the reaction curve. Use the standard curve to convert this rate into the amount of pyruvate generated per minute (B).

  • Calculate ALT Activity: Use the following formula: ALT Activity (nmole/min/mL or mU/mL) = (B × Sample Dilution Factor) / V Where B is the amount of pyruvate generated per minute and V is the volume of the sample added to the well.[17]

ALT_Assay_Workflow start Prepare Samples and Pyruvate Standards reaction_mix Prepare Master Reaction Mix start->reaction_mix plate_setup Add Samples/Standards to 96-well Plate reaction_mix->plate_setup initiate Add Reaction Mix to Initiate Reaction plate_setup->initiate measure Kinetic Measurement in Plate Reader at 37°C initiate->measure calculate Calculate Pyruvate Generated from Standard Curve measure->calculate end Determine ALT Activity calculate->end

Caption: Workflow for an this compound Aminotransferase (ALT) activity assay.

Conclusion

The metabolism of this compound is significantly reprogrammed in cancer cells compared to their healthy counterparts. This is characterized by altered uptake and secretion dynamics, a shift in the activity and localization of key enzymes like ALT/GPT, and a modified tumor microenvironment. These alterations provide cancer cells with the necessary building blocks for biosynthesis and the metabolic flexibility to survive and proliferate. The distinct reliance of many cancers on specific this compound metabolic pathways presents a promising, albeit complex, landscape for the development of novel therapeutic strategies. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate these pathways and evaluate the efficacy of new therapeutic agents targeting this compound metabolism.

References

Unveiling Functional Hotspots: A Comparative Guide to Alanalanine Substitution in Protein Domains

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the critical amino acid residues that govern protein function is paramount. Alanine (B10760859) scanning mutagenesis serves as a powerful tool to pinpoint these functional "hotspots" by systematically replacing residues with this compound and observing the functional consequences. This guide provides a comparative analysis of the effects of this compound substitution on protein-protein interactions and enzyme function, supported by quantitative data and detailed experimental protocols.

Data Presentation: Quantitative Effects of this compound Substitution

The impact of this compound substitution is context-dependent, varying with the protein and the specific residue being replaced. Below are summarized quantitative data from studies on key protein families, illustrating the diverse functional consequences of this single amino acid change.

Table 1: Effects of this compound Substitution on Protein-Protein Interactions
Protein ComplexMutated ResidueWild-Type Affinity (K_D)Mutant Affinity (K_D)Fold Change in AffinityReference Assay
PD-1/PD-L1PD-L1 Y123A7.8 µM> 300 µM>38-fold decreaseSurface Plasmon Resonance
PD-1/PD-L1PD-L1 M115A7.8 µM150 µM~19-fold decreaseSurface Plasmon Resonance
Bcl-xL/BadBad L116A0.033 µM1.2 µM~36-fold decreaseSurface Plasmon Resonance
Bcl-xL/BakBak L78A0.21 µM11 µM~52-fold decreaseSurface Plasmon Resonance
CaV1.2 AID/CaVβ2aW440A1.3 nMNo binding detected>1000-fold decreaseIsothermal Titration Calorimetry[1]
CaV1.2 AID/CaVβ2aY437A1.3 nM110 nM~85-fold decreaseIsothermal Titration Calorimetry[1]
Table 2: Functional Consequences of this compound Substitution on STAT1 Activity
STAT1 MutantIFN-γ StimulationLuciferase Reporter Activity (Fold Change vs. WT)Functional ConsequenceReference
T133A+~3.5Gain-of-Function[2][3]
N176A+~0.2Loss-of-Function[2][3]
R321A+~2.8Gain-of-Function[2][3]
K336A+~0.1Loss-of-Function[4]
S459A+~0.15Loss-of-Function[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. The following sections outline the key protocols used to generate the data presented above.

Site-Directed Mutagenesis

This technique is fundamental for introducing specific this compound substitutions into a gene of interest.[5][6][7][8]

1. Primer Design:

  • Design two complementary oligonucleotide primers, typically 25-45 bases in length.

  • The desired this compound codon (e.g., GCT, GCC, GCA, GCG) should be located at the center of the primers, flanked by 10-15 bases of correct sequence on both sides.

  • Primers should have a GC content of at least 40% and terminate in one or more G or C bases.

  • The melting temperature (Tm) should be ≥ 78°C.

2. PCR Amplification:

  • Set up a PCR reaction using a high-fidelity DNA polymerase to minimize secondary mutations.

  • Use a plasmid containing the wild-type gene as the template.

  • A typical thermal cycling program is:

    • Initial denaturation: 95°C for 1-2 minutes.

    • 18-30 cycles of:

      • Denaturation: 95°C for 30-50 seconds.

      • Annealing: 60°C for 50 seconds.

      • Extension: 68°C for 1 minute per kb of plasmid length.

    • Final extension: 68°C for 5-7 minutes.

3. Digestion of Parental DNA:

  • Add the restriction enzyme DpnI to the PCR product. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid.

  • Incubate at 37°C for 1-2 hours.

4. Transformation:

  • Transform the DpnI-treated plasmid into competent E. coli cells.

  • Plate on selective media and incubate overnight at 37°C.

5. Verification:

  • Isolate plasmid DNA from the resulting colonies.

  • Verify the desired mutation and the absence of unwanted mutations by DNA sequencing.

Surface Plasmon Resonance (SPR) for Protein-Protein Interaction Analysis

SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.[9][10][11]

1. Ligand Immobilization:

  • Select a suitable sensor chip (e.g., CM5).

  • Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

  • Inject the ligand (one of the binding partners) in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5) to immobilize it on the chip surface via amine coupling.

  • Deactivate any remaining active esters using ethanolamine.

2. Analyte Binding:

  • Prepare a series of dilutions of the analyte (the other binding partner) in a suitable running buffer (e.g., HBS-EP+).

  • Inject the analyte solutions over the sensor surface at a constant flow rate. The binding is monitored as a change in the refractive index, measured in resonance units (RU).

  • Allow for an association phase followed by a dissociation phase where only running buffer flows over the surface.

3. Data Analysis:

  • The resulting sensorgrams (RU vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D = k_d/k_a).

Luciferase Reporter Assay for Signaling Pathway Analysis

This cell-based assay is used to quantify the activity of a specific signaling pathway in response to a stimulus.[12][13][14]

1. Plasmid Constructs:

  • A reporter plasmid containing the firefly luciferase gene downstream of a response element specific to the signaling pathway of interest (e.g., Gamma-Activated Sequence (GAS) for STAT1).

  • An expression plasmid for the wild-type or mutant protein of interest (e.g., STAT1).

  • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

2. Cell Culture and Transfection:

  • Seed cells (e.g., HEK293T) in a multi-well plate.

  • Co-transfect the cells with the reporter, expression, and control plasmids using a suitable transfection reagent.

3. Cell Stimulation and Lysis:

  • After 24-48 hours, stimulate the cells with the appropriate ligand (e.g., IFN-γ for the STAT1 pathway).

  • Lyse the cells using a passive lysis buffer.

4. Luminescence Measurement:

  • Add the firefly luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

  • Subsequently, add a quencher for the firefly luciferase and the substrate for Renilla luciferase, and measure the luminescence again.

5. Data Analysis:

  • Calculate the ratio of firefly to Renilla luciferase activity to normalize for transfection efficiency.

  • Compare the normalized luciferase activity of the mutant-expressing cells to that of the wild-type-expressing cells to determine the functional consequence (gain-of-function or loss-of-function).

Mandatory Visualization

Diagrams are essential for visualizing complex biological processes and experimental workflows.

Experimental_Workflow cluster_mutagenesis Site-Directed Mutagenesis cluster_expression Protein Expression & Purification cluster_analysis Functional Analysis Primer_Design 1. Primer Design PCR 2. PCR Amplification Primer_Design->PCR Digestion 3. DpnI Digestion PCR->Digestion Transformation 4. Transformation Digestion->Transformation Verification 5. Sequencing Transformation->Verification Cell_Culture Cell Culture Verification->Cell_Culture Transfection Transfection Verification->Transfection Cell_Culture->Transfection Purification Purification Transfection->Purification Luciferase Luciferase (Activity) Transfection->Luciferase SPR SPR (Binding) Purification->SPR Data_Analysis Data Analysis SPR->Data_Analysis Luciferase->Data_Analysis

Caption: Experimental workflow for analyzing this compound substitution mutants.

STAT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNGR IFN-γ Receptor JAK1 JAK1 IFNGR->JAK1 Activates JAK2 JAK2 IFNGR->JAK2 Activates STAT1_inactive STAT1 (inactive) JAK1->STAT1_inactive Phosphorylates JAK2->STAT1_inactive Phosphorylates STAT1_active pSTAT1 (active) STAT1_dimer pSTAT1 Dimer STAT1_active->STAT1_dimer Dimerizes GAS GAS Element STAT1_dimer->GAS Translocates & Binds Gene_Expression Target Gene Expression GAS->Gene_Expression Promotes IFNgamma IFN-γ IFNgamma->IFNGR Binds

Caption: Simplified STAT1 signaling pathway upon IFN-γ stimulation.

References

A Head-to-Head Comparison: Alanine vs. Glycine Scanning for Unraveling Protein Function

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, dissecting the intricate workings of proteins is a cornerstone of discovery. Site-directed mutagenesis, a powerful technique to alter specific amino acids, provides an invaluable window into protein structure-function relationships. Among the most common approaches are alanine (B10760859) and glycine (B1666218) scanning, each offering unique insights into the roles of individual residues. This guide provides an objective comparison of these two techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.

At a Glance: this compound vs. Glycine Scanning

This compound scanning mutagenesis systematically replaces amino acid residues with this compound to probe the contribution of their side chains to protein function, stability, and interactions.[1][2] Glycine scanning, on the other hand, introduces glycine at specific positions to assess the importance of backbone flexibility.[3] The choice between these two methods hinges on the specific scientific question being addressed.

FeatureThis compound ScanningGlycine Scanning
Primary Purpose To determine the contribution of amino acid side chains to protein function and stability.[1]To probe the role of backbone flexibility and conformation.[3]
Mechanism Removes the side chain beyond the β-carbon, minimizing structural perturbation.[4]Introduces conformational flexibility due to the lack of a side chain.[5]
Ideal Applications Identifying "hot-spot" residues in protein-protein interfaces, mapping functional epitopes, assessing residue contribution to stability.[2][6]Investigating regions requiring conformational changes, such as hinges or loops, and studying the impact of backbone dynamics.[7]
Potential Artifacts May not be suitable for mutating existing this compound or small residues; can sometimes cause unexpected structural changes.Can introduce excessive flexibility, leading to global unfolding or misfolding, especially in structured regions.[5]

Delving Deeper: The Rationale Behind the Choice

Why this compound? The "Neutral" Mutation

This compound is the preferred amino acid for scanning mutagenesis due to its small, non-polar methyl side chain.[4] This substitution is considered "neutral" because it eliminates the specific interactions of the original side chain (hydrogen bonds, salt bridges, hydrophobic interactions) while generally preserving the protein's backbone conformation.[8] By measuring the change in a protein's activity or stability after mutating a residue to this compound, researchers can infer the importance of the original side chain's contribution.[2][6]

Why Glycine? The "Flexible" Probe

Glycine is unique among the 20 common amino acids as its side chain is a single hydrogen atom.[9] This minimalism grants the polypeptide backbone a high degree of rotational freedom, making glycine a "helix breaker" and promoting flexibility.[5][10] Glycine scanning is therefore employed to identify residues where conformational flexibility is a critical component of function, such as in enzyme active sites or regions undergoing allosteric regulation.[7]

Experimental Considerations and Protocols

The general workflow for both this compound and glycine scanning involves site-directed mutagenesis, protein expression and purification, and functional analysis.

Experimental Workflow

G cluster_0 Pre-Expression cluster_1 Protein Production cluster_2 Functional Analysis A Site-Directed Mutagenesis (PCR-based) B Plasmid Transformation into E. coli A->B C Sequence Verification B->C D Protein Expression C->D E Cell Lysis & Protein Purification D->E F Purity & Concentration Assessment (SDS-PAGE, Bradford Assay) E->F G Biophysical Characterization (CD, DSC) F->G H Functional Assays (e.g., Binding Affinity, Enzyme Kinetics) G->H

Figure 1. A generalized experimental workflow for scanning mutagenesis studies.

Key Experimental Protocols

High-Throughput Site-Directed Scanning Mutagenesis (Two-Fragment PCR Approach)

This protocol is highly efficient for generating large libraries of mutants, including this compound scanning libraries.[11]

  • Primer Design: Design mutagenic primers for each target residue. For this compound scanning, the codon for the target amino acid is changed to a codon for this compound (e.g., GCT, GCC, GCA, GCG).

  • Two-Fragment PCR: For each mutation, perform two separate PCR reactions. Each reaction amplifies one half of the plasmid containing the desired mutation. This method reduces PCR artifacts.[11]

  • Template Digestion: The parental, methylated plasmid DNA is digested using the DpnI restriction enzyme.

  • Gibson Assembly: The two purified PCR fragments are joined together in a single isothermal reaction using Gibson Assembly Master Mix.

  • Transformation and Sequencing: The assembled plasmids are transformed into competent E. coli cells, and the mutations are confirmed by DNA sequencing.

Case Study: Dissecting a Signaling Pathway

This compound and glycine scanning have been instrumental in elucidating the molecular details of countless signaling pathways. For instance, consider the interaction between a kinase and its substrate protein.

G cluster_0 Kinase-Substrate Interaction cluster_1 Downstream Signaling Kinase Kinase Substrate Substrate Protein Kinase->Substrate Binding & Phosphorylation PhosphorylatedSubstrate Phosphorylated Substrate Effector Effector Protein PhosphorylatedSubstrate->Effector Activation CellularResponse Cellular Response Effector->CellularResponse

Figure 2. A simplified signaling pathway involving kinase-substrate interaction.

To understand this interaction, a researcher might perform:

  • This compound scanning of the substrate's phosphorylation motif to identify residues critical for kinase recognition and binding. A significant decrease in phosphorylation upon mutation to this compound would indicate a "hot-spot" residue.

  • Glycine scanning of a loop region on the kinase that is hypothesized to undergo a conformational change upon substrate binding. An increase or decrease in kinase activity upon glycine substitution could reveal the importance of flexibility in that region for catalysis.

Quantitative Data Presentation: A Comparative Example

The following table presents hypothetical data from a study investigating the binding of a peptide (p53RMP) to a T-cell receptor mimic antibody.[12] This illustrates how the results from this compound and glycine scanning can be quantitatively compared.

Residue PositionOriginal Amino AcidThis compound Substitution (Relative Binding %)Glycine Substitution (Relative Binding %)Interpretation
1Arg25%30%Side chain is critical for binding.
2Met95%98%Side chain has a minor role in binding.
3Pro15%10%Backbone conformation is crucial.
4AlaN/A (Gly substitution)90%Original this compound side chain is not essential.
5Pro20%18%Backbone conformation is critical.
6Val40%55%Side chain contributes significantly to binding.

Data is hypothetical and for illustrative purposes.

Conclusion: A Synergistic Approach

Both this compound and glycine scanning are powerful tools for the functional annotation of proteins. This compound scanning excels at identifying key side-chain interactions, while glycine scanning provides unique insights into the role of backbone flexibility.[1][3] For a comprehensive understanding of protein function, these techniques can be used in a complementary fashion. By carefully considering the scientific question at hand, researchers can leverage these mutagenesis strategies to unlock the secrets of the proteome and accelerate the development of novel therapeutics.

References

A Comparative Guide to Isotopic Enrichment Analysis: Alanine vs. Other Key Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of isotopic enrichment analysis of alanine (B10760859) against other central carbon metabolites—glucose, lactate (B86563), and glutamine. Understanding the nuances of tracing these molecules is critical for designing robust metabolic flux analysis (MFA) experiments and accurately interpreting the resulting data. This document outlines the distinct metabolic insights each tracer provides, details experimental methodologies, and presents a comparative analysis of their analytical performance.

Introduction to Isotopic Tracers in Metabolic Research

Stable isotope tracers, most commonly ¹³C-labeled metabolites, are indispensable tools for elucidating the dynamics of metabolic pathways. By introducing a labeled substrate into a biological system, researchers can track the incorporation of the isotope into downstream metabolites. This allows for the quantification of metabolic fluxes, providing a dynamic view of cellular metabolism that is not attainable with static metabolite measurements alone. The choice of tracer is paramount, as it dictates which pathways are interrogated and the precision of the resulting flux estimations.

This compound, as a non-essential amino acid, occupies a unique position at the crossroads of carbohydrate and amino acid metabolism. Its close relationship with pyruvate (B1213749) makes it a valuable tracer for probing pathways such as gluconeogenesis and the tricarboxylic acid (TCA) cycle. However, to gain a comprehensive understanding of cellular metabolism, it is often necessary to compare and contrast the information derived from this compound tracing with that from other key energy sources like glucose and glutamine, and the metabolic endpoint, lactate.

Metabolic Interplay of this compound, Glucose, Glutamine, and Lactate

The metabolic fates of these four key molecules are intricately linked. Understanding their connections is fundamental to interpreting isotopic labeling patterns.

cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_amino_acid Amino Acid Metabolism cluster_gluconeogenesis Gluconeogenesis (Liver) Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA AlphaKG α-Ketoglutarate Pyruvate->AlphaKG Anaplerosis (PC) This compound This compound Pyruvate->this compound ALT Citrate Citrate AcetylCoA->Citrate Citrate->AlphaKG AlphaKG->Pyruvate Cataplerosis (ME) Glutamate Glutamate This compound->Glutamate ALT Glutamine Glutamine Glutamine->Glutamate Glutamate->AlphaKG GDH/Transaminases Pyruvate_gng Pyruvate Glucose_gng Glucose Pyruvate_gng->Glucose_gng Lactate_gng Lactate Lactate_gng->Pyruvate_gng Alanine_gng This compound Alanine_gng->Pyruvate_gng

Fig. 1: Central metabolic pathways involving glucose, this compound, glutamine, and lactate.

Comparative Analysis of Isotopic Tracers

The selection of a ¹³C-labeled tracer is contingent on the specific metabolic pathway of interest. This section compares the utility of this compound, glucose, glutamine, and lactate as isotopic tracers.

TracerPrimary Metabolic Pathways InterrogatedKey InsightsAnalytical Considerations
¹³C-Alanine Gluconeogenesis, TCA Cycle Anaplerosis, this compound Aminotransferase (ALT) activityProvides a direct measure of the contribution of amino acids to glucose production and the TCA cycle. Useful for studying nitrogen metabolism.Derivatization is typically required for GC-MS analysis. Lower intracellular abundance compared to glucose.
¹³C-Glucose Glycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle, Glycogen SynthesisThe most common tracer for central carbon metabolism. Different isotopologues (e.g., [1,2-¹³C₂]glucose) can resolve fluxes through specific pathways like the PPP.[1][2][3]High intracellular concentration. Can be analyzed by both GC-MS (with derivatization) and LC-MS. Potential for matrix effects in GC-MS.[4][5]
¹³C-Lactate Lactate Dehydrogenase (LDH) activity, Cori Cycle, GluconeogenesisMeasures the rate of lactate production and consumption, which is crucial in cancer metabolism and exercise physiology.High turnover rate. Arterial sampling is often preferred for in vivo studies.[6]
¹³C-Glutamine TCA Cycle Anaplerosis, Reductive Carboxylation, Amino Acid SynthesisA key tracer for understanding how cells replenish TCA cycle intermediates, particularly in cancer cells.[1]Can be analyzed by GC-MS (with derivatization) and LC-MS.[1]

Experimental Protocols

A generalized workflow for a ¹³C metabolic flux analysis experiment is presented below. Specific details will vary depending on the biological system and analytical platform.

cluster_workflow Experimental Workflow for ¹³C-MFA A 1. Cell Culture and Isotope Labeling Culture cells in a medium containing the ¹³C-labeled tracer. B 2. Quenching and Metabolite Extraction Rapidly halt metabolic activity and extract intracellular metabolites. A->B C 3. Sample Preparation Derivatization for GC-MS or direct analysis for LC-MS. B->C D 4. Mass Spectrometry Analysis Measure the mass isotopomer distributions (MIDs) of target metabolites. C->D E 5. Data Analysis and Flux Calculation Correct for natural isotope abundance and use computational models to calculate metabolic fluxes. D->E

Fig. 2: Generalized workflow for a ¹³C-MFA experiment.
Protocol 1: Cell Culture and Isotope Labeling

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) to achieve approximately 80% confluency at the time of labeling.

  • Preparation of Labeling Medium: Prepare a base medium lacking the metabolite to be traced (e.g., this compound-free DMEM). Supplement this medium with all necessary components, including dialyzed fetal bovine serum (dFBS) to minimize interference from unlabeled metabolites, and the desired concentration of the ¹³C-labeled tracer.

  • Initiation of Labeling: Aspirate the standard culture medium and replace it with the pre-warmed labeling medium. The duration of labeling depends on the pathways of interest and the time required to reach isotopic steady state.

Protocol 2: Metabolite Extraction
  • Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Immediately add a cold quenching/extraction solvent, typically 80% methanol, and place the culture vessel on dry ice.

  • Cell Lysis and Collection: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

  • Phase Separation: Add water and chloroform (B151607) to the lysate to separate the polar (metabolites) and non-polar (lipids) phases. Centrifuge to pellet the protein and separate the phases.

  • Drying: Transfer the polar phase containing the metabolites to a new tube and dry it using a vacuum concentrator.

Protocol 3: Sample Analysis by GC-MS
  • Derivatization: Amino acids and other polar metabolites require derivatization to become volatile for GC-MS analysis. A common method is silylation using reagents like N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

  • GC-MS Analysis: Inject the derivatized sample into a GC-MS system. The gas chromatograph separates the metabolites, and the mass spectrometer detects the mass-to-charge ratio (m/z) of the fragments, allowing for the determination of mass isotopomer distributions.

Protocol 4: Sample Analysis by LC-MS
  • Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis.

  • LC-MS Analysis: Inject the sample into an LC-MS system. The liquid chromatograph separates the metabolites, and the mass spectrometer measures the m/z of the intact ionized molecules, providing the mass isotopomer distribution. LC-MS is often preferred for less stable and less abundant metabolites.

Quantitative Data Comparison

The following table summarizes hypothetical, yet representative, quantitative data from a ¹³C-MFA experiment using [U-¹³C₃] L-alanine to illustrate the type of results obtained. Data are presented as Mass Isotopomer Distributions (MIDs), corrected for natural abundance.

MetaboliteM+0M+1M+2M+3M+4M+5M+6
This compound5.2%1.5%1.3%92.0%---
Pyruvate35.8%3.5%2.1%58.6%---
Lactate42.1%4.0%2.5%51.4%---
Citrate55.3%5.1%15.7%5.3%12.1%6.5%-
α-Ketoglutarate60.1%6.2%18.3%4.1%11.3%--
Glutamate58.9%5.9%17.9%4.5%12.8%--

M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms.

Conclusion

The isotopic enrichment analysis of this compound provides unique insights into the interplay between amino acid and central carbon metabolism. Its conversion to pyruvate positions it as a key tracer for gluconeogenesis and TCA cycle anaplerosis. However, a comprehensive understanding of cellular metabolism often necessitates a multi-tracer approach. By comparing the labeling patterns from ¹³C-alanine with those from ¹³C-glucose and ¹³C-glutamine, researchers can construct a more complete and accurate map of metabolic fluxes. The choice of analytical platform, either GC-MS or LC-MS, will depend on the specific metabolites of interest and the required sensitivity. Careful experimental design and data analysis are crucial for obtaining reliable and meaningful results in metabolic flux analysis.

References

In Vitro vs. In Vivo: A Comparative Guide to Alan-ine's Metabolic Role

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Alanine (B10760859), a non-essential amino acid, plays a pivotal role in cellular metabolism, acting as a key link between carbohydrate and amino acid pathways.[1] Understanding its metabolic functions is crucial for various fields, from basic research to drug development. This guide provides a comprehensive comparison of in vitro and in vivo studies on this compound's metabolism, offering insights into the strengths and limitations of each approach. We present quantitative data from key studies, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of this critical area of research.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating this compound metabolism, highlighting the differences observed between in vitro and in vivo models.

Table 1: this compound Metabolic Flux Ratios in Rat Liver

Metabolic Flux RatioIn Vitro (Isolated Hepatocytes)In Vivo (Perfused Liver)Reference
Pyruvate Dehydrogenase / Pyruvate Carboxylase~0.28Not directly comparable[2]
Phosphoenolpyruvate Kinase / PEP to Glucose~0.42Not directly comparable[2]

Table 2: this compound-derived Glucose Production

Model SystemConditionGlucose Production RateReference
Isolated Rat HepatocytesHigh-protein dietEnhanced 5-fold vs. low-protein[3]
In Vivo (Rat)High-protein dietEnhanced fractional extraction[3]
BRIN-BD11 β-cells10 mM L-alanine2.4-fold increase in glucose utilization[4]

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. Below are outlines of common experimental protocols for studying this compound metabolism in vitro and in vivo.

In Vitro: Metabolic Flux Analysis in Cultured Cells

This protocol outlines the use of ¹³C-labeled L-alanine to trace its metabolic fate in cultured mammalian cells.[5]

1. Cell Culture and Labeling:

  • Culture adherent mammalian cells to near confluency in standard growth medium.
  • Replace the standard medium with a medium containing ¹³C-labeled L-alanine (e.g., [U-¹³C₃] L-alanine).
  • Incubate the cells for a defined period to allow for the incorporation of the labeled carbons into downstream metabolites.

2. Metabolite Extraction:

  • Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
  • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and incubate at -80°C.
  • Scrape the cells and collect the cell lysate.
  • Centrifuge the lysate to pellet cell debris and precipitated proteins.
  • Collect the supernatant containing the polar metabolites.

3. Sample Analysis:

  • Dry the metabolite extract using a vacuum concentrator.
  • Derivatize the dried metabolites to increase their volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
  • Analyze the samples using GC-MS to separate and detect the derivatized metabolites and determine their mass isotopomer distributions.

4. Data Analysis:

  • Process the raw GC-MS data to identify metabolite peaks and integrate their areas.
  • Correct the mass isotopomer distributions for natural isotope abundance.
  • Use metabolic flux analysis software to fit the corrected data to a metabolic model and calculate intracellular metabolic fluxes.

In Vivo: this compound Metabolism in Animal Models

This protocol describes the investigation of this compound metabolism in a rat model using stable isotope infusion.[2]

1. Animal Preparation and Infusion:

  • Fast rats overnight to induce a gluconeogenic state.
  • Anesthetize the animals and insert catheters for infusion and blood sampling.
  • Infuse a solution containing ¹³C-labeled L- or D-alanine into the animal.

2. Sample Collection:

  • Collect blood samples at regular intervals during the infusion.
  • At the end of the experiment, euthanize the animal and collect liver tissue.
  • Immediately freeze-clamp the liver tissue in liquid nitrogen to halt metabolic activity.

3. Metabolite Extraction and Analysis:

  • Extract metabolites from the liver tissue and blood plasma.
  • Analyze the extracts using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) to identify and quantify labeled metabolites, such as glucose and glutamate.

4. Data Analysis:

  • Determine the enrichment of the this compound pool and the labeling patterns of downstream metabolites.
  • Calculate metabolic flux ratios based on the distribution of ¹³C in the products.

Visualizing this compound's Metabolic Role

The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows related to this compound metabolism.

GlucoseAlanineCycle cluster_muscle Muscle cluster_blood Bloodstream cluster_liver Liver Muscle_Glucose Glucose Muscle_Pyruvate Pyruvate Muscle_Glucose->Muscle_Pyruvate Glycolysis Muscle_this compound This compound Muscle_Pyruvate->Muscle_this compound ALT Blood_this compound This compound Muscle_this compound->Blood_this compound Transport Muscle_AminoAcids Amino Acids Muscle_Glutamate Glutamate Muscle_AminoAcids->Muscle_Glutamate Transamination Muscle_Glutamate->Muscle_this compound Muscle_aKG α-Ketoglutarate Muscle_Glutamate->Muscle_aKG Blood_Glucose Glucose Blood_Glucose->Muscle_Glucose Uptake Liver_this compound This compound Blood_this compound->Liver_this compound Transport Liver_Pyruvate Pyruvate Liver_this compound->Liver_Pyruvate ALT Liver_Glutamate Glutamate Liver_this compound->Liver_Glutamate Liver_Glucose Glucose Liver_Pyruvate->Liver_Glucose Gluconeogenesis Liver_Glucose->Blood_Glucose Release Liver_Urea Urea Liver_Glutamate->Liver_Urea Urea Cycle Liver_aKG α-Ketoglutarate Liver_Glutamate->Liver_aKG

Caption: The Glucose-Alanine Cycle.

InVitroWorkflow start Cell Culture labeling ¹³C-Alanine Labeling start->labeling quench Metabolic Quenching labeling->quench extraction Metabolite Extraction quench->extraction analysis GC-MS Analysis extraction->analysis data Data Processing & Flux Calculation analysis->data end Metabolic Flux Map data->end

Caption: In Vitro Experimental Workflow.

InVivoWorkflow start Animal Model Preparation infusion ¹³C-Alanine Infusion start->infusion sampling Blood & Tissue Sampling infusion->sampling extraction Metabolite Extraction sampling->extraction analysis NMR Spectroscopy extraction->analysis data Data Analysis & Flux Ratios analysis->data end In Vivo Metabolic Profile data->end

Caption: In Vivo Experimental Workflow.

Comparison cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies invitro_pros Advantages: - High-throughput - Controlled environment - Mechanistic insights - Reduced ethical concerns invivo_pros Advantages: - Systemic physiological relevance - Inter-organ communication - Pharmacokinetic/pharmacodynamic data - Disease modeling invitro_cons Disadvantages: - Lack of systemic effects - Artificial environment - Limited cell-cell interactions - Poor in vivo correlation [7] invivo_cons Disadvantages: - Lower throughput - Complex and costly - Ethical considerations - Confounding variables

Caption: In Vitro vs. In Vivo Comparison.

Discussion: Bridging the Gap Between In Vitro and In Vivo

The choice between in vitro and in vivo methodologies for studying this compound metabolism depends on the specific research question. In vitro systems, such as cultured cells, offer a controlled environment to dissect specific molecular mechanisms and are amenable to high-throughput screening.[6] For example, studies with isolated hepatocytes have been instrumental in defining the enzymatic steps of gluconeogenesis from this compound.[3] However, a significant limitation of in vitro models is their inability to recapitulate the complex interplay between different organs that occurs in a living organism.[6][7]

In vivo studies, using animal models, provide a more physiologically relevant context by incorporating systemic effects and inter-organ communication, such as the glucose-alanine cycle between muscle and liver.[3] Isotope tracer studies in live animals have been crucial for quantifying the contribution of this compound to whole-body glucose homeostasis.[2] Nevertheless, in vivo experiments are often more complex, costly, and subject to greater biological variability.[8]

A key challenge in metabolic research is the translation of findings from in vitro to in vivo systems.[9][10] Discrepancies can arise due to differences in substrate availability, hormonal regulation, and the absence of other cell types that influence metabolism in a whole organism. For instance, the metabolic scaling of fluxes observed in vivo between different species may not be apparent in isolated cell cultures.[11][12]

Ultimately, a comprehensive understanding of this compound's metabolic role requires an integrated approach that leverages the strengths of both in vitro and in vivo models. In vitro studies can generate hypotheses about specific pathways and regulatory mechanisms, which can then be validated and contextualized in a whole-organism setting through in vivo experimentation. This iterative process is essential for advancing our knowledge and for the successful development of therapeutic strategies targeting this compound metabolism.

References

A Head-to-Head Comparison of Alanine Assay Kits for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of alanine (B10760859), a vital amino acid in cellular metabolism, is crucial. Similarly, the activity of this compound transaminase (ALT), a key enzyme in the glucose-alanine cycle and a biomarker for liver health, is of significant interest. A variety of commercially available assay kits cater to these needs, each employing distinct methodologies and offering different performance characteristics. This guide provides an objective comparison of popular this compound and ALT activity assay kits, supported by experimental data and detailed protocols to aid in selecting the most suitable kit for your research needs.

Comparison of L-Alanine Assay Kits

This section focuses on kits designed to measure the concentration of L-alanine in various biological samples. These assays are essential for studying amino acid metabolism and its role in various physiological and pathological states.

Performance Characteristics
FeatureAbcam L-Alanine Assay Kit (ab83394)BioAssay Systems EnzyChrom™ L-Alanine Assay Kit (EALA-100)Cell Biolabs, Inc. This compound Assay Kit
Assay Principle This compound is converted to pyruvate, which is detected via a colorimetric or fluorometric reaction.This compound is converted into pyruvate, which is then directly measured.[1]This compound is quantified in the presence of a colorimetric reporter (WST-1), an electron mediator, and L-alanine dehydrogenase.[2]
Detection Method Colorimetric (570 nm) or Fluorometric (Ex/Em = 535/587 nm).Colorimetric (570 nm) or Fluorometric (Ex/Em = 530/585 nm).[1][3]Colorimetric (450 nm).[2]
Detection Limit Not explicitly stated, but fluorometric assay is for 0-1 nmol.0.4 µM (Fluorometric).[1][3]7.8 µM.[2]
Dynamic Range Colorimetric: 0-10 nmol; Fluorometric: 0-1 nmol.Colorimetric: 1 to 200 µM; Fluorometric: 0.4 to 20 µM.[1][3]Not explicitly stated.
Sample Types Serum, plasma, other biological fluids.Plasma, serum, urine, tissue, and culture media.[1][3]Lysates, serum, plasma, urine, cell lysates, and culture supernatants.[2]
Assay Time Not explicitly stated.60 minutes.[1][3]Not explicitly stated.
Experimental Workflow: L-Alanine Assay

The general workflow for a typical L-alanine assay kit involves sample preparation, reaction setup, incubation, and signal detection.

L_Alanine_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Sample_Prep Sample Preparation (e.g., deproteinization) Add_Reagents Add Master Mix to Standards & Samples Sample_Prep->Add_Reagents Standard_Prep Prepare this compound Standard Curve Standard_Prep->Add_Reagents Reagent_Prep Prepare Master Mix Reagent_Prep->Add_Reagents Incubate Incubate at Specified Temperature Add_Reagents->Incubate Measure_Signal Measure Absorbance or Fluorescence Incubate->Measure_Signal Calculate Calculate this compound Concentration Measure_Signal->Calculate

A typical workflow for an L-alanine assay kit.

Comparison of this compound Transaminase (ALT) Activity Assay Kits

This section compares kits that measure the enzymatic activity of this compound Transaminase (ALT), a critical biomarker for liver function and damage.

Performance Characteristics
FeatureRayBiotech ALT Activity Assay Kit (Colorimetric)Cayman Chemical ALT Colorimetric Activity Assay KitAbcam ALT Activity Assay Kit (ab105134)
Assay Principle ALT catalyzes the transfer of an amino group from L-alanine to α-ketoglutarate, forming pyruvate. The rate of NADH oxidation, which is coupled to the reduction of pyruvate, is measured.[4]Monitors the rate of NADH oxidation in a coupled reaction system involving lactate (B86563) dehydrogenase (LDH). The decrease in absorbance at 340 nm is proportional to ALT activity.[5]ALT produces pyruvate, which is detected in a subsequent reaction that generates a colored or fluorescent product.
Detection Method Colorimetric (Absorbance at 340 nm).[4]Colorimetric (Absorbance at 340 nm).[5]Colorimetric (570 nm) or Fluorometric (Ex/Em = 535/587 nm).
Detection Limit Not explicitly stated.0.006 U/ml.[5]10 mU per well.
Dynamic Range Not explicitly stated.Not explicitly stated.Not explicitly stated.
Sample Types Plasma, serum, cell lysates, and other biological fluids.[4]Serum, plasma, tissue samples, and cell lysates.[5]Serum, plasma, tissue homogenates, cell culture media.
Assay Time Not explicitly stated.Not explicitly stated.80 minutes.

The Glucose-Alanine Cycle

This compound plays a crucial role in the glucose-alanine cycle, a metabolic pathway that facilitates the transport of nitrogen from muscle to the liver. Understanding this pathway is often a key reason for measuring this compound levels or ALT activity.

Glucose_Alanine_Cycle cluster_muscle Muscle cluster_liver Liver Glucose Glucose Pyruvate_M Pyruvate Glucose->Pyruvate_M Glycolysis Alanine_M This compound Pyruvate_M->Alanine_M ALT Alanine_L This compound Alanine_M->Alanine_L Bloodstream Glutamate_M Glutamate aKG_M α-Ketoglutarate Glutamate_M->aKG_M ALT NH3 NH3 (from Amino Acid Catabolism) NH3->Glutamate_M Pyruvate_L Pyruvate Alanine_L->Pyruvate_L ALT Glucose_L Glucose Pyruvate_L->Glucose_L Gluconeogenesis Glucose_L->Glucose Bloodstream Urea Urea aKG_L α-Ketoglutarate Glutamate_L Glutamate aKG_L->Glutamate_L ALT Glutamate_L->Urea Urea Cycle

The Glucose-Alanine Cycle.

Experimental Protocols

Detailed experimental protocols are provided in the manuals for each kit. However, a general methodology for a colorimetric ALT activity assay is outlined below.

General Protocol for Colorimetric ALT Activity Assay:

  • Reagent Preparation: Prepare all buffers, substrates (L-alanine and α-ketoglutarate), and cofactor solutions (NADH) as described in the kit manual.

  • Sample Preparation: Prepare samples (e.g., serum, plasma, cell lysates) and dilute them to fall within the dynamic range of the assay.

  • Reaction Setup: In a 96-well microplate, add the reaction mixture containing the necessary substrates and cofactors to each well.

  • Initiate Reaction: Add the sample to each well to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately begin measuring the absorbance at 340 nm at regular intervals (e.g., every minute) for a set period of time using a microplate reader. The rate of decrease in absorbance is proportional to the ALT activity.

  • Data Analysis: Calculate the change in absorbance per unit of time (ΔA/min). Use the molar extinction coefficient of NADH to convert this rate into ALT activity (U/L).

Conclusion

The choice of an this compound or ALT activity assay kit will depend on the specific requirements of the research, including the sample type, required sensitivity, and available laboratory equipment. For measuring L-alanine concentrations, kits offering both colorimetric and fluorometric detection provide flexibility in terms of sensitivity. For ALT activity, the choice between a 340 nm-based assay and a more sensitive colorimetric or fluorometric endpoint assay will depend on the expected enzyme activity in the samples. It is always recommended to consult the manufacturer's datasheets and, if available, independent validation studies to make an informed decision.

References

A Comparative Guide to the Metabolic Roles of Alanine and Glutamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Alanine (B10760859) and glutamine, two of the most abundant amino acids in the human body, play pivotal yet distinct roles in orchestrating cellular metabolism. While both are crucial for nitrogen transport and as precursors for biosynthesis, their specific contributions to key metabolic pathways, such as gluconeogenesis and the tricarboxylic acid (TCA) cycle, differ significantly. This guide provides an objective comparison of their metabolic functions, supported by quantitative data and detailed experimental methodologies, to aid researchers in understanding their intricate interplay.

Core Metabolic Functions: A Tale of Two Amino Acids

This compound is primarily recognized for its central role in the glucose-alanine cycle , a critical pathway for inter-organ nitrogen transport and a key source of carbon for hepatic gluconeogenesis, particularly during periods of fasting or intense exercise.[1] Skeletal muscle, a major site of this compound synthesis, utilizes branched-chain amino acids (BCAAs) as a source of nitrogen to convert pyruvate (B1213749), derived from glycolysis, into this compound.[1] This newly synthesized this compound is then released into the bloodstream and transported to the liver. In the liver, this compound is converted back to pyruvate, which serves as a direct substrate for gluconeogenesis, while the nitrogen is incorporated into urea (B33335) for excretion.[1]

Glutamine, on the other hand, is a more versatile metabolic substrate. It is the most abundant free amino acid in plasma and intracellularly and serves as a primary nitrogen donor for the synthesis of nucleotides, hexosamines, and other non-essential amino acids.[2][3] It is a major respiratory fuel for rapidly dividing cells, including enterocytes, lymphocytes, and cancer cells.[2][3] In the context of gluconeogenesis, glutamine is a significant precursor in the liver, kidneys, and small intestine.[1][2][3] Its carbon skeleton enters the TCA cycle as α-ketoglutarate, contributing to anaplerosis (the replenishment of TCA cycle intermediates).[2][3]

Quantitative Comparison of this compound and Glutamine Metabolism

The following tables summarize key quantitative parameters that highlight the differences in the metabolic handling of this compound and glutamine.

ParameterThis compoundGlutamineReference
Plasma Concentration (Postabsorptive State) ~0.3 mM~0.6 mM[1]
Plasma Appearance Rate (Postabsorptive State) ~200 µmol/kg/h~325 µmol/kg/h[1]
Primary Site of Synthesis Skeletal MuscleSkeletal Muscle, Lungs, Brain[1]
Primary Organs of Utilization for Gluconeogenesis LiverLiver, Kidneys, Small Intestine[1][2][3]
Primary Role in Nitrogen Transport Transport of nitrogen from muscle to liverGeneral inter-organ nitrogen shuttle[1][2]
ParameterThis compound TransportersGlutamine TransportersReference
Primary Transporter Systems System A (SNAT1, SNAT2, SNAT4), System ASC (ASCT1, ASCT2)System A (SNAT1, SNAT2, SNAT4), System N (SNAT3, SNAT5), System L (LAT1, LAT2), ASCT2[4]
Apparent Km (in isolated rat liver cells) 3-5 mM3-5 mM[5][6]
Vmax (in isolated rat liver cells) 15-25 nmol/min per mg of cell protein15-25 nmol/min per mg of cell protein[5][6]

Key Metabolic Pathways and Their Interplay

The distinct roles of this compound and glutamine are best understood by examining their entry points and fates within central metabolic pathways.

The Glucose-Alanine Cycle

This cycle is a prime example of inter-organ cooperation to maintain glucose homeostasis and manage nitrogen balance.

cluster_muscle Skeletal Muscle cluster_liver Liver Glucose_m Glucose Pyruvate_m Pyruvate Glucose_m->Pyruvate_m Glycolysis Alanine_m This compound Pyruvate_m->Alanine_m This compound Aminotransferase (ALT) BCAA Branched-Chain Amino Acids Glutamate_m Glutamate BCAA->Glutamate_m Transamination Glutamate_m->Alanine_m Alanine_l This compound Alanine_m->Alanine_l Bloodstream Pyruvate_l Pyruvate Alanine_l->Pyruvate_l ALT Glutamate_l Glutamate Alanine_l->Glutamate_l Glucose_l Glucose Pyruvate_l->Glucose_l Gluconeogenesis Glucose_l->Glucose_m Bloodstream Urea Urea Glutamate_l->Urea Urea Cycle

The Glucose-Alanine Cycle
Glutamine Metabolism and Anaplerosis

Glutamine's catabolism, termed glutaminolysis, is crucial for replenishing TCA cycle intermediates, a process known as anaplerosis.

cluster_cell Cell (e.g., Cancer Cell, Enterocyte) Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutaminase (GLS) Biosynthesis Nucleotides, Other Amino Acids, Hexosamines Glutamine->Biosynthesis Nitrogen Donor alphaKG α-Ketoglutarate Glutamate->alphaKG Glutamate Dehydrogenase (GDH) or Transaminase Ammonia Ammonia Glutamate->Ammonia TCA_Cycle TCA Cycle alphaKG->TCA_Cycle Anaplerosis

Glutamine's Role in Anaplerosis

Experimental Protocols for Studying this compound and Glutamine Metabolism

The following are generalized methodologies for key experiments used to quantify and compare the metabolic fates of this compound and glutamine.

Stable Isotope Tracer Analysis

This technique allows for the tracing of the metabolic fate of this compound and glutamine by using isotopically labeled versions (e.g., ¹³C or ¹⁵N).

Objective: To determine the contribution of this compound and glutamine to gluconeogenesis, the TCA cycle, and other biosynthetic pathways.

Methodology:

  • Cell Culture or Animal Model Preparation:

    • For in vitro studies, culture cells to a desired confluency in standard media.

    • For in vivo studies, acclimate animals to the experimental conditions.

  • Isotope Labeling:

    • Replace the standard medium with a medium containing a known concentration of a stable isotope-labeled amino acid (e.g., [U-¹³C₅]-Glutamine or [3-¹³C]-Alanine).

    • For animal studies, administer the labeled amino acid via intravenous infusion or bolus injection.[7]

  • Sample Collection:

    • At various time points, harvest cells or collect tissue and biofluid (e.g., plasma) samples.

    • Immediately quench metabolic activity, typically using cold methanol (B129727) or by flash-freezing in liquid nitrogen.

  • Metabolite Extraction:

    • Extract metabolites from the collected samples using a suitable solvent system (e.g., methanol/acetonitrile/water).

  • Derivatization (for GC-MS):

    • Chemically modify the extracted metabolites to increase their volatility for gas chromatography-mass spectrometry (GC-MS) analysis.

  • Mass Spectrometry Analysis:

    • Analyze the isotopic enrichment of downstream metabolites using either GC-MS or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis:

    • Determine the mass isotopomer distributions (MIDs) of the metabolites of interest.

    • Use metabolic flux analysis (MFA) software to calculate the relative or absolute fluxes through the metabolic pathways.

start Start: Cell Culture or Animal Model labeling Isotope Labeling (¹³C or ¹⁵N Amino Acid) start->labeling sampling Sample Collection (Cells, Tissues, Biofluids) labeling->sampling quenching Metabolic Quenching sampling->quenching extraction Metabolite Extraction quenching->extraction analysis LC-MS or GC-MS Analysis extraction->analysis data Data Analysis (MFA) analysis->data end End: Metabolic Flux Quantification data->end

Workflow for Stable Isotope Tracer Analysis
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful technique for quantitative proteomics that can be adapted to study the impact of this compound and glutamine on protein synthesis and turnover.

Objective: To compare the proteome of cells grown in the presence of "light" (unlabeled) versus "heavy" (isotope-labeled) this compound or glutamine.

Methodology:

  • Cell Culture Adaptation:

    • Culture two populations of cells in parallel. One population is grown in "light" medium containing natural amino acids, while the other is grown in "heavy" medium where a specific amino acid (e.g., arginine and lysine, but can be adapted for others) is replaced with its stable isotope-labeled counterpart.[8][9][10][11][12]

    • Allow cells to undergo at least five doublings to ensure complete incorporation of the heavy amino acids.[10]

  • Experimental Treatment:

    • Apply the experimental conditions of interest (e.g., nutrient deprivation or drug treatment) to the "light" and "heavy" cell populations.

  • Sample Pooling and Protein Extraction:

    • Combine equal numbers of cells from the "light" and "heavy" populations.

    • Lyse the combined cells and extract the total protein.

  • Protein Digestion:

    • Digest the protein mixture into peptides using an enzyme such as trypsin.

  • Mass Spectrometry Analysis:

    • Analyze the peptide mixture using LC-MS/MS.

  • Data Analysis:

    • Identify and quantify the "light" and "heavy" peptide pairs using specialized software. The ratio of the peak intensities of the heavy to light peptides provides a precise measure of the relative abundance of each protein between the two conditions.

Enzyme Activity Assays

Measuring the activity of key enzymes in this compound and glutamine metabolism provides direct insight into the metabolic capacity of a given tissue or cell type.

Objective: To quantify the activity of enzymes such as this compound Aminotransferase (ALT) and Glutaminase (GLS).

Methodology (Example: ALT Activity Assay): [13][14][15][16][17]

  • Sample Preparation:

    • Homogenize tissue samples or lyse cells in an appropriate buffer.

    • Centrifuge the homogenate to remove cellular debris and collect the supernatant.

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing the substrates for the enzyme (L-alanine and α-ketoglutarate for ALT) and any necessary cofactors (e.g., pyridoxal-5'-phosphate for ALT).

  • Enzymatic Reaction:

    • Initiate the reaction by adding the sample supernatant to the reaction mixture.

    • Incubate at a controlled temperature (e.g., 37°C) for a specific time.

  • Detection:

    • The activity of ALT is often measured using a coupled enzyme assay. The pyruvate produced by ALT is used by lactate (B86563) dehydrogenase (LDH) to oxidize NADH to NAD+.

    • The decrease in NADH absorbance at 340 nm is monitored spectrophotometrically and is directly proportional to the ALT activity.

  • Calculation:

    • Calculate the enzyme activity based on the rate of change in absorbance and the protein concentration of the sample.

Conclusion

This compound and glutamine, while both non-essential amino acids, exhibit distinct and complementary roles in systemic and cellular metabolism. This compound's primary function lies in the glucose-alanine cycle, facilitating the transport of nitrogen from muscle to the liver for gluconeogenesis. In contrast, glutamine serves as a universal nitrogen donor and a key anaplerotic substrate for the TCA cycle, fueling the bioenergetic and biosynthetic needs of a wide range of cells. A thorough understanding of their individual and comparative metabolic functions, aided by the experimental approaches outlined in this guide, is essential for researchers in metabolic diseases, oncology, and drug development. The differential reliance of various cell types on these amino acids presents potential therapeutic targets for a range of pathological conditions.

References

Assessing the Diagnostic Accuracy of Alanine as a Sepsis Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sepsis remains a life-threatening condition characterized by a dysregulated host response to infection, necessitating rapid and accurate diagnosis for improved patient outcomes. While established biomarkers such as procalcitonin (B1506340) (PCT), C-reactive protein (CRP), and lactate (B86563) are routinely used, the search for novel biomarkers with enhanced diagnostic accuracy continues. This guide provides an objective comparison of the emerging sepsis biomarker, alanine (B10760859), with these established markers, supported by available experimental data.

Comparative Diagnostic Accuracy of Sepsis Biomarkers

The diagnostic performance of a biomarker is critically evaluated through metrics such as sensitivity, specificity, and the Area Under the Receiver Operating Characteristic (ROC) curve (AUC). The following table summarizes the available quantitative data for this compound and established sepsis biomarkers. It is important to note that direct head-to-head comparative studies of this compound against other biomarkers in a single adult sepsis cohort are limited. The data presented for this compound is from a pediatric pilot study, which showed promising results but requires validation in broader populations.

BiomarkerSensitivitySpecificityArea Under the ROC Curve (AUC)PopulationControl Group
This compound (ALA) 88.0%[1]100%[1]0.977[1][2][3]PediatricHealthy Controls
Procalcitonin (PCT) 77% - 87%[4][5][6][7]79% - 89%[4][5][6][7][8]0.85 - 0.86[8]AdultNon-infectious SIRS/Healthy
C-Reactive Protein (CRP) 75% - 84.3%[2][5]46.15% - 67%[2][5]0.683 - 0.73[2][9]AdultNon-septic ICU patients/Non-infectious SIRS
Lactate 51% - 89.2%[10][11]35.3% - 75%[10][11]~0.638 - 0.72[12][13][14]AdultNon-septic SIRS/Predicting Mortality

Note: The provided ranges for PCT, CRP, and lactate are derived from multiple studies and meta-analyses in adult populations and can vary based on the patient cohort, clinical setting, and cutoff values used. The data for this compound is from a single pilot study in a pediatric population and should be interpreted with caution pending further research in adults.

Signaling Pathways and Experimental Workflows

To understand the role of this compound in sepsis and the general workflow for biomarker assessment, the following diagrams are provided.

sepsis_pathway Glucose-Alanine Cycle in Sepsis cluster_muscle Muscle & Peripheral Tissues cluster_blood Bloodstream cluster_liver Liver Muscle_Protein Muscle Protein Amino_Acids Amino Acids (incl. This compound) Muscle_Protein->Amino_Acids Proteolysis Alanine_B This compound Amino_Acids->Alanine_B Pyruvate_M Pyruvate (B1213749) Pyruvate_M->Amino_Acids Transamination Lactate_B Lactate Pyruvate_M->Lactate_B Glucose_M Glucose Glucose_M->Pyruvate_M Glycolysis Pyruvate_L Pyruvate Alanine_B->Pyruvate_L Transamination Alanine_B->Pyruvate_L Glucose_B Glucose Glucose_B->Glucose_M Glucose_L Glucose Pyruvate_L->Glucose_L Gluconeogenesis Urea Urea Pyruvate_L->Urea Glucose_L->Glucose_B

Caption: The Glucose-Alanine Cycle during Sepsis.

biomarker_workflow Patient Patient with Suspected Sepsis Sample Blood Sample Collection Patient->Sample Processing Serum/Plasma Separation Sample->Processing Assay Biomarker Measurement (e.g., Immunoassay, Mass Spectrometry) Processing->Assay Data Data Analysis (ROC curves, Sensitivity, Specificity) Assay->Data Diagnosis Clinical Decision Making Data->Diagnosis

Caption: Experimental workflow for sepsis biomarker assessment.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of typical experimental protocols for the measurement of this compound and the established sepsis biomarkers.

This compound Measurement

Principle: this compound concentration in biological samples is determined by a coupled enzyme assay. This compound is converted to pyruvate, which is then used in a reaction that produces a colorimetric or fluorometric signal proportional to the amount of this compound present.[15] Alternatively, mass spectrometry-based methods offer high specificity and sensitivity.

Sample Preparation (Serum):

  • Collect whole blood and allow it to clot.

  • Centrifuge to separate the serum.

  • For some assays, deproteinization of serum using a 10 kDa molecular weight cutoff spin filter may be required.[15]

  • For mass spectrometry, protein precipitation with a solvent like methanol (B129727) is a common step.[10]

Mass Spectrometry Protocol Outline:

  • Sample Preparation: To 100 µL of serum, add an internal standard (e.g., isotopically labeled this compound). Precipitate proteins with ice-cold methanol, vortex, and centrifuge.[10]

  • Derivatization (Optional but common for GC-MS): The dried supernatant can be derivatized to increase volatility. A common agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MtBSTFA).[10]

  • Analysis: The prepared sample is injected into a gas chromatograph-mass spectrometer (GC-MS) or liquid chromatograph-mass spectrometer (LC-MS). The concentration of this compound is determined by comparing the signal of the analyte to that of the internal standard.[10]

Procalcitonin (PCT) Immunoassay

Principle: PCT levels are typically measured using a sandwich immunoassay. The patient's sample is added to a microplate pre-coated with anti-PCT antibodies. A second, enzyme-linked anti-PCT antibody is added, forming a "sandwich" with the captured PCT. A substrate is then added, and the resulting color change is proportional to the PCT concentration.

Assay Protocol Outline (ELISA):

  • Prepare all reagents, patient samples, and standards.

  • Add 100 µL of standard or sample to each well of the microplate and incubate for 1 hour at 37°C.

  • Aspirate the wells and add 100 µL of prepared Detection Reagent A (biotin-conjugated anti-PCT antibody). Incubate for 1 hour at 37°C.

  • Aspirate and wash the wells three times.

  • Add 100 µL of prepared Detection Reagent B (avidin-conjugated HRP). Incubate for 30 minutes at 37°C.

  • Aspirate and wash the wells five times.

  • Add 90 µL of Substrate Solution and incubate for 10-20 minutes at 37°C.

  • Add 50 µL of Stop Solution and read the absorbance at 450 nm immediately.[1]

C-Reactive Protein (CRP) Immunoassay

Principle: High-sensitivity CRP (hs-CRP) is often measured by immunoturbidimetry. Latex particles coated with anti-human CRP antibodies agglutinate in the presence of CRP in the sample. The degree of turbidity caused by this agglutination is measured and is proportional to the CRP concentration.

Assay Protocol Outline (Immunoturbidimetric):

  • Bring all reagents and samples to room temperature.

  • Pipette the patient serum, calibrators, and controls into the assigned wells or tubes.

  • Add the CRP latex reagent to all wells/tubes.

  • Mix gently and incubate for a specified time (e.g., 15 minutes) at room temperature.[16]

  • Measure the change in absorbance at a specific wavelength (e.g., 546 nm) using a spectrophotometer. The change in absorbance is proportional to the CRP concentration.

Lactate Measurement

Principle: Lactate is measured using an enzymatic assay, often employing lactate oxidase. Lactate oxidase catalyzes the conversion of lactate to pyruvate and hydrogen peroxide. The hydrogen peroxide is then used in a reaction that produces a detectable signal (e.g., a color change or an electrical current in an amperometric sensor).

Sample Collection and Handling:

  • Collect whole blood in a heparinized tube.

  • To prevent falsely elevated results due to glycolysis, the sample should be analyzed immediately or collected in a tube containing a glycolytic inhibitor (e.g., sodium fluoride).

  • If a tourniquet is used, it should not be applied for an extended period, as this can falsely elevate lactate levels.[17]

Assay Protocol Outline (Amperometry):

  • The whole blood sample is introduced into the analyzer.

  • The sample comes into contact with a biosensor containing immobilized lactate oxidase.

  • The enzymatic reaction produces an electrical current that is proportional to the lactate concentration in the sample.

  • The analyzer converts the current into a lactate concentration reading.

Discussion and Future Perspectives

The available data suggests that this compound holds promise as a specific biomarker for sepsis, as indicated by the high specificity and AUC in a pediatric pilot study.[1] A key advantage of this compound may lie in its direct involvement in the metabolic derangements that characterize sepsis, particularly the interplay between glucose and amino acid metabolism as depicted in the glucose-alanine cycle.[5][9] In sepsis, there is an increased breakdown of muscle protein, leading to the release of amino acids, including this compound. The liver then takes up this compound for gluconeogenesis, the process of generating glucose. This cycle is often dysregulated in septic patients.[18]

In contrast, established biomarkers have their own strengths and limitations. PCT is valued for its relatively high specificity for bacterial infections compared to other inflammatory conditions.[5] CRP is a highly sensitive but non-specific marker of inflammation.[2] Lactate is a marker of tissue hypoperfusion and metabolic stress but can be elevated in various non-septic conditions.[19]

The primary limitation in fully assessing this compound's diagnostic utility is the lack of large-scale validation studies in diverse adult populations and direct, head-to-head comparisons with PCT, CRP, and lactate in the same patient cohorts. Future research should focus on these areas to definitively establish the role of this compound in the clinical diagnosis and management of sepsis. A multi-biomarker approach, potentially combining this compound with existing markers, may also offer improved diagnostic and prognostic accuracy.

References

Safety Operating Guide

Proper Disposal of Alanine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of alanine (B10760859), ensuring laboratory safety and environmental responsibility.

This compound, a non-essential amino acid, is generally not classified as a hazardous substance.[1] However, proper disposal procedures are crucial to maintain a safe laboratory environment and adhere to regulatory standards. This guide provides detailed, step-by-step instructions for the appropriate management of this compound waste.

Immediate Safety and Handling

Before beginning any disposal process, it is imperative to wear the appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, gloves, and a lab coat.[2] Work should be performed in a well-ventilated area to minimize the risk of inhalation.[2]

In the event of accidental contact:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes. If contact lenses are present, remove them.[2]

  • Skin Contact: Wash the affected area thoroughly with soap and water.[2]

  • Inhalation: Move to an area with fresh air. If breathing becomes difficult, seek medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical advice.[2]

Step-by-Step Disposal Protocol

The disposal of this compound and materials contaminated with it must always comply with national and local regulations. The following is a general guideline that should be adapted to your institution's specific protocols.

  • Waste Identification and Segregation :

    • Designate a specific waste container explicitly labeled for "this compound and associated contaminated materials."[2]

    • Unless permitted by your institution's Environmental Health and Safety (EHS) office, do not mix this compound waste with other chemical waste streams.[2][3]

  • Containerization :

    • Whenever feasible, store the waste this compound in its original container.[2]

    • If transferring to a new container, ensure it is chemically compatible, properly sealed, and clearly labeled with the chemical name and any relevant hazard information.[2]

  • Handling of Contaminated Materials :

    • All materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be considered contaminated.[2]

    • Dispose of these materials in the designated this compound waste container.[2]

    • Treat uncleaned, empty containers as you would the product itself.[2]

  • Disposal of Spills :

    • In the case of a spill, prevent the generation of dust.[2]

    • Carefully sweep up the solid material and place it into the designated waste container.[4]

    • Clean the spill area with a suitable solvent and collect the cleaning materials as contaminated waste.[2]

  • Final Disposal :

    • Do not dispose of this compound down the drain or in the regular trash.[2]

    • Arrange for the collection of the waste container by your institution's EHS office or a licensed chemical waste disposal company.[2]

Quantitative Data Summary

While specific quantitative exposure limits for this compound are not extensively available due to its non-hazardous nature, the following table summarizes its key physical and chemical properties for reference.

PropertyValue
Molecular Formula C₃H₇NO₂
Appearance White crystalline powder/solid
Melting Point 278 - 314.5 °C (decomposes)[2][4]
Solubility in Water 89.1 - 157 g/L at 20-25 °C[4][5]
Stability Stable under normal conditions[2]

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

AlanineDisposalWorkflow start This compound Waste Generated is_solid Is the waste solid this compound or contaminated solid material? start->is_solid is_liquid Is the waste a solution containing this compound? is_solid->is_liquid No containerize_solid Place in a labeled, sealed container for solid chemical waste. is_solid->containerize_solid Yes containerize_liquid Collect in a labeled, sealed container for liquid chemical waste. is_liquid->containerize_liquid Yes spill Is it a spill? is_liquid->spill No contact_ehs Arrange for disposal through institutional EHS or licensed waste disposal service. containerize_solid->contact_ehs containerize_liquid->contact_ehs cleanup_spill Sweep up solid material. Avoid generating dust. Place in waste container. spill->cleanup_spill Yes spill->contact_ehs No cleanup_spill->contact_ehs end Disposal Complete contact_ehs->end

Caption: Decision workflow for this compound waste disposal.

References

Essential Safety and Logistical Information for Handling Alanine

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, a comprehensive understanding of safety protocols and logistical procedures for chemical handling is paramount. This guide provides essential, immediate, and actionable information for the safe handling of Alanine, a non-essential amino acid. While this compound is generally considered non-hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, adherence to prudent laboratory practices is crucial to ensure a safe working environment.[1][2] Unpredictable reactions can always occur when working with any chemical.[1]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn to minimize exposure and ensure personal safety. The specific PPE may vary depending on the procedure being performed.

Operation/ScenarioEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Weighing and Handling of Small Quantities (in a well-ventilated area)Safety glasses with side shields or goggles.[3][4]Disposable nitrile gloves.[3]Laboratory coat.[3]Not generally required.[3]
Preparing Solutions and Dilutions Chemical safety goggles.[5]Disposable nitrile gloves.[5]Laboratory coat.[5]Recommended if not performed in a fume hood.[5]
Handling Large Quantities or Generating Dust Chemical safety goggles.[5]Disposable nitrile gloves.[3]Impervious clothing/apron.[5]A NIOSH-approved respirator may be necessary if engineering controls are insufficient.[3][4]
Cleaning Spills Chemical safety goggles.[5]Heavy-duty nitrile or rubber gloves.[5]Impervious clothing/apron.[5]A suitable respirator may be required.[5]
Emergency Situations (e.g., large spill, fire)Chemical safety goggles and face shield.[5]Chemical-resistant gloves.[5]Full protective suit.[5]Self-contained breathing apparatus.[5]
First Aid Measures

In the event of exposure, immediate and appropriate first aid should be administered.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult or symptoms appear, seek medical attention.[1][4]
Skin Contact Wash the affected area with plenty of soap and water.[6] If irritation develops or persists, seek medical attention.[4]
Eye Contact Rinse cautiously with water for several minutes.[1] If present, remove contact lenses if it is easy to do so and continue rinsing.[1] If irritation develops, get medical aid.[4]
Ingestion Rinse the mouth with water.[6] Do not induce vomiting unless directed by medical personnel.[4] If the person feels unwell, call a poison center or physician.[1]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for maintaining a safe laboratory environment.

Step-by-Step Handling Procedures
  • Receiving and Inspection : Upon receipt, visually inspect the container for any damage. Verify that the product name and information on the label match the order.

  • Storage : Store the container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[1][4] The container should be kept tightly closed when not in use.[4]

  • Weighing and Solution Preparation : Whenever possible, perform weighing and solution preparation in a designated area such as a chemical fume hood or a well-ventilated lab bench to minimize dust generation and accumulation.[4][5] Use appropriate tools, such as a spatula, and clean them thoroughly after use.[5] When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.[5]

  • Experimental Use : Handle all solutions containing this compound with the same precautions as the solid material.[5] Avoid contact with skin and eyes.[4] Do not eat, drink, or smoke in the laboratory.[5] Always wash hands thoroughly after handling.[1][4]

Spill Management

In the event of a spill, follow these steps:

  • Ensure Safety : Make sure the area is well-ventilated.[3]

  • Wear PPE : Don the appropriate PPE as outlined in the table above.[3]

  • Containment and Cleanup : For a solid spill, carefully sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[3][4] Avoid generating dust.[3][4] For a liquid spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[5]

  • Decontamination : Wash the spill site after the material has been completely picked up.[1]

Disposal Plan

All waste containing this compound must be disposed of in accordance with local, state, and federal regulations.[5]

  • Waste Collection : Collect solid waste, including contaminated consumables like gloves and weigh paper, in a clearly labeled and sealed container.[5]

  • Container Disposal : Empty containers should be rinsed with a suitable solvent. The rinsate should be collected as liquid waste.[5] Dispose of the cleaned container according to your institution's guidelines.

  • Environmental Protection : Prevent the release of this compound into the environment. Some safety data sheets indicate that it may be toxic to aquatic life with long-lasting effects.[5] Do not dispose of this compound down the drain or in regular trash.[7]

  • Professional Disposal : Arrange for a licensed chemical waste disposal company to collect the waste.

This compound Spill Response Procedure

Spill_Response cluster_prep Preparation cluster_cleanup Cleanup cluster_post Post-Cleanup start Spill Occurs ensure_safety Ensure Area is Well-Ventilated and Assess Spill Size start->ensure_safety don_ppe Don Appropriate PPE: - Goggles - Gloves - Lab Coat - Respirator (if needed) ensure_safety->don_ppe solid_spill For Solid Spill: Sweep or vacuum material. don_ppe->solid_spill Solid liquid_spill For Liquid Spill: Use inert absorbent. don_ppe->liquid_spill Liquid collect_waste Place waste in a sealed, labeled container. solid_spill->collect_waste liquid_spill->collect_waste decontaminate Decontaminate Spill Area with appropriate solvent. collect_waste->decontaminate dispose Dispose of waste according to institutional and local regulations. decontaminate->dispose end Spill Response Complete dispose->end

Caption: Workflow for the safe response and cleanup of an this compound spill.

References

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.